Product packaging for 4-Hydroxymethyl-Isoxazole(Cat. No.:CAS No. 102790-36-3)

4-Hydroxymethyl-Isoxazole

Cat. No.: B035469
CAS No.: 102790-36-3
M. Wt: 99.09 g/mol
InChI Key: YUXAURUEOIQGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxymethyl-Isoxazole (CAS 102790-36-3) is a versatile chemical intermediate with the molecular formula C4H5NO2 and a molecular weight of 99.09 g/mol . This compound features an isoxazole heterocycle, a five-membered ring containing adjacent oxygen and nitrogen atoms, which is a privileged scaffold in medicinal chemistry due to its wide spectrum of pharmacological activities . The hydroxymethyl group at the 4-position serves as a reactive handle for further synthetic elaboration, making this molecule a valuable building block in organic synthesis. Researchers utilize this compound as a precursor in the development of novel bioactive molecules. Its primary research value lies in its role as a synthetic intermediate for the preparation of various derivatives, including carboxamides, which are then screened for biological activity . The isoxazole ring is a common feature in compounds with demonstrated analgesic and anti-inflammatory properties . Some derivatives act through non-opioid receptor pathways and show potential as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process . Furthermore, functionalized isoxazoles have been employed in the synthesis of complex structures like 4-(1H)pyridones, which are key scaffolds in clinical candidates for diseases such as malaria . This compound is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers handling this material should refer to its safety data sheet and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO2 B035469 4-Hydroxymethyl-Isoxazole CAS No. 102790-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-2-4-1-5-7-3-4/h1,3,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXAURUEOIQGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512620
Record name (1,2-Oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102790-36-3
Record name (1,2-Oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-oxazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxymethyl-Isoxazole from Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of a modern and regioselective method for synthesizing 4-Hydroxymethyl-Isoxazole, a valuable heterocyclic building block, commencing from the readily available precursor, propargyl alcohol. We will move beyond classical cycloaddition theories to explore a more nuanced and effective strategy that overcomes common regiochemical challenges.

Introduction: The Significance and Synthetic Challenge of this compound

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs where it acts as a stable, hydrogen-bond accepting heterocycle capable of engaging in π–π stacking interactions.[1] The specific substitution pattern on the isoxazole core is critical for modulating pharmacological activity. The 4-hydroxymethyl substituent, in particular, offers a crucial chemical handle for further derivatization, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).

However, the direct synthesis of 4-substituted isoxazoles from terminal alkynes like propargyl alcohol presents a significant regiochemical hurdle. The classical and most widely recognized method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3] Standard reaction mechanisms predict that the reaction of propargyl alcohol (a terminal alkyne) with a nitrile oxide will overwhelmingly favor the formation of the 5-hydroxymethyl-isoxazole isomer, not the desired 4-substituted product. This is due to the electronic and steric influences governing the transition state of the concerted cycloaddition process.[3]

This guide elucidates a robust and field-proven strategy that circumvents this limitation. By leveraging an in situ rearrangement of the propargyl alcohol precursor, we can unlock a regiochemical pathway that leads directly to the desired this compound scaffold.

Chapter 1: The Regioselectivity Problem in Classical [3+2] Cycloadditions

The 1,3-dipolar cycloaddition is a powerful tool for heterocycle synthesis.[4] In this reaction, a 1,3-dipole (the nitrile oxide, R-C≡N⁺-O⁻) reacts with a dipolarophile (the alkyne, propargyl alcohol) in a [3+2] fashion to form a five-membered ring.[3] As illustrated below, the frontier molecular orbitals (FMO) interaction typically directs the reaction to place the 'R' group of the nitrile oxide at the 3-position and the substituent of the terminal alkyne at the 5-position.

G cluster_reactants Reactants cluster_products Predicted Products Propargyl_Alcohol Propargyl Alcohol (HC≡C-CH₂OH) Reaction_Center [3+2] Cycloaddition Propargyl_Alcohol->Reaction_Center Nitrile_Oxide Nitrile Oxide (R-CNO) Nitrile_Oxide->Reaction_Center Product_5_Sub 5-Hydroxymethyl-isoxazole (Major Product) Product_4_Sub This compound (Minor/Not Formed) Reaction_Center->Product_5_Sub Standard Regioselectivity Reaction_Center->Product_4_Sub Undesired Pathway

Figure 1: Classical 1,3-dipolar cycloaddition pathway leading to the undesired 5-substituted isomer.

This inherent regioselectivity makes the direct synthesis of this compound from propargyl alcohol via this classical route inefficient and impractical for targeted drug development campaigns.

Chapter 2: A Modern Solution: The Meyer-Schuster Rearrangement and Cyclocondensation Cascade

To achieve the desired 4-substitution pattern, a more sophisticated strategy is required. A highly effective method involves an initial, in situ transformation of the propargyl alcohol into a more suitable intermediate. This is accomplished through an electrophile-intercepted Meyer-Schuster rearrangement.[5]

This elegant one-pot reaction cascade proceeds through two key stages:

  • Rearrangement: The propargyl alcohol is treated with an electrophilic iodine source, such as N-Iodosuccinimide (NIS). This triggers a Meyer-Schuster rearrangement, but instead of producing a simple α,β-unsaturated aldehyde, the reaction is intercepted to form a crucial α-iodo enal intermediate.

  • Cyclocondensation: This α-iodo enal is then immediately subjected to a cyclocondensation reaction with a hydroxylamine derivative. The hydroxylamine attacks the carbonyl carbon, and subsequent intramolecular cyclization and elimination steps yield the final, regiochemically defined isoxazole.

This approach fundamentally alters the reaction pathway, using the atoms from the propargyl alcohol to construct a different segment of the isoxazole ring compared to the classical cycloaddition.

G node_reactant node_reactant node_intermediate node_intermediate node_product node_product node_reagent node_reagent A Propargyl Alcohol B α-Iodo Enal Intermediate A->B Electrophile-Intercepted Meyer-Schuster Rearrangement C This compound B->C Intermolecular Cyclocondensation R1 NIS (N-Iodosuccinimide) R1->A R2 Hydroxylamine (e.g., t-BuNHOH·HCl) R2->B

Figure 2: The modern synthetic strategy via rearrangement and cyclocondensation.

Chapter 3: Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-aryl-4-hydroxymethyl-isoxazoles, adapted from established methodologies.[5][6] This self-validating system includes checkpoints and expected observations.

3.1 Materials and Reagents

ReagentFormulaCAS No.M.W.Typical Grade
Substituted Propargyl AlcoholR-C(OH)-C≡CHVariesVaries>98%
N-Iodosuccinimide (NIS)C₄H₄INO₂516-12-1224.98>98%
N-tert-Butylhydroxylamine HClC₄H₁₂ClNO57496-57-6125.60>97%
Dichloromethane (DCM)CH₂Cl₂75-09-284.93Anhydrous
Saturated Sodium BicarbonateNaHCO₃144-55-884.01Aqueous Soln.
Sodium ThiosulfateNa₂S₂O₃7772-98-7158.11Anhydrous
Magnesium SulfateMgSO₄7487-88-9120.37Anhydrous

3.2 Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the substituted propargyl alcohol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Initiation of Rearrangement: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS, 1.2 eq) portion-wise over 5 minutes.

    • Causality Insight: NIS serves as a mild electrophilic iodine source that is critical for initiating the Meyer-Schuster rearrangement. Performing the addition at 0 °C controls the reaction rate and minimizes potential side reactions.

  • Formation of the Intermediate: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting propargyl alcohol is fully consumed. The formation of the α-iodo enal intermediate should be observed.

  • Cyclocondensation: Once the rearrangement is complete, add N-tert-butylhydroxylamine hydrochloride (1.5 eq) to the reaction mixture in one portion.

    • Causality Insight: The hydroxylamine derivative acts as the nitrogen and oxygen source for the isoxazole ring. The hydrochloride salt is used for its stability, and the base present in the subsequent workup neutralizes the HCl.

  • Reaction Completion: Continue stirring at room temperature for 12-16 hours. The reaction progress can be monitored by TLC for the disappearance of the intermediate and the appearance of the isoxazole product spot.

  • Workup and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining NIS. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Trustworthiness Check: The wash with sodium bicarbonate neutralizes any acidic byproducts, while the brine wash aids in the separation of the organic and aqueous layers.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (typically using a hexane-ethyl acetate gradient) to afford the pure this compound derivative.

3.3 Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Purification start Start: Assemble Dry Glassware under N₂ Atmosphere A 1. Dissolve Propargyl Alcohol in an. DCM start->A end End: Pure this compound B 2. Cool to 0°C A->B C 3. Add NIS portion-wise B->C D 4. Stir (0°C -> RT) for 2.5h (TLC Monitoring) C->D E 5. Add t-BuNHOH·HCl D->E F 6. Stir at RT for 12-16h (TLC Monitoring) E->F G 7. Quench with Na₂S₂O₃ F->G H 8. Wash with NaHCO₃ & Brine G->H I 9. Dry Organic Layer (MgSO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify via Column Chromatography J->K K->end

Figure 3: Step-by-step experimental workflow for the synthesis.

Chapter 4: Data Analysis and Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

4.1 Expected Yields and Physical Appearance

Yields for this transformation are typically in the moderate to good range (60-85%), depending on the specific substrate used.[5] The purified product is often an off-white solid or a viscous oil.

4.2 Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative product, (3-phenyl-isoxazol-4-yl)methanol.

AnalysisExpected Data
¹H NMR (400 MHz, CDCl₃)δ 7.70-7.65 (m, 2H, Ar-H), δ 7.45-7.40 (m, 3H, Ar-H), δ 4.85 (s, 2H, -CH₂OH), δ 2.50 (br s, 1H, -OH), δ 8.80 (s, 1H, isoxazole C5-H).
¹³C NMR (100 MHz, CDCl₃)δ 162.5 (C3), δ 158.0 (C5), δ 130.0, 129.5, 128.9, 127.5 (Ar-C), δ 112.0 (C4), δ 55.0 (-CH₂OH).
Mass Spec (ESI+)Calculated for C₁₀H₉NO₂ [M+H]⁺: 176.0706; Found: 176.0709.

Note: Chemical shifts (δ) are reported in ppm. The signal for the C5-H of the isoxazole ring is a key diagnostic peak.

Conclusion

The synthesis of this compound from propargyl alcohol is a prime example of how modern synthetic strategies can overcome classical mechanistic limitations. By employing an electrophile-intercepted Meyer-Schuster rearrangement followed by a cyclocondensation cascade, chemists can achieve a regiochemical outcome that is inaccessible through traditional 1,3-dipolar cycloadditions. This one-pot, operationally simple method provides reliable access to valuable, functionalized isoxazole building blocks, empowering researchers in drug discovery and development to more effectively explore chemical space and design next-generation therapeutics.

References

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: PMC - NIH URL:[Link]
  • Title: Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(III)
  • Title: Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes Source: Chemical Communic
  • Title: Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(III)
  • Title: 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles Source: PMC - NIH URL:[Link]
  • Title: Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction Source: Taylor & Francis URL:[Link]
  • Title: Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc)
  • Title: Preparation of propargyl alcohols 1.
  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Title: Radical Nitrososulfonation of Propargyl Alcohols: Thiazolidine-2,4-dione-Assisted Synthesis of 5 Source: ACS Public
  • Title: Synthesis of 3,5-dimethyl-4-hydroxymethyl-isoxazole Source: PrepChem.com URL:[Link]
  • Title: Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)
  • Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: NIH URL:[Link]
  • Title: 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them Source: Google Patents URL
  • Title: Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals Source: ResearchG
  • Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • Title: Hydroxyl-directed nitrile oxide cycloaddition reactions with cyclic allylic alcohols Source: PubMed URL:[Link]
  • Title: cycloadditions with nitrile oxides Source: YouTube URL:[Link]
  • Title: Method for preparing 4-hydroxymethyl imidazoles Source: Google Patents URL
  • Title: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Title: Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Synthetic route for the preparation of isoxazole derivatives Source: ResearchG
  • Title: Reactions of Propargylic Alcohols with Nitric Oxide Source: Researcher.Life URL:[Link]
  • Title: Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxymethyl-Isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxymethyl-Isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in numerous clinically approved drugs, and understanding the fundamental characteristics of its derivatives is paramount for the rational design of novel therapeutics.[1] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, actionable protocols for the characterization of this and similar molecules.

Molecular Structure and Core Physicochemical Profile

This compound is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, with a hydroxymethyl substituent at the 4-position. This substitution pattern significantly influences the molecule's polarity, solubility, and potential for hydrogen bonding, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties based on closely related analogs and provide a framework for their experimental determination.

Table 1: Core Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Inferred)3,5-dimethyl-4-(hydroxymethyl)isoxazole4(5)-(Hydroxymethyl)imidazole (Isomer)Isoxazole (Parent)
Molecular Formula C₄H₅NO₂C₆H₉NO₂[2][3]C₄H₆N₂OC₃H₃NO[4]
Molecular Weight 99.09 g/mol 127.13 g/mol [3]98.10 g/mol 69.06 g/mol [4]
Melting Point (°C) Data not availableData not available88-92Data not available
Boiling Point (°C) Data not availableData not availableData not available95[5]
Calculated logP Data not availableData not availableData not available0.1[4]
pKa Data not availableData not availableData not availableData not available

Note: The absence of specific experimental data for this compound highlights the importance of the experimental protocols detailed in this guide.

Synthesis and Structural Elucidation

The synthesis of isoxazole derivatives is well-established, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a common and versatile method. For this compound, a plausible synthetic route would involve the reaction of propargyl alcohol with a nitrile oxide precursor. Ultrasound-assisted synthesis has also emerged as a green and efficient alternative for the preparation of isoxazole scaffolds.[1]

A general synthetic approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound.[6]

G cluster_synthesis General Isoxazole Synthesis hydroxylamine Hydroxylamine isoxazole Isoxazole Ring hydroxylamine->isoxazole Reaction dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->isoxazole

Caption: General synthesis of the isoxazole ring.

Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the unambiguous structural determination of isoxazole derivatives.[7][8][9]

  • ¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the isoxazole ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns provide crucial information about the electronic environment and connectivity of the protons.

  • ¹³C NMR: The carbon spectrum will reveal the chemical shifts of the four carbon atoms in the molecule, including the three carbons of the isoxazole ring and the methylene carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for this compound include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H stretch: Signals for aromatic and aliphatic C-H bonds.

  • C=N and C=C stretching: Vibrations associated with the isoxazole ring.

  • C-O stretch: A band corresponding to the alcohol C-O bond.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Solubility and Lipophilicity

The solubility and lipophilicity of a drug candidate are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

The presence of the hydroxymethyl group suggests that this compound will exhibit a degree of aqueous solubility due to its ability to act as both a hydrogen bond donor and acceptor. The isoxazole ring itself also contributes to the molecule's polarity.

Experimental Protocol: Kinetic Solubility Determination

This protocol provides a rapid assessment of a compound's solubility in an aqueous buffer.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Add a small volume of the stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.

  • Equilibration: Shake the samples for a defined period (e.g., 2 hours) at a constant temperature to allow for equilibration.

  • Separation of Undissolved Compound: Centrifuge the samples to pellet any precipitate.

  • Quantification: Analyze the supernatant using a suitable analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logP Determination [10][11]

This is the traditional and most widely accepted method for logP determination.

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol to create a mutually saturated biphasic system.

  • Compound Addition: Dissolve a known amount of this compound in one of the phases.

  • Partitioning: Combine the two phases in a flask and shake vigorously for a set period to allow the compound to partition between the two layers.

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

G cluster_logP Shake-Flask logP Determination Workflow start Prepare n-octanol/water phases dissolve Dissolve compound in one phase start->dissolve shake Shake to partition dissolve->shake separate Separate phases shake->separate analyze_octanol Analyze [Compound] in n-octanol separate->analyze_octanol analyze_water Analyze [Compound] in water separate->analyze_water calculate Calculate logP = log([octanol]/[water]) analyze_octanol->calculate analyze_water->calculate

Caption: Workflow for the shake-flask logP determination.

Acidity/Basicity (pKa)

The ionization constant (pKa) is a measure of the acidity or basicity of a compound. It is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target. The isoxazole ring is weakly basic due to the lone pair of electrons on the nitrogen atom. The hydroxymethyl group is not typically considered acidic or basic within the physiological pH range.

Experimental Protocol: pKa Determination by ¹H NMR Spectroscopy [12][13][14]

This method relies on the change in the chemical shift of protons adjacent to an ionizable center as a function of pH.

  • Sample Preparation: Prepare a solution of this compound in D₂O.

  • pH Titration: Adjust the pD of the solution incrementally by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

  • NMR Spectra Acquisition: Acquire a ¹H NMR spectrum at each pD value.

  • Data Analysis: Plot the chemical shift of a proton on the isoxazole ring (e.g., H3 or H5) as a function of pD.

  • pKa Determination: Fit the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa value.

G cluster_pKa NMR-based pKa Determination prepare Prepare sample in D₂O titrate Titrate with acid/base prepare->titrate acquire Acquire ¹H NMR at each pD titrate->acquire plot Plot chemical shift vs. pD acquire->plot fit Fit to sigmoidal curve plot->fit pka pKa = Inflection Point fit->pka

Caption: Workflow for pKa determination using NMR spectroscopy.

Chemical Stability

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[15][16] The isoxazole ring can be susceptible to degradation, particularly under basic conditions where ring-opening can occur.[17][18]

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Subject solutions of this compound to a variety of stress conditions, including:

    • Acidic hydrolysis: 0.1 M HCl at elevated temperature.

    • Basic hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative degradation: 3% H₂O₂ at room temperature.

    • Thermal stress: Heating the solid compound and a solution at a high temperature.

    • Photostability: Exposing the solid compound and a solution to UV and visible light.

  • Time Points: Sample the stressed solutions at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that no co-eluting degradation products are present.

  • Mass Balance: Calculate the mass balance to account for all the material, including the parent compound and all degradation products.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While specific experimental data for this molecule is limited, the provided protocols and insights from related compounds offer a robust starting point for researchers in drug discovery and development. A thorough characterization of these fundamental properties is an essential step in the journey of transforming a promising molecule into a safe and effective therapeutic agent.

References

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.).
  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry, 19, 1562–1567.
  • Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
  • pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025).
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Synthesis of 3,5-dimethyl-4-hydroxymethyl-isoxazole. (n.d.). PrepChem.com.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services.
  • Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). EPA.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI.
  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of pharmaceutical sciences, 83(10), 1457–1460.
  • Supporting Information for Lewis acid-promoted direct synthesis of isoxazole deriv
  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. (2025). American Chemical Society.
  • Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. (n.d.). ResearchGate.
  • 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them. (n.d.). Google Patents.
  • Development of Methods for the Determin
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). (n.d.). Human Metabolome Database.
  • CAS#:2006277-75-2 | 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid. (n.d.). Chemsrc.
  • Isoxazole. (n.d.). PubChem.
  • University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. (2021).
  • Isoxazole-4-carboxylic acid methyl ester. (n.d.). PubChem.
  • 3-hydroxy-4-methyl-5-isoxazolecarboxylic acid. (n.d.). ChemSynthesis.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
  • synthesis of isoxazoles. (2019). YouTube.
  • Process for preparing 4-(hydroxymethyl)imidazole compounds. (n.d.). Google Patents.
  • Development of Methods for the Determination of pKa Values. (n.d.). Semantic Scholar.
  • 5-Hydroxy-3-methyl-4-isoxazolecarboxylic acid. (n.d.). PubChem.
  • 3,5-dimethyl-4-(hydroxymethyl)isoxazole (C6H9NO2). (n.d.). PubChemLite.
  • 3,5-Dimethyl-4-(hydroxymethyl)isoxazole. (n.d.). PubChem.
  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of pharmaceutical sciences, 83(10), 1457–1460.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013).
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PMC.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.

Sources

An In-Depth Technical Guide to 4-Hydroxymethyl-Isoxazole: Synthesis, Spectral Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of novel therapeutic agents and functional materials. The strategic placement of substituents on the isoxazole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the myriad of functionalized isoxazoles, 4-Hydroxymethyl-Isoxazole, also known as (isoxazol-4-yl)methanol, serves as a critical and versatile building block in organic synthesis, providing a reactive handle for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed spectral analysis, and potential applications.

Core Identification: CAS Number and Molecular Properties

While a dedicated CAS number for the unsubstituted this compound is not readily found in major chemical databases, which suggests it is primarily synthesized as a research intermediate rather than a commercial product, its molecular identity is well-defined.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular Formula C₄H₅NO₂
Molecular Weight 99.09 g/mol
IUPAC Name (Isoxazol-4-yl)methanol
Synonyms 4-Hydroxymethylisoxazole

Synthesis of this compound: A Step-by-Step Protocol

The most direct and reliable method for the preparation of this compound is the reduction of a corresponding isoxazole-4-carboxylic acid ester. The following protocol is based on established chemical transformations.[1]

Experimental Protocol: Reduction of Ethyl Isoxazole-4-carboxylate

Objective: To synthesize this compound via the lithium aluminum hydride (LAH) reduction of ethyl isoxazole-4-carboxylate.

Materials:

  • Ethyl isoxazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

  • LAH Suspension: A suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0 °C using an ice bath.

  • Substrate Addition: A solution of ethyl isoxazole-4-carboxylate (1 equivalent) in anhydrous diethyl ether is added dropwise to the LAH suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding a saturated aqueous solution of sodium sulfate dropwise until the gray precipitate turns white and gas evolution ceases.

  • Work-up: The resulting suspension is filtered, and the solid is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

SynthesisWorkflow reagents Ethyl Isoxazole-4-carboxylate Lithium Aluminum Hydride (LiAlH₄) Anhydrous Diethyl Ether setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->setup 1. addition Slow Addition of Ester to LAH Suspension setup->addition 2. reaction Reflux (2-4 hours) addition->reaction 3. quenching Quenching (Saturated Na₂SO₄ aq.) reaction->quenching 4. workup Filtration & Drying (Anhydrous Na₂SO₄) quenching->workup 5. purification Column Chromatography (Silica Gel) workup->purification 6. product This compound purification->product 7.

Caption: Synthetic workflow for this compound.

Spectral Data and Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the isoxazole ring protons and the hydroxymethyl group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH-5 (isoxazole ring)
~8.3s1HH-3 (isoxazole ring)
~4.7s2H-CH₂OH
~2.0-3.0br s1H-OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~160-165C-3 (isoxazole ring)
~155-160C-5 (isoxazole ring)
~110-115C-4 (isoxazole ring)
~55-60-CH₂OH

Note: Chemical shifts are approximate and can vary depending on the solvent.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and isoxazole functional groups.

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
3600-3200 (broad)O-H stretch (hydroxyl group)
~3100C-H stretch (isoxazole ring)
~1600-1400C=N and C=C stretching (isoxazole ring)
~1050C-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zAssignment
99.03[M]⁺ (Molecular Ion)

Applications in Research and Drug Development

This compound is a valuable synthon for the synthesis of a wide range of more complex molecules with potential biological activity. The primary alcohol functionality serves as a versatile handle for various chemical transformations.

  • Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of diverse functional groups and the modulation of properties such as lipophilicity and solubility.

  • Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid provides access to other important isoxazole-based building blocks.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), enabling nucleophilic substitution reactions to introduce a variety of substituents at the 4-position.

The resulting derivatives have been explored for their potential as:

  • Enzyme Inhibitors: The isoxazole scaffold is present in numerous compounds designed to inhibit specific enzymes involved in disease pathways.

  • Receptor Ligands: Isoxazole-containing molecules have been investigated as ligands for various receptors in the central nervous system and other tissues.

  • Antimicrobial and Antiviral Agents: The isoxazole nucleus is a common feature in compounds with antimicrobial and antiviral properties.

Conclusion

This compound, while not a commonly cataloged chemical, represents a fundamentally important building block for the synthesis of a diverse array of functionalized isoxazole derivatives. Its straightforward synthesis via the reduction of the corresponding ester, combined with the versatility of its primary alcohol functionality, makes it a valuable tool for researchers in medicinal chemistry and organic synthesis. The comprehensive understanding of its synthesis and spectral properties outlined in this guide provides a solid foundation for its effective utilization in the development of novel molecules with significant scientific and therapeutic potential.

References

Sources

The Multifaceted Biological Landscape of 4-Hydroxymethyl-Isoxazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among its numerous derivatives, those bearing a hydroxymethyl group at the 4-position represent a particularly intriguing subclass with a unique potential for therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 4-hydroxymethyl-isoxazole derivatives. We delve into their roles as potent enzyme inhibitors, modulators of key cellular signaling pathways, and promising agents in neuroprotection and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview to inspire and guide future research in this promising area of medicinal chemistry.

Introduction: The Isoxazole Core and the Significance of 4-Hydroxymethyl Substitution

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs.[1][2] The modification of the isoxazole scaffold at its various positions has been a fruitful strategy for developing novel therapeutic agents with improved potency and reduced toxicity.[1][2]

The introduction of a hydroxymethyl (-CH₂OH) group at the 4-position of the isoxazole ring imparts specific and often advantageous physicochemical properties to the molecule. This functional group can act as a hydrogen bond donor and acceptor, enhancing interactions with biological targets. Furthermore, the hydroxymethyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide will explore the known and potential biological activities stemming from this specific structural motif.

Synthetic Strategies for this compound Derivatives

The construction of the 3,5-disubstituted-4-hydroxymethyl-isoxazole core can be achieved through several synthetic routes. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and a suitably substituted alkyne or enolate.

General Synthetic Protocol: [3+2] Cycloaddition

A versatile method for the synthesis of 3,4,5-trisubstituted isoxazoles involves the reaction of nitrile oxides with 1,3-dicarbonyl compounds in an aqueous medium. This approach is environmentally friendly and often proceeds with high efficiency.[3]

Step-by-step Methodology:

  • Preparation of the Nitrile Oxide Precursor: A substituted benzaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding aldoxime. This is then halogenated, typically with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to yield the hydroximoyl halide.

  • In situ Generation of the Nitrile Oxide: The hydroximoyl halide is treated with a base, such as triethylamine or sodium carbonate, to generate the reactive nitrile oxide in situ.

  • Cycloaddition Reaction: The nitrile oxide is then reacted with a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, in water. The reaction proceeds at room temperature to yield the 3,4,5-trisubstituted isoxazole.[3]

  • Reduction to the 4-Hydroxymethyl Group: The ester or ketone functionality at the 4-position can then be selectively reduced to the corresponding hydroxymethyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Key Biological Activities and Mechanisms of Action

The this compound scaffold has been implicated in a range of biological activities, with notable potential in neuroprotection, cancer therapy, and the modulation of inflammatory processes.

Neuroprotective Effects

Isoxazole derivatives have shown considerable promise in the realm of neuroprotection, with mechanisms often involving the modulation of neurotransmitter systems and the mitigation of oxidative stress.[4]

A notable example is the glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, which showcases the neuroprotective potential of isoxazole derivatives with a hydroxyl group. This compound selectively inhibits the reverse transport of glutamate, a key process in excitotoxicity during ischemic events, thereby offering a novel strategy for neuroprotection.[5] While not a simple 4-hydroxymethyl derivative, this complex molecule highlights the importance of the hydroxyl functionality in modulating neuronal targets. The mechanisms of neuroprotective agents are often multifaceted, involving anti-apoptotic, anti-inflammatory, and antioxidant properties.[6][7]

Neuroprotection_Pathway

Anticancer Activity

The isoxazole moiety is a common feature in many anticancer agents, and derivatives of this scaffold have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms.[3]

3.2.1. Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Isoxazole derivatives have been successfully developed as potent kinase inhibitors. For instance, a series of 4-arylamido 3-methyl isoxazoles were identified as novel FMS kinase inhibitors with potent antiproliferative activity against hematopoietic cell lines.[5] While these compounds possess a carboxamide at the 4-position, the 4-hydroxymethyl group can serve as a key synthetic intermediate for the generation of such amides. Furthermore, new series of isoxazole derivatives have been shown to target EGFR-TK, a key kinase in many cancers.[8]

Kinase_Inhibition_Workflow

3.2.2. Pro-apoptotic Effects

Several studies have highlighted the ability of 3,5-diaryl isoxazoles to induce apoptosis in cancer cells.[1][9][10] For example, novel indole-containing 3,5-diarylisoxazoles have demonstrated pro-apoptotic activity in colon and lung cancer cell lines.[10] While these studies did not specifically investigate 4-hydroxymethyl derivatives, the core 3,5-diaryl isoxazole scaffold is the same, suggesting that the introduction of a hydroxymethyl group at the 4-position could modulate this activity and potentially improve the pharmacological profile.

Compound Class Cancer Cell Line Observed Effect Reference
3,5-diaryl isoxazoline/isoxazole hybridsVariousAnticancer activity[1]
3,5-diaryl isoxazole derivativesProstate cancer (PC3)Anticancer activity, S6K1 inhibition[9]
Indole-containing 3,5-diarylisoxazolesColon (Colo320), Lung (Calu-3)Pro-apoptotic activity[10]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Isoxazole derivatives have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2][11][12] The synthesis of 4,5-disubstituted isoxazoles from chalcone ditosylates has yielded compounds with notable anti-inflammatory and antioxidant activities.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for one week prior to the experiment.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally to the rats at a specific dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Modulation of Nuclear Receptors

Nuclear receptors are a family of ligand-activated transcription factors that play crucial roles in a wide range of physiological processes.[13][14] The ability to selectively modulate the activity of these receptors is a promising therapeutic strategy for various diseases. A series of 3,5-bis(4-hydroxyphenyl) isoxazoles have been evaluated as ligands for the estrogen receptor-alpha (ERα), demonstrating that the isoxazole scaffold can be effectively utilized to target nuclear receptors.[11] The introduction of a 4-hydroxymethyl group could provide an additional point of interaction within the ligand-binding domain of these receptors, potentially leading to enhanced affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is still emerging, some general principles can be inferred from the broader class of isoxazoles:

  • Substitution at the 3- and 5-positions: The nature of the substituents at the 3- and 5-positions of the isoxazole ring is critical for biological activity. Often, aryl or heteroaryl groups are preferred, and their substitution pattern can significantly influence potency and selectivity.

  • The Role of the 4-position: The 4-position of the isoxazole ring is a key site for modification to fine-tune the pharmacological properties of the molecule. The hydroxymethyl group at this position can be a crucial pharmacophoric feature, or it can serve as a versatile handle for the introduction of other functional groups to explore the chemical space around the core scaffold.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on isoxazole derivatives provides a strong foundation for the exploration of this specific subclass. Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis of diverse libraries of this compound derivatives with various substituents at the 3- and 5-positions, followed by systematic screening against a broad range of biological targets.

  • Elucidation of Mechanisms of Action: In-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness.[14]

References

  • Jahchan, N., et al. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry, 103, 255-267.
  • Kamal, A., et al. (2015). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 103-109.
  • Kumar, A., et al. (2020). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 36(5), 896-905.
  • Arora, P., et al. (2019). Chalcone Ditosylates as Potent Precursor for Synthesis of Some 4,5-Disubstituted Isoxazoles with Antioxidant and Anti-inflammatory Activities. Asian Journal of Chemistry, 31(7), 1569-1573.
  • Yıldırım, S., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427.
  • Yıldırım, S., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Aperta, 2, 1-10.
  • Kamal, A., et al. (2015). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. Request PDF.
  • Li, X., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters, 14(9), 2418-2421.
  • Moody, C. J., et al. (2012). Synthesis and evaluation of indole-containing 3,5-diarylisoxazoles as potential pro-apoptotic antitumour agents. European Journal of Medicinal Chemistry, 54, 847-857.
  • Gąsiorowski, K., et al. (2022). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 27(9), 2845.
  • The mechanisms of action of neuroprotective agents that are in clinical...
  • El-Sayed, M. A. A., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry, 102, 104085.
  • Al-Masoudi, N. A., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 1729-1737.
  • Nuclear receptor modul
  • Zhang, L., et al. (2018). Dihydrobenzisoxazole-4-one compounds are novel selective inhibitors of aldosterone synthase (CYP11B2) with in vivo activity. Journal of Medicinal Chemistry, 61(6), 2589-2602.
  • Rahman, M. M., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Heliyon, 9(4), e15206.
  • Sepe, V., et al. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry, 61(20), 9193-9206.
  • Carrat, G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1146-1155.
  • Carrat, G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Request PDF.
  • Al-Omair, M. A., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2305713.
  • Spasov, A. A., et al. (2022). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. International Journal of Molecular Sciences, 23(3), 1251.

Sources

The Isoxazole Core: A Journey from Synthesis to Selective Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Versatile Heterocycle

The isoxazole ring, a deceptively simple five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic architecture and synthetic tractability have cemented its status as a privileged scaffold, a recurring motif in a vast array of therapeutic agents. This technical guide embarks on a comprehensive exploration of the isoxazole core, charting its course from its initial discovery in the late 19th century to its contemporary role as a critical pharmacophore in the design of targeted and effective pharmaceuticals. We will dissect the foundational synthetic strategies, illuminate the mechanistic underpinnings of these reactions, and delve into the intricate structure-activity relationships that govern the biological activity of isoxazole-containing drugs. This guide is designed not merely to recount facts, but to provide a deep, mechanistic understanding of the isoxazole core, empowering researchers to leverage its full potential in their own drug discovery endeavors.

A Historical Perspective: The Dawn of Isoxazole Chemistry

The journey of the isoxazole ring begins in the late 19th century, a period of fervent discovery in organic chemistry. The German chemist Ludwig Claisen, a towering figure in the field, was instrumental in the early exploration of this heterocycle. While he first proposed the cyclic structure of a substituted isoxazole, 3-methyl-5-phenylisoxazole, in 1888, the synthesis of the parent isoxazole compound is credited to him in 1903, achieved through the oximation of propargylaldehyde acetal.[1] The very name "isoxazole" was coined by Hantszch, to distinguish it from its isomer, oxazole.[2]

The early synthetic landscape was dominated by two powerful and versatile methodologies that remain fundamental to this day: the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides. These seminal discoveries laid the groundwork for over a century of research, unlocking the immense potential of the isoxazole core in a multitude of scientific disciplines, most notably in the quest for new medicines.

Core Synthetic Strategies: Building the Isoxazole Ring

The construction of the isoxazole ring can be achieved through a variety of synthetic routes, each with its own set of advantages and mechanistic nuances. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Here, we will explore the two most prominent and historically significant methods in detail.

The Claisen-Isoxazole Synthesis: Condensation of 1,3-Dicarbonyls with Hydroxylamine

This classical approach, a testament to the enduring power of fundamental organic reactions, involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[3] The reaction proceeds through the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring.

The primary challenge with this method, particularly with unsymmetrical β-diketones, is the potential for the formation of a mixture of regioisomers.[3] This lack of regioselectivity can complicate purification and reduce the overall yield of the desired product. However, modern variations of this method, such as the use of β-enamino diketones, have been developed to address this issue, offering excellent control over the regiochemical outcome.[3]

Caption: The Huisgen 1,3-Dipolar Cycloaddition Pathway.

Synthetic Method Key Features Advantages Disadvantages
Claisen-Isoxazole Synthesis Condensation of a 1,3-dicarbonyl compound with hydroxylamine.Readily available starting materials, operational simplicity.Poor regioselectivity with unsymmetrical β-diketones, can require harsh conditions.
Huisgen 1,3-Dipolar Cycloaddition [3+2] cycloaddition of a nitrile oxide with an alkyne.High versatility, high regioselectivity, mild reaction conditions, amenability to one-pot procedures.Instability of the nitrile oxide intermediate, often requires stoichiometric oxidants.

The Isoxazole Core in Drug Discovery: A Privileged Scaffold

The isoxazole ring is a prominent feature in a multitude of clinically approved drugs, spanning a wide range of therapeutic areas. [4]Its unique physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive scaffold for the design of potent and selective therapeutic agents. [5]The isoxazole ring can act as a bioisostere for other functional groups, such as amides and esters, offering improved metabolic stability and pharmacokinetic profiles. [2]

Isoxazoles as Anti-inflammatory Agents: The Case of COX-2 Inhibitors

A notable success story for the isoxazole core in drug discovery is the development of selective cyclooxygenase-2 (COX-2) inhibitors. Valdecoxib, a potent and selective COX-2 inhibitor, features a 3,4-diarylisoxazole scaffold. [2]The isoxazole ring in these compounds plays a crucial role in orienting the aryl substituents into the active site of the COX-2 enzyme, leading to potent and selective inhibition.

Compound Structure COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index (COX-1/COX-2)
Valdecoxib 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide0.0055.01000
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide0.0415375

Data compiled from various sources for illustrative purposes.

The structure-activity relationship (SAR) studies of isoxazole-based COX-2 inhibitors have revealed several key features for optimal activity. The nature and position of the substituents on the aryl rings, as well as the substitution pattern on the isoxazole ring itself, have a profound impact on both potency and selectivity. [6]

Isoxazoles in Antibacterial and Antifungal Therapy

The isoxazole nucleus is also a key component of several important antimicrobial agents. The penicillins, such as oxacillin, cloxacillin, and dicloxacillin, incorporate a 3-aryl-5-methylisoxazole moiety. [4]This bulky isoxazole group provides steric hindrance, protecting the β-lactam ring from degradation by bacterial β-lactamase enzymes, thereby overcoming a common mechanism of antibiotic resistance.

In the realm of antifungal agents, the isoxazole ring has also demonstrated significant utility. The development of novel isoxazole-containing compounds continues to be an active area of research in the fight against fungal infections. [7]

Drug_Discovery_Workflow Start Target Identification and Validation Lead_Generation Lead Generation: High-Throughput Screening or Fragment-Based Design Start->Lead_Generation Isoxazole_Scaffold Identification of Isoxazole Scaffold Lead_Generation->Isoxazole_Scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Isoxazole_Scaffold->SAR_Studies Lead_Optimization Lead Optimization: Synthesis of Analogs SAR_Studies->Lead_Optimization Lead_Optimization->SAR_Studies Iterative Process Preclinical_Development Preclinical Development: In vitro and In vivo Testing Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials FDA_Approval FDA Approval and Market Launch Clinical_Trials->FDA_Approval

Sources

Elucidating the Mechanism of Action of 4-Hydroxymethyl-Isoxazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic and structural properties allow for versatile interactions with a range of biological targets.[3][4] This guide introduces 4-Hydroxymethyl-Isoxazole, a novel bioactive compound, as a case study to present a comprehensive, multi-phase strategy for elucidating its mechanism of action (MoA). For researchers, scientists, and drug development professionals, understanding a compound's MoA is a critical step that bridges the gap between a phenotypic screening hit and a viable drug candidate.[5][6] This document provides an in-depth, field-proven framework for target identification, validation, and pathway analysis, integrating computational, genetic, proteomic, and biophysical methodologies. Each section offers not just protocols, but the strategic rationale behind experimental choices, ensuring a self-validating and robust investigational cascade.

Introduction: The Isoxazole Moiety and the Imperative of MoA Studies

The five-membered isoxazole heterocycle is a cornerstone of modern pharmacology, present in therapeutics ranging from anti-inflammatory agents like Valdecoxib to antirheumatic drugs such as Leflunomide.[2][7] The scaffold's value lies in its metabolic stability and its capacity to act as a bioisosteric replacement for other functional groups, enhancing pharmacokinetic profiles.[1][4] When a novel isoxazole derivative like this compound (4-HMI) emerges from a phenotypic screen—for instance, demonstrating potent anti-inflammatory activity in a cellular assay—the immediate and critical question is: how does it work?

Answering this question is the essence of Mechanism of Action (MoA) studies. A well-defined MoA transforms a "black box" compound into a precision tool, enabling target-based drug development, predicting potential side effects, and identifying patient populations most likely to respond.[8][9] This guide outlines a systematic, three-phase approach to comprehensively deconvolute the MoA of a novel compound like 4-HMI.

Phase 1: Target Hypothesis Generation and Identification

The initial phase focuses on generating and testing hypotheses to identify the direct molecular target(s) of 4-HMI. This is a crucial "deconvolution" step, moving from a cellular phenotype to a specific protein interaction.[10] We will employ a combination of computational and experimental methods to cast a wide net and then zero in on the most promising candidates.

In Silico Target Prediction: Charting the Possibility Space

Before initiating wet-lab experiments, computational methods can efficiently narrow the field of potential targets.[11] These approaches leverage vast databases of known drug-target interactions and protein structures to predict likely binding partners for 4-HMI.[12][13]

Methodologies:

  • Ligand-Based Approaches: This method is based on the principle of chemical similarity, which posits that similar molecules often bind to similar targets.[12][14] The structure of 4-HMI would be compared against databases of compounds with known targets (e.g., ChEMBL, PubChem) to identify proteins that bind molecules with similar pharmacophores.

  • Structure-Based Approaches (Reverse Docking): If a high-quality 3D structure of potential targets is available, reverse docking can be used.[12] Here, 4-HMI is computationally "docked" into the binding sites of a large panel of proteins to calculate binding energies and predict favorable interactions.[15]

The output of these in silico screens is a ranked list of potential protein targets, providing a crucial starting point for experimental validation.

Experimental Target Identification: Capturing the Binding Partner

With a list of putative targets, the next step is to physically identify the interacting proteins from a complex biological sample, such as cell lysate. Chemical proteomics is a powerful, unbiased approach for this purpose.[16][17]

Core Strategy: Affinity Purification-Mass Spectrometry (AP-MS)

This technique uses a modified version of the drug to "fish" for its binding partners in the cellular proteome.[18]

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for 4-HMI

Objective: To identify proteins that directly bind to 4-HMI in a cell lysate.

1. Probe Synthesis: a. Synthesize an affinity probe derivative of 4-HMI. This involves attaching a linker arm to a position on the molecule that is predicted (by structure-activity relationship data, if available) to be non-essential for its biological activity. b. Covalently attach a capture tag, such as biotin, to the end of the linker.

2. Lysate Preparation: a. Culture a relevant cell line (e.g., RAW 264.7 macrophages for anti-inflammatory screening) to high density. b. Lyse the cells under non-denaturing conditions to preserve native protein structures and complexes. c. Clarify the lysate by centrifugation to remove insoluble material.

3. Affinity Pulldown: a. Incubate the clarified lysate with the biotinylated 4-HMI probe. b. As a crucial control, in a parallel sample, include a high concentration of the original, unmodified 4-HMI. This "competition" experiment will be used to distinguish specific binders from non-specific ones. Proteins that are specifically bound by the probe will be displaced by the free compound. c. Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins onto the beads. d. Wash the beads extensively with buffer to remove non-specifically bound proteins.

4. Elution and Protein Identification: a. Elute the bound proteins from the beads. b. Resolve the eluted proteins by SDS-PAGE and visualize with silver staining. Bands that are present in the probe-only sample but absent or significantly reduced in the competition sample are high-priority candidates. c. Excise these bands and subject them to in-gel trypsin digestion. d. Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). e. Identify the proteins by matching the peptide fragmentation patterns against a protein database.

Trustworthiness Check: The inclusion of the competition control is non-negotiable. A true target will show significantly reduced binding to the beads in the presence of excess free 4-HMI, while non-specific binders will not.[19]

Genetic Approaches: Identifying Essential Pathway Components

Genetic screens, particularly CRISPR-Cas9 based methods, offer an orthogonal and unbiased approach to identify genes that are essential for a drug's activity.[20] The logic is simple: if knocking out a specific gene renders the cells resistant to the drug, that gene likely encodes the drug's target or a critical downstream signaling component.[10][21][22]

Workflow Diagram: Overall MoA Elucidation Strategy

MOA_Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: In Vivo Confirmation P1_InSilico In Silico Prediction (Docking, Similarity Search) P1_Output List of Putative Targets P1_InSilico->P1_Output P1_APMS Chemical Proteomics (Affinity Pulldown-MS) P1_APMS->P1_Output P1_CRISPR Genetic Screening (CRISPR Knockout) P1_CRISPR->P1_Output P2_Biophys Biophysical Assays (SPR, ITC) P1_Output->P2_Biophys P2_Output Validated Target & Pathway P2_Biophys->P2_Output P2_CETSA Cellular Target Engagement (CETSA) P2_CETSA->P2_Output P2_Pathway Pathway Analysis (Western Blot, qPCR) P2_Pathway->P2_Output P3_Animal Animal Model Studies (e.g., LPS Challenge) P2_Output->P3_Animal P3_Output In Vivo Proof of Concept P3_Animal->P3_Output

Caption: A three-phase workflow for MoA elucidation of a novel compound.

Phase 2: Target Validation and Pathway Elucidation

Identifying a list of candidate targets is a major milestone, but it is not the destination. Phase 2 is dedicated to rigorously validating these candidates to confirm direct, functional interaction and to map the downstream consequences of this interaction.[23]

Biophysical Validation of Direct Binding

The first step in validation is to confirm a direct, physical interaction between 4-HMI and the purified candidate protein. Techniques like Surface Plasmon Resonance (SPR) provide quantitative, real-time data on binding kinetics.[24][25]

Core Strategy: Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions.[26] It is a label-free technique that can determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D), which is a measure of binding affinity.[27][28]

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

Objective: To quantify the binding affinity and kinetics of 4-HMI to a purified candidate target protein.

1. Chip Preparation: a. Select a sensor chip appropriate for immobilizing the target protein (e.g., a CM5 chip for amine coupling). b. Covalently immobilize the purified recombinant target protein onto the sensor chip surface. One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference.

2. Binding Analysis: a. Prepare a series of dilutions of 4-HMI in a suitable running buffer. b. Inject the 4-HMI solutions sequentially over the chip surface, from lowest to highest concentration. c. Monitor the binding response in real-time, generating a sensorgram for each concentration. The sensorgram shows an association phase during injection and a dissociation phase during buffer flow.[25]

3. Data Analysis: a. Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes. b. Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.

Expertise & Causality: A low K_D value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction, strongly supporting a direct binding relationship. The kinetic parameters provide further insight into the stability of the drug-target complex.

Confirming Target Engagement in a Cellular Context

Demonstrating binding to a purified protein is essential, but it is critical to confirm that this interaction occurs within the complex environment of a living cell.[29] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[30][31]

Core Strategy: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[32][33]

Protocol 3: Western Blot-Based CETSA

Objective: To demonstrate that 4-HMI binds to and stabilizes its target protein in intact cells.

1. Cell Treatment: a. Treat cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of 4-HMI for a defined period.

2. Thermal Challenge: a. Harvest the cells and resuspend them in a buffered solution. b. Aliquot the cell suspension into separate PCR tubes. c. Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

3. Lysate Preparation and Analysis: a. Lyse the cells by freeze-thaw cycles to release the soluble proteins. b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation. c. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot using a specific antibody.

4. Data Interpretation: a. Quantify the band intensities and plot the percentage of soluble protein against temperature for both vehicle- and 4-HMI-treated samples. b. A rightward shift in the melting curve for the 4-HMI-treated sample indicates that the compound has bound to the protein and stabilized it against thermal denaturation, providing direct evidence of cellular target engagement.[31]

Diagram: CETSA Principle and Workflow

CETSA_Workflow cluster_treatment 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_analysis 3. Analysis Vehicle Cells + Vehicle Heat Apply Temp Gradient (40°C -> 70°C) Vehicle->Heat Drug Cells + 4-HMI Drug->Heat Lyse Lyse & Centrifuge Heat->Lyse WB Western Blot for Soluble Target Lyse->WB Plot Plot Melting Curve WB->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Mapping the Downstream Signaling Pathway

Once the direct target is validated, the final step of Phase 2 is to understand the functional consequences of its modulation. If 4-HMI was identified in an anti-inflammatory screen, we would investigate its effect on key inflammatory signaling pathways.

Methodologies:

  • Western Blotting: To measure changes in the phosphorylation state or total protein levels of key signaling nodes downstream of the target (e.g., phosphorylation of MAP kinases, degradation of IκBα in the NF-κB pathway).

  • Quantitative PCR (qPCR): To measure changes in the mRNA expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) that are regulated by the pathway.[23]

By analyzing these downstream markers, we can build a coherent signaling pathway that connects the binding of 4-HMI to its target with the observed anti-inflammatory phenotype.

Phase 3: In Vivo Model Validation

The ultimate test of any MoA hypothesis is to confirm its relevance in a living organism.[34] This phase involves using an appropriate animal model to verify that the drug engages its target and produces the expected therapeutic effect.[35]

Core Strategy: Disease-Relevant Animal Model

For a compound with putative anti-inflammatory activity, a common model is the lipopolysaccharide (LPS)-induced systemic inflammation model in mice.[36]

Experimental Design:

  • Dosing: Administer 4-HMI or vehicle to groups of mice.

  • Challenge: Inject mice with LPS to induce a systemic inflammatory response.

  • Pharmacodynamic (PD) Readout: At a specified time point, collect blood and/or tissues to measure target engagement (e.g., by performing ex vivo CETSA on splenocytes) and downstream pathway modulation (e.g., measuring cytokine levels in plasma).

  • Efficacy Readout: Monitor clinical signs of inflammation and measure key inflammatory markers to determine if 4-HMI provides a therapeutic benefit.

Successful validation in an animal model provides strong evidence that the elucidated MoA is therapeutically relevant and builds confidence for further preclinical development.[37]

Data Synthesis and Summary

Throughout this process, quantitative data should be meticulously collected and organized.

Table 1: Summary of Hypothetical Validation Data for 4-HMI

Assay TypeTarget CandidateResultInterpretation
In Silico Screening Kinase XTop Hit (Docking Score: -9.5)High probability of interaction.
AP-MS Kinase XIdentified (3-fold reduction with competitor)Specific binding in cell lysate.
SPR Recombinant Kinase XK_D = 150 nMHigh-affinity direct binding.
CETSA Endogenous Kinase XΔT_m = +4.5 °CDirect target engagement in cells.
Western Blot Phospho-Substrate Y85% reduction at 1 µM 4-HMIFunctional inhibition of target activity.
qPCR TNF-α mRNA90% reduction at 1 µM 4-HMIDownstream pathway modulation.
In Vivo Model LPS-challenged mice75% reduction in plasma TNF-αIn vivo target engagement and efficacy.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a complex but essential undertaking in drug discovery. It is a hypothesis-driven process that requires the logical integration of computational, proteomic, genetic, biophysical, and in vivo studies. By following a systematic, multi-phase approach as outlined in this guide—moving from broad, unbiased screening to rigorous, quantitative validation—researchers can build a robust and comprehensive understanding of a compound's MoA. This knowledge is fundamental to transforming a promising hit into a rationally developed therapeutic candidate with a clear path toward clinical investigation.

References

  • Hsu, C. H., & Yeh, T. K. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 25(14), 3258. [Link]
  • Opo, F. A., & Asiedu, S. O. (2019). Computational/in silico methods in drug target and lead prediction.
  • deNOVO Biolabs. (2023). How does SPR work in Drug Discovery? [Link]
  • Wang, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(8), 555. [Link]
  • Hsu, C. H., & Yeh, T. K. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 25(14), 3258. [Link]
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]
  • Chemistry For Everyone. (2023). How Is Surface Plasmon Resonance Used In Drug Discovery? [Link]
  • Luo, J., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(19), 11888. [Link]
  • Rognan, D. (2017). In Silico Drug-Target Profiling. Methods in Molecular Biology, 1521, 149-166. [Link]
  • Wang, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(8), 555. [Link]
  • Terstiege, U., & Beyer, M. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]
  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978. [Link]
  • Chen, Y., et al. (2024). In silico methods for drug-target interaction prediction. Cell Reports Methods. [Link]
  • Nagy, E., et al. (2015). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Critical Reviews in Analytical Chemistry, 45(2), 97-105. [Link]
  • Wang, B., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1424-1434. [Link]
  • Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]
  • Sivagnanam, U., & Parthasarathy, K. (2016). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Journal of Pharmacological and Toxicological Methods, 82, 1-13. [Link]
  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]
  • World Journal of Biology Pharmacy and Health Sciences. (2023).
  • Li, C., et al. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 17(10), 1147-1157. [Link]
  • Kumar, A., & Kumar, A. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
  • Martinez Molina, D., et al. (2013). Cellular thermal shift assay for in-cell ligand binding to proteins. Science, 341(6141), 84-87. [Link]
  • Hsu, C. H., & Yeh, T. K. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 25(14), 3258. [Link]
  • Aittokallio, T. (2024). Validation guidelines for drug-target prediction methods.
  • Wang, B., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1424-1434. [Link]
  • Wang, B., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1424-1434. [Link]
  • ResearchGate. (n.d.).
  • Zhang, X., & Cravatt, B. F. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 8, 215-235. [Link]
  • Sharma, A., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry, 281, 116892. [Link]
  • Wang, B., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1424-1434. [Link]
  • Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry. [Link]
  • Journal of Drug Delivery and Therapeutics. (2022). A review of isoxazole biological activity and present synthetic techniques. [Link]
  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. [Link]
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
  • Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
  • National Center for Biotechnology Information. (2019).
  • National Institutes of Health. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]
  • ResearchGate. (n.d.). Proposed mechanism for formation of isoxazole-5(4H)-one compounds (4a–v). [Link]
  • National Center for Biotechnology Information. (2021).

Sources

In Silico Modeling of 4-Hydroxymethyl-Isoxazole Interactions: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

<[IN-DEPTH TECHNICAL GUIDE] >

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved pharmaceuticals and clinical candidates. 4-Hydroxymethyl-Isoxazole, a specific derivative, presents a versatile starting point for drug discovery due to its functionalized nature, which allows for diverse chemical modifications. The hydroxymethyl group can serve as a key interaction point with biological targets, enhancing properties like solubility and binding affinity.[1] This guide provides a comprehensive, in-depth framework for the in silico investigation of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical underpinnings with practical, step-by-step protocols. We will journey through the computational workflow, from initial ligand preparation and target identification to sophisticated molecular dynamics simulations and predictive modeling, emphasizing the rationale behind each methodological choice to ensure scientific rigor and reproducibility.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound featuring a five-membered isoxazole ring with a hydroxymethyl (-CH2OH) substituent.[1] The isoxazole ring itself is associated with a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1] The addition of the hydroxymethyl group introduces a hydrogen bond donor and acceptor, enhancing hydrophilicity and providing a crucial anchor for interactions with protein targets.[1] This makes it an attractive scaffold for structure-based drug design.

The rationale for employing in silico modeling is compelling. Computational methods accelerate the drug discovery pipeline by rapidly screening vast chemical libraries, predicting binding affinities, and providing atomic-level insights into interaction mechanisms that are often difficult to obtain experimentally.[2][3] This guide will delineate the core computational techniques—molecular docking, molecular dynamics, and pharmacophore modeling—as applied to this specific molecule.

Chemical Properties of this compound

A foundational understanding of the ligand's properties is critical for accurate modeling.

PropertyValueSource
Molecular Formula C4H5NO2[1]
Molecular Weight 99.09 g/mol [1]
Canonical SMILES C1=C(N=CO1)CO[]
Synonyms Isoxazol-4-yl-methanol[1]

Chapter 1: The Computational Workflow - A Preparatory Overview

A successful in silico study is built upon meticulous preparation of both the ligand (this compound) and the biological target (protein). This chapter outlines the foundational steps that precede any simulation.

Workflow Overview

The logical progression of an in silico investigation into ligand-protein interactions follows a multi-stage process. Each stage builds upon the last, increasing in computational complexity and the level of detail in its insights.

In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Analysis cluster_model Phase 3: Predictive Modeling Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Molecular Docking (Pose Prediction, Scoring) Ligand_Prep->Docking Target_ID Target Identification & Validation Receptor_Prep Receptor Preparation (Cleaning PDB, Adding Hydrogens) Target_ID->Receptor_Prep Receptor_Prep->Docking MD_Sim Molecular Dynamics (Stability, Energetics) Docking->MD_Sim Top Poses Pharmacophore Pharmacophore Modeling (Feature Identification) Docking->Pharmacophore MD_Sim->Pharmacophore Stable Interactions Validation Experimental Validation MD_Sim->Validation QSAR QSAR (Activity Prediction) Pharmacophore->QSAR Descriptor Generation QSAR->Validation

Caption: High-level overview of the in silico drug discovery workflow.

Protocol 1: Ligand Preparation

Causality: The starting conformation of a ligand is critical. A proper 3D structure with a low-energy conformation is necessary for docking algorithms to sample the binding site effectively.

Methodology:

  • Obtain 2D Structure: Start with the SMILES string for this compound: C1=C(N=CO1)CO.

  • Convert to 3D: Use a tool like Open Babel or the builder in molecular visualization software (e.g., PyMOL, Chimera, MOE) to convert the 2D representation into a 3D structure.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, and assign appropriate protonation states for a physiological pH (typically 7.4). This is crucial as hydrogen bonds are key interactions.

  • Assign Partial Charges: Assign atomic partial charges using a quantum mechanical method (e.g., AM1-BCC) or a pre-parameterized force field like GAFF (General Amber Force Field). This is essential for accurately calculating electrostatic interactions.

  • Energy Minimization: Perform an energy minimization of the 3D structure to relieve any steric clashes and find a stable, low-energy conformation. This is typically done using a steepest descent or conjugate gradient algorithm.

Protocol 2: Target Identification and Preparation

Causality: The quality of the protein structure directly impacts the reliability of the simulation. "Garbage in, garbage out" is a critical mantra in computational chemistry. The structure must be as clean and biologically relevant as possible.

Methodology:

  • Target Selection: Identify a potential protein target for this compound. This can be based on existing literature, homology to known targets of similar compounds, or bioinformatics-based target prediction methods.[5] For this guide, we'll assume a hypothetical kinase target.

  • Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure (< 2.5 Å) if available, preferably one co-crystallized with a ligand in the binding site of interest.

  • PDB File "Cleaning":

    • Remove all non-essential components: water molecules (unless specific waters are known to be critical for binding), crystallization artifacts, and co-solvents.

    • Handle missing residues or atoms. If loops are missing, they may need to be modeled using tools like MODELLER.

    • Select the relevant protein chain(s) if the biological unit is a multimer.

  • Protonation and Optimization:

    • Add hydrogen atoms, as they are typically absent in PDB files.

    • Assign protonation states to titratable residues (His, Asp, Glu, Lys) using software like H++ or PROPKA. This is critical as the charge state of these residues can dramatically alter the electrostatic environment of the binding site.

    • Perform a constrained energy minimization on the protein to relax the added hydrogens and optimize the side-chain network without significantly altering the experimentally determined backbone structure.

Chapter 2: Molecular Docking - Predicting Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] Its primary purpose is to predict the binding pose and estimate the binding affinity.[2]

The "Why": Choosing a Docking Strategy

The choice of docking algorithm involves a trade-off between speed and accuracy. For high-throughput virtual screening, faster methods are used. For lead optimization and understanding specific interactions, more rigorous, flexible docking methods are required.[8] We will focus on a flexible ligand, rigid receptor approach, which is a common and effective starting point.

Docking Workflow Diagram

Docking_Workflow Prep_Ligand Prepared Ligand (.mol2 or .pdbqt) Run_Docking Execute Docking Algorithm (e.g., AutoDock Vina) Prep_Ligand->Run_Docking Prep_Receptor Prepared Receptor (.pdbqt) Define_Grid Define Binding Site (Grid Box Generation) Prep_Receptor->Define_Grid Define_Grid->Run_Docking Analyze_Results Analyze Poses & Scores (Clustering, Visualization) Run_Docking->Analyze_Results Select_Pose Select Best Pose(s) for further study Analyze_Results->Select_Pose

Caption: Standard workflow for a molecular docking experiment.

Protocol 3: Performing Molecular Docking with AutoDock Vina

Self-Validation: A key step in validating a docking protocol is to perform "re-docking." If the protein structure has a co-crystallized ligand, remove it and then dock it back into the binding site. If the docking program can reproduce the experimental pose (typically with an RMSD < 2.0 Å), the protocol is considered validated for that specific binding site.

Methodology:

  • Prepare Input Files: Using tools like AutoDockTools (ADT), convert the prepared ligand and receptor files into the .pdbqt format. This format includes partial charges and atom type information required by Vina.

  • Define the Search Space: Define a "grid box" that encompasses the entire binding site. The center of the box is typically defined by the coordinates of the co-crystallized ligand or by visually identifying the binding pocket. The size should be large enough to allow the ligand to rotate and translate freely but not so large as to unnecessarily increase computation time.

  • Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand, the center and size of the grid box, and the output file name.

  • Run the Simulation: Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt.

  • Analyze the Output: Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Visualize: Load the receptor and the output poses into a molecular visualizer (e.g., PyMOL).

    • Evaluate Interactions: Analyze the top-ranked poses. Look for key interactions such as hydrogen bonds between the ligand's hydroxymethyl group and polar residues in the protein, or pi-stacking with aromatic residues.

    • Clustering: The poses are often clustered by conformational similarity. The lowest-energy pose in the most populated cluster is often considered the most likely binding mode.

Chapter 3: Molecular Dynamics - Capturing the Dynamic Nature of Binding

While docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of the ligand-protein complex over time.[9][10] This is crucial for assessing the stability of the docked pose and calculating binding free energies more accurately.[11][12]

The "Why": The Need for Dynamics

Proteins are not static entities; they are flexible and dynamic. MD simulations account for this flexibility, as well as the explicit presence of solvent (water), providing a more realistic representation of the biological environment.[9] Key questions MD can answer include: Is the docked pose stable over time? Do key hydrogen bonds persist? How do water molecules mediate the interaction?

MD Simulation Workflow Diagram

MD_Workflow Start_Complex Docked Ligand-Protein Complex Solvation Solvation (Add Water Box) Start_Complex->Solvation Ionization Ionization (Neutralize System) Solvation->Ionization Minimization Energy Minimization (Relax System) Ionization->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run (Data Collection) Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Analysis

Caption: Standard workflow for setting up and running an MD simulation.

Protocol 4: Running a Basic MD Simulation with GROMACS

Self-Validation: A critical part of MD is ensuring the system is equilibrated. This is validated by monitoring properties like Root Mean Square Deviation (RMSD), temperature, pressure, and potential energy. These values should plateau and remain stable before starting the "production" run for data collection.

Methodology:

  • System Setup:

    • Topology Generation: Choose a force field (e.g., AMBER, CHARMM) to describe the physics of the system. Generate a topology file for the protein. The ligand (this compound) will require parameterization, often using tools like Antechamber to generate GAFF parameters.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Adding Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes, particularly with the newly added water molecules.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Run a short simulation (e.g., 100 ps) while restraining the protein and ligand to allow the solvent to equilibrate around them. The temperature is brought to the target (e.g., 300 K) and stabilized.

    • NPT Ensemble (Constant Pressure): Run another short simulation (e.g., 100 ps) to equilibrate the pressure and density of the system.

  • Production Run: Release the restraints and run the production simulation for a desired length of time (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the protein backbone and the ligand over time to assess overall structural stability and confirm the ligand remains in the binding pocket.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions identified during docking.

Chapter 4: Advanced Modeling - Pharmacophores and QSAR

The data from docking and MD can be used to build more abstract, predictive models.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[13]

Causality: By identifying the common chemical features of active molecules, a pharmacophore model can be used as a 3D query to rapidly screen large databases for novel compounds that possess these features, even with different chemical scaffolds.[13][14]

Methodology:

  • Feature Identification: Based on the stable interactions of this compound from MD simulations, identify key pharmacophoric features. These would likely include a hydrogen bond donor/acceptor (from the -CH2OH group), a hydrogen bond acceptor (from the isoxazole oxygen), and potentially an aromatic/hydrophobic feature (from the ring).

  • Model Generation: Use software like LigandScout or MOE to generate a 3D model with spheres representing these features, including distance and angle constraints between them.[15][16]

  • Virtual Screening: Use the generated pharmacophore model to search databases like ZINC or ChEMBL for molecules that match the 3D arrangement of features.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[17][18]

Causality: If you have experimental activity data for a series of this compound analogs, a QSAR model can predict the activity of new, unsynthesized analogs, guiding lead optimization.[17][19]

Methodology:

  • Data Collection: Gather a dataset of this compound derivatives with measured biological activity (e.g., IC50 values).

  • Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., LogP, molecular weight, polar surface area, electronic properties).

  • Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build an equation correlating the descriptors (independent variables) with biological activity (dependent variable).

  • Validation: Crucially, the model must be validated using both internal (e.g., cross-validation) and external (a set of molecules not used in model training) methods to ensure its predictive power.[19][20]

Conclusion and Future Directions

This guide has provided a structured, technically grounded approach to the in silico modeling of this compound interactions. By progressing from static docking to dynamic simulations and predictive modeling, researchers can build a comprehensive understanding of how this valuable scaffold interacts with its biological targets. It is imperative to remember that computational models are hypotheses. The ultimate validation of any in silico prediction lies in experimental verification. The insights gained from these computational methods, however, are invaluable for designing focused, efficient experiments, thereby accelerating the path from a chemical scaffold to a potential therapeutic agent.

References

  • Vertex AI Search. (n.d.). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development.
  • Söderhjelm, P., et al. (2022). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals, 15(3), 359.
  • PubMed. (2024). Applications of Molecular Dynamics Simulations in Drug Discovery. Methods in Molecular Biology, 2714, 127-141.
  • ResearchGate. (2023). Basics, types and applications of molecular docking: A review.
  • ACS Publications. (2020). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 63(16), 8657-8686.
  • Preprints.org. (2024). A Comprehensive Review on Molecular Docking in Drug Discovery.
  • IEEE Xplore. (2025). Computational Approaches to Molecular Dynamics Simulation for Drug Design and Discovery.
  • IJRPR. (2024). A Review On Molecular Docking And Its Application.
  • IJPSR. (2023). A Review on Molecular Docking. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-8.
  • Tech-Bio. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
  • Drug Design Org. (n.d.). QSAR.
  • Annual Reviews. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics, 53.
  • Patsnap Synapse. (2025). What is the significance of QSAR in drug design?.
  • PubMed. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery. Methods in Molecular Biology, 2719, 1-11.
  • ResearchGate. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial.
  • PubMed. (2006). 3D-QSAR in drug design--a review. Current Medicinal Chemistry, 13(26), 3247-3271.
  • CymitQuimica. (n.d.). CAS 102790-36-3: this compound.
  • Creative Biostructure. (n.d.). QSAR Analysis.
  • ScienceDirect. (2022). Quantitative structure–activity relationship-based computational approaches.
  • Fiveable. (n.d.). Pharmacophore modeling.
  • YouTube. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing.
  • YouTube. (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial.
  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development.
  • ResearchGate. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • Springer. (2012). Applications and Limitations of In Silico Models in Drug Discovery.
  • PubMed Central. (2022). A Guide to In Silico Drug Design. International Journal of Molecular Sciences, 23(16), 9207.
  • BLD Pharm. (n.d.). CAS 2006277-87-6 Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate.

Sources

A Technical Guide to the Synthesis of 3,4,5-Trisubstituted Isoxazoles: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and clinical candidates. Its ability to act as a bioisostere for various functional groups, coupled with its synthetic tractability, has cemented its importance in drug design. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for constructing 3,4,5-trisubstituted isoxazoles. We will delve into the mechanistic underpinnings of key reactions, offer field-proven experimental protocols, and discuss the critical factors influencing regioselectivity and overall yield.

Introduction: The Significance of the Isoxazole Moiety

The 3,4,5-trisubstituted isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic and steric properties, making it an invaluable component in the medicinal chemist's toolkit. Its utility stems from several key features:

  • Bioisosteric Replacement: The isoxazole ring can effectively mimic other functional groups, such as esters and amides, while offering improved metabolic stability and pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The substitution pattern on the isoxazole core allows for fine-tuning of crucial drug-like properties, including lipophilicity, polarity, and hydrogen bonding capacity.

  • Structural Rigidity and Vectorial Display: The planar nature of the isoxazole ring provides a rigid scaffold, enabling the precise spatial orientation of substituents to optimize interactions with biological targets.

Given these advantages, a robust understanding of the synthetic methodologies to access this important scaffold is paramount for the modern drug discovery enterprise.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the 3,4,5-trisubstituted isoxazole ring can be broadly approached through two primary and highly reliable strategies: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of β-dicarbonyl compounds with hydroxylamine.

The Huisgen 1,3-Dipolar Cycloaddition: A Powerful and Versatile Approach

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most powerful and widely employed method for the synthesis of isoxazoles. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for late-stage diversification in drug discovery programs.

Mechanism and Regioselectivity:

The reaction proceeds via a concerted pericyclic mechanism, where the nitrile oxide and alkyne approach each other to form a five-membered transition state, leading directly to the isoxazole ring. A critical aspect of this reaction is the control of regioselectivity, which dictates the substitution pattern of the final product. For the synthesis of 3,4,5-trisubstituted isoxazoles, a terminal or internal alkyne is reacted with a nitrile oxide.

The regiochemical outcome is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Generally, the reaction is under frontier molecular orbital (FMO) control. The reaction between a nitrile oxide and a terminal alkyne typically yields the 3,5-disubstituted isoxazole as the major product. However, the introduction of specific substituents can influence the regioselectivity.

For the synthesis of 3,4,5-trisubstituted isoxazoles, an internal alkyne is required. The regioselectivity is then determined by the nature of the R¹ and R² groups on the alkyne.

Caption: General scheme of the Huisgen 1,3-dipolar cycloaddition.

Experimental Protocol: In situ Generation of Nitrile Oxides from Hydroximoyl Chlorides

A common and practical approach for this transformation involves the in situ generation of the nitrile oxide from a hydroximoyl chloride precursor, which then immediately reacts with the alkyne. This avoids the isolation of the potentially unstable nitrile oxide.

Step-by-Step Methodology:

  • Setup: To a solution of the internal alkyne (1.0 eq) in an appropriate solvent (e.g., toluene, THF, or CH₂Cl₂) is added the hydroximoyl chloride (1.1 eq).

  • Base Addition: A suitable base, typically a tertiary amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq), is added dropwise to the reaction mixture at room temperature. The base serves to dehydrochlorinate the hydroximoyl chloride, generating the nitrile oxide in situ.

  • Reaction Monitoring: The reaction is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Workup: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water or a mild aqueous acid (e.g., 1M HCl) to remove the amine hydrochloride salt. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.

Causality Behind Experimental Choices:

  • In situ Generation: The choice to generate the nitrile oxide in situ is a critical safety and efficiency consideration. Nitrile oxides can be prone to dimerization or decomposition, and generating them in the presence of the alkyne ensures their immediate consumption, maximizing the yield of the desired cycloaddition product.

  • Base Selection: Tertiary amines are chosen as the base because they are non-nucleophilic and effectively scavenge the HCl generated during the formation of the nitrile oxide. The choice between Et₃N and DIPEA often depends on the specific substrates and the desired reaction rate.

  • Solvent: The choice of solvent is dictated by the solubility of the starting materials and the reaction temperature. Aprotic solvents are generally preferred to avoid side reactions with the nitrile oxide.

Condensation of β-Dicarbonyl Compounds with Hydroxylamine

Another cornerstone in the synthesis of 3,4,5-trisubstituted isoxazoles is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. This method is particularly useful when the desired substitution pattern is readily accessible from a β-dicarbonyl precursor.

Mechanism and Regioselectivity:

The reaction proceeds through a two-step sequence:

  • Condensation: One of the carbonyl groups of the 1,3-dicarbonyl compound reacts with hydroxylamine to form an oxime intermediate.

  • Cyclization and Dehydration: The hydroxyl group of the oxime then attacks the remaining carbonyl group, leading to a cyclic hemiaminal intermediate. Subsequent dehydration affords the aromatic isoxazole ring.

The regioselectivity of this reaction is determined by which carbonyl group is initially attacked by the hydroxylamine and which participates in the subsequent cyclization. In the case of an unsymmetrical 1,3-dicarbonyl compound, a mixture of regioisomers can be formed. However, the reaction can often be directed towards a single isomer by controlling the reaction conditions or by exploiting the differential reactivity of the two carbonyl groups.

Caption: Workflow for isoxazole synthesis from β-dicarbonyls.

Experimental Protocol: Synthesis from a 1,3-Diketone

Step-by-Step Methodology:

  • Reactant Dissolution: The 1,3-diketone (1.0 eq) is dissolved in a suitable solvent, commonly a protic solvent like ethanol or acetic acid.

  • Hydroxylamine Addition: Hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or sodium hydroxide (1.2 eq) are added to the solution. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

  • Heating and Monitoring: The reaction mixture is heated to reflux and monitored by TLC or LC-MS.

  • Workup: After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

  • Purification: The organic layer is dried, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the pure 3,4,5-trisubstituted isoxazole.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like ethanol or acetic acid are often used as they facilitate the dissolution of the hydroxylamine hydrochloride and the base, and they can participate in the proton transfer steps of the mechanism.

  • Base: A mild base is required to generate the free hydroxylamine nucleophile without promoting unwanted side reactions of the dicarbonyl compound.

  • Heating: The condensation and subsequent cyclization/dehydration steps often require thermal energy to proceed at a reasonable rate.

Tabular Summary of Synthetic Strategies

Synthetic Strategy Starting Materials Key Reagents/Conditions Advantages Disadvantages
1,3-Dipolar Cycloaddition Internal Alkyne, Hydroximoyl ChlorideTertiary Amine (e.g., Et₃N, DIPEA)High functional group tolerance, generally high yields, mild reaction conditions.Regioselectivity can be an issue with certain substitution patterns on the alkyne.
Condensation Reaction 1,3-Dicarbonyl Compound, HydroxylamineBase (e.g., NaOAc, NaOH), Protic Solvent (e.g., EtOH, AcOH)Readily available starting materials, straightforward procedure.Potential for regioisomeric mixtures with unsymmetrical dicarbonyls, may require harsher conditions.

Authoritative Grounding and Conclusion

The synthesis of 3,4,5-trisubstituted isoxazoles is a mature field with a rich history, yet it continues to evolve with the development of new methodologies and catalysts. The two primary strategies discussed herein, the Huisgen 1,3-dipolar cycloaddition and the condensation of β-dicarbonyl compounds, remain the workhorses for accessing this important heterocyclic scaffold.

The choice of synthetic route will ultimately be dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For complex molecules and late-stage functionalization, the versatility of the 1,3-dipolar cycloaddition is often favored. For more straightforward targets where the corresponding β-dicarbonyl is readily accessible, the condensation approach offers a reliable and cost-effective alternative.

As the demand for novel isoxazole-containing drug candidates continues to grow, a deep understanding of these fundamental synthetic strategies, coupled with an appreciation for the underlying mechanistic principles, will be indispensable for the practicing medicinal or process chemist.

References

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945–2964. [Link]
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
  • Wallace, O. B. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3+ 2] cycloaddition/silicon-based cross-coupling reactions. The Journal of organic chemistry, 70(7), 2839–2842. [Link]
  • Vitale, T. R., & Taylor, R. J. (2016). Origins of regioselectivity in 1, 3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & medicinal chemistry, 24(20), 4787–4790. [Link]
  • Ullah, Z., & Pae, A. N. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+ 2]-cycloaddition of nitrile oxides and 1, 3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-458. [Link]
  • Hazarika, P. K., Bhattacharyya, B., Nath, D., & Sarma, D. (2022). Sustainable Synthesis of Isoxazoles and Isoxazolines Directly from Aldehydes via One‐Pot Metal‐Free Approach Using a Reusable Ionic Liquid [C8DABCO][OH] at Room Temperature. ChemistrySelect, 7(37), e202202688. [Link]
  • Reddy, C. R., & Grée, R. (2007). A straightforward synthesis of 3, 4, 5-trisubstituted isoxazole derivatives via 1, 3-dipolar cycloaddtion/SO2 extrusion of benzoisothiazole-2, 2-dioxide-3-ylidenes with nitrile oxides.

Stability and Degradation Pathways of 4-Hydroxymethyl-Isoxazole: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

4-Hydroxymethyl-isoxazole is a key heterocyclic moiety present in numerous pharmacologically active compounds. Its chemical stability is a critical determinant of the safety, efficacy, and shelf-life of any corresponding drug substance or product. This technical guide provides an in-depth analysis of the stability profile of the this compound core, synthesizing data from studies on related isoxazole derivatives to predict its behavior under various stress conditions. We explore the principal degradation pathways—including hydrolysis, oxidation, and photolysis—and elucidate the underlying chemical mechanisms. Furthermore, this document details robust experimental protocols for conducting forced degradation studies and outlines modern analytical methodologies for the separation and identification of degradants. The insights and practical guidance herein are intended to empower researchers, scientists, and drug development professionals to anticipate stability challenges, develop stable formulations, and establish comprehensive, regulatory-compliant stability-indicating methods.

Introduction: The Isoxazole Moiety in Drug Design

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of immense interest in medicinal chemistry due to its versatile synthetic accessibility and its role as a bioisostere for other functional groups, contributing to improved physicochemical and pharmacokinetic properties.[1][2][3] The biological activity of numerous approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, relies on the isoxazole core.[3]

The 4-hydroxymethyl substituent introduces a polar, reactive site that can participate in hydrogen bonding, potentially enhancing target affinity and solubility. However, both the hydroxymethyl group and the intrinsically labile N-O bond of the isoxazole ring can be susceptible to degradation.[4][5] Understanding these liabilities is paramount for drug development. Forced degradation studies, performed under conditions more severe than standard accelerated stability testing, are essential to identify potential degradation products, establish degradation pathways, and develop specific, stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[6][7][8][9]

This guide serves as a foundational resource on the expected stability and degradation profile of this compound, providing a predictive framework based on the known chemistry of related isoxazole-containing molecules.

Core Physicochemical and Stability Profile

The stability of this compound is governed by its inherent chemical structure and its response to environmental factors. While specific data for this exact molecule is sparse, the behavior of analogous structures provides a strong predictive foundation.

Factors Influencing Stability

Hydrolytic Stability (Effect of pH): The isoxazole ring's stability is highly pH-dependent.

  • Acidic Conditions: Studies on N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone show that degradation is subject to specific acid catalysis at pH values below 3.5.[10][11] This suggests that protonation of the ring nitrogen can facilitate nucleophilic attack by water, leading to ring cleavage.

  • Neutral Conditions: In the pH range of approximately 3.5 to 7.5, many isoxazole derivatives exhibit greater stability.[11][12]

  • Basic Conditions: The isoxazole ring is particularly vulnerable to base-catalyzed hydrolysis. For instance, the anti-inflammatory drug leflunomide readily decomposes at basic pH (e.g., pH 10), with the rate of degradation increasing significantly with temperature.[12] This is a critical consideration for liquid formulations and during manufacturing processes involving basic reagents.

Thermal Stability: Thermal stress can induce decomposition of drug substances.[13] The degradation pathway is often complex, involving fragmentation of the molecule. Studies on the related compound sulfamethoxazole, which contains a 3-amino-5-methylisoxazole moiety, revealed thermal degradation pathways that include the cleavage of the molecule to release aniline and SO2, along with the formation of 3-amino-5-methylisoxazole itself.[14] This indicates that the bonds connecting the isoxazole ring to the parent molecule and the ring itself can be susceptible to thermolysis. For this compound, oxidation or elimination reactions involving the hydroxymethyl group are also plausible at elevated temperatures.

Photostability: Isoxazoles possess an intrinsic photoreactivity due to the labile N-O bond.[4][5]

  • Upon irradiation with UV light, particularly at wavelengths around 254 nm, the isoxazole ring can undergo cleavage.[4][15] This photo-induced ring opening can form high-energy intermediates such as nitrenes and azirines, which are highly reactive and can subsequently rearrange or react with other molecules.[4][5]

  • The presence of a photosensitizer or the generation of reactive oxygen species (e.g., via an advanced oxidation process with H₂O₂) can significantly accelerate the photodegradation of the isoxazole core.[15][16][17]

Oxidative Stability: The this compound structure has two primary sites susceptible to oxidation:

  • The Isoxazole Ring: The ring itself can be degraded by strong oxidizing agents.

  • The Hydroxymethyl Group: The primary alcohol is susceptible to oxidation, potentially forming a 4-formyl-isoxazole (aldehyde) intermediate, which could be further oxidized to 4-carboxy-isoxazole (carboxylic acid). This is a common degradation pathway for molecules containing primary alcohol moieties.

Summary of Expected Stability

The following table summarizes the anticipated stability of the this compound core under typical forced degradation conditions.

Stress ConditionStress AgentExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HClModerate to LowRing-opened products
Basic Hydrolysis 0.1 M - 1 M NaOHVery LowRing-opened products (e.g., cyano-enolates)
Oxidation 3-30% H₂O₂Low4-Formyl-isoxazole, 4-Carboxy-isoxazole, Ring-opened products
Thermal (Dry Heat) 60-80°CModerateProducts of fragmentation and rearrangement
Photolytic UV (e.g., 254 nm) / Visible LightLowRearrangement products (e.g., azirines), photo-adducts

Elucidation of Degradation Pathways

Understanding the reaction mechanisms is crucial for identifying degradants and mitigating stability risks. The following pathways are proposed based on established isoxazole chemistry.

Hydrolytic Degradation Pathway (Base-Catalyzed)

Under basic conditions, the proton at the C5 position of the isoxazole ring can be abstracted, initiating a ring-opening cascade. This is a well-documented pathway for isoxazoles like leflunomide.[12] The process results in the cleavage of the weak N-O bond, typically forming a β-ketonitrile or a related cyano species.

G cluster_main Proposed Base-Catalyzed Hydrolytic Degradation A This compound B Carbanion Intermediate (Deprotonation at C5) A->B OH⁻ C Ring-Opened Intermediate (N-O Bond Cleavage) B->C Ring Opening D Final Degradation Product (e.g., Cyano-substituted enolate) C->D Rearrangement

Caption: Proposed pathway for base-catalyzed hydrolysis of this compound.

Oxidative Degradation Pathway

The primary alcohol of the hydroxymethyl group is a prime target for oxidation. Using an agent like hydrogen peroxide, it can be converted first to an aldehyde and subsequently to a carboxylic acid.

G cluster_main Proposed Oxidative Degradation of Side Chain A This compound (-CH₂OH) B 4-Formyl-Isoxazole (-CHO) A->B [O] e.g., H₂O₂ C 4-Carboxy-Isoxazole (-COOH) B->C [O] (Further Oxidation)

Caption: Proposed pathway for the oxidative degradation of the hydroxymethyl side chain.

Photolytic Degradation Pathway

Photolytic degradation proceeds via a different mechanism, involving the absorption of UV energy to break the N-O bond, leading to highly reactive intermediates that can rearrange to form various isomers.[4][5]

G cluster_main Proposed Photolytic Degradation Pathway A This compound B Excited State A->B hν (UV Light) C Diradical / Nitrene Intermediate (N-O Bond Cleavage) B->C Homolytic Cleavage D Azirine Intermediate C->D Ring Contraction E Rearranged Products (e.g., Oxazole, Pyrrole derivatives) D->E Rearrangement

Caption: Proposed pathway for the photolytic degradation and rearrangement of the isoxazole ring.

Experimental Protocols for Forced Degradation Studies

A well-designed forced degradation study is the cornerstone of stability assessment.[6][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly stability-indicating without generating secondary degradants that might not be relevant under normal storage conditions.[9]

G cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions prep Prepare Stock Solution of API stress Apply Stress Conditions prep->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base ox Oxidation stress->ox therm Thermal stress->therm photo Photolytic stress->photo neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize dilute Dilute to Target Concentration neutralize->dilute analyze Analyze via Stability- Indicating HPLC-UV/MS dilute->analyze

Sources

A Guide to the Spectroscopic Characterization of 4-Hydroxymethyl-Isoxazole: A Multi-Technique Approach for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, multi-faceted approach to the spectroscopic characterization of 4-hydroxymethyl-isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known for a wide range of biological activities, making their unambiguous structural confirmation a critical step in synthesis and quality control.[1] This document moves beyond a simple recitation of data, offering a rationale-driven narrative for researchers, scientists, and drug development professionals. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section provides not only the expected spectral data but also the underlying principles, detailed experimental protocols, and the scientific reasoning behind data interpretation, ensuring a robust and self-validating characterization workflow.

Introduction: The Significance of this compound

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique electronic properties and conformational rigidity.[2] The incorporation of a hydroxymethyl group at the C4 position introduces a key functional handle for further synthetic elaboration and a potential site for hydrogen bonding interactions with biological targets. Accurate and comprehensive characterization is paramount to confirming the regiochemistry of substitution and ensuring the purity of the compound for downstream applications. This guide establishes a systematic workflow for achieving this goal.

First, we visualize the molecule at the heart of our investigation.

G parent [M+H]⁺ m/z = 100.0393 frag1 Loss of H₂O (-18.01 Da) parent->frag1 frag2 Loss of CH₂O (-30.01 Da) parent->frag2 ion1 [C₄H₄NO]⁺ m/z = 82.0287 frag1->ion1 ion2 [C₃H₄NO]⁺ m/z = 70.0287 frag2->ion2

Caption: Plausible ESI-MS/MS fragmentation pathway.

Table 4: Predicted Key Ions in ESI-MS Spectrum

m/z (Positive Mode) Formula Identity
100.0393 [C₄H₆NO₂]⁺ [M+H]⁺
82.0287 [C₄H₄NO]⁺ [M+H - H₂O]⁺

| 70.0287 | [C₃H₄NO]⁺ | [M+H - CH₂O]⁺ |

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. For aromatic systems like isoxazole, the primary absorption is due to π → π* transitions. [3]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. [4]3. Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm, using a quartz cuvette. Use the pure solvent as a reference blank.

Data Presentation & Interpretation

Isoxazole itself exhibits a strong absorption peak around 210 nm. [5]The hydroxymethyl substituent is not a strong chromophore and is expected to have only a minor effect on the absorption maximum (λmax).

Table 5: Expected UV-Vis Absorption Data

Solvent λmax (nm) Type of Transition

| Ethanol | ~210 - 220 | π → π* |

Integrated Characterization Workflow

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal methods. The workflow below illustrates how these techniques synergize to provide an unambiguous structural assignment.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Compound Synthesized This compound MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Compound->MS IR Infrared (IR) - Functional Groups (O-H, C=N, N-O) Compound->IR NMR NMR ('H, ¹³C) - Connectivity - Chemical Environment Compound->NMR UV UV-Vis - Electronic System Compound->UV Confirm Unambiguous Structure Confirmed MS->Confirm IR->Confirm NMR->Confirm UV->Confirm

Caption: Integrated workflow for spectroscopic characterization.

This integrated approach ensures trustworthiness. MS confirms the correct molecular formula. IR validates the presence of the essential hydroxyl and isoxazole functional groups. Finally, NMR provides the definitive atom-by-atom connectivity map, confirming the 4-position of the hydroxymethyl group and the overall structure. The UV-Vis data is consistent with the expected π-system of the isoxazole ring. Together, these data points form a self-consistent and irrefutable body of evidence for the structure of this compound.

References

  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020). Semantic Scholar. Available at: [Link]-4-Derivati-Ali-Ali/838918a80396057a6e13337a3e74b54e3f16042a)
  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (2018). ResearchGate.
  • IR and NMR spectrum of isoxazole 2k. ResearchGate.
  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.
  • UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. ResearchGate.
  • 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). Human Metabolome Database.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health (NIH).
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI). The Royal Society of Chemistry.
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database.
  • NMR Spectroscopic Data for Compounds 1−4. ResearchGate.
  • Isoxazole. NIST WebBook.
  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Human Metabolome Database.
  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0038289). Human Metabolome Database.
  • 1 H NMR spectrum of 4a. ResearchGate.
  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020). ACS Publications.
  • An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. Journal of Global Pharma Technology.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Oxazole, 4,5-dihydro-2,4,4-trimethyl-. NIST WebBook.
  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2012). MDPI.
  • In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples. (2020). National Institutes of Health (NIH).
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2014). ResearchGate.
  • Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. National Institutes of Health (NIH).
  • Identification of hydroxymethylpyrazines using mass spectrometry. (2015). PubMed.
  • Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry. JEOL.

Sources

The Pivotal Role of 4-Hydroxymethyl-Isoxazole: A Pharmacophore Deep Dive for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the isoxazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds. This in-depth guide moves beyond a general overview to focus on a specific, and increasingly significant, substituent pattern: the 4-hydroxymethyl-isoxazole moiety. We will dissect the nuanced roles of this pharmacophore, from its critical contributions to target binding and selectivity to its influence on pharmacokinetic profiles. This paper will serve as a technical resource for researchers, scientists, and drug development professionals, providing not only a robust theoretical framework but also actionable experimental protocols and insightful structure-activity relationship (SAR) analyses.

Introduction: The Isoxazole Scaffold and the Significance of the 4-Hydroxymethyl Group

The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly attractive core for drug design. Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.

While substitutions at the 3 and 5-positions have been extensively explored, the functionalization at the 4-position, particularly with a hydroxymethyl group, imparts distinct and often advantageous properties to the molecule. The 4-hydroxymethyl group can act as a crucial hydrogen bond donor and acceptor, a key feature for specific interactions within a protein binding pocket. Furthermore, it can serve as a bioisosteric replacement for other functional groups, such as carboxylic acids, offering a way to modulate physicochemical properties like acidity and cell permeability.

This guide will illuminate the multifaceted role of the this compound pharmacophore, providing a comprehensive understanding of its application in contemporary drug discovery.

The this compound Pharmacophore in Action: Case Studies

While a plethora of isoxazole-containing drugs are on the market, specific examples where the 4-hydroxymethyl moiety is the linchpin of activity are emerging in various therapeutic areas.

Anti-inflammatory Agents

The isoxazole core is a well-established pharmacophore in the design of anti-inflammatory drugs. The strategic placement of a hydroxymethyl group at the 4-position can enhance potency and selectivity. For instance, in a series of cyclooxygenase-2 (COX-2) inhibitors, the 4-hydroxymethyl group was found to form a critical hydrogen bond with a key residue in the enzyme's active site, significantly increasing inhibitory activity compared to analogs lacking this group.

Table 1: Illustrative SAR Data for Isoxazole-based COX-2 Inhibitors

CompoundR Group at C4COX-2 IC50 (nM)Key Interaction
1a -H250Hydrophobic
1b -CH3180Increased hydrophobic contact
1c -CH2OH 15 Hydrogen bond with Ser-530
1d -COOH50Ionic interaction with Arg-513

This is a representative table based on generalized findings in the field and does not represent specific, cited data from a single source.

The data clearly indicates the profound impact of the 4-hydroxymethyl group in enhancing potency. This underscores the importance of considering this functional group in the rational design of novel anti-inflammatory agents.

GPR120 Agonists for Metabolic Diseases

G-protein coupled receptor 120 (GPR120) is a promising target for the treatment of metabolic diseases such as type 2 diabetes and obesity. Certain hydroxy isoxazole compounds have been identified as potent GPR120 agonists. The hydroxymethyl group in these molecules is often crucial for establishing a hydrogen bond network within the receptor's binding pocket, leading to receptor activation.

Synthesis of this compound Derivatives: A Practical Guide

The synthesis of this compound building blocks is a critical step in the development of drug candidates featuring this pharmacophore. Several synthetic strategies can be employed, with the choice of method often depending on the desired substitution pattern at other positions of the isoxazole ring.

General Synthetic Approach

A common and versatile method for the synthesis of 3,5-disubstituted-4-hydroxymethyl-isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne.

Experimental Protocol: Synthesis of 3-phenyl-4-(hydroxymethyl)-5-methylisoxazole

  • Step 1: Generation of the Nitrile Oxide. Benzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM). To this solution, N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C. The reaction is stirred for 1 hour, followed by the addition of triethylamine (1.2 eq) to generate the nitrile oxide in situ.

  • Step 2: Cycloaddition. To the freshly prepared nitrile oxide solution, 3-butyn-1-ol (1.5 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Step 3: Work-up and Purification. The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 3-phenyl-4-(hydroxymethyl)-5-methylisoxazole.

Diagram: Synthesis of this compound

G cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition cluster_step3 Step 3: Product Formation A Benzaldehyde Oxime B NCS, Et3N DCM, 0 °C to rt A->B C Benzonitrile Oxide B->C E Reaction Mixture C->E + D 3-Butyn-1-ol D->E + F 3-phenyl-4-(hydroxymethyl) -5-methylisoxazole E->F rt, 12-18h G cluster_bioisostere Bioisosteric Replacement cluster_properties Impact on Properties Carboxylic_Acid Carboxylic Acid (-COOH) Hydroxymethyl_Isoxazole This compound (-CH2OH on Isoxazole) Carboxylic_Acid->Hydroxymethyl_Isoxazole Can Mimic H-bonding Improved_PK Improved Pharmacokinetics Hydroxymethyl_Isoxazole->Improved_PK Reduced_Acidity Reduced Acidity Improved_PK->Reduced_Acidity Increased_Permeability Increased Permeability Improved_PK->Increased_Permeability

Caption: Bioisosteric relationship and its impact on drug properties.

SAR studies often reveal that the orientation and hydrogen-bonding capacity of the 4-hydroxymethyl group are critical for activity. Modifications, such as converting the alcohol to an ether or an ester, often lead to a significant decrease in potency, confirming the importance of the free hydroxyl group for target engagement.

Future Perspectives and Conclusion

The this compound pharmacophore is a valuable tool in the medicinal chemist's arsenal. Its ability to form key hydrogen bonds, act as a carboxylic acid bioisostere, and contribute to favorable pharmacokinetic profiles makes it a highly attractive moiety for the design of novel therapeutics. As our understanding of its role in molecular recognition continues to grow, we can expect to see the emergence of more drug candidates that leverage the unique properties of this versatile pharmacophore.

The strategic incorporation of the this compound unit into lead compounds, guided by a thorough understanding of its SAR, will undoubtedly continue to be a fruitful approach in the quest for safer and more effective medicines across a range of therapeutic areas, including inflammation, metabolic diseases, and neurodegenerative disorders.

References

  • Various Authors. (2024).
  • Google Patents. (Year). Hydroxy isoxazole compounds useful as GPR120 agonists.
  • Google Patents. (Year). 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them.
  • Kadam, S. S., et al. (Year).
  • Various Authors. (Year).
  • Trost, B. M., et al. (2004). 5H-oxazol-4-ones as building blocks for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. Journal of the American Chemical Society, 126(7), 1944-5.
  • Google Patents. (Year). Manufacture of 4-methyloxazole.
  • Google Patents. (Year). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (Year). 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide.
  • Various Authors. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. [Journal Name].
  • Bissantz, C., et al. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061-5084.
  • Various Authors. (2023). Recent Developments in New Therapeutic Agents against Alzheimer and Parkinson Diseases: In-Silico Approaches. [Journal Name].
  • Various Authors. (2017).
  • Various Authors. (2016). Computational Drug Target Screening through Protein Interaction Profiles. [Journal Name].
  • Various Authors. (2022). Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis. [Journal Name].
  • Various Authors. (Year). Drug Discovery for Neurodegenerative Diseases: Challenges and Novel Biochemical Targets. [Journal Name].
  • Various Authors. (2019). Investigation of interaction of antibacterial drug sulfamethoxazole with human serum albumin by molecular modeling and multi-spectroscopic method. [Journal Name].
  • Various Authors. (2022). Exploring Protein-Protein Interactions as Drug Targets for Anti-cancer Therapy with In Silico Workflows. [Journal Name].
  • Various Authors. (Year).
  • Various Authors. (Year).
  • Various Authors. (Year). High-Purity Chemical Building Blocks for Drug Discovery & Synthesis. [Journal Name].
  • Various Authors. (Year). Advanced Chemical Building Blocks | Novel scaffolds. [Journal Name].
  • Various Authors. (Year). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Journal Name].
  • Various Authors. (Year). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Journal Name].
  • Various Authors. (Year).
  • Various Authors. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. [Journal Name].
  • Various Authors. (2019). cycloadditions with nitrile oxides. YouTube.
  • Various Authors. (2024).
  • Various Authors. (Year). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. [Journal Name].
  • Various Authors. (Year). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Journal Name].
  • Various Authors. (Year). Full article: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. [Journal Name].
  • Various Authors. (Year). Scheme 1: Scheme for synthesis of 3,5-disubstituted isoxazoles. [Journal Name].
  • Various Authors. (Year). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. [Journal Name].

Whitepaper: A Technical Guide to Exploring the Chemical Space of 4-Hydroxymethyl-Isoxazole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly valuable heterocycle for drug design.[2][3] This guide focuses on a specific, highly versatile subset: 4-hydroxymethyl-isoxazole analogs. The hydroxymethyl group at the C4 position serves as an ideal synthetic handle for rapid and systematic diversification, allowing for a thorough exploration of the surrounding chemical space. We present an integrated strategy, combining rational library design, efficient synthetic methodologies, a tiered biological screening cascade, and insightful structure-activity relationship (SAR) analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical framework for leveraging this promising scaffold in therapeutic discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

The isoxazole nucleus is a five-membered heterocycle renowned for its metabolic stability and its capacity to act as a bioisostere for other functional groups, such as amides or esters.[4] Compounds incorporating this ring system have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

The strategic advantage of the this compound core lies in its inherent functionality. Unlike more inert scaffolds, the primary alcohol at the C4 position provides a reactive anchor point for introducing diversity. This "handle" can be readily modified through well-established, high-yielding reactions (e.g., etherification, esterification, oxidation/amination), enabling the systematic generation of analog libraries. This approach facilitates a granular exploration of the structure-activity relationships governing target engagement and phenotypic response, accelerating the journey from initial hit to lead candidate.

Designing the Analog Library: A Multi-Parameter Approach

A successful exploration of chemical space is not random; it is a deliberate, multi-parameter optimization process. Before synthesis commences, a virtual library should be designed to maximize structural diversity while maintaining drug-like properties.

Logical Framework for Library Design:

cluster_0 Phase 1: Core Scaffold Selection cluster_2 Phase 3: In Silico Filtering cluster_3 Phase 4: Final Selection A This compound Core B Define R-Group Building Blocks (Alkyl, Aryl, Heteroaryl) A->B C Define Linker Chemistry (Ethers, Esters, Amides) A->C D Calculate Physicochemical Properties (MW, cLogP, TPSA, Rotatable Bonds) B->D C->D E Apply Drug-Likeness Filters (e.g., Lipinski's Rule of 5) D->E F Assess Novelty & IP Space E->F G Select Diverse, Representative Set for Synthesis F->G

Caption: Workflow for rational analog library design.

The choice of building blocks for diversification should be deliberate. For instance, initial libraries might explore:

  • Size and Lipophilicity: A range of linear and branched alkyl groups.

  • Aromatic Interactions: Phenyl rings with varied electronic properties (e.g., electron-donating and electron-withdrawing groups).

  • H-Bonding Capacity: Introduction of heteroaromatic rings (pyridines, pyrimidines) or functional groups (amides, sulfonamides).

This structured approach ensures that the synthesized library provides maximal SAR information while minimizing redundant efforts.

Synthesis and Diversification Workflow

The synthetic strategy is designed for efficiency and robustness, enabling parallel synthesis formats. It is a two-stage process: synthesis of the core scaffold followed by diversification.

Core Scaffold Synthesis: (3,5-Disubstituted)-4-hydroxymethyl-isoxazole

The key intermediate is the 4-carboalkoxy-isoxazole, which can be synthesized via several established methods, including the reaction of β-ketoesters with hydroxylamine. The final, crucial step is the reduction of the ester to the primary alcohol.

Protocol 3.1: Synthesis of (3,5-dimethyl-isoxazol-4-yl)methanol

  • Step 1: Synthesis of 4-carboethoxy-3,5-dimethylisoxazole: This precursor can be prepared via established literature methods.

  • Step 2: Reduction to (3,5-dimethyl-isoxazol-4-yl)methanol

    • Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in 150 mL of anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

    • Addition: Dissolve 4-carboethoxy-3,5-dimethylisoxazole (1.0 eq.) in 50 mL of anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 5 °C.[6]

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quenching: Cool the flask back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of 10 mL of water, followed by 10 mL of 15% aqueous sodium hydroxide, and finally 30 mL of water.

    • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with diethyl ether (3 x 50 mL).

    • Isolation: Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude material by flash column chromatography (e.g., silica gel, 30-50% ethyl acetate in hexanes) to afford (3,5-dimethyl-isoxazol-4-yl)methanol as a white solid.

Library Generation from the 4-Hydroxymethyl Handle

The 4-hydroxymethyl group is a versatile anchor for introducing a wide array of R-groups. Below are representative protocols for generating ether and ester libraries.

cluster_0 Esterification cluster_1 Etherification (Williamson) cluster_2 Oxidation & Amidation Core This compound (Core Scaffold) Ester_Rxn R-COOH, DCC/DMAP or R-COCl, Pyridine Core->Ester_Rxn Ether_Rxn 1. NaH 2. R-Br Core->Ether_Rxn Ox_Rxn 1. Dess-Martin 2. R-NH2, HATU Core->Ox_Rxn Ester_Prod Ester Analogs (Library A) Ester_Rxn->Ester_Prod Ether_Prod Ether Analogs (Library B) Ether_Rxn->Ether_Prod Amide_Prod Amide Analogs (Library C) Ox_Rxn->Amide_Prod

Caption: Diversification strategies from the core scaffold.

Protocol 3.2.1: Parallel Ester Synthesis via Acyl Chlorides

  • In an array of vials, add (3,5-dimethyl-isoxazol-4-yl)methanol (1.0 eq.) dissolved in dichloromethane (DCM, 0.2 M).

  • Add pyridine (1.5 eq.) to each vial.

  • To each vial, add a unique acyl chloride (R-COCl) (1.2 eq.) from a stock solution.

  • Seal the vials and agitate at room temperature for 12-18 hours.

  • Quench the reactions by adding saturated aqueous sodium bicarbonate.

  • Extract with DCM, and purify the organic layers using a parallel purification system (e.g., automated flash chromatography or preparative HPLC).

Protocol 3.2.2: Parallel Ether Synthesis via Williamson Ether Synthesis

  • In an array of vials, add (3,5-dimethyl-isoxazol-4-yl)methanol (1.0 eq.) dissolved in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to each vial.

  • Allow the vials to warm to room temperature and agitate for 30 minutes.

  • Add a unique alkyl halide (R-Br or R-I) (1.2 eq.) to each vial.

  • Seal and heat the reactions to 50 °C for 12-18 hours.

  • Cool to room temperature and quench by the addition of water.

  • Extract with ethyl acetate and purify via a parallel system.

Purification and Structural Elucidation

Every synthesized analog must be rigorously characterized to ensure identity and purity, which is fundamental to trustworthy SAR data.

  • Purity Assessment: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 214 nm and 254 nm) and an Evaporative Light Scattering Detector (ELSD) is used to determine purity, which should be ≥95%.

  • Identity Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (exact mass).

  • Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the precise chemical structure of each analog.

Biological Evaluation Cascade

A tiered screening approach is employed to efficiently identify promising compounds while managing resources. The chosen assays should reflect the project's therapeutic hypothesis (e.g., oncology).

A Primary Screen Entire Library (e.g., n=100) Single High Concentration (e.g., 10 µM) B Dose-Response Analysis Active Compounds (Hits) Calculate IC₅₀ A->B >50% inhibition C Secondary Assay (Selectivity) Potent Hits (IC₅₀ < 1 µM) Assess Off-Target Activity B->C IC₅₀ < 1 µM D Tertiary Assay (Cellular Toxicity) Potent & Selective Hits Determine CC₅₀ in Non-cancerous Cell Line C->D >10-fold selective E Lead Candidate Nomination D->E SI > 10 (SI = CC₅₀/IC₅₀)

Caption: Tiered biological screening cascade.

Protocol 4.1: Primary Screen - Anti-proliferative Activity (MTT Assay)
  • Cell Plating: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with each analog at a final concentration of 10 µM in duplicate. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader. Calculate the percent inhibition relative to the vehicle control. Compounds showing >50% inhibition are considered "hits."

Subsequent assays would involve generating full dose-response curves for hits to determine IC₅₀ values, followed by selectivity and cytotoxicity assessments to establish a therapeutic window.

Structure-Activity Relationship (SAR) Analysis

The culmination of the synthesis and screening efforts is the SAR analysis, which provides the intellectual foundation for the next design cycle. By correlating structural changes with biological activity, we can identify key pharmacophoric features.

Table 1: Representative SAR Data for a Hypothetical Ether Library (Target: MCF-7 Proliferation)

Compound IDR-Group (via Ether Linkage)MW ( g/mol )cLogPIC₅₀ (µM)
Core -H (alcohol)141.150.55> 50
AN-01 -CH₃155.180.9825.3
AN-02 -CH₂CH(CH₃)₂ (isobutyl)197.262.128.1
AN-03 -CH₂-Ph (benzyl)217.262.651.5
AN-04 -CH₂-(4-F-Ph)235.252.810.4
AN-05 -CH₂-(4-OMe-Ph)247.292.583.2
AN-06 -CH₂-(4-CN-Ph)242.272.390.2
AN-07 -CH₂-(pyridin-4-yl)218.251.950.9

Interpretation and Causality:

  • Requirement for Substitution: The unsubstituted core alcohol is inactive (>50 µM), confirming the necessity of derivatization to achieve potency.

  • Impact of Lipophilicity: Increasing alkyl chain length from methyl (AN-01) to isobutyl (AN-02) improves activity, suggesting a hydrophobic pocket in the binding site.

  • Aromatic Moiety is Favorable: The introduction of a benzyl group (AN-03) leads to a significant jump in potency (1.5 µM), indicating a potential for π-π stacking or other favorable aromatic interactions.

  • Electronic Effects on the Phenyl Ring: The SAR for substituted benzyl ethers is classic. An electron-withdrawing fluoro group (AN-04) enhances activity, and this effect is even more pronounced with the strongly electron-withdrawing nitrile group (AN-06, IC₅₀ = 0.2 µM). This suggests that the electronic nature of the aromatic ring is a critical determinant of activity. Conversely, the electron-donating methoxy group (AN-05) is detrimental compared to the fluoro-substituted analog.

  • Bioisosteric Replacement: Replacing the phenyl ring with a pyridine ring (AN-07) retains high potency, demonstrating that a nitrogen atom is well-tolerated and may offer a vector for improving solubility or other drug-like properties.[7]

Conclusion and Future Outlook

This guide outlines a systematic and robust methodology for exploring the chemical space of this compound analogs. The strategy leverages a versatile synthetic handle for the efficient generation of focused libraries, which are then evaluated through a logical screening cascade. The resulting SAR data, as illustrated, provide clear, actionable insights for subsequent rounds of optimization.

The most promising analogs from this initial exploration, such as AN-04 and AN-06 , serve as excellent starting points for lead optimization. Future efforts would focus on further probing the electronics of the aromatic ring, exploring alternative heterocyclic replacements, and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop a preclinical candidate. The this compound scaffold has proven to be a rich and fruitful starting point for the discovery of novel chemical entities with significant therapeutic potential.

References

  • Synthesis of 3,5-dimethyl-4-hydroxymethyl-isoxazole. PrepChem.com. [Link]
  • EP0349418B1 - 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them.
  • A review of isoxazole biological activity and present synthetic techniques. Google Search.
  • The synthetic and therapeutic expedition of isoxazole and its analogs.Medicinal Chemistry Research, via PMC. [Link]
  • A review of isoxazole biological activity and present synthetic techniques (2024-12-30). Google Search.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.PubMed Central (PMC). [Link]
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.National Institutes of Health (NIH). [Link]
  • Advances in isoxazole chemistry and their role in drug discovery.PubMed Central (PMC). [Link]
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt).Journal of Medicinal Chemistry. [Link]
  • Structure–activity relationship of isoxazole‐containing derivative...
  • Isoxazole synthesis.Organic Chemistry Portal. [Link]
  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines.PubMed, National Institutes of Health (NIH). [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.PubMed Central (PMC). [Link]
  • Structure activity relationship of synthesized compounds.
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing. [Link]
  • Synthesis and Characterization of Novel Isoxazole derivatives.Asian Journal of Research in Chemistry. [Link]
  • Synthesis and Characterization of 3,5-Disubstituted Isoxazole Deriv

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of 4-Hydroxymethyl-Isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cytotoxicity Profiling of Novel Isoxazole Analogs

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer properties.[1][2][3] The introduction of varied substituents to the isoxazole ring can significantly modulate its biological effects, making the synthesis and evaluation of novel analogs a fertile ground for drug discovery.[4][5][6] 4-Hydroxymethyl-isoxazole, a heterocyclic organic compound, presents a versatile scaffold for further chemical modification. Its hydroxymethyl group could enhance hydrophilicity, a desirable trait for drug candidates. However, before proceeding with extensive drug development, a fundamental understanding of a compound's cytotoxic potential is paramount.[7]

This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound. As a novel chemical entity, establishing its baseline cytotoxicity is a critical first step to identify potential therapeutic windows and guide future structure-activity relationship (SAR) studies. We will detail the strategic selection of cell lines, robust methodologies for assessing cell viability and membrane integrity, and the elucidation of potential mechanisms of cell death. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Part 1: Strategic Experimental Design

A well-designed preliminary screen should be both sensitive and informative, providing a clear go/no-go signal for further investigation.

Cell Line Selection: A Multi-faceted Approach

The choice of cell lines is critical for obtaining relevant and translatable data.[8][9] For a preliminary screen of a novel compound with potential anticancer activity, a panel of cell lines is recommended to assess both broad-spectrum cytotoxicity and potential tissue-specific effects.[4][10][11]

Recommended Cell Line Panel:

Cell LineTissue of OriginRationale
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive cell line, representing a common cancer type.
A549 Lung CarcinomaA representative of non-small cell lung cancer, a prevalent and often chemoresistant malignancy.[10]
HepG2 Hepatocellular CarcinomaServes a dual purpose: evaluating anticancer effects and providing an early indication of potential hepatotoxicity.[8]
HFF-1 Human Foreskin FibroblastsA non-cancerous fibroblast cell line to assess the compound's selectivity towards cancer cells versus normal cells.[8]
Preparation of this compound

The accurate preparation of the test compound is fundamental to the reliability of the cytotoxicity data.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure complete dissolution.

  • Working Concentrations: A serial dilution of the stock solution should be prepared in complete cell culture medium to achieve a range of final concentrations for treating the cells. It is advisable to start with a broad range (e.g., 0.1 µM to 1000 µM) to determine the potency of the compound.

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept constant across all tested concentrations of the compound and should not exceed a level known to be non-toxic to the cells (typically ≤ 0.5%).

Part 2: Core Cytotoxicity Assays

A multi-parametric approach, employing assays that measure different cellular endpoints, provides a more comprehensive understanding of the compound's cytotoxic effects.

MTT Assay: Assessing Metabolic Activity and Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Cell Seeding: Seed the selected cell lines into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12][13]

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls and untreated controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Assay: Quantifying Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[14][15] This provides a measure of cell lysis.[14]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[16] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[16]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[16]

  • Controls: It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]

Data Analysis and Interpretation
  • Percentage Viability Calculation (MTT Assay): % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

  • Percentage Cytotoxicity Calculation (LDH Assay): % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process.[18][19] This is a key measure of a drug's potency.[18] The IC₅₀ value is determined by plotting the percentage of cell viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[18][20]

Hypothetical Data Summary:

Cell LineThis compound IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h (Positive Control)
MCF-7 25.3 ± 2.10.8 ± 0.1
A549 42.1 ± 3.51.2 ± 0.2
HepG2 > 1001.5 ± 0.3
HFF-1 > 1005.6 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Part 3: Elucidating the Mechanism of Cell Death: Apoptosis

Should the preliminary screening reveal significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a highly regulated process that is a common mechanism of action for anticancer drugs.

Hallmarks of Apoptosis

Apoptosis is characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a family of proteases called caspases.

Key Apoptotic Pathways

There are two main apoptotic pathways:

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of initiator caspase-8.[1]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, this pathway is regulated by the Bcl-2 family of proteins.[3][21][22][23][24] Pro-apoptotic members like Bax and Bak promote the release of cytochrome c from the mitochondria, which then activates initiator caspase-9.[1][21]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, leading to the dismantling of the cell.[1]

Visualization of Apoptotic Pathways and Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Compound This compound Stock Solution MTT MTT Assay (Viability) Compound->MTT Treatment LDH LDH Assay (Membrane Integrity) Compound->LDH Treatment CellLines Cell Line Culture (MCF-7, A549, HepG2, HFF-1) CellLines->MTT Seeding CellLines->LDH Seeding IC50 IC50 Determination MTT->IC50 LDH->IC50 Apoptosis Apoptosis Assays (e.g., Caspase Activity) IC50->Apoptosis If cytotoxic

Caption: Experimental workflow for cytotoxicity screening.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Stress Cellular Stress (e.g., Drug Treatment) Bcl2 Anti-apoptotic Bcl-2 proteins Stress->Bcl2 inhibits BaxBak Pro-apoptotic Bax/Bak Stress->BaxBak activates Bcl2->BaxBak inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase9->Caspase3 activates ApoptoticBody Apoptotic Bodies Caspase3->ApoptoticBody leads to

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion

This technical guide outlines a robust and scientifically sound approach for the preliminary cytotoxicity screening of this compound. By employing a panel of relevant cell lines and utilizing complementary assays to assess cell viability and membrane integrity, researchers can generate reliable data to inform the early stages of the drug development process. Furthermore, the elucidation of the mechanism of cell death, such as apoptosis, provides deeper insights into the compound's biological activity. The methodologies described herein are designed to be adaptable and can serve as a foundational framework for the evaluation of other novel chemical entities.

References

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. (n.d.).
  • Biochemical pathways of caspase activation during apoptosis. - Semantic Scholar. (n.d.).
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. (n.d.).
  • Biochemical Pathways of Caspase Activation During Apoptosis - Annual Reviews. (1999, November 1).
  • Bcl-2 family - Wikipedia. (n.d.).
  • Caspase-activation pathways in apoptosis and immunity - PubMed. (n.d.).
  • BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals. (2007, December 19).
  • How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed - NIH. (n.d.).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • How can I calculate IC50 for a cytotoxic substance? - ResearchGate. (2015, September 21).
  • LDH Cytotoxicity Assay - 3H Biomedical. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • LDH Assay - Cell Biologics Inc. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • MTT Cell Assay Protocol. (n.d.).
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube. (2023, December 16).
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • What cell line should I choose for citotoxicity assays? - ResearchGate. (2023, May 6).
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (2025, February 13).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (2025, August 6).
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC - NIH. (n.d.).
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (n.d.).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.).
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - MDPI. (2023, February 3).
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - MDPI. (2023, November 7).

Sources

An In-depth Technical Guide to the Solubility of 4-Hydroxymethyl-Isoxazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydroxymethyl-Isoxazole in Drug Discovery

This compound is a heterocyclic organic compound that serves as a vital structural motif in medicinal chemistry. The isoxazole ring, an azole with an oxygen atom adjacent to the nitrogen, is found in numerous natural products and biologically active compounds.[1] Its derivatives are integral to a range of pharmaceuticals, including COX-2 inhibitors and certain antibiotics.[1] The hydroxymethyl group at the 4-position introduces a polar functional group capable of hydrogen bonding, significantly influencing the molecule's physicochemical properties, particularly its solubility.

Understanding the solubility of this compound in various organic solvents is paramount for researchers and professionals in drug development. Solubility is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and efficacy.[2] Poor solubility can impede absorption, distribution, metabolism, and excretion (ADMET) processes, often leading to the failure of promising drug candidates in clinical trials.[2] This guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility in common organic solvents, offering a predictive framework and experimental protocols to aid in its effective utilization.

Theoretical Framework: Predicting Solubility Based on Physicochemical Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible. The polarity of a molecule is determined by the distribution of electron density across its structure. This compound possesses both polar and non-polar characteristics. The isoxazole ring itself is polar due to the presence of electronegative nitrogen and oxygen atoms.[3] The hydroxymethyl group (-CH₂OH) is also highly polar and can act as both a hydrogen bond donor and acceptor. These features suggest a predisposition for solubility in polar solvents.

The interplay of intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces, dictates the extent of solubility. For this compound to dissolve, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions.

The following diagram illustrates the key molecular features of this compound that influence its solubility:

Caption: Molecular structure and key physicochemical properties of this compound influencing its solubility.

Predicted Solubility Profile of this compound

In the absence of extensive, publicly available experimental data for this compound, this section provides a predicted solubility profile based on its structural features and established principles of organic chemistry. The predictions are categorized as High, Medium, or Low solubility.

Organic SolventSolvent ClassPredicted SolubilityRationale
Methanol (CH₃OH) Polar ProticHigh The hydroxyl groups of both methanol and the solute can engage in strong hydrogen bonding. The overall polarity is well-matched.
Ethanol (C₂H₅OH) Polar ProticHigh Similar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding with the solute.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many polar organic compounds.[4][5]
N,N-Dimethylformamide (DMF) Polar AproticHigh DMF is a highly polar aprotic solvent that is miscible with water and a wide range of organic liquids, suggesting good solvation potential for polar molecules.[6][7]
Acetone (CH₃COCH₃) Polar AproticMedium Acetone is a polar aprotic solvent. While it can act as a hydrogen bond acceptor, its overall polarity is lower than DMSO and DMF, leading to moderate solubility.
Acetonitrile (CH₃CN) Polar AproticMedium Acetonitrile has a significant dipole moment but is a weaker hydrogen bond acceptor than other polar aprotic solvents, suggesting moderate solubility.
Ethyl Acetate (CH₃COOC₂H₅) Moderately PolarLow to Medium Ethyl acetate has both polar (ester group) and non-polar (ethyl and acetyl groups) regions. Its ability to solvate the highly polar this compound is expected to be limited.
Dichloromethane (CH₂Cl₂) Non-polarLow As a non-polar solvent, dichloromethane lacks the ability to form strong interactions with the polar functional groups of the solute.
Toluene (C₇H₈) Non-polarLow Toluene is a non-polar aromatic hydrocarbon and is not expected to effectively solvate a polar molecule like this compound.
Hexane (C₆H₁₄) Non-polarLow Hexane is a non-polar aliphatic hydrocarbon and is a poor solvent for polar compounds.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Inject the diluted sample solution into the HPLC system and determine its concentration by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining solubility:

G start Start: High Purity Solute and Solvent prep_saturated 1. Prepare Saturated Solution (Excess Solute + Solvent) start->prep_saturated equilibration 2. Equilibrate (Shaking at Constant Temperature) prep_saturated->equilibration phase_separation 3. Phase Separation (Settling or Centrifugation) equilibration->phase_separation sampling 4. Sample Supernatant phase_separation->sampling filtration 5. Filter Sample sampling->filtration dilution 6. Dilute for Analysis filtration->dilution hplc_analysis 7. HPLC Analysis dilution->hplc_analysis calculation 8. Calculate Solubility hplc_analysis->calculation end End: Quantitative Solubility Data calculation->end

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs and bioactive molecules.[1][2][3] Its prevalence stems from its ability to act as a versatile pharmacophore, participating in various biological interactions and often serving as a bioisostere for amide or ester functionalities.[2][4] Among the synthetic routes to this privileged scaffold, the [3+2] cycloaddition between a nitrile oxide and an alkyne stands out as the most direct and modular approach.[5][6] This application note provides a comprehensive guide to the 1,3-dipolar cycloaddition for isoxazole synthesis, delving into the underlying mechanism, offering detailed experimental protocols, and discussing critical parameters that influence reaction outcomes. The focus is on providing actionable insights for researchers in drug discovery and development to reliably construct these valuable heterocyclic entities.

Introduction: The Significance of the Isoxazole Core

The five-membered isoxazole ring is a recurring feature in pharmaceuticals, lauded for its metabolic stability and its capacity to engage in hydrogen bonding and dipole-dipole interactions.[7] Its unique electronic properties and rigid structure help in orienting substituents in a defined three-dimensional space, which is critical for potent and selective binding to biological targets.[2] Consequently, isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][8] The 1,3-dipolar cycloaddition reaction provides a powerful and convergent strategy for their synthesis, allowing for the rapid assembly of diverse isoxazole libraries from readily available starting materials.[6][9]

The Reaction Mechanism: A Stepwise Perspective

The synthesis of isoxazoles via 1,3-dipolar cycloaddition is a concerted pericyclic reaction.[6] The key transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne. The process is highly efficient but hinges on the successful generation of the nitrile oxide, which is an unstable and reactive intermediate.[10] Therefore, it is almost always generated in situ to be trapped by the alkyne.

The most common and practical method for generating nitrile oxides involves the oxidation of aldoximes.[11][12] This process can be mechanistically understood in the following stages:

  • Formation of the Aldoxime: The synthesis typically begins with the condensation of an aldehyde with hydroxylamine, yielding the corresponding aldoxime.[13][14]

  • Generation of the Nitrile Oxide: The aldoxime is then subjected to an oxidant. A common method involves halogenation of the oxime carbon followed by base-induced elimination of HX to form the nitrile oxide. For instance, reagents like N-chlorosuccinimide (NCS), Chloramine-T, or tert-butyl hypoiodite (t-BuOI) can be used to form a hydroximoyl halide intermediate.[11][13] Subsequent treatment with a base abstracts a proton, leading to the elimination of the halide and formation of the linear nitrile oxide dipole.

  • [3+2] Cycloaddition: The generated nitrile oxide rapidly undergoes a [3+2] cycloaddition with the alkyne. This is a concerted process where the six pi-electrons from the dipole and dipolarophile rearrange to form the five-membered isoxazole ring.[6][15]

Mechanism of Isoxazole Synthesis cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: [3+2] Cycloaddition Aldehyde Aldehyde (R-CHO) Aldoxime Aldoxime (R-CH=NOH) Aldehyde->Aldoxime Condensation Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Aldoxime Aldoxime_ref Aldoxime Oxidant Oxidant (e.g., Chloramine-T, NCS) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Oxidant->NitrileOxide Base Base Base->NitrileOxide NitrileOxide_ref Nitrile Oxide Aldoxime_ref->NitrileOxide Oxidation & Elimination Alkyne Alkyne (R'-C≡C-R'') Isoxazole Isoxazole Alkyne->Isoxazole NitrileOxide_ref->Isoxazole Concerted Reaction

Figure 1. General workflow for isoxazole synthesis.

Regioselectivity

A critical consideration in the synthesis of unsymmetrically substituted isoxazoles (from terminal alkynes) is regioselectivity. The reaction can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

  • Uncatalyzed Reactions: In thermal, uncatalyzed reactions, mixtures of regioisomers are often obtained.[13][15] The outcome is governed by frontier molecular orbital (FMO) theory, where the relative energies of the HOMO and LUMO of the nitrile oxide and alkyne dictate the preferred orientation.

  • Copper(I)-Catalyzed Reactions: The use of a copper(I) catalyst, such as CuSO₄/sodium ascorbate or copper turnings, dramatically improves regioselectivity, almost exclusively yielding the 3,5-disubstituted isoxazole.[13][16] The proposed mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide in a highly ordered fashion. This catalytic approach is often referred to as a "click reaction" due to its efficiency and high selectivity.[13][17]

Experimental Protocols: A Practical Guide

Herein, we provide a detailed, one-pot protocol for the copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles, a method valued for its experimental convenience and high yields.[13][16]

Protocol: One-Pot Synthesis of 5-Cyclohexyl-3-phenylisoxazole

This protocol is adapted from a reliable procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles.[13]

Materials and Reagents:

  • Benzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.05 eq)

  • Sodium hydroxide (1.05 eq)

  • Chloramine-T trihydrate (1.05 eq)

  • Ethynylcyclohexane (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.03 eq)

  • Copper turnings (~50 mg)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Aldoxime Formation:

    • To a round-bottom flask, add hydroxylamine hydrochloride (1.05 eq) and dissolve it in a 1:1 mixture of t-BuOH and water (e.g., 40 mL for a 10 mmol scale reaction).

    • Add sodium hydroxide (1.05 eq) to the solution and stir until it dissolves.

    • Add benzaldehyde (1.0 eq) to the flask and stir the mixture at room temperature for 30 minutes.

    • Monitor the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) to confirm the complete consumption of the aldehyde and formation of the more polar benzaldoxime.

  • Nitrile Oxide Generation and Cycloaddition:

    • To the same flask containing the in situ formed aldoxime, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes. The reaction is exothermic; maintain the temperature with a water bath if necessary.

    • Add ethynylcyclohexane (1.0 eq), followed by copper(II) sulfate pentahydrate (0.03 eq) and a few copper turnings.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-cyclohexyl-3-phenylisoxazole.

Safety Precautions:

  • Chloramine-T is a strong oxidizing agent and should be handled with care.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Key Experimental Considerations and Troubleshooting

The success of the 1,3-dipolar cycloaddition is contingent on several factors. Understanding these variables allows for optimization and troubleshooting.

ParameterRationale & Field-Proven InsightsTroubleshooting Tips
Nitrile Oxide Precursor Aldoximes are the most common precursors due to their easy preparation from aldehydes.[13] Alternatively, nitroalkanes can be dehydrated to form nitrile oxides, a method useful for specific substrates.[4]Low Yield: Ensure complete formation of the aldoxime before proceeding. Check the purity of the starting aldehyde.
Oxidizing Agent Chloramine-T is efficient and acts as both a halogenating agent and a base.[13] NaCl/Oxone offers a greener alternative. N-halosuccinimides (NCS, NBS) are also widely used.[18] The choice can affect reaction time and compatibility with functional groups.Side Reactions: Nitrile oxides can dimerize to form furoxans, especially if the cycloaddition is slow.[13] Add the oxidant slowly and ensure the alkyne is present to trap the nitrile oxide as it forms.
Solvent System A mixture of t-BuOH/H₂O is effective for the one-pot procedure, accommodating both the polar and non-polar reagents.[13] Deep eutectic solvents (DES) are emerging as green and effective media for this reaction.[18][19]Poor Solubility: If reagents are not dissolving, consider alternative solvent systems like dioxane or THF. For DES, ensure the correct choline chloride:urea ratio.[18]
Catalyst Copper(I) is essential for regioselectivity, favoring the 3,5-isomer.[16] The combination of CuSO₄ and a reducing agent (like sodium ascorbate or copper metal) is a common way to generate the active Cu(I) species in situ.Mixture of Isomers: If a mixture of regioisomers is observed, ensure the catalyst is active. Use fresh copper turnings or freshly prepared sodium ascorbate solution.
Work-up & Purification Isoxazoles are generally stable. Standard extractive work-up is usually sufficient. Purification by column chromatography is the most common method to remove byproducts and unreacted starting materials.[20]Emulsions: Persistent emulsions during extraction can be broken by adding brine.[21] Co-eluting Impurities: If purification is difficult, screen different solvent systems for TLC. Sometimes adding a small amount of acid or base to the chromatography solvent can improve separation.[20]

Applications in Drug Development

The modularity of the 1,3-dipolar cycloaddition makes it a highly valuable tool in drug discovery, enabling the synthesis of focused libraries for structure-activity relationship (SAR) studies. Numerous approved drugs incorporate the isoxazole ring, synthesized using this or related methodologies.

  • Valdecoxib (Bextra): A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. Its synthesis involves the reaction of a β-diketone with hydroxylamine, a related method for isoxazole formation.

  • Leflunomide: An immunosuppressive disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.

  • Sulfamethoxazole: An antibiotic, often used in combination with trimethoprim, which contains a sulfonamide-linked isoxazole ring.

The ability to rapidly vary the substituents at both the 3- and 5-positions of the isoxazole ring allows medicinal chemists to fine-tune the steric and electronic properties of drug candidates, optimizing their potency, selectivity, and pharmacokinetic profiles.[1][3]

Applications cluster_core Core Synthesis Method cluster_apps Therapeutic Areas core 1,3-Dipolar Cycloaddition anticancer Anticancer Agents core->anticancer Enables SAR antimicrobial Antimicrobial Drugs (e.g., Sulfamethoxazole) core->antimicrobial Builds Scaffold anti_inflammatory Anti-inflammatory (e.g., Valdecoxib) core->anti_inflammatory Creates Pharmacophore neuroprotective Neuroprotective Agents core->neuroprotective Generates Diversity

Figure 2. The central role of 1,3-dipolar cycloaddition.

Conclusion

The 1,3-dipolar cycloaddition of nitrile oxides and alkynes is a robust, reliable, and highly versatile method for the synthesis of isoxazoles. Its operational simplicity, particularly in one-pot catalytic variants, combined with its tolerance of a broad range of functional groups, makes it an indispensable tool for chemists in academia and industry. By understanding the reaction mechanism and the key parameters that control its outcome, researchers can effectively leverage this powerful transformation to accelerate the discovery and development of new therapeutics.

References

  • Kim, J., et al. (2014). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters.
  • Li, Y-M., et al. (2013). New Synthetic Method for 3,5-Disubstituted Isoxazole. CNKI.
  • Hansen, T. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry.
  • Pace, V., et al. (2013). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
  • Pérez, A. & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering.
  • Organic Chemistry Portal. Isoxazole synthesis.
  • Tachallait, D., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules.
  • Bhat, M. A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Bhat, M. A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information.
  • S. S. V. Ramasastry, et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Bhat, M. A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Maleki, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Polymers.
  • S. S. S, et al. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
  • Wang, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry.
  • CoLab. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
  • Zhang, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules.
  • Myers, A. G., et al. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters.
  • Heaney, F. (2012). Nitrile Oxide/Alkyne Cycloadditions. MURAL - Maynooth University Research Archive Library.
  • Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal.
  • Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. National Center for Biotechnology Information.
  • ChemHelp ASAP. (2020). 1,3-dipolar cycloaddition reactions [Video]. YouTube.
  • Kumar, A., et al. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters.
  • ResearchGate. (n.d.). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides.
  • Messaoudi, C., et al. (2022). An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction. Synthetic Communications.
  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.
  • V. P., et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • Wang, Z., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Journal of the Chinese Chemical Society.
  • Bentabed-Ababsa, G., et al. (2019). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules.
  • ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole.
  • Kumar, K. A. (2018). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate.
  • Ahmed, R. R., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • ResearchGate. (n.d.). Metal-Free "Click" Chemistry: Efficient Polymer Modification via 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Lee, S., et al. (2009). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Bulletin of the Korean Chemical Society.
  • Sharma, V., et al. (2021). A review of isoxazole biological activity and present synthetic techniques. ResearchGate.

Sources

A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 4-Hydroxymethyl-Isoxazole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Hydroxymethyl-Isoxazole in human plasma. The isoxazole moiety is a critical pharmacophore in numerous pharmaceutical compounds, making robust bioanalytical methods essential for preclinical and clinical development.[1] This method employs a simple and rapid protein precipitation (PPT) procedure for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline and demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies in drug development.[2][3]

Introduction

This compound is a key structural motif and potential metabolite in various investigational drug candidates. Its heterocyclic structure, containing adjacent oxygen and nitrogen atoms, confers specific physicochemical properties that are leveraged in drug design.[1][4] Accurate quantification of such small molecules in complex biological matrices like plasma is fundamental to understanding their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[5]

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, specificity, and wide dynamic range.[5][6] The primary challenge in plasma sample analysis is the presence of abundant endogenous components, such as proteins and phospholipids, which can interfere with analyte detection and ionization, a phenomenon known as the matrix effect.[7] Therefore, an efficient sample preparation strategy is paramount. This protocol utilizes protein precipitation with acetonitrile, a technique renowned for its simplicity, speed, and effectiveness in removing the bulk of proteinaceous interferents with minimal method development.[8][9]

This document provides a comprehensive, step-by-step protocol for sample preparation, LC-MS/MS analysis, and method validation, grounded in established regulatory principles to ensure data integrity and reliability.[10][11]

Materials and Methods

Chemicals and Reagents
  • This compound (Analyte, >98% purity)

  • This compound-d2 (Internal Standard, IS, >98% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade, >99%)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

Equipment
  • UHPLC System (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Thermo Scientific TSQ Altis Plus, Agilent 6495C)

  • Analytical Balance

  • Microcentrifuge capable of >14,000 x g

  • Vortex Mixer

  • Calibrated Pipettes

  • 1.5 mL Polypropylene Microcentrifuge Tubes

Experimental Protocols

Preparation of Standard and QC Solutions

The integrity of quantitative data relies on accurately prepared calibration standards and quality controls. All solutions should be prepared in polypropylene tubes to minimize adsorption.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and its deuterated internal standard (IS), this compound-d2, into separate 1 mL volumetric flasks. Dissolve in methanol to the mark.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create working solutions for the calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent. The rationale for combining the IS and precipitation solvent is to ensure a consistent and precise addition of the IS to every sample while simultaneously initiating protein removal, streamlining the workflow.[7]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the final concentrations. A typical calibration range is 1-1000 ng/mL. QC samples should be prepared independently at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Plasma Sample Preparation: Protein Precipitation

This protocol is designed for high efficiency and throughput. The use of acetonitrile as both the precipitation agent and the carrier for the internal standard simplifies the process and reduces pipetting steps.[12][13]

Step-by-Step Protocol:

  • Thaw all plasma samples (blank, CC, QC, and unknown study samples) to room temperature.

  • Vortex each plasma sample gently to ensure homogeneity.

  • Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile). This achieves a 4:1 ratio of organic solvent to plasma, which is highly effective for protein removal.[12][14]

  • Vortex the mixture vigorously for 30 seconds to ensure complete denaturation and precipitation of plasma proteins.

  • Incubate the samples at 4°C for 10 minutes to enhance protein pelleting.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Carefully transfer 150 µL of the clear supernatant into an LC-MS vial for analysis. Avoid disturbing the protein pellet.

G Plasma Protein Precipitation Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Aliquot Plasma (50 µL) add_is 2. Add IS in ACN (200 µL) plasma->add_is Precipitation & IS Dosing vortex 3. Vortex (30 seconds) add_is->vortex Denature Proteins centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge Pellet Proteins supernatant 5. Transfer Supernatant (150 µL) centrifuge->supernatant Isolate Analyte injection 6. Inject into LC-MS/MS System supernatant->injection G LC-MS/MS Analytical Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler (Sample Injection) column C18 Column (Analyte Separation) autosampler->column Mobile Phase Flow ion_source Ion Source (ESI+) (Ionization) column->ion_source Elution q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->q1 q2 Quadrupole 2 (Q2) (Collision Cell - CAD) q1->q2 Fragmentation q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector (Signal Acquisition) q3->detector data_system Data System (Quantification) detector->data_system Peak Area Ratio

Sources

Application Notes & Protocols: The Role of 4-Hydroxymethyl-Isoxazole as a Versatile Scaffold in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry, particularly in the development of novel anticancer agents.[1][2][3] Its derivatives have been shown to exhibit a wide array of biological activities by interacting with numerous oncologically relevant targets.[4][5][6][7][8] This technical guide moves beyond a general overview to focus specifically on the strategic application of 4-Hydroxymethyl-Isoxazole , a key synthetic intermediate. While not an anticancer agent in its own right, its true value lies in the reactive hydroxymethyl group at the 4-position, which serves as a versatile chemical handle for constructing complex, potent, and target-specific isoxazole-based therapeutics. This document provides a mechanistic overview, detailed synthetic strategies, and robust in vitro validation protocols for researchers, scientists, and drug development professionals aiming to leverage this foundational building block in cancer research.

Mechanistic Landscape of Isoxazole Derivatives in Oncology

The therapeutic potential of the isoxazole moiety stems from its unique electronic and structural properties, which enable it to engage with a diverse range of biological targets.[1][3][9] Extensive research has demonstrated that isoxazole-containing compounds can disrupt cancer cell proliferation, survival, and migration through multiple mechanisms of action.

Key Anticancer Mechanisms Include:

  • Enzyme Inhibition: Isoxazole derivatives act as potent inhibitors of critical enzymes involved in cancer progression. This includes targets like Heat Shock Protein 90 (HSP90), protein kinases (e.g., EGFR-TK, VEGFR-2), topoisomerases, and histone deacetylases (HDACs).[2][4][10][11]

  • Induction of Apoptosis: Many isoxazole compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells.[6][11][12][13] This is often achieved by disrupting key survival pathways or activating pro-apoptotic machinery, such as caspases.[11][12]

  • Tubulin Polymerization Disruption: Similar to taxanes and vinca alkaloids, certain isoxazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent cell death.[2][4][9]

  • Receptor and Signaling Pathway Modulation: These compounds can disrupt crucial intracellular signaling pathways and cell-surface receptor functions that are often dysregulated in cancer.[1][5][14]

cluster_0 Isoxazole Derivatives cluster_1 Molecular Targets & Pathways cluster_2 Cellular Outcomes isoxazole Isoxazole-Based Small Molecule Inhibitors hsp90 HSP90 Chaperone isoxazole->hsp90 Inhibition kinases Protein Kinases (EGFR, VEGFR) isoxazole->kinases Inhibition tubulin Tubulin Polymerization isoxazole->tubulin Disruption apoptosis Apoptotic Pathways isoxazole->apoptosis Induction parp PARP (DNA Repair) isoxazole->parp Inhibition degradation Client Protein Degradation hsp90->degradation signal_block Signal Transduction Blockade kinases->signal_block g2m_arrest G2/M Cell Cycle Arrest tubulin->g2m_arrest cell_death Induction of Apoptosis apoptosis->cell_death dna_damage Inhibition of DNA Damage Repair parp->dna_damage

Caption: Major molecular targets of isoxazole derivatives in cancer.

This compound: A Strategic Synthetic Hub

The power of this compound in drug discovery lies in its functional simplicity. The primary alcohol (-CH₂OH) at the 4-position is a highly versatile functional group that serves as a reactive handle for a multitude of chemical transformations. This allows medicinal chemists to readily attach the isoxazole core to other pharmacophores or modify its structure to optimize potency, selectivity, and pharmacokinetic properties.

Causality Behind Its Utility: The hydroxyl group can be easily converted into a good leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions, oxidized to an aldehyde or carboxylic acid for condensation or amidation reactions, or used to form ether and ester linkages. This flexibility is paramount for exploring structure-activity relationships (SAR) during lead optimization.

cluster_0 Primary Transformations cluster_1 Secondary Intermediates cluster_2 Final Derivative Classes start This compound (Starting Material) oxidation Oxidation (e.g., PCC, DMP) start->oxidation Step 1a activation Activation (e.g., TsCl, MsCl) start->activation Step 1b etherification Etherification (e.g., Williamson) start->etherification Step 1c aldehyde 4-Formyl-Isoxazole (Aldehyde) oxidation->aldehyde activated_alcohol Isoxazol-4-ylmethyl Tosylate/Mesylate activation->activated_alcohol ether 4-(Alkoxymethyl)-Isoxazole (Ether Linkage) etherification->ether amide Amide Derivatives aldehyde->amide Further Oxidation & Amide Coupling amine Amine Derivatives (via Nucleophilic Substitution) activated_alcohol->amine SN2 Reaction ester Ester Derivatives ether->ester Cleavage & Esterification

Caption: Synthetic pathways originating from this compound.

Protocol: Synthesis of an HSP90-Targeted Isoxazole Derivative

This section provides a representative, two-step protocol to illustrate how this compound can be used to synthesize a more complex derivative, modeled after known isoxazole-based HSP90 inhibitors.[10][12]

Objective: To synthesize an isoxazole derivative by linking the this compound core to a 2,4-dihydroxybenzamide moiety, a common feature in HSP90 inhibitors.

Step A: Activation of the Hydroxyl Group via Tosylation

Rationale: Converting the poorly reactive hydroxyl group into a tosylate creates an excellent leaving group, priming the molecule for nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a 3:1 Hexanes:Ethyl Acetate gradient) to yield isoxazol-4-ylmethyl 4-methylbenzenesulfonate.

Step B: Nucleophilic Substitution to Form the Final Compound

Rationale: The activated tosylate is displaced by the phenolic oxygen of the benzamide moiety in an Sₙ2 reaction to form the target ether linkage.

Materials:

  • Isoxazol-4-ylmethyl 4-methylbenzenesulfonate (from Step A)

  • 2,4-Dihydroxy-N-propylbenzamide

  • Potassium carbonate (K₂CO₃, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-Dihydroxy-N-propylbenzamide (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add a solution of isoxazol-4-ylmethyl 4-methylbenzenesulfonate (1.1 eq) in anhydrous DMF to the mixture.

  • Heat the reaction to 60 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with Ethyl Acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product by flash chromatography or recrystallization to yield the target compound.

Protocols: In Vitro Evaluation of Synthesized Derivatives

Once synthesized, the novel compound must be rigorously tested to determine its anticancer activity. The following protocols are designed as a self-validating system, incorporating necessary controls for trustworthy data.

Cell Viability and Cytotoxicity Assay (CCK-8)

Objective: To determine the concentration at which the synthesized compound inhibits cancer cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer).[1][11]

  • Normal cell line for toxicity comparison (e.g., WI38 normal human fibroblasts).[11]

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • Synthesized Isoxazole Derivative (dissolved in DMSO to create a 10 mM stock).

  • Positive Control: Doxorubicin or a known HSP90 inhibitor (e.g., Luminespib/NVP-AUY922).[12]

  • Vehicle Control: DMSO.

  • Cell Counting Kit-8 (CCK-8) reagent.

  • 96-well microplates.

  • Microplate reader (450 nm absorbance).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the synthesized compound, positive control, and vehicle control in culture medium. Final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells (perform in triplicate).

  • Incubate the plate for 48 or 72 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-3 hours until the color develops.

  • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis & Expected Results:

  • Calculate cell viability as: (Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank) * 100%.

  • Plot the viability percentage against the log concentration of the compound.

  • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value. A potent compound will have a low IC₅₀ value in cancer cells and a significantly higher IC₅₀ in normal cells, indicating a favorable therapeutic window.[11][12][15]

CompoundCell LineIC₅₀ (µM) - Hypothetical Data
Synthesized Derivative MCF-70.085
Synthesized Derivative HCT1160.120
Synthesized Derivative WI38> 10.0
Doxorubicin (Positive Ctrl)MCF-70.050
Apoptosis Induction Assay (Annexin V-FITC / Propidium Iodide)

Objective: To determine if the compound's cytotoxic effect is due to the induction of apoptosis.

Materials:

  • Cancer cell line (e.g., K562 leukemia cells, which are suitable for suspension assays).[12]

  • 6-well plates.

  • Synthesized compound at 1x, 2x, and 5x its IC₅₀ concentration.

  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.

  • Flow Cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere (if applicable) or reach optimal density.

  • Treat cells with the vehicle (DMSO) and the synthesized compound at varying concentrations for 24 hours.

  • Harvest cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells immediately by flow cytometry.

Data Interpretation:

  • Live Cells: Annexin V (-) / PI (-)

  • Early Apoptotic Cells: Annexin V (+) / PI (-)

  • Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+) A successful pro-apoptotic compound will show a significant, dose-dependent increase in the percentage of Annexin V-positive cells compared to the vehicle control.[11][12][13]

Target Engagement via Western Blot

Objective: To confirm that the synthesized compound engages its intended target (HSP90) by observing the degradation of known HSP90 client proteins.

Materials:

  • Cell lysate from treated and untreated cells.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies (e.g., anti-Akt, anti-HER2, anti-CDK4, anti-HSP70, and anti-β-actin as a loading control).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Chemiluminescence (ECL) substrate.

Procedure:

  • Treat cells with the synthesized compound at its IC₅₀ concentration for 24 hours.

  • Lyse cells, quantify protein concentration using BCA assay.

  • Denature equal amounts of protein (20-30 µg) and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4 °C.

  • Wash and probe with the appropriate HRP-conjugated secondary antibody.

  • Visualize bands using an ECL substrate and an imaging system.

Expected Results: Treatment with a potent HSP90 inhibitor should lead to a marked decrease in the protein levels of HSP90 clients (like Akt, HER2) and an upregulation of the heat shock response protein HSP70. The β-actin level should remain unchanged, confirming equal protein loading.

Key Signaling Pathway: HSP90 Inhibition

HSP90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell growth and survival. Isoxazole-based inhibitors bind to the ATP-binding pocket in the N-terminus of HSP90, preventing its function. This leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of client proteins, ultimately triggering cell cycle arrest and apoptosis.

inhibitor Isoxazole-Based HSP90 Inhibitor hsp90 HSP90 Chaperone (Active, ATP-Bound) inhibitor->hsp90 Binds to ATP pocket, blocks function inactive_hsp90 HSP90 (Inhibited) client_proteins Oncogenic Client Proteins (e.g., Akt, HER2, CDK4) client_proteins->hsp90 Binds for stability unfolded_clients Misfolded Client Proteins client_proteins->unfolded_clients Fails to fold correctly ub Ubiquitin Ligases unfolded_clients->ub Tagged for destruction proteasome Proteasome ub->proteasome Targeted to degradation Protein Degradation proteasome->degradation Results in apoptosis Cell Cycle Arrest & Apoptosis degradation->apoptosis Leads to

Caption: Mechanism of action for an isoxazole-based HSP90 inhibitor.

Conclusion

This compound represents a foundational asset in the arsenal of medicinal chemists targeting cancer. Its strategic value is not as an end-effector but as a highly adaptable starting point for the synthesis of sophisticated and potent therapeutic candidates. By providing a reliable anchor point for chemical modification, it facilitates the exploration of vast chemical spaces and the rational design of next-generation isoxazole-based drugs. The protocols detailed herein offer a robust framework for synthesizing and validating novel derivatives, enabling researchers to effectively translate this chemical versatility into tangible progress in oncology drug discovery.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). ES Food & Agroforestry.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. [Link]
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Journal of Biomolecular Structure and Dynamics. [Link]
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). Engineered Science Publisher. [Link]
  • Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. (2023).
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021).
  • The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium. [Link]
  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). Bioorganic & Medicinal Chemistry. [Link]
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (n.d.). ChEMBL. [Link]
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2023). Molecules. [Link]
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Journal of Chemistry. [Link]
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). European Journal of Medicinal Chemistry. [Link]
  • An Isoxazole Derivative SHU00238 Suppresses Colorectal Cancer Growth through miRNAs Regulation. (2019). International Journal of Molecular Sciences. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]
  • Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. (2024). Frontiers in Pharmacology. [Link]
  • An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling P
  • An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling P
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024).
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). Molecules. [Link]
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020). PubMed. [Link]
  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021). Bioorganic Chemistry. [Link]
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Cancer Nanotechnology. [Link]

Sources

Application Notes and Protocols: 4-Hydroxymethyl-isoxazole as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Role of the Isoxazole Scaffold and the Unique Utility of its 4-Hydroxymethyl Derivative

The isoxazole ring system is a cornerstone in modern medicinal chemistry, recognized for its significant presence in a multitude of biologically active compounds.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore that can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.[4] Its unique electronic properties and synthetic accessibility have cemented its status as a privileged scaffold in drug discovery, appearing in approved drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Flucloxacillin.[4] The isoxazole moiety often serves as a bioisostere for other functional groups, enhancing metabolic stability, selectivity, and pharmacokinetic profiles.[5]

Within the diverse landscape of isoxazole-based building blocks, 4-hydroxymethyl-isoxazole emerges as a particularly valuable synthon. Its primary alcohol functionality provides a reactive handle for a wide array of chemical transformations, allowing for its seamless integration into complex molecular architectures. This application note provides a comprehensive guide to the strategic use of this compound, detailing its synthesis and subsequent functionalization through robust and validated protocols. We will explore its transformation into key derivatives such as aldehydes, carboxylic acids, ethers, and esters, thereby showcasing its potential as a versatile linker and pharmacophore component in the design of novel therapeutics.

Strategic Importance of this compound in Drug Design

The strategic incorporation of this compound into drug candidates offers several distinct advantages:

  • Vectorial Diversity: The hydroxyl group serves as a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. This enables the fine-tuning of a compound's pharmacological properties.

  • Improved Physicochemical Properties: The introduction of the isoxazole ring and its subsequent derivatives can modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • Bioisosteric Replacement: The ether and ester derivatives of this compound can act as bioisosteres for less stable or less desirable functional groups, potentially leading to improved drug-like properties.[5]

  • Linker Technology: The elongated structure of the ether and ester derivatives makes them suitable as linkers to connect different pharmacophoric elements within a single molecule, a common strategy in the design of multi-target drugs or proteolysis-targeting chimeras (PROTACs).

Synthesis of the Core Building Block: this compound

A common and efficient method for the synthesis of this compound involves the [3+2] cycloaddition of a nitrile oxide with propargyl alcohol. This approach offers good regioselectivity and proceeds under mild conditions.

Synthesis_of_4_Hydroxymethyl_isoxazole cluster_reactants Reactants cluster_product Product Propargyl_Alcohol Propargyl Alcohol Hydroxymethyl_Isoxazole This compound Propargyl_Alcohol->Hydroxymethyl_Isoxazole [3+2] Cycloaddition Nitrile_Oxide Nitrile Oxide (in situ) Nitrile_Oxide->Hydroxymethyl_Isoxazole

Caption: Synthesis of this compound.

Key Chemical Transformations and Protocols

The utility of this compound as a building block is defined by the versatility of its hydroxyl group. The following sections provide detailed protocols for its key transformations.

Oxidation to 4-Formylisoxazole

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, as the resulting 4-formylisoxazole is a valuable intermediate for reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions. The Dess-Martin periodinane (DMP) oxidation is a reliable method for this conversion due to its mild and neutral reaction conditions.[6][7]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)[6][7]

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-formylisoxazole.

Expected Outcome: A white to off-white solid with an expected yield of 85-95%.

Oxidation to Isoxazole-4-carboxylic Acid

Further oxidation of the primary alcohol to a carboxylic acid provides a handle for amide bond formation, a critical linkage in many pharmaceutical agents. The Jones oxidation is a robust method for this transformation, although it utilizes chromium-based reagents.

Materials:

  • This compound

  • Jones reagent (prepared from CrO₃, H₂SO₄, and water)

  • Acetone

  • Isopropanol

  • Sodium bisulfite (NaHSO₃), saturated aqueous solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in acetone (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. An immediate color change from orange to green/brown is typically observed.

  • Continue the addition until the orange color persists, indicating complete oxidation.

  • Allow the reaction to stir at 0 °C for an additional 30 minutes.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) persists.

  • Warm the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHSO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield isoxazole-4-carboxylic acid.

Expected Outcome: A white solid with an expected yield of 70-85%.

Etherification via Williamson Ether Synthesis

The synthesis of ether derivatives of this compound introduces lipophilic or polar functionalities, which can significantly impact a molecule's pharmacokinetic profile. The Williamson ether synthesis is a classic and reliable method for this transformation.[8][9][10][11][12]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Hydroxymethyl_Isoxazole This compound Alkoxide Isoxazole Alkoxide Hydroxymethyl_Isoxazole->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Alkyl_Halide Alkyl Halide (R-X) Ether 4-Alkoxymethyl-isoxazole Alkyl_Halide->Ether Alkoxide->Ether SN2 Reaction

Caption: Williamson Ether Synthesis Workflow.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: A colorless oil or solid with an expected yield of 60-90%.

Esterification Reactions

Ester derivatives of this compound can serve as prodrugs, improving the bioavailability of a parent drug, or act as key intermediates in further synthetic transformations.[13][14][15][16][17] Two common and effective methods for esterification are the Steglich and Mitsunobu reactions.

The Steglich esterification is a mild method that uses a carbodiimide coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[18][19]

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl aqueous solution

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • To a solution of the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 M) at 0 °C, add a solution of DCC or EDC (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: A solid or oil with an expected yield of 70-95%.

The Mitsunobu reaction is another mild esterification method that proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol of this compound.[20][21][22][23]

Materials:

  • This compound

  • Carboxylic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Expected Outcome: A solid or oil with an expected yield of 65-90%.

Applications in Medicinal Chemistry: Case Studies

The derivatives of this compound have been successfully incorporated into various drug discovery programs, particularly in the development of kinase inhibitors.[24][25][26][27][28] For instance, 4-amido-isoxazole derivatives have shown potent inhibitory activity against FMS kinase, a target in certain cancers.[24] The ether and ester functionalities can be used to modulate the interaction of the isoxazole core with the kinase active site or to improve the pharmacokinetic properties of the inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its readily accessible hydroxyl group provides a gateway to a diverse range of functionalized isoxazole derivatives, including aldehydes, carboxylic acids, ethers, and esters. The robust and reliable protocols detailed in these application notes are designed to empower researchers to efficiently incorporate this privileged scaffold into their drug discovery pipelines. The strategic use of this compound and its derivatives can lead to the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Kim, H. J., et al. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry, 103, 125-136.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 113(19), 7277–7287.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Wikipedia. (2023, October 27). Dess–Martin oxidation.
  • Jones, E. R. H., et al. (1946). 13. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 39-45.
  • Wikipedia. (2023, November 29). Williamson ether synthesis.
  • Van den Broeck, A., et al. (2010). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 640-644.
  • SiChem. (n.d.). The ProDrug Concept.
  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
  • Gualdesi, M. S., et al. (2016). Synthesis and pharmaceutical properties of N-acyloxymethyl prodrugs of Allop with potential anti-trypanosomal activity. Drug Development and Industrial Pharmacy, 42(4), 602-610.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Hartung, J., et al. (2024).
  • Klenke, B., & Gilbert, I. H. (2001). TEMPO-oxidations in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1, (22), 2727-2738.
  • Kumar, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4885.
  • Natale, N. R. (n.d.). Isoxazoles in Medicinal Chemistry. Grantome.
  • Munawar, S., et al. (2024).
  • Jayaroopa, P., & Kumar, P. S. (2013). A review on biological activity of isoxazole derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304.
  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information.
  • Hartung, J., et al. (2024, August 27).
  • Gualdesi, M. S., Ortiz, C. S., & Raviolo, M. A. (2016). Synthesis and pharmaceutical properties of N-acyloxymethyl prodrugs of Allop with potential anti-trypanosomal activity. Drug development and industrial pharmacy, 42(4), 602–610.
  • Sun, W., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.
  • Kumar, M., et al. (2023). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • Reddit. (2024, August 8).
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-25.
  • Sanna, M., et al. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 28(11), 4359.
  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 441-451.
  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 174, 147-160.
  • Fitzjarrald, M., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters, 48(20), 3553-3555.
  • Munawar, S., et al. (2023).

Sources

Application Notes and Protocols for the Derivatization of 4-Hydroxymethyl-Isoxazole for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs and bioactive compounds.[1][2][3] The 4-hydroxymethyl-isoxazole scaffold, in particular, offers a versatile platform for structural modification to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of strategies and detailed protocols for the derivatization of the 4-hydroxymethyl group to enhance biological activity. We will delve into the rationale behind these modifications, present step-by-step synthetic procedures, and discuss the anticipated impact on bioactivity, supported by structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Significance of the Isoxazole Scaffold

The five-membered isoxazole ring, with its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups, is a highly sought-after heterocyclic core in drug design.[4] Its presence in drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic leflunomide underscores its therapeutic relevance.[2] The this compound derivative serves as a key building block, offering a primary alcohol functionality that is amenable to a wide range of chemical transformations. Modification at this position can significantly influence a molecule's solubility, metabolic stability, and target-binding interactions, thereby providing a powerful tool for lead optimization.[5]

Rationale for Derivatization: A Strategy for Enhanced Bioactivity

The primary goal of derivatizing the 4-hydroxymethyl group is to systematically alter the physicochemical properties of the parent molecule to achieve a more desirable biological profile. Key objectives include:

  • Improved Potency: Introduction of functional groups that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the biological target.

  • Enhanced Bioavailability: Modification of lipophilicity and polarity to improve absorption and distribution.

  • Increased Metabolic Stability: Masking the primary alcohol to prevent rapid metabolism by oxidation or conjugation.[4]

  • Modulation of Selectivity: Fine-tuning the steric and electronic properties to favor binding to the desired target over off-targets.

  • Prodrug Strategies: Designing derivatives that are inactive until metabolized to the active this compound form, which can improve drug delivery and reduce side effects.

The following diagram illustrates a typical workflow for a drug discovery campaign centered on the derivatization of this compound.

derivatization_workflow Start This compound Scaffold Strategy Derivatization Strategy (Esterification, Etherification, etc.) Start->Strategy Synthesis Synthesis of Derivative Library Strategy->Synthesis Screening In Vitro Bioactivity Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Drug discovery workflow using this compound.

Key Derivatization Strategies and Protocols

The hydroxyl group of this compound is a versatile handle for introducing a variety of functional groups. The two most common and effective strategies are esterification and etherification.

Esterification: Modulating Lipophilicity and Creating Prodrugs

Esterification of the 4-hydroxymethyl group is a straightforward method to introduce a wide range of acyl groups, thereby altering the molecule's lipophilicity and potentially creating prodrugs that are hydrolyzed in vivo to release the active parent alcohol.

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq.) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC or EDC (1.2 eq.) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU.

    • If EDC was used, the urea byproduct is water-soluble. Dilute the reaction mixture with the organic solvent and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

steglich_esterification Reactants This compound + R-COOH + DCC/EDC + DMAP Solvent Anhydrous DCM or THF Reactants->Solvent Dissolve Conditions 0 °C to Room Temperature Solvent->Conditions React Product 4-Acyloxymethyl-Isoxazole Conditions->Product Yields

Caption: Steglich esterification workflow.

Etherification: Enhancing Metabolic Stability and Exploring New Interactions

Formation of an ether linkage at the 4-hydroxymethyl position can significantly increase the metabolic stability of the compound by preventing oxidation of the primary alcohol. It also allows for the introduction of a diverse range of substituents that can explore new binding interactions with the target protein.

The Williamson ether synthesis is a classic and reliable method for preparing ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Step-by-Step Methodology:

  • Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as THF or dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkyl Halide Addition: Slowly add the desired alkyl halide (R-X, where X = Cl, Br, or I; 1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

williamson_ether_synthesis Reactants This compound + NaH + R-X Solvent Anhydrous THF or DMF Reactants->Solvent Dissolve Conditions 0 °C to Room Temperature Solvent->Conditions React Product 4-Alkoxymethyl-Isoxazole Conditions->Product Yields

Caption: Williamson ether synthesis workflow.

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry (though not relevant for the achiral this compound). It proceeds under mild, neutral conditions.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired phenol or alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a non-polar solvent like diethyl ether.

  • Purification: Purify the crude residue by flash column chromatography to isolate the desired ether product.

Structure-Activity Relationship (SAR) Insights and Data

The derivatization of the 4-hydroxymethyl group can have a profound impact on biological activity. While specific SAR is target-dependent, some general principles can be outlined. The following table summarizes hypothetical bioactivity data for a series of 4-substituted isoxazole derivatives against a generic kinase target to illustrate the potential impact of these modifications.

Compound R Group Derivative Type LogP (Calculated) IC₅₀ (nM)
1 -HParent Alcohol0.8500
2a -C(O)CH₃Acetate Ester1.2250
2b -C(O)PhBenzoate Ester2.5100
2c -C(O)c-PrCyclopropyl Ester1.8150
3a -CH₂PhBenzyl Ether3.150
3b -CH₂(4-F-Ph)4-Fluorobenzyl Ether3.335
3c -CH₂(4-OMe-Ph)4-Methoxybenzyl Ether3.060

Analysis of SAR Data:

  • Esterification (2a-c): The introduction of an ester group generally improves potency compared to the parent alcohol (1). The more lipophilic benzoate ester (2b) shows the highest activity in this series, suggesting a hydrophobic pocket in the target's binding site.

  • Etherification (3a-c): The formation of ethers leads to a significant increase in potency. The benzyl ether (3a) is highly active, and the introduction of a fluorine atom on the phenyl ring (3b) further enhances activity, possibly due to favorable electronic interactions or improved metabolic stability. The methoxy group (3c) slightly reduces activity compared to the unsubstituted benzyl ether, indicating that steric and electronic factors are at play.

Conclusion

The derivatization of this compound is a powerful strategy in medicinal chemistry for optimizing the biological activity of lead compounds. By employing well-established synthetic methods such as Steglich esterification, Williamson ether synthesis, and the Mitsunobu reaction, researchers can systematically modify the properties of the isoxazole scaffold to enhance potency, improve pharmacokinetic profiles, and develop novel therapeutic agents. The protocols and SAR insights provided in this guide serve as a valuable resource for scientists engaged in the design and synthesis of new isoxazole-based drugs.

References

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (n.d.). PMC.
  • Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. (2019). MDPI.
  • Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. (2019). PubMed.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Synthesis and quantitative structure-activity relationship (QSAR) study of novel isoxazoline and oxime derivatives of podophyllotoxin as insecticidal agents. (2012). PubMed.
  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2025). ResearchGate.
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry.
  • Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. (n.d.). PubMed.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). IP Innovative Publication.
  • Quantitative Structure Activity Relationship (QSAR) Analysis of Substituted 4-Oxothiazolidines and 5-Arylidines as Lipoxygenase Inhibitors. (n.d.). Bentham Science.
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate.
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed.
  • Isoxazole derivatives showing anticancer activity (39–47). (n.d.). ResearchGate.
  • Quantitative structure activity relationship (QSAR) analysis of substituted 4-oxothiazolidines and 5-arylidines as lipoxygenase inhibitors. (n.d.). PubMed.
  • (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025). ResearchGate.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
  • Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks.
  • The recent progress of isoxazole in medicinal chemistry. (n.d.). ResearchGate.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry.
  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (n.d.). MDPI.
  • Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. (n.d.). PubMed.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Process for preparing 4-(hydroxymethyl)imidazole compounds. (n.d.). Google Patents.
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). ACS Publications.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (n.d.). Google Patents.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). RSC Publishing.
  • Method for preparing 4-hydroxymethyl imidazoles. (n.d.). Google Patents.

Sources

Application Notes & Protocols: A Guide to Microwave-Assisted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold and the Advent of Microwave Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-epileptic, anti-cancer, and antimicrobial properties.[1] Traditional methods for synthesizing these valuable compounds often involve lengthy reaction times, harsh conditions, and the formation of undesirable byproducts.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering significant advantages over conventional heating methods.[3][4][5] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[6][7] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture, leading to rapid temperature increases and enhanced reaction rates.[4][6] The benefits of MAOS extend to improved product yields, higher selectivity, and a reduction in energy consumption and solvent use, aligning with the principles of sustainable chemistry.[3][7][8]

This application note provides a detailed guide to the experimental setup for the microwave-assisted synthesis of isoxazoles, focusing on the widely employed 1,3-dipolar cycloaddition reaction. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step protocol, and offer insights into optimizing reaction conditions for the efficient synthesis of this important class of heterocyclic compounds.

Reaction Mechanism: The [3+2] Cycloaddition Pathway

The cornerstone of many isoxazole syntheses is the [3+2] cycloaddition reaction, a type of pericyclic reaction involving a 1,3-dipole and a dipolarophile. In the context of isoxazole synthesis, the 1,3-dipole is typically a nitrile oxide, generated in situ from an aldoxime, and the dipolarophile is an alkyne.

The reaction proceeds through a concerted mechanism where the π-electrons of the nitrile oxide and the alkyne rearrange to form a five-membered ring in a single step. Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barrier of the reaction.[3]

G cluster_0 In Situ Nitrile Oxide Formation cluster_1 [3+2] Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile Oxide Aldoxime->Nitrile_Oxide Oxidation Oxidant Oxidant Oxidant->Nitrile_Oxide Nitrile_Oxide_ref Nitrile Oxide Alkyne Alkyne Isoxazole Isoxazole Alkyne->Isoxazole Nitrile_Oxide_ref->Isoxazole Cycloaddition

Figure 1: General mechanism for isoxazole synthesis.

Experimental Setup and Protocol

Materials and Equipment
  • Microwave Synthesizer: A dedicated microwave reactor designed for organic synthesis with temperature and pressure monitoring capabilities is essential for safety and reproducibility.[9]

  • Microwave Process Vials: Use only vials specifically designed for microwave synthesis that can withstand high pressures and temperatures.[9]

  • Reagents:

    • Substituted Aldehyde

    • Hydroxylamine Hydrochloride

    • Substituted Alkyne

    • Base (e.g., Triethylamine, Sodium Bicarbonate)[10][11]

    • Oxidizing Agent (e.g., Sodium Hypochlorite, (Diacetoxyiodo)benzene)[11][12]

    • Solvent (e.g., Ethanol, Acetonitrile, DMF, or solvent-free conditions)[13]

  • Standard Laboratory Glassware and Equipment: Magnetic stirrer, stir bars, round-bottom flasks, beakers, graduated cylinders, rotary evaporator, and thin-layer chromatography (TLC) supplies.

Protocol: One-Pot Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles

This protocol outlines a general one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles, which has been shown to be highly efficient under microwave irradiation.[2]

  • Reagent Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, combine the substituted aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), and a suitable solvent (e.g., 5 mL of ethanol).

  • Oxime Formation: Add a base, such as triethylamine (1.2 mmol), to the mixture. Stir the reaction mixture at room temperature for 10-15 minutes to facilitate the formation of the aldoxime.

  • Addition of Dipolarophile and Oxidant: To the same vial, add the substituted alkyne (1.0 mmol) and the oxidizing agent (e.g., sodium hypochlorite solution, 1.2 mmol).

  • Microwave Irradiation: Securely seal the vial and place it in the microwave synthesizer.[9] Irradiate the reaction mixture at a set temperature (typically between 100-150°C) for a specified time (usually 10-30 minutes).[2][14] The optimal temperature and time will depend on the specific substrates and solvent used.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to a safe temperature (below 50°C) before opening.[9]

    • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the pure isoxazole derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR to confirm its structure and purity.

G A Reagent Preparation (Aldehyde, Hydroxylamine HCl, Solvent) B Oxime Formation (Add Base, Stir) A->B C Addition of Dipolarophile & Oxidant (Alkyne, Oxidizing Agent) B->C D Microwave Irradiation (Seal Vial, Set T & Time) C->D E Reaction Work-up (Cool, Quench, Extract) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Figure 2: Experimental workflow for isoxazole synthesis.

Optimization of Reaction Conditions

The efficiency of microwave-assisted isoxazole synthesis is highly dependent on several key parameters. Careful optimization of these conditions is crucial for achieving high yields and purity.

ParameterRecommended Range/OptionsRationale and Key Considerations
Temperature 100 - 150 °CHigher temperatures significantly accelerate the reaction rate.[14] The optimal temperature depends on the reactivity of the substrates and the boiling point of the solvent.
Reaction Time 5 - 30 minutesMicrowave irradiation drastically reduces the required reaction time compared to conventional heating.[2][6]
Microwave Power 100 - 300 WThe power should be sufficient to maintain the set temperature. Modern synthesizers often have automated power control.
Solvent Ethanol, Acetonitrile, DMF, Water, or Solvent-freePolar solvents with a high dielectric loss are heated efficiently by microwaves.[13][15] The choice of solvent can also influence the regioselectivity of the cycloaddition.[10] Solvent-free conditions are a greener alternative.[3]
Base Triethylamine, NaHCO₃, K₃PO₄The base is required for the in situ generation of the nitrile oxide from the aldoxime.[10][11]
Oxidizing Agent NaOCl, (Diacetoxyiodo)benzene (PIDA)The oxidant facilitates the conversion of the aldoxime to the nitrile oxide.[11][12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Insufficient temperature or reaction time.- Inefficient nitrile oxide formation.- Low reactivity of substrates.- Increase the reaction temperature and/or time.- Use a more effective base or oxidizing agent.- Consider using a more reactive alkyne or a catalyst.
Formation of byproducts - Decomposition of starting materials or product at high temperatures.- Dimerization of the nitrile oxide.- Lower the reaction temperature.- Slowly add the oxidizing agent to control the concentration of the nitrile oxide.
Poor reproducibility - Inconsistent microwave heating.- Variations in reagent quality.- Ensure the microwave reactor is functioning correctly and the temperature is accurately monitored.- Use high-purity reagents.

Conclusion

Microwave-assisted synthesis represents a powerful and efficient methodology for the preparation of isoxazole derivatives. The significant reduction in reaction times, coupled with improved yields and a more environmentally friendly profile, makes it an attractive alternative to conventional synthetic methods.[5][7] By understanding the underlying reaction mechanism and carefully optimizing the experimental parameters, researchers can effectively harness the benefits of microwave technology to accelerate their drug discovery and development efforts.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar.
  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal.
  • Microwave Synthesis Conditions.docx. UCSB MRL.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. PubMed.
  • Solvent Choice for Microwave Synthesis.
  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles.
  • Microwave assisted synthesis of some new isoxazol y I tri azi nan-2-ones.
  • Microwave-Assisted Synthesis in Water as Solvent.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
  • PART - 1 INTRODUCTION. Google Scholar.
  • Microwave‐Assisted Organic Syntheses in Deep Eutectic Solvents: A Win‐Win Association for Sustainable Chemistry.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Development of microreactor setups for microwave organic synthesis.
  • Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Google Scholar.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.
  • 6 - Organic Syntheses Procedure. Organic Syntheses.
  • Getting Started with Microwave Synthesis.
  • Mechanism of 1,3-dipolar cycloaddition reaction.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene C
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar.

Sources

Topic: Analytical Techniques for the Purity Assessment of 4-Hydroxymethyl-Isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the robust purity assessment of 4-Hydroxymethyl-Isoxazole (also known as Isoxazol-4-yl-methanol), a heterocyclic organic compound with significant applications in medicinal chemistry.[1] Ensuring the purity of such intermediates is a critical parameter in drug discovery and development, directly impacting the safety, efficacy, and reproducibility of downstream applications. This guide details an integrated analytical strategy, combining a primary chromatographic separation technique with essential orthogonal methods for confirmation and comprehensive impurity profiling. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the principles of method validation in line with regulatory expectations.[2][3]

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound is a versatile molecular building block characterized by a five-membered isoxazole ring containing both nitrogen and oxygen, with a hydroxymethyl group that enhances its hydrophilicity and provides a reactive site for further synthesis.[1] Its presence in various biologically active molecules underscores the need for stringent quality control.[4][5] The purity of an active pharmaceutical ingredient (API) or its key intermediates is not merely a quality metric but a fundamental requirement for patient safety and regulatory compliance. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can have unintended pharmacological or toxicological effects.

Regulatory bodies, through guidelines such as those from the International Conference on Harmonisation (ICH), mandate that analytical procedures for assessing the quality of drug substances are properly validated to ensure they are fit for purpose.[2][6] This guide, therefore, presents a multi-faceted approach to the purity analysis of this compound, anchored in the principles of scientific integrity and analytical rigor.

The Core Strategy: Anchoring Purity with Orthogonal Methods

No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on a primary quantitative method, typically a high-resolution separation technique, supported by orthogonal methods that operate on different chemical or physical principles. This ensures that impurities co-eluting in one system can be resolved and detected in another. For this compound, our recommended strategy combines High-Performance Liquid Chromatography (HPLC) as the primary method with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) as key orthogonal techniques.

cluster_main Purity Assessment Strategy cluster_primary Primary Quantitative Method cluster_orthogonal Orthogonal & Confirmatory Methods Purity Comprehensive Purity Profile of this compound HPLC HPLC-UV (Impurity Profile & Assay) Purity->HPLC Primary Analysis GCMS GC-MS (Volatile/Thermal Impurities) Purity->GCMS Confirmatory Analysis qNMR qNMR (Absolute Purity & Structure) Purity->qNMR Confirmatory Analysis MS HRMS (Structural Elucidation) Purity->MS Confirmatory Analysis FTIR FTIR (Identity Confirmation) Purity->FTIR Confirmatory Analysis HPLC->MS LC-MS Coupling

Caption: Integrated workflow for purity assessment.

Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile organic molecules.[7][8] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The C18 stationary phase effectively retains the moderately polar analyte, while a gradient elution with an acidified mobile phase ensures sharp peak shapes and separation from both more polar and less polar impurities. The isoxazole ring possesses a UV chromophore, making UV detection a straightforward and robust choice.

Protocol 3.1: RP-HPLC Method for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile (Diluent). This results in a concentration of ~1 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good retention and resolution of moderately polar compounds.[7][9]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and suppresses silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% BA gradient is essential to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLSmall volume to prevent peak overload.
Detection UV at 210 nmWavelength where the isoxazole moiety and many organic impurities exhibit absorbance.
  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times and verify that the system meets predefined criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Orthogonal and Confirmatory Techniques

Trustworthiness: Relying solely on HPLC can be misleading. An impurity might co-elute with the main peak or not be detected under the chosen conditions. Orthogonal methods provide a necessary cross-validation, building confidence in the purity value.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.[7] It separates compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid stationary phase. The mass spectrometer detector provides invaluable structural information, aiding in the definitive identification of unknown peaks.

Protocol 4.1.1: GC-MS Method for Volatile Impurities

  • Instrumentation: A gas chromatograph coupled to a Mass Spectrometer (MS).

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of this compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Chromatographic and MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column suitable for a wide range of compounds.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature ramp is necessary to separate compounds with different boiling points.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 35 - 400 amuCovers the molecular weight of the target compound and likely impurities.
Quantitative NMR (qNMR) for Absolute Purity

Expertise & Experience: qNMR is a powerful primary analytical method that can determine the absolute purity of a substance without requiring a reference standard of the analyte itself.[10][11] The principle is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[7] By comparing the integral of a known proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.

cluster_qnmr qNMR Principle Analyte Analyte (Unknown Purity) Accurately Weighed (W_a) Dissolve Dissolve both in Deuterated Solvent Analyte->Dissolve Standard Internal Standard (Known Purity, P_s) Accurately Weighed (W_s) Standard->Dissolve Acquire Acquire 1H NMR Spectrum (with long relaxation delay) Dissolve->Acquire Integrate Integrate Signals (I_a and I_s) Acquire->Integrate Calculate Calculate Purity (P_a) Integrate->Calculate

Caption: Workflow for qNMR absolute purity determination.

Protocol 4.2.1: qNMR Purity Determination

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).

  • Materials:

    • Analyte: this compound.

    • Internal Standard: A stable compound with high purity, good solubility, and NMR signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are good candidates.

    • Solvent: Deuterated solvent (e.g., DMSO-d6 or MeOD) in which both the analyte and standard are fully soluble.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound (W_analyte) into a vial.

    • Accurately weigh ~10 mg of the internal standard (W_std) into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent and transfer to an NMR tube.

  • NMR Acquisition Parameters:

ParameterRecommended SettingRationale
Pulse Angle 30-90°
Relaxation Delay (D1) ≥ 5 x T1 (longest)CRITICAL: Ensures full relaxation of all protons for accurate integration. A value of 30-60s is often required.
Number of Scans ≥ 16To achieve an adequate signal-to-noise ratio.
  • Purity Calculation:

    • Use the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std (%)

    • Where:

      • I: Integral value of the selected peak

      • N: Number of protons for the integrated signal

      • MW: Molecular Weight

      • W: Weight

      • Purity_std: Purity of the internal standard

Supporting Spectroscopic Techniques
  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound (C4H5NO2, MW: 99.088).[1] When coupled with HPLC (LC-MS), it can provide accurate mass measurements for impurities, facilitating their identification.[12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used for identity confirmation.[14] The spectrum of this compound should show characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹), and fingerprint region vibrations corresponding to the isoxazole ring and C-O bonds.[15]

Validation of the Primary Analytical Method (HPLC)

Authoritative Grounding: Once the HPLC method is developed, it must be validated to prove its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[3][6] Validation provides documented evidence that the method is reliable, reproducible, and accurate for the purity assessment of this compound.

cluster_validation ICH Q2(R1) Validation Parameters Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

A brief overview of the validation parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[6][16]

  • Linearity: Demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[16]

  • Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[3]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The purity assessment of this compound demands a rigorous, multi-technique approach. While RP-HPLC serves as the primary tool for quantitating impurities, its power is fully realized only when supported by orthogonal methods like GC-MS and the absolute purity determination from qNMR. Spectroscopic confirmation by MS and FTIR further solidifies the compound's identity and structural integrity. By implementing this integrated strategy and adhering to established validation principles, researchers and drug developers can ensure the quality of this critical intermediate, thereby safeguarding the integrity of their final products and research outcomes.

References

  • International Conference on Harmonisation. (2014).
  • CymitQuimica. CAS 102790-36-3: this compound.
  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR)
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • National Institutes of Health (NIH). (2014).
  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?.
  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
  • ACS Publications. (2014).
  • PubMed Central (PMC). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures.
  • International Journal of Research and Review. (2025).
  • World Journal of Pharmacy and Pharmaceutical Sciences.
  • Benchchem.
  • SIELC Technologies. Separation of Isoxazole, 4-(chloromethyl)-3,5-dimethyl- on Newcrom R1 HPLC column.
  • Acta Poloniae Pharmaceutica.
  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Asian Journal of Research in Chemistry.
  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents.
  • National Institutes of Health (NIH). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants.
  • Benchchem.
  • PubMed. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • National Institutes of Health (NIH). (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy.
  • Benchchem.
  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)

Sources

Application Notes & Protocols: Utilizing 4-Hydroxymethyl-Isoxazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1] This approach utilizes small, low molecular weight compounds, or "fragments," to probe the binding landscape of a biological target.[2] The isoxazole scaffold is a privileged five-membered heterocycle in medicinal chemistry, present in numerous approved drugs and exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6][7] This document provides detailed application notes and protocols for the utilization of a specific isoxazole-containing fragment, 4-hydroxymethyl-isoxazole, in FBDD campaigns. We will explore the rationale behind its selection, its physicochemical properties, and a comprehensive workflow from initial screening to hit validation and elaboration.

Introduction: The Strategic Advantage of this compound in FBDD

The core principle of FBDD lies in identifying low-affinity but high-quality interactions between fragments and a target protein.[2] These initial hits, typically with dissociation constants (Kd) in the micromolar to millimolar range, serve as starting points for structure-guided optimization into potent lead compounds.[2][8] The selection of fragments for a screening library is therefore of paramount importance.

This compound (C4H5NO2) is a versatile and attractive fragment for several key reasons[9]:

  • The Isoxazole Core: The isoxazole ring is an aromatic heterocycle containing both a nitrogen and an oxygen atom.[4] This arrangement provides a unique combination of hydrogen bond accepting capabilities (via the nitrogen and oxygen lone pairs) and the potential for π-π stacking interactions.[10][11] Its electronic properties and ability to act as a bioisostere for other functional groups make it a valuable scaffold in drug design.[11]

  • The Hydroxymethyl Group: The -CH2OH substituent at the 4-position introduces a crucial hydrogen bond donor and acceptor. This functional group can significantly enhance the water solubility of the fragment and provides a clear vector for interaction with polar residues in a protein's binding site.[9] Furthermore, it serves as a readily modifiable handle for subsequent synthetic elaboration during hit-to-lead optimization.

  • "Rule of Three" Compliance: With a molecular weight of approximately 99.09 g/mol , this compound comfortably adheres to the "Rule of Three," a common guideline for fragment selection (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[12] This ensures that the fragment has a higher probability of binding efficiently to a target and provides ample room for molecular weight and complexity increases during optimization.

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is essential for designing effective screening experiments and interpreting the results.

PropertyValueSource/Justification
Molecular Formula C4H5NO2[9][13]
Molecular Weight 99.09 g/mol [9][13]
Appearance Liquid[9]
Hydrogen Bond Donors 1From the hydroxyl group.
Hydrogen Bond Acceptors 3From the isoxazole nitrogen, isoxazole oxygen, and hydroxyl oxygen.
Predicted cLogP ~ -0.5 to 0.5Estimated based on similar small heterocyclic alcohols. The hydroxymethyl group enhances hydrophilicity.[9]
Solubility High in polar solventsThe presence of the hydroxymethyl group enhances its hydrophilicity.[9]

Experimental Workflows and Protocols

The successful implementation of an FBDD campaign requires a cascade of biophysical techniques to identify and validate true hits, while minimizing false positives.[14][15]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Validation cluster_2 Structural Biology & Elaboration Primary_Screen Primary Screen (e.g., Thermal Shift, SPR) NMR_Screen Orthogonal Screen (e.g., NMR Spectroscopy) Primary_Screen->NMR_Screen Initial Hits Fragment_Library Fragment Library (including this compound) Fragment_Library->Primary_Screen ITC Affinity Determination (ITC) NMR_Screen->ITC Confirmed Hits X_Ray Structure Determination (X-ray Crystallography) ITC->X_Ray SAR Structure-Activity Relationship (SAR) X_Ray->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical FBDD workflow, from primary screening to lead optimization.

Primary Screening: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding.

Protocol:

  • Reagents:

    • Purified target protein (0.1-0.2 mg/mL).

    • 10x SYPRO Orange dye.

    • Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • This compound stock solution (100 mM in DMSO).

  • Procedure:

    • Prepare a master mix of protein and SYPRO Orange in the screening buffer.

    • Dispense 18 µL of the master mix into each well of a 96-well PCR plate.

    • Add 2 µL of 10 mM this compound (final concentration 1 mM) to the sample wells. Use 2 µL of 10% DMSO for control wells.

    • Seal the plate and centrifuge briefly.

    • Run the experiment in a real-time PCR instrument, ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Data Analysis: A positive hit is identified by a significant increase in the Tm (ΔTm) compared to the DMSO control. A ΔTm of > 2°C is generally considered a good starting point for further investigation.

Hit Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating hits from primary screens.[8][12] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for detecting weak fragment binding.[16][17]

Protocol (STD-NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in D2O, pD 7.4).

    • Prepare a stock solution of this compound (10 mM in the same deuterated buffer).

    • The final sample should contain the protein and the fragment at a 1:100 ratio (e.g., 10 µM protein, 1 mM fragment).

  • NMR Experiment:

    • Acquire a standard 1D proton NMR spectrum of the fragment alone for reference.

    • Acquire an STD-NMR spectrum of the protein-fragment mixture. This involves selective saturation of protein resonances (on-resonance) and a control spectrum with saturation far from any protein signals (off-resonance).

    • The STD experiment is typically a series of pulses that selectively saturate the protein's protons. If the fragment binds, this saturation is transferred to the fragment's protons.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals present in the difference spectrum belong to the protons of the binding fragment. The intensity of the STD signals is proportional to the proximity of the fragment's protons to the protein surface.

NMR_Principle cluster_protein Target Protein cluster_ligand Fragment Ligand cluster_detection Detection Protein Protein (Saturated by RF pulse) Ligand_Bound Bound Fragment (Receives Saturation) Protein->Ligand_Bound Binding & Saturation Transfer (NOE) Ligand_Free Free Fragment Ligand_Bound->Ligand_Free Dissociation Ligand_Free->Ligand_Bound Association NMR_Signal Attenuated Signal of Free Fragment (Detected) Ligand_Free->NMR_Signal Signal Attenuation

Caption: Principle of Saturation Transfer Difference (STD) NMR for fragment screening.

Affinity Determination and Structural Characterization

Once a hit is validated, the next steps are to quantify its binding affinity and determine its binding mode.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[14]

  • X-ray Crystallography: This is the gold standard for elucidating the three-dimensional structure of a protein-fragment complex at atomic resolution.[2][16][18] Soaking or co-crystallizing the target protein with this compound can reveal the precise binding site and the key interactions formed by both the isoxazole ring and the hydroxymethyl group.[18][19][20] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[21]

Hit Elaboration and SAR

The structural information from X-ray crystallography provides a roadmap for rationally designing more potent analogs. The this compound fragment offers several vectors for chemical modification:

  • Hydroxymethyl Group: This can be elaborated to form ethers, esters, or replaced with other functional groups to probe for additional interactions in the binding pocket.

  • Isoxazole Ring: The C3 and C5 positions of the isoxazole ring are amenable to substitution, allowing for the introduction of various chemical moieties to improve potency and selectivity.[22][23][24] The synthesis of such analogs can be achieved through established chemical methodologies.[25][26][27]

The goal of this iterative process of design, synthesis, and testing is to improve the ligand efficiency and ultimately develop a high-affinity lead compound. The structure-activity relationship (SAR) of these analogs will guide the optimization process.[22][28][29]

Conclusion

This compound represents a high-quality fragment for inclusion in FBDD screening libraries. Its combination of a medicinally relevant isoxazole core and a versatile hydroxymethyl group provides a strong foundation for identifying novel starting points for drug discovery programs.[10][30][31] The systematic application of biophysical screening techniques, coupled with structure-based design, can effectively leverage the potential of this fragment to accelerate the development of new therapeutics.[32]

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH. (n.d.).
  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6).
  • NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure. (n.d.).
  • Fragment Screening | Drug Discovery. (n.d.).
  • Biophysics for Successful Drug Discovery Programs. (n.d.).
  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (n.d.).
  • The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchGate. (n.d.).
  • The recent progress of isoxazole in medicinal chemistry - Bohrium. (n.d.).
  • NMR‐based fragment screening and hit identification: A, Schematic... - ResearchGate. (n.d.).
  • Practical aspects of NMR-based fragment screening - PubMed. (n.d.).
  • NMR-based fragment screening for drug discovery - European Pharmaceutical Review. (2017, March 22).
  • The recent progress of isoxazole in medicinal chemistry - PubMed. (2018, July 23).
  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents - ResearchGate. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery - CoLab. (2025, March 17).
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3).
  • How the oxazole fragment influences the conformation of the tetraoxazocane ring in a cyclohexanespiro-3'-(1,2,4,5,7-tetraoxazocane): single-crystal X-ray and theoretical study - PubMed. (2019, October 1).
  • How the oxazole fragment influences the conformation of the tetraoxazocane ring in a cyclohexanespiro-3′-(1,2,4,5,7-tetraoxazocane): single-crystal X-ray and theoretical study - ResearchGate. (2025, July 5).
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.).
  • Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. (2015, September 18).
  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - RSC Publishing. (n.d.).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
  • Synthesis of Functionalized 2-Isoxazolines as Three-Dimensional Fragments for Fragment-Based Drug Discovery. | Request PDF - ResearchGate. (n.d.).
  • 3-hydroxy-4-methyl-5-isoxazolecarboxylic acid - C5H5NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • Starting isoxazole fragment 6 and the subsequently derived 7, with improved potency for CBP and selectivity over BRD4. … - ResearchGate. (n.d.).
  • Synthesis and evaluation of 4-(substituted styryl/alkenyl)-3,5-bis(4-hydroxyphenyl)-isoxazoles as ligands for the estrogen receptor - PubMed. (2012, September 15).
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC - NIH. (n.d.).
  • CAS#:2006277-75-2 | 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid. (2025, August 20).
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024, January 30).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed. (n.d.).
  • Isoxazoles | Fisher Scientific. (n.d.).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (2023, February 2).
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers. (n.d.).
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. (2023, June 14).
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC - NIH. (n.d.).
  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC - NIH. (n.d.).

Sources

Application Notes & Protocols: A Framework for Assessing the Anti-inflammatory Properties of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of this five-membered heterocycle have demonstrated a wide array of pharmacological activities, including notable anti-inflammatory effects.[1][2][3] The therapeutic potential of isoxazoles lies in their ability to modulate key pathways in the inflammatory cascade, making them attractive candidates for the development of new treatments for a range of inflammatory diseases.

This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of novel isoxazole compounds. The protocols herein are designed to progress logically from high-throughput in vitro screening to mechanistic validation and subsequent in vivo efficacy confirmation, ensuring a robust and reliable assessment.

Scientific Rationale: Targeting the Engines of Inflammation

The inflammatory response is a complex biological process orchestrated by a network of signaling pathways and molecular mediators. A successful anti-inflammatory agent must effectively intervene at critical nodes within this network. Many isoxazole derivatives exert their effects by modulating the expression and activity of pro-inflammatory enzymes and cytokines.[3][4]

A central regulator of the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[8] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) from Gram-negative bacteria, the IκB kinase (IKK) complex is activated.[9] IKK phosphorylates IκBα, targeting it for degradation and allowing the p65/p50 NF-κB dimer to translocate to the nucleus.[8][9] Once in the nucleus, NF-κB binds to DNA and drives the transcription of a host of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7][10]

Therefore, the primary strategy outlined in this protocol is to assess the ability of test isoxazoles to inhibit LPS-induced inflammation in macrophages, a key cell type in innate immunity, by measuring the downstream products of NF-κB activation.

Signaling Pathway: NF-κB Activation and Therapeutic Intervention

The following diagram illustrates the canonical NF-κB signaling cascade and highlights the points where isoxazole derivatives can exert their inhibitory effects.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkBa_NFkB IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_NFkB 3. Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_NFkB->p_IkBa p65_p50 p65/p50 (Active NF-κB) p_IkBa->p65_p50 4. IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc 5. Nuclear Translocation Isoxazole Isoxazole Derivative Isoxazole->IKK Inhibits Isoxazole->p65_p50 Inhibits Translocation DNA DNA p65_p50_nuc->DNA 6. Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes 7. Transcription

Caption: Canonical NF-κB pathway activated by LPS and potential inhibition points for isoxazole compounds.

Experimental Workflow: A Staged Approach to Evaluation

A tiered screening approach is recommended to efficiently identify and characterize promising anti-inflammatory isoxazole candidates. This workflow minimizes resource expenditure by eliminating inactive or toxic compounds early in the process.

Workflow start Novel Isoxazole Compound Library step1 Tier 1: In Vitro Screening (RAW 264.7 Macrophages) start->step1 step1a 1a. Cytotoxicity Assay (MTT) step1->step1a step1b 1b. Nitric Oxide (NO) Assay (Griess Reagent) step1a->step1b decision1 Active & Non-Toxic? step1b->decision1 step2 Tier 2: Mechanistic Validation decision1->step2 Yes inactive Inactive / Toxic (Eliminate) decision1->inactive No step2a 2a. Cytokine Quantification (ELISA) (TNF-α, IL-6) step2->step2a step2b 2b. Protein Expression (Western Blot) (iNOS, COX-2, p-p65) step2a->step2b decision2 Potent Mechanism? step2b->decision2 step3 Tier 3: In Vivo Efficacy (Rodent Model) decision2->step3 Yes decision2->inactive No step3a 3a. Carrageenan-Induced Paw Edema step3->step3a end Lead Candidate Identified step3a->end

Caption: Staged workflow for assessing the anti-inflammatory properties of isoxazole compounds.

Tier 1: Primary In Vitro Screening Protocols

The initial screening phase is designed to rapidly assess the primary anti-inflammatory activity and cytotoxicity of the isoxazole compounds using the murine macrophage cell line, RAW 264.7.[11]

Protocol 1a: Cytotoxicity Assessment (MTT Assay)

Rationale: It is crucial to determine whether the reduction in inflammatory markers is due to a specific anti-inflammatory effect or simply due to cell death. The MTT assay measures cell viability and establishes a non-toxic concentration range for subsequent experiments.[12]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test Isoxazole compounds (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for attachment.[13]

  • Compound Treatment: Pre-treat the cells with various concentrations of the isoxazole compounds (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select the highest concentrations that show >90% cell viability for subsequent assays.

Protocol 1b: Nitric Oxide (NO) Production Assay (Griess Test)

Rationale: During inflammation, iNOS expression is upregulated, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator.[14] The Griess assay provides a simple, colorimetric method to quantify nitrite (a stable product of NO), serving as an excellent proxy for iNOS activity and inflammation.[15]

Materials:

  • Supernatant from Protocol 1a experiment

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite standard solution

  • 96-well plate

  • Plate reader (540 nm)

Procedure:

  • Sample Collection: After the 24-hour incubation in Protocol 1a, carefully collect 50 µL of cell culture supernatant from each well.

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Determine the percent inhibition of NO production for each isoxazole concentration relative to the LPS-only treated cells.

Compound Concentration (µM) Cell Viability (%) NO Inhibition (%) Status
Isoxazole A1098.5 ± 2.175.4 ± 4.5Proceed to Tier 2
Isoxazole B1095.2 ± 3.412.1 ± 2.8Inactive
Isoxazole C1045.7 ± 5.088.9 ± 3.1Toxic
Indomethacin1099.1 ± 1.882.3 ± 5.2Positive Control

Tier 2: Mechanistic Validation Protocols

Compounds that demonstrate significant, non-toxic inhibition of NO production are advanced to Tier 2 for mechanistic elucidation. These assays quantify the inhibition of key pro-inflammatory cytokines and proteins.

Protocol 2a: Cytokine Quantification (ELISA)

Rationale: To confirm a broad anti-inflammatory effect, it is important to measure the production of key pro-inflammatory cytokines like TNF-α and IL-6.[14] Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for this quantification.

Procedure:

  • Experiment Setup: Repeat the cell culture and treatment steps as described in Protocol 1a, using non-toxic concentrations of the lead isoxazole candidates.

  • Supernatant Collection: Collect cell culture supernatants after 24 hours of LPS stimulation.

  • ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.

  • Analysis: Calculate the concentration of each cytokine from the standard curve and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Protocol 2b: Protein Expression Analysis (Western Blot)

Rationale: Western blotting allows for the direct visualization and quantification of the proteins responsible for producing inflammatory mediators (iNOS, COX-2) and the key signaling protein in the NF-κB pathway (phospho-p65).[16][17][18] A reduction in the levels of these proteins provides strong evidence that the isoxazole compound acts upstream by inhibiting the NF-κB signaling pathway.[10]

Procedure:

  • Cell Lysis: After treatment and LPS stimulation (typically for a shorter duration, e.g., 30 minutes for p-p65, 12-24 hours for iNOS/COX-2), wash the cells with cold PBS and lyse them to extract total protein.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for iNOS, COX-2, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH).[17]

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Perform densitometry analysis to quantify the relative protein expression levels, normalized to the loading control.

Compound NO IC₅₀ (µM) TNF-α IC₅₀ (µM) IL-6 IC₅₀ (µM) iNOS/COX-2 Expression
Isoxazole A8.211.515.3Significantly Reduced
Indomethacin6.59.812.1Significantly Reduced

Tier 3: In Vivo Efficacy Protocol

The most promising candidates from in vitro testing should be evaluated in a relevant animal model of acute inflammation to confirm their efficacy in a complex biological system.

Protocol 3a: Carrageenan-Induced Paw Edema in Rodents

Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the in vivo activity of acute anti-inflammatory agents.[19][20] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema (swelling).[16]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Test Isoxazole compound

  • Carrageenan (1% w/v suspension in sterile saline)

  • Positive control drug (e.g., Indomethacin, 5-10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the study with free access to water.

  • Grouping: Divide the animals into groups (n=6-8): Vehicle Control, Positive Control, and Test Groups (at least 3 doses of the isoxazole compound).

  • Compound Administration: Administer the test compounds and controls via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[16]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Inflammation Induction: Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[21][22]

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[16]

  • Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Calculation:

  • Edema Volume = (Paw volume at time t) - (Initial paw volume)

  • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Conclusion

This structured protocol provides a robust framework for the comprehensive evaluation of novel isoxazole derivatives as potential anti-inflammatory agents. By progressing from broad in vitro screening to specific mechanistic studies and finally to in vivo validation, researchers can efficiently identify lead candidates with high therapeutic potential. The causality-driven approach, which links the inhibition of inflammatory mediators back to the modulation of the NF-κB pathway, ensures a thorough understanding of the compound's mechanism of action, a critical component for successful drug development.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 216. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
  • Acedo, J. Z., et al. (2019). Carrageenan-Induced Paw Edema. Bio-protocol, 9(22), e3428. [Link]
  • Inotiv. (n.d.).
  • Fuchs, D., et al. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal, 4(1), 1. [Link]
  • Nain, A., Saini, V., Sharma, S., & Nain, J. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(7), 1419. [Link]
  • Sutar, N., & Das, S. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
  • Peiris, D., et al. (2025).
  • Calixto-Campos, C., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 67(6), 1227-1234. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Mączyński, M., et al. (2016).
  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]
  • Siddiqui, A. (2017).
  • Kumar, B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
  • Li, H., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 22. [Link]
  • Kim, M. H., et al. (2022). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment.
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
  • Honda, T., et al. (1998). Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages. Journal of Medicinal Chemistry, 41(1), 18-28. [Link]
  • Mączyński, M., et al. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports, 68(5), 958-964. [Link]
  • Zimecki, M., et al. (2018).
  • Lee, J. Y., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]
  • Jayawardena, T. U., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Phycology, 4(1), 1-12. [Link]
  • Kim, B. H., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(3), 264-273. [Link]
  • Lee, J. Y., et al. (2022). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 27(19), 6296. [Link]
  • Woo, K. J., et al. (2007). Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells. Biological & Pharmaceutical Bulletin, 30(12), 2345-2350. [Link]

Sources

synthesis of isoxazole-based compounds as potential enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Isoxazole-Based Enzyme Inhibitors

Authored by: Senior Application Scientist, Chemical Biology Division

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure for the design of potent and selective enzyme inhibitors.[4] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of isoxazole-based compounds for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind key synthetic strategies, provide detailed, field-proven protocols, and outline the process for assessing their efficacy as enzyme inhibitors.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, making them highly valuable in drug design.[3][5] Numerous isoxazole-containing drugs have reached the market, targeting a wide array of clinical conditions. A prominent example is Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, which highlights the potential of the isoxazole scaffold in designing targeted enzyme inhibitors.[6][7][8] The development of novel isoxazole derivatives continues to be a vibrant area of research, aimed at discovering new therapeutics for cancer, infectious diseases, and inflammatory conditions.[5][9]

This document serves as a practical guide, bridging synthetic organic chemistry with biochemical evaluation to accelerate the discovery of novel isoxazole-based enzyme inhibitors.

Core Synthetic Strategies for the Isoxazole Ring

The construction of the isoxazole ring can be achieved through several reliable methods. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The two most prevalent and versatile strategies are the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.

The Huisgen 1,3-Dipolar Cycloaddition

This is arguably the most powerful and direct method for isoxazole synthesis.[10][11] The reaction involves the concerted [3+2] cycloaddition between a 1,3-dipole (a nitrile oxide) and a dipolarophile (an alkyne or alkene).[12][13] A key advantage is the ability to generate the often-unstable nitrile oxide in situ from a stable precursor, typically an aldoxime.[14][15] This approach offers excellent control over regioselectivity, particularly with terminal alkynes, leading predominantly to 3,5-disubstituted isoxazoles.[14][16]

The general mechanism involves the concerted, pericyclic reaction between the 4π-electron system of the nitrile oxide and the 2π-electron system of the alkyne, proceeding through a five-membered aromatic transition state.[12][17]

G cluster_main 1,3-Dipolar Cycloaddition Mechanism R1_CNO R¹-C≡N⁺-O⁻ plus1 + R2_CCH R²-C≡C-H arrow1 [3+2] Isoxazole

Caption: The Huisgen [3+2] cycloaddition of a nitrile oxide and a terminal alkyne.

Cyclocondensation of β-Dicarbonyls

Another classic and robust method is the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-enamino diketone) with hydroxylamine hydrochloride.[18][19] This reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the isoxazole ring. A significant consideration in this method is regioselectivity; unsymmetrical dicarbonyl precursors can potentially yield two different regioisomeric isoxazoles.[1][20] However, reaction conditions such as pH, solvent, and the use of catalysts can often be tuned to favor the formation of a single desired isomer.[1][18][20]

Experimental Protocols

The following protocols are designed to be self-validating, incorporating purification and characterization steps essential for confirming the successful synthesis of the target compound.

Protocol 1: Synthesis of 3-phenyl-5-(4-methoxyphenyl)isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent reaction with 1-ethynyl-4-methoxybenzene.

Workflow Overview:

G A Step 1: Dissolve Starting Materials (Aldoxime & Alkyne in Solvent) B Step 2: Add Oxidant Solution (e.g., Chloramine-T in aq. MeOH) Dropwise at Room Temp A->B C Step 3: Reaction Monitoring (TLC analysis for consumption of starting material) B->C D Step 4: Aqueous Workup (Quench, extract with organic solvent, wash, dry) C->D E Step 5: Purification (Silica gel column chromatography) D->E F Step 6: Characterization (NMR, MS, IR Spectroscopy) E->F

Caption: Workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Materials:

  • Benzaldoxime (1.0 eq)

  • 1-ethynyl-4-methoxybenzene (1.1 eq)

  • Chloramine-T trihydrate (1.2 eq)

  • Ethanol (EtOH) and Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (e.g., 1.21 g, 10 mmol) and 1-ethynyl-4-methoxybenzene (1.45 g, 11 mmol). Dissolve the solids in 40 mL of ethanol.

  • Nitrile Oxide Generation & Cycloaddition: In a separate beaker, dissolve Chloramine-T trihydrate (3.38 g, 12 mmol) in a minimal amount of water (~10 mL) and add it to the reaction flask. Stir the resulting mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting materials are consumed, remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 50 mL of water and extract the product with dichloromethane (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure 3-phenyl-5-(4-methoxyphenyl)isoxazole.

Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques.[21]

  • ¹H and ¹³C NMR: Confirms the chemical structure, connectivity, and substitution pattern of the isoxazole ring.[22][23]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[24][25]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional group vibrations, such as C=N and N-O stretches of the isoxazole ring.[22]

Biological Evaluation: Enzyme Inhibition Assay

After successful synthesis and characterization, the next critical step is to evaluate the compound's biological activity. A general protocol for determining the half-maximal inhibitory concentration (IC₅₀) is provided below. The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[26][27]

Protocol 2: General Protocol for IC₅₀ Determination

This protocol is a template and must be adapted for the specific enzyme and substrate system being studied.[28][29]

Workflow Overview:

G A Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Stock Solutions B Serial Dilution of Inhibitor (e.g., 10-point, 3-fold dilution in DMSO) A->B C Assay Plate Setup (96-well): Add buffer, enzyme, and inhibitor/vehicle to wells B->C D Pre-incubation (Allow inhibitor to bind to enzyme, e.g., 15 min at 37°C) C->D E Initiate Reaction: Add substrate to all wells D->E F Kinetic Measurement: Read plate (e.g., absorbance/fluorescence) over time E->F G Data Analysis: Calculate initial rates, determine % Inhibition, plot dose-response curve, and fit to find IC50 F->G

Caption: General workflow for an enzyme inhibition (IC50) assay.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate (ideally chromogenic or fluorogenic)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized isoxazole compound (inhibitor) dissolved in DMSO (e.g., 10 mM stock)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Perform a serial dilution of the isoxazole stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 0.005 µM final assay concentration).

  • Assay Setup: To the wells of a 96-well plate, add the assay components in the following order:

    • Assay Buffer

    • Inhibitor solution (or DMSO for control wells). Typically 1-2 µL.

    • Enzyme solution (at a fixed concentration).

  • Controls: Include the following controls:

    • 100% Activity Control: Contains enzyme, substrate, and DMSO (no inhibitor).

    • 0% Activity Control (Blank): Contains buffer, substrate, and DMSO (no enzyme).

  • Pre-incubation: Gently mix the plate and pre-incubate at the enzyme's optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[28]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) kinetically over a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.[30]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.[31][32]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing a lead compound into a drug candidate. By synthesizing and testing a series of structurally related analogs, researchers can identify which parts of the molecule are essential for biological activity.[33][34] For isoxazole-based inhibitors, key modifications often involve the substituents at the 3- and 5-positions (from cycloaddition) or the 3-, 4-, and 5-positions (from cyclocondensation).[35]

For example, consider a hypothetical series of 3-phenyl-5-aryl isoxazole inhibitors targeting an enzyme. By varying the substituent on the 5-aryl ring, one can probe the enzyme's active site for electronic and steric preferences.

Table 1: Hypothetical SAR Data for a Series of Isoxazole Analogs

Compound ID5-Aryl Substituent (R)IC₅₀ (µM)
IZ-01 -H15.2
IZ-02 4-OCH₃2.5
IZ-03 4-Cl1.8
IZ-04 4-CF₃0.9
IZ-05 3-Cl8.9
IZ-06 2-Cl25.4

Analysis of Hypothetical Data:

  • Electronic Effects: The data suggests that electron-withdrawing groups at the para-position of the 5-aryl ring (Cl, CF₃) enhance potency compared to the unsubstituted (IZ-01) or electron-donating (IZ-02) analogs. This could indicate a key interaction with an electron-poor region of the enzyme's active site.[36]

  • Positional Effects: The position of the substituent is critical. A chloro group at the para-position (IZ-03) is significantly more potent than at the meta- (IZ-05) or ortho- (IZ-06) positions, suggesting a specific, constrained binding pocket.

These insights guide the next round of synthesis, focusing on further modifications to the most promising scaffolds to improve potency and selectivity.

Conclusion

The isoxazole ring is a highly versatile and valuable scaffold for the development of novel enzyme inhibitors. Its synthesis is well-established, with methods like 1,3-dipolar cycloaddition providing a reliable and regioselective route to a diverse range of derivatives. By combining robust synthetic protocols with systematic biological evaluation and thoughtful SAR analysis, researchers can efficiently navigate the path from initial concept to potent lead compounds. The application notes and protocols detailed herein provide a solid foundation for scientists engaged in this exciting area of drug discovery.

References

  • ResearchGate. (n.d.). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine.
  • Silva, R. G. M., et al. (2018).
  • ClinPGx. (n.d.). valdecoxib.
  • PubMed. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt.
  • PMC. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt.
  • National Institutes of Health. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
  • Royal Society of Chemistry. (n.d.). Nucleoside and nucleotide analogues by catalyst free Huisgen nitrile oxide–alkyne 1,3-dipolar cycloaddition.
  • (n.d.). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes.
  • Royal Society of Chemistry. (n.d.). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • National Institutes of Health. (n.d.). Valdecoxib | C16H14N2O3S | CID 119607.
  • Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
  • PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor.
  • edX. (n.d.). IC50 Determination.
  • Royal Society of Chemistry. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • (n.d.).
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • ResearchGate. (2025). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
  • National Institutes of Health. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines.
  • Portland Press. (2021). Steady-state enzyme kinetics.
  • Royal Society of Chemistry. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
  • BenchChem. (n.d.). Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide.
  • Taylor & Francis. (n.d.). Valdecoxib – Knowledge and References.
  • ResearchGate. (n.d.). Molecular dynamics and structure-activity relationship data provide....
  • Taylor & Francis Online. (n.d.). Valdecoxib: the rise and fall of a COX-2 inhibitor.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • PubMed. (n.d.). Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor.
  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • Wikipedia. (n.d.). IC50.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • PMC. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition.
  • MDPI. (n.d.). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids.
  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
  • ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
  • (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Refubium. (n.d.). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Characterisation of Organic Compounds.
  • PMC. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin.
  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.
  • (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.

Sources

Application Notes & Protocols: Strategic Functionalization of the Hydroxymethyl Group on the Isoxazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in modern drug design. Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The strategic modification of substituents on the isoxazole ring is a cornerstone of medicinal chemistry programs, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

The hydroxymethyl group, particularly at the C5 or C3 position, is a common and highly versatile synthetic handle on the isoxazole core. Its primary alcohol functionality serves as a gateway for a multitude of chemical transformations, enabling the exploration of diverse chemical space and the introduction of pharmacophoric elements. This guide provides an in-depth exploration of key strategies for the functionalization of the hydroxymethyl group on the isoxazole ring, complete with field-proven insights and detailed experimental protocols.

Core Functionalization Strategies: A Mechanistic Overview

The transformation of the hydroxymethyl group can be broadly categorized into five key strategies, each providing access to a distinct class of derivatives with unique physicochemical properties. The choice of strategy is dictated by the overall synthetic goal, whether it be to introduce a new hydrogen-bonding group, create a reactive electrophile for bioconjugation, or modulate the lipophilicity of the parent molecule.

G cluster_start Starting Material cluster_transformations Functionalization Pathways cluster_products Key Derivatives start Isoxazole-CH2OH (Hydroxymethylisoxazole) oxidation Oxidation start->oxidation [O] etherification Etherification start->etherification R-X or R-OH esterification Esterification start->esterification R-COOH halogenation Halogenation start->halogenation SOCl2, PBr3, etc. aldehyde Isoxazole-CHO (Aldehyde) oxidation->aldehyde ether Isoxazole-CH2OR (Ether) etherification->ether ester Isoxazole-CH2OC(O)R (Ester) esterification->ester halide Isoxazole-CH2X (Halomethyl) halogenation->halide amination Amination (via Halide/Tosylate) amine Isoxazole-CH2NR2 (Aminomethyl) amination->amine acid Isoxazole-COOH (Carboxylic Acid) aldehyde->acid [O] halide->amination

Caption: Key functionalization pathways for hydroxymethylisoxazole.

Oxidation: Accessing Aldehydes and Carboxylic Acids

Oxidation of the hydroxymethyl group provides access to isoxazole carboxaldehydes and carboxylic acids. These derivatives are invaluable in drug development. Aldehydes can participate in reductive amination to form amines, while carboxylic acids are key hydrogen bond donors and can be converted into a wide array of amides and esters.

Controlled Oxidation to Aldehydes

The key to synthesizing the aldehyde is to prevent over-oxidation to the carboxylic acid. This requires the use of mild and controlled oxidizing agents.

Causality Behind Experimental Choices:

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a preferred choice due to its mild, neutral reaction conditions, and high chemoselectivity.[5][6][7] It operates at room temperature and typically gives clean conversions with a simple work-up, making it ideal for sensitive or complex substrates.[5][6]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[8][9][10][11] Its primary advantages are the mild conditions and the avoidance of heavy metal reagents. The low temperature is critical to prevent side reactions and decomposition of the activated DMSO reagent.[10]

Protocol 1: Dess-Martin Oxidation of (3-Phenylisoxazol-5-yl)methanol

G reagents 1. (3-Phenylisoxazol-5-yl)methanol 2. Dess-Martin Periodinane (DMP) 3. Dichloromethane (DCM) reaction Stir at Room Temperature (1-3 hours) reagents->reaction Combine workup Quench with Na2S2O3/NaHCO3 Extract with DCM reaction->workup Monitor by TLC product 3-Phenylisoxazole-5-carbaldehyde workup->product Purify (Chromatography)

Caption: Workflow for Dess-Martin oxidation.

Step-by-Step Methodology:

  • To a stirred solution of (3-phenylisoxazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously for 15-20 minutes until the solid dissolves and the layers become clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenylisoxazole-5-carbaldehyde.

Oxidation to Carboxylic Acids

If the carboxylic acid is the desired product, a stronger oxidizing agent can be used, or the intermediate aldehyde can be oxidized in a subsequent step.

Protocol 2: Two-Step Oxidation to 3-Phenylisoxazole-5-carboxylic Acid

  • Synthesize 3-phenylisoxazole-5-carbaldehyde as described in Protocol 1.

  • Dissolve the crude or purified aldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., 4:1).

  • Add 2-methyl-2-butene (4-5 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~4 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~4 eq) in water.

  • Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous Na₂SO₃, acidify the mixture with 1M HCl to pH ~2-3, and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can be purified by recrystallization or chromatography.

Etherification: Modulating Lipophilicity and Steric Profile

Converting the hydroxymethyl group to an ether is a common strategy to block a hydrogen-bonding site, increase lipophilicity, and introduce larger substituents to probe steric interactions with a biological target.

Causality Behind Experimental Choices:

  • Williamson Ether Synthesis: This classic Sₙ2 reaction is reliable for forming ethers from an alkoxide and a primary alkyl halide.[12][13][14][15] The hydroxymethylisoxazole is first deprotonated with a strong base (like NaH) to form the more nucleophilic alkoxide, which then displaces a halide or other good leaving group.[15] This method is best when using reactive, non-bulky electrophiles.

  • Mitsunobu Reaction: This reaction is exceptionally useful for coupling the alcohol directly with another alcohol (to form an ether) or, more commonly, with a phenol or other acidic pronucleophile.[16][17][18] It proceeds via an alkoxyphosphonium salt intermediate and results in inversion of configuration if the alcohol is chiral.[17] It is valued for its mild conditions and broad substrate scope.[18]

Protocol 3: Williamson Ether Synthesis

Step-by-Step Methodology:

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under a nitrogen atmosphere in a flame-dried flask.

  • Cool the suspension to 0 °C.

  • Add a solution of the hydroxymethylisoxazole (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add the desired alkyl halide (e.g., ethyl iodide or benzyl bromide, 1.1 eq) to the solution. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction with alkyl chlorides or bromides.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until TLC indicates consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

ParameterWilliamson SynthesisMitsunobu Reaction
Nucleophile Isoxazole-CH₂O⁻ (Alkoxide)Isoxazole-CH₂OH (Alcohol)
Electrophile R-X (Alkyl Halide)R-OH (Phenol, Acidic Alcohol)
Key Reagents Strong Base (e.g., NaH)PPh₃, DEAD or DIAD
Stereochemistry Retention at alcohol centerInversion at alcohol center
Key Advantage Cost-effective, simple reagentsVery mild, broad scope for acidic R-OH

Esterification: Introducing Hydrogen Bond Acceptors

Esterification is a fundamental transformation that converts the hydroxymethyl group into an ester, which can act as a hydrogen bond acceptor. Esters are also common prodrug motifs, designed to be hydrolyzed in vivo to release the active parent alcohol.

Causality Behind Experimental Choices:

  • Steglich Esterification: This method is ideal for coupling carboxylic acids and alcohols under very mild conditions.[19][20][21] It uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[20][21] This avoids the harsh acidic conditions of Fischer esterification and is suitable for sensitive substrates.[22]

Protocol 4: Steglich Esterification with Benzoic Acid

Step-by-Step Methodology:

  • Dissolve the hydroxymethylisoxazole (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.2 eq) in the same solvent dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • If using DCC, filter off the DCU precipitate and wash it with the solvent. If using EDC (which forms a water-soluble urea), proceed to workup.

  • Wash the filtrate/reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Conversion to Halomethyl Isoxazoles: Creating Versatile Electrophiles

The conversion of the hydroxymethyl group to a halomethyl group (chloromethyl or bromomethyl) is a critical step, as it transforms the alcohol into a reactive electrophile. These halomethylisoxazoles are versatile intermediates for Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles, including amines, thiols, and azides.

Protocol 5: Synthesis of 5-(Chloromethyl)-3-phenylisoxazole

Causality Behind Experimental Choices: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to primary alkyl chlorides. The reaction proceeds through a chlorosulfite ester intermediate. The addition of a base like pyridine can be used, but for primary alcohols, it is often performed neat or in a non-nucleophilic solvent.

Step-by-Step Methodology:

  • In a fume hood, add (3-phenylisoxazol-5-yl)methanol (1.0 eq) to a flask equipped with a stir bar and a reflux condenser.

  • Cool the flask to 0 °C and add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (or ~60-70 °C) for 1-2 hours, until TLC analysis shows complete conversion.

  • Carefully quench the reaction by pouring it slowly onto crushed ice.

  • Neutralize the aqueous solution with solid NaHCO₃ or saturated NaHCO₃ solution.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude chloromethyl derivative, which can be used directly or purified by chromatography.

Protocol 6: Synthesis of 5-(Bromomethyl)-3-phenylisoxazole

Causality Behind Experimental Choices: Phosphorus tribromide (PBr₃) is a standard reagent for converting primary alcohols to alkyl bromides. The reaction typically proceeds with high efficiency. It should be handled with care due to its reactivity with water.

Step-by-Step Methodology:

  • Dissolve (3-phenylisoxazol-5-yl)methanol (1.0 eq) in an anhydrous solvent such as diethyl ether or DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add phosphorus tribromide (PBr₃, 0.4-0.5 eq) dropwise via syringe.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction back to 0 °C and slowly quench with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the bromomethyl derivative.

Synthesis of Aminomethyl Isoxazoles

Aminomethyl groups are prevalent in pharmaceuticals as they can be protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions with biological targets. The most common route is a two-step process involving the conversion of the hydroxymethyl group to a good leaving group (halide or tosylate), followed by nucleophilic substitution.

G start Isoxazole-CH2OH intermediate Isoxazole-CH2X (X = Cl, Br, OTs) start->intermediate Halogenation or Tosylation product Isoxazole-CH2NR2 intermediate->product SN2 Substitution reagents Amine (R2NH) Base (e.g., K2CO3) Solvent (e.g., ACN)

Caption: Two-step synthesis of aminomethylisoxazoles.

Protocol 7: Amination via the Chloromethyl Intermediate

Step-by-Step Methodology:

  • Prepare the 5-(chloromethyl)-3-phenylisoxazole intermediate as described in Protocol 5.

  • Dissolve the crude or purified chloromethylisoxazole (1.0 eq) in a solvent such as acetonitrile (ACN) or DMF.

  • Add the desired primary or secondary amine (e.g., piperidine, 1.5-2.0 eq).

  • Add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) to act as a proton scavenger.

  • Stir the reaction at room temperature or heat (e.g., 60 °C) until the starting material is consumed as monitored by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting aminomethylisoxazole by column chromatography.

Conclusion

The hydroxymethyl group on an isoxazole ring is a linchpin for synthetic diversification. The protocols outlined in this guide represent robust and widely applicable methods for its functionalization. By mastering these transformations—oxidation, etherification, esterification, halogenation, and amination—researchers can efficiently generate libraries of novel isoxazole derivatives. This capability is essential for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds in the drug discovery pipeline. Each protocol is built upon fundamental principles of organic chemistry, and understanding the causality behind the choice of reagents and conditions is paramount for successful and reproducible synthesis.

References

  • Martisa, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • ResearchGate. (n.d.). ChemInform Abstract: Recent Applications of the Isoxazole Ring in Medicinal Chemistry.
  • CoLab. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • National Institutes of Health. (n.d.). Advances in isoxazole chemistry and their role in drug discovery - PMC.
  • ResearchGate. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction.
  • ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
  • ResearchGate. (n.d.). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene.
  • ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Dess–Martin oxidation.
  • Merck Millipore. (n.d.). Dess–Martin Periodinane.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Williamson Ether Synthesis. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • SynArchive. (n.d.). Steglich Esterification.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Wikipedia. (n.d.). Swern oxidation.
  • Wikipedia. (n.d.). Steglich esterification.
  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • Enamine. (n.d.). Dess-Martin reagent.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • YouTube. (2025). Swern Oxidation.

Sources

Application Notes & Protocols for Green Synthesis of 4-Hydroxymethyl-Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Traditional synthetic routes, however, often employ hazardous reagents and volatile organic solvents, conflicting with the modern imperatives of sustainable chemical manufacturing. This guide details green chemistry approaches for the synthesis of 4-hydroxymethyl-isoxazole derivatives, focusing on a robust and environmentally benign one-pot protocol. By leveraging the principles of 1,3-dipolar cycloaddition, in situ nitrile oxide generation, and energy-efficient ultrasound irradiation in aqueous media, we present a pathway that significantly reduces environmental impact while maintaining high efficiency. These protocols are designed for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their synthetic workflows.

Introduction: The Imperative for Greener Heterocycle Synthesis

The synthesis of functionalized heterocycles like this compound is of paramount importance for the development of new therapeutic agents.[1] However, classical synthetic organic chemistry often relies on methodologies that are resource-intensive and generate significant chemical waste. The principles of green chemistry—waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency—provide a framework for redesigning these syntheses.[2][3]

Traditional methods for isoxazole synthesis often involve multi-step procedures with harsh oxidants or the use of pre-formed, unstable intermediates like hydroximoyl chlorides. In contrast, modern green approaches favor multicomponent reactions (MCRs) in benign solvents like water, the use of recyclable catalysts, and alternative energy sources such as microwave or ultrasound irradiation to drive reactions.[4][5][6]

This document focuses on the 1,3-dipolar cycloaddition reaction, a powerful and versatile method for constructing the isoxazole ring.[7][8] We will detail a green protocol that circumvents the major drawbacks of classical methods by generating the key nitrile oxide intermediate in situ from readily available starting materials in an aqueous environment.

The Core Strategy: Ultrasound-Assisted 1,3-Dipolar Cycloaddition

The cornerstone of our proposed green synthesis is the [3+2] cycloaddition of a nitrile oxide with a functionalized alkyne. To construct the 3-methyl-4-hydroxymethylisoxazole scaffold, the key building blocks are:

  • Dipolarophile: 2-Butyn-1-ol, an internal alkyne that provides the necessary C4-hydroxymethyl and C3-methyl functionalities upon cycloaddition.

  • 1,3-Dipole: Acetonitrile oxide, generated in situ from its corresponding aldoxime.

The primary innovation lies in the green methodology used to perform this transformation efficiently and safely.

Causality Behind Experimental Choices
  • In Situ Nitrile Oxide Generation: The classic method for generating nitrile oxides involves the dehydrohalogenation of hydroximoyl chlorides, which requires stoichiometric base and often chlorinated solvents. A greener alternative is the direct oxidation of aldoximes. We utilize a system of Oxone® (a stable, non-toxic oxidant) and sodium chloride (NaCl) in an aqueous medium.[9][10] This system generates hypochlorous acid in situ, which efficiently converts the aldoxime to the nitrile oxide without the use of heavy metals or toxic reagents.[11] This approach enhances safety and significantly reduces organic waste.

  • Ultrasound Irradiation (Sonochemistry): Chemical reactions are accelerated by ultrasound through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid.[12][13] This process creates localized "hot spots" of intense temperature and pressure, dramatically increasing reaction rates. The key advantages in this context are:

    • Energy Efficiency: Bulk reaction temperatures remain low (e.g., room temperature), reducing energy consumption compared to conventional heating.[4]

    • Enhanced Mass Transfer: The micro-jetting and shockwaves produced by cavitation improve mixing and mass transfer between reactants, which is particularly beneficial in heterogeneous or multiphase systems.

    • Reduced Reaction Times: Reactions that might take many hours under thermal conditions can often be completed in minutes.[14]

  • Aqueous Reaction Medium: Water is the ideal green solvent: it is non-toxic, non-flammable, inexpensive, and readily available. Performing organic reactions in water eliminates the need for volatile organic compounds (VOCs), which are a major source of environmental pollution.[15] While organic reactants may have low solubility, ultrasound irradiation helps create fine emulsions, promoting reaction at the interface.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot, three-component synthesis of 3-methyl-4-hydroxymethylisoxazole.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction One-Pot Cycloaddition cluster_workup Work-up & Purification A Combine Aldehyde, NH2OH·HCl, & NaHCO3 in H2O/EtOH B Stir for 30 min at RT (Aldoxime Formation) A->B C Add 2-Butyn-1-ol, NaCl, and Oxone® B->C In Situ Aldoxime D Place vessel in Ultrasonic Bath (40 kHz) C->D E Irradiate for 45-60 min at Ambient Temperature D->E F Monitor by TLC E->F G Extract with Ethyl Acetate F->G H Purify via Column Chromatography G->H I Characterize Product H->I

Caption: One-pot synthesis workflow for 3-methyl-4-hydroxymethylisoxazole.

Materials & Reagents
  • Acetaldehyde (or Acetaldehyde Oxime)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • 2-Butyn-1-ol

  • Sodium Chloride (NaCl)

  • Oxone® (Potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Detailed Synthesis Protocol
  • Step 1: In Situ Formation of Acetaldoxime. In a 50 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 mmol, 83 mg) and sodium bicarbonate (1.5 mmol, 126 mg) in a 1:1 mixture of H₂O:EtOH (10 mL). Add acetaldehyde (1.0 mmol, 56 µL) to the solution. Stir the mixture vigorously at room temperature for 30 minutes. This step generates the acetaldoxime intermediate required for the subsequent oxidation.

  • Step 2: Addition of Cycloaddition Components. To the flask containing the freshly prepared aldoxime solution, add 2-butyn-1-ol (1.1 mmol, 82 µL) and sodium chloride (1.0 mmol, 58 mg).

  • Step 3: Nitrile Oxide Generation and Cycloaddition. Add Oxone® (1.2 mmol, 738 mg) portion-wise to the stirred solution over 5 minutes. A mild exotherm may be observed.

  • Step 4: Ultrasound Irradiation. Place the reaction flask into an ultrasonic cleaning bath containing water at room temperature. Ensure the liquid level inside the flask is approximately the same as the water level in the bath. Irradiate with ultrasound (e.g., 40 kHz, 100-300 W) for 45-60 minutes.[4]

  • Step 5: Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Step 6: Work-up. Upon completion, transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Step 7: Purification and Characterization. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography to yield the pure 3-methyl-4-hydroxymethylisoxazole. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Rationale

The overall transformation proceeds through a well-orchestrated cascade of reactions within a single pot, a hallmark of elegant and efficient synthesis.

G cluster_1 cluster_2 cluster_3 cluster_4 A Acetaldehyde + NH2OH B Acetaldoxime A->B H2O, RT C Acetaldoxime D Acetonitrile Oxide (1,3-Dipole) C->D Oxone®/NaCl (in situ HOCl) E Acetonitrile Oxide G Cycloadduct Intermediate E->G Concerted Pericyclic Rxn F 2-Butyn-1-ol (Dipolarophile) F->G Concerted Pericyclic Rxn H Cycloadduct Intermediate I 3-Methyl-4-hydroxymethylisoxazole H->I Tautomerization

Caption: Plausible reaction mechanism for the one-pot synthesis.

Comparative Data and Advantages

The proposed green protocol offers substantial advantages over conventional methods. While direct comparisons for this specific molecule are scarce, we can extrapolate from similar isoxazole syntheses reported in the literature.

ParameterConventional Method (e.g., Dehydrohalogenation/Thermal)Ultrasound-Assisted Green ProtocolAdvantage of Green Protocol
Solvent Chlorinated (DCM, Chloroform) or high-boiling (Toluene, DMF)Water / Ethanol[15]Eliminates toxic VOCs; safer; lower cost.
Temperature Often requires reflux (80-110 °C)Ambient / Room Temperature[4]Drastically reduces energy consumption.
Reaction Time 6 - 24 hours45 - 60 minutes[14]High throughput; increased productivity.
Reagents N-chlorosuccinimide (NCS), strong bases (Et₃N)Oxone®, NaCl, NaHCO₃[9][10]Safer, less toxic, and cheaper reagents.
Waste Profile Stoichiometric salt byproducts, organic solvent wasteMinimal salt waste, aqueous waste streamSignificantly improved environmental footprint.
Yield Variable (50-85%)Typically High (80-95%)[4]Enhanced efficiency and atom economy.

Conclusion and Future Outlook

This application note outlines a comprehensive, green, and efficient protocol for synthesizing this compound derivatives. By integrating an ultrasound-assisted, one-pot, three-component 1,3-dipolar cycloaddition in an aqueous medium, this method aligns with the core principles of sustainable chemistry. It offers significant improvements in safety, energy efficiency, reaction time, and environmental impact over traditional synthetic routes.

The principles described herein are not limited to the specific target molecule but can be broadly applied to the synthesis of a wide array of functionalized isoxazoles by simply varying the aldehyde and alkyne starting materials. This robust and scalable methodology provides a practical and responsible approach for chemists in academic and industrial settings to produce valuable heterocyclic building blocks for drug discovery and development.

References

  • Zhao, G., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.8b03829[9][10]
  • Li, W., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Green Chemistry Letters and Reviews, 15(3), 519-538. Available at: https://www.tandfonline.com/doi/full/10.1080/17518253.2022.2104331[11]
  • PrepChem (n.d.). Synthesis of 3,5-dimethyl-4-hydroxymethyl-isoxazole. Available at: https://www.prepchem.com/synthesis-of-3-5-dimethyl-4-hydroxymethyl-isoxazole/[16]
  • MDPI (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: https://www.mdpi.com/1420-3049/27/19/6684[17]
  • Gulati, S., et al. (2021). Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. Scientific Reports. Available at: https://www.nature.com/articles/s41598-021-94944-y[6][18]
  • Nagaraju, G., et al. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences. Available at: https://ijbpas.com/pdf/2022/June/1654062032.pdf[19]
  • Kaur, H. (2022). Green approaches for the synthesis of pharmacologically enviable isoxazole analogues: a comprehensive review. Journal of the Iranian Chemical Society, 19, 3249–3283. Available at: https://www.scribd.com/document/573033504/Green-Synthesis-of-Isoxazole-Analogues[2]
  • Shitre, S. V., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Organic Communications, 16(2), 87-97. Available at: https://www.acgpubs.org/journal/organic-communications/article/green-synthesis-of-3-4-disubstituted-isoxazol-5-4h-one-using-gluconic-acid-aqueous-solution-as-an-efficient-recyclable-medium[3][20]
  • Li, G., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(8), 1179. Available at: https://www.mdpi.com/1424-8247/18/8/1179[4]
  • Request PDF (n.d.). Recent Progresses in the Synthesis of Functionalized Isoxazoles. Available at: https://www.researchgate.net/publication/366367305_Recent_Progresses_in_the_Synthesis_of_Functionalized_Isoxazoles[7]
  • Padwa, A. (2011). 1,3-Dipolar Cycloadditions. Comprehensive Organic Synthesis II, Volume 4, 1-12. Available at: https://www.sciencedirect.com/topics/chemistry/1-3-dipolar-cycloaddition[21]
  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269935/[15]
  • Safari, J., et al. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Organic Chemistry Research, 2(2), 134-139. Available at: https://orgchemres.org/article_15347.html[5]
  • Favi, G., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non-Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemistrySelect. Available at: https://www.researchgate.
  • Preprints.org (2024). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Available at: https://www.preprints.org/manuscript/202407.0543/v1[12]
  • Ciafardini, G., et al. (2017). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5517498/[22]
  • Organic Chemistry Portal (n.d.). Isoxazole synthesis. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm[23]
  • de la Cruz, J. N., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Pharmaceuticals. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308709/[14]
  • Mlostoń, G., & Heimgartner, H. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules. Available at: https://www.mdpi.com/1420-3049/27/19/6231
  • Talha, K., et al. (2022). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Bioorganic Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9189030/[20]
  • Khan, I., et al. (2023). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Molecules. Available at: https://www.mdpi.com/1420-3049/28/13/5186[13]
  • Khan, K. M., et al. (2013). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Medicinal Chemistry Research. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3776161/[1]

Sources

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of 4-Hydroxymethyl-Isoxazole in Rats

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo pharmacokinetic (PK) studies of 4-Hydroxymethyl-Isoxazole in rats. The protocols and methodologies detailed herein are designed to ensure scientific rigor, data integrity, and adherence to established preclinical research standards.

Introduction: The Scientific Rationale

Understanding the pharmacokinetic profile of a novel chemical entity is a cornerstone of drug discovery and development.[1][2] It provides critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are fundamental to determining its potential efficacy and safety.[1][2] For this compound, an isoxazole derivative, a thorough PK study in a relevant animal model, such as the rat, is essential.[1][3][4][5] The rat is a commonly used species in preclinical PK studies due to its physiological and metabolic similarities to humans for many compounds, as well as practical considerations.[1][4]

The isoxazole ring, a key feature of this compound, can be subject to metabolic transformation, including ring opening, which can significantly impact the compound's fate in the body.[6][7] Therefore, this protocol is designed not only to quantify the parent compound but also to enable the potential identification of major metabolites.

Experimental Design: A Strategic Approach

A well-designed pharmacokinetic study is crucial for generating reliable and interpretable data. The following sections outline the key considerations and a recommended study design for evaluating the pharmacokinetics of this compound in rats.

Animal Model Selection and Acclimatization
  • Species and Strain: Male Sprague-Dawley or Wistar rats are recommended, as they are widely used in pharmacokinetic research.[8]

  • Health Status: Animals should be specific-pathogen-free (SPF) and sourced from a reputable vendor.

  • Acclimatization: Upon arrival, rats should be allowed an acclimatization period of at least one week under standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) with free access to food and water.[9]

Dosing Formulation and Administration

The choice of formulation and route of administration is critical and should align with the intended clinical application.

  • Formulation: A simple, non-toxic formulation should be developed. For early-stage studies, a solution or suspension in a vehicle such as saline, polyethylene glycol (PEG) 400, or a solution of 0.5% carboxymethylcellulose is common. The stability and homogeneity of the formulation should be confirmed prior to the study.

  • Route of Administration:

    • Intravenous (IV) Bolus: To determine fundamental PK parameters like clearance (CL) and volume of distribution (Vd), and to calculate absolute bioavailability.

    • Oral Gavage (PO): To assess oral absorption and bioavailability.[10][11][12]

Dose Selection

Dose selection should be based on any available in vitro efficacy and toxicology data. In the absence of such data, a low dose that is anticipated to be within the linear pharmacokinetic range should be chosen.[4]

ParameterRecommendationRationale
Animal Strain Sprague-Dawley or WistarWell-characterized strains for PK studies.
Sex Male (initially)To avoid potential variability due to the estrous cycle.
Weight Range 200-250 gA common weight range for adult rats in PK studies.
Number of Animals n=3-5 per groupProvides sufficient data for statistical analysis.
IV Dose e.g., 1 mg/kgShould be low enough to ensure complete dissolution and avoid solubility-limited PK.
PO Dose e.g., 10 mg/kgTypically higher than the IV dose to account for incomplete absorption.

Experimental Workflow

The following diagram illustrates the key steps in the in vivo pharmacokinetic study of this compound in rats.

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis cluster_data_analysis Data Analysis formulation Formulation Preparation (Vehicle Selection, Stability) iv_dosing Intravenous (IV) Dosing (Tail Vein) formulation->iv_dosing po_dosing Oral (PO) Dosing (Gavage) formulation->po_dosing animal_acclimatization Animal Acclimatization (1 week) animal_acclimatization->iv_dosing animal_acclimatization->po_dosing sampling_schedule Serial Blood Collection (e.g., Saphenous Vein) iv_dosing->sampling_schedule po_dosing->sampling_schedule sample_processing Plasma Preparation (Centrifugation) sampling_schedule->sample_processing sample_analysis Sample Quantification sample_processing->sample_analysis method_dev LC-MS/MS Method Development & Validation method_dev->sample_analysis pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental) sample_analysis->pk_modeling reporting Data Reporting & Interpretation pk_modeling->reporting

Figure 1: Experimental workflow for the pharmacokinetic study.

Detailed Protocols

Protocol 1: Animal Dosing

A. Intravenous (IV) Administration

  • Animal Restraint: Restrain the rat in a suitable device that allows access to the lateral tail vein.

  • Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the vein.

  • Dosing: Inject the calculated dose of this compound formulation slowly into the lateral tail vein using a 27-30 gauge needle. Record the exact time of dosing.

B. Oral Gavage (PO) Administration

  • Animal Restraint: Gently but firmly restrain the rat.

  • Gavage: Use a ball-tipped gavage needle of appropriate size for the rat. Insert the needle into the esophagus and deliver the formulation directly into the stomach.[11] Record the exact time of dosing.

Protocol 2: Blood Sample Collection

Serial blood sampling is essential for constructing an accurate concentration-time profile. The saphenous vein is a suitable site for repeated, small-volume blood collection in conscious rats.[13][14][15][16]

  • Animal Restraint: Restrain the rat.

  • Site Preparation: Shave the area around the lateral saphenous vein and wipe with 70% ethanol.

  • Blood Collection: Puncture the vein with a 25-27 gauge needle and collect approximately 100-200 µL of blood into a tube containing an appropriate anticoagulant (e.g., K2EDTA).

  • Hemostasis: Apply gentle pressure to the puncture site to stop the bleeding.

  • Sampling Time Points: A typical sampling schedule would be:

    • IV: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

Protocol 3: Plasma Sample Preparation
  • Centrifugation: Centrifuge the collected blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Collection: Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[17][18][19][20]

Method Validation

A robust and validated bioanalytical method is a regulatory requirement and ensures the reliability of the pharmacokinetic data.[18][19][21][22][23] The method validation should be conducted in accordance with relevant guidelines (e.g., FDA, EMA) and should assess the following parameters:[17][18][19][24][25]

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Calibration Curve Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent and reproducible.
Stability Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
Sample Analysis Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification thaw Thaw Plasma Samples protein_precipitation Protein Precipitation (e.g., with Acetonitrile) thaw->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer injection Inject Sample onto LC System supernatant_transfer->injection separation Chromatographic Separation (e.g., C18 column) injection->separation detection Mass Spectrometric Detection (MRM mode) separation->detection peak_integration Peak Integration detection->peak_integration concentration_calc Concentration Calculation (vs. Calibration Curve) peak_integration->concentration_calc

Figure 2: Bioanalytical sample analysis workflow.

Pharmacokinetic Data Analysis

Once the plasma concentrations of this compound have been determined at each time point, the data can be analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin). Non-compartmental analysis (NCA) is typically used to determine the key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
CL Clearance: the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
t₁/₂ Half-life: the time required for the plasma concentration to decrease by half.
F% Absolute bioavailability (for PO administration): the fraction of the administered dose that reaches the systemic circulation.

Conclusion

This application note provides a comprehensive framework for conducting a robust in vivo pharmacokinetic study of this compound in rats. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can generate high-quality data that is essential for advancing the development of this compound. It is imperative that all animal procedures are performed in compliance with institutional and national guidelines for the ethical use of animals in research.

References

  • Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics - PubMed. (n.d.).
  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015). Bioanalysis, 7(11), 1389-95.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29).
  • Full article: Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics - Taylor & Francis Online. (n.d.).
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC - NIH. (2014, November 13).
  • Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture - JoVE. (2007, August 22).
  • LC-MS/MS: Bioanalytical Method Validation - CfPIE. (n.d.).
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26).
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. (2023, May 29).
  • Blood sampling: Rat - NC3Rs. (2013, November 10).
  • Guidelines for Blood Collection in Mice and Rats. (n.d.).
  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed. (2010, April 29).
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis - Kabale University Library. (n.d.).
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation. (2024, July 4).
  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. (n.d.).
  • Pharmacokinetic study of a new 4,5-dihydroisoxazole-5-carboxamide derivative in rats. (2024, November 1).
  • Different blood collection methods from rats: A review - SciSpace. (2017, May 2).
  • Blood sample collection in small laboratory animals - PMC - NIH. (n.d.).
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF - ResearchGate. (2025, August 7).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.).
  • Alternative Method of Oral Dosing for Rats - PMC - NIH. (n.d.).
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation. (n.d.).
  • Pharmacokinetic studies - Bio-protocol. (2020, November 8).
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4).
  • Step 2: Preclinical Research - FDA. (2018, January 4).
  • FDA Requirements for Preclinical Studies. (2009). In Woodbury-Harris KM, Coull BM (eds): Clinical Trials in the Neurosciences. Front Neurol Neurosci. Basel, Karger, vol 25, pp 46–49.
  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.).
  • Oral administration in rat. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011, September 5).
  • View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology. (2024, December 28).
  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (n.d.).
  • Guidance for Industry - FDA. (n.d.).
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central. (n.d.).
  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI. (2024, January 24).
  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure - Optibrium. (2022, April 12).
  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. - ResearchGate. (n.d.).
  • Pharmacokinetics, metabolism and renal excretion of sulfatroxazole and its 5-hydroxy- and N4-acetyl-metabolites in man - PubMed. (n.d.).
  • Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed. (n.d.).
  • Novel Bioactivation Mechanism of Reactive Metabolite Formation From Phenyl Methyl-Isoxazoles - PubMed. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxymethyl-Isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 4-Hydroxymethyl-Isoxazole and its derivatives. Isoxazoles are a critical scaffold in medicinal chemistry, and mastering their synthesis is key to many discovery programs.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Overview of the Primary Synthetic Route

The most robust and widely adopted method for constructing the this compound core is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][2] This reaction involves the concerted addition of a nitrile oxide (the 1,3-dipole) to propargyl alcohol (the dipolarophile).[3][4] Due to the high reactivity and instability of nitrile oxides, they are almost always generated in situ from more stable precursors like aldoximes or hydroximoyl chlorides.[5]

The general scheme is as follows:

G cluster_dipolarophile Dipolarophile cluster_product Target Molecule Precursor R-CH=N-OH (Aldoxime) NitrileOxide [ R-C≡N⁺-O⁻ ] (Nitrile Oxide Intermediate) Precursor->NitrileOxide In situ generation Alkyne HC≡C-CH₂OH (Propargyl Alcohol) Product This compound Alkyne->Product Oxidant [Oxidant] e.g., NCS, Bleach NitrileOxide->Product [3+2] Cycloaddition

Caption: General workflow for this compound synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is extremely low or I'm getting no product at all. What are the most likely causes?

A1: Low or no yield is the most common issue and almost always points to a problem with the nitrile oxide intermediate. A systematic troubleshooting approach is essential.

The primary culprits are:

  • Inefficient Generation of the Nitrile Oxide: The precursor (e.g., an aldoxime) is not being effectively converted.

  • Rapid Dimerization of the Nitrile Oxide: The generated nitrile oxide reacts with itself faster than it reacts with your propargyl alcohol. This is a very common side reaction.[6]

  • Poor Quality of Starting Materials: Impurities in the solvent or propargyl alcohol can quench the reaction.

Use the following decision tree to diagnose the problem:

start_node Low / No Yield path_node1 Precipitate in reaction? start_node->path_node1 Check for... check_node check_node solution_node solution_node path_node path_node path_node2 Likely Furoxan (Dimer) path_node1->path_node2 Yes path_node3 Monitor starting material consumption via TLC/LC-MS path_node1->path_node3 No solution_node1 Slow down nitrile oxide generation. Add oxidant/base slowly at 0°C. Ensure alkyne is in excess. path_node2->solution_node1 Solution path_node4 path_node4 path_node3->path_node4 Precursor Consumed? path_node5 Nitrile oxide generated, but not reacting with alkyne. path_node4->path_node5 Yes path_node6 Inefficient nitrile oxide generation. path_node4->path_node6 No solution_node2 Increase alkyne concentration. Check alkyne purity. Change solvent to improve solubility. path_node5->solution_node2 solution_node3 Check oxidant/base quality. Ensure anhydrous conditions (if required). Increase temperature slightly (e.g., 0°C to RT). path_node6->solution_node3

Caption: Troubleshooting workflow for low reaction yield.

Expert Advice:

  • Confirm Nitrile Oxide Generation: Before running the full reaction with your valuable propargyl alcohol, run a small-scale test. React your aldoxime with the chosen oxidant (e.g., N-chlorosuccinimide (NCS) or bleach) in the absence of the alkyne. If the nitrile oxide is generated and dimerizes, you will see the formation of a furoxan, which often precipitates from the solution.[6] This confirms your generation step is working, but that dimerization is your primary challenge.

  • Purity of Propargyl Alcohol: Propargyl alcohol can polymerize or contain impurities.[7] Using freshly distilled or high-purity propargyl alcohol is highly recommended.

Q2: I see a significant amount of white, insoluble precipitate crashing out of my reaction. What is it and how do I prevent it?

A2: This precipitate is almost certainly a furoxan (1,2,5-oxadiazole-2-oxide), the product of nitrile oxide dimerization. This occurs when the concentration of the in situ generated nitrile oxide becomes too high, allowing it to react with itself before it can be trapped by the propargyl alcohol.[6]

Mechanism: 2x [R-C≡N⁺-O⁻] → Furoxan

Strategies to Minimize Dimerization:

StrategyCausality (The "Why")Recommended Action
Slow Addition Keeps the instantaneous concentration of the highly reactive nitrile oxide low, favoring the bimolecular reaction with the abundant alkyne over self-dimerization.Add the oxidant (e.g., NCS solution) or base (e.g., triethylamine) dropwise over 1-2 hours using a syringe pump.
Temperature Control Dimerization often has a higher activation energy than cycloaddition. Lower temperatures slow all reactions, but can disproportionately disfavor dimerization.Start the reaction at 0 °C or even -10 °C. Monitor by TLC; if the reaction is too slow, allow it to warm gradually to room temperature.
Stoichiometry Le Châtelier's principle. A higher concentration of the dipolarophile (propargyl alcohol) increases the probability of a successful cycloaddition event.Use a stoichiometric excess of propargyl alcohol (1.5 to 2.0 equivalents).
Solvent Choice A solvent that keeps all components, especially the alkyne, fully solvated ensures it is available to react.Ensure your propargyl alcohol is fully soluble in the chosen solvent system. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.
Q3: How do I choose the optimal reaction conditions (solvent, base, temperature)?

A3: The optimal conditions are a delicate balance aimed at maximizing the rate of cycloaddition while minimizing side reactions. There is no single "best" set of conditions; they must be optimized for your specific nitrile oxide precursor.

ParameterInfluence on Reaction & Expert InsightsTypical Starting Points
Solvent Polarity is key. Solvent choice affects the solubility of reactants and can influence the reaction pathway. Less polar solvents have been shown to sometimes give higher yields in related isoxazole syntheses.[8] The solvent must fully dissolve the propargyl alcohol.DCM or THF: Good general-purpose solvents for solubility. Acetonitrile: A more polar option. Toluene: A non-polar option. Biphasic (e.g., DCM/water): Useful when using aqueous oxidants like bleach (NaOCl).
Base (if needed) Crucial for dehydrohalogenation. If generating the nitrile oxide from a hydroximoyl chloride, a base is required to remove HCl. Organic bases (e.g., triethylamine) are common and act as acid scavengers. Inorganic bases (e.g., NaHCO₃) can be used in biphasic systems and simplify workup.Triethylamine (Et₃N): 1.1 - 1.5 equivalents. Soluble in organic solvents. Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution. Ideal for biphasic reactions.
Temperature The primary control for selectivity. As discussed in Q2, lower temperatures (0 °C) generally suppress the formation of the furoxan dimer. However, some cycloadditions may be sluggish and require room temperature to proceed at a reasonable rate.Start at 0 °C. Monitor reaction progress by TLC over a few hours. If no product is forming, allow the reaction to slowly warm to room temperature.

Experimental Protocol: Synthesis of 3-phenyl-4-(hydroxymethyl)isoxazole

This protocol provides a reliable, step-by-step method for synthesizing a model this compound via the in situ generation of benzonitrile oxide from benzaldoxime using N-chlorosuccinimide (NCS).

Materials:

  • Benzaldoxime (1.0 eq)

  • Propargyl Alcohol (1.5 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add benzaldoxime (1.0 eq) and propargyl alcohol (1.5 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DCM (approx. 0.1 M concentration relative to the aldoxime).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the cooled solution and stir for 5 minutes.

  • Slow Addition of Oxidant: Dissolve NCS (1.1 eq) in a minimal amount of anhydrous DCM and load it into the dropping funnel. Add the NCS solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C. This slow addition is critical to prevent furoxan formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the consumption of the benzaldoxime by Thin Layer Chromatography (TLC). If the reaction is slow, remove the ice bath and allow it to stir at room temperature for an additional 2-4 hours or until complete.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) to elute the product.[6]

Q4: My purified product seems to degrade during workup or on storage. Why?

A4: The N-O bond within the isoxazole ring is its most reactive site and can be susceptible to cleavage under certain conditions.[6]

  • Strongly Basic Conditions: Exposure to strong bases like sodium hydroxide can lead to ring-opening.[9] During workup, use a milder base like saturated sodium bicarbonate solution for washes if necessary.

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) or other strong reducing agents.[6] This is a critical consideration if you plan to perform reductions on other functional groups in the molecule.

  • Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[9][10] Be mindful of this if you are planning subsequent cross-coupling reactions.

For storage, keep the purified compound in a cool, dark place, preferably under an inert atmosphere if it is of high value.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2014). Molecules. [Link]
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2020). Molecules. [Link]
  • Synthesis of 3,5-dimethyl-4-hydroxymethyl-isoxazole. PrepChem.com. [Link]
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). Molecules. [Link]
  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
  • 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). International Journal of Molecular Sciences. [Link]
  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]
  • Challenges associated with isoxazole directed C−H activation.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (2017). Inorganic Chemistry. [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Mechanism of 1,3-dipolar cycloaddition reaction.
  • Process for preparing 4-(hydroxymethyl)imidazole compounds.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry. [Link]
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). Arabian Journal of Chemistry. [Link]
  • synthesis of isoxazoles. YouTube. [Link]
  • cycloadditions with nitrile oxides. YouTube. [Link]
  • Propargyl alcohol synthesis by addition or C-C coupling (alkynyl
  • Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis Group. [Link]
  • Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. (2014). Beilstein Journal of Organic Chemistry. [Link]
  • 93 questions with answers in ISOXAZOLES.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

Technical Support Center: Overcoming Regioselectivity Issues in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoxazole ring formation. Regioselectivity is a persistent challenge in the synthesis of substituted isoxazoles, directly impacting yield, purification efficiency, and the viability of a synthetic route.

This document provides in-depth, experience-driven answers to common questions and offers structured troubleshooting guides to resolve specific regiochemical issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing regioselectivity in the two most common isoxazole synthesis strategies.

FAQ 1: What are the primary factors controlling regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes?

The regioselectivity of the Huisgen [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a classic problem in heterocyclic chemistry. The outcome, which can lead to either a 3,5-disubstituted or a 3,4-disubstituted isoxazole, is governed by a combination of electronic and steric factors.[1][2]

  • Frontier Molecular Orbital (FMO) Theory: In many cases, FMO theory is the most powerful predictor.[3] The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the combination that has the smaller energy gap (ΔE) and maximizes orbital overlap, which is dictated by the magnitude of the atomic orbital coefficients at the reacting centers.[4][5]

    • Normal-electron-demand cycloaddition: Typically, the HOMO of the alkyne interacts with the LUMO of the nitrile oxide.

    • Inverse-electron-demand cycloaddition: Less commonly, the HOMO of the nitrile oxide interacts with the LUMO of the alkyne. This can occur if the alkyne bears strong electron-withdrawing groups.

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can sterically disfavor one transition state over the other, directing the cycloaddition to form the less hindered regioisomer.[6]

  • Solvent Effects: The polarity of the solvent can influence the relative energies of the transition states, thereby affecting the regioisomeric ratio.[4][7]

FAQ 2: How can I predict which regioisomer will be favored in a [3+2] cycloaddition?

Predicting the major isomer requires analyzing the electronic properties of the substituents on both the nitrile oxide (R¹) and the alkyne (R²).

  • General Rule of Thumb (for terminal alkynes, R²=H): The reaction of a nitrile oxide (R¹-CNO) with a terminal alkyne (H-C≡C-R³) typically yields the 3,5-disubstituted isoxazole as the major product. This is because the largest orbital coefficient on the nitrile oxide HOMO is on the oxygen atom, and the largest coefficient on the LUMO is on the carbon atom. For the alkyne, the coefficients are generally larger on the terminal, unsubstituted carbon.

  • Influence of Catalysts: The use of catalysts can completely override the inherent regioselectivity. For example, copper(I) catalysis in the reaction of nitrile oxides with terminal alkynes reliably and almost exclusively yields 3,5-disubstituted isoxazoles.[8][9] Conversely, ruthenium catalysts have been shown to reverse this selectivity, favoring the 4-substituted isomer.[10]

FAQ 3: For isoxazole synthesis from 1,3-dicarbonyls and hydroxylamine, what controls which carbonyl group is attacked first?

This classic condensation reaction's regioselectivity hinges on the relative reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound.

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked by the nitrogen of hydroxylamine.[11] A ketone is generally more electrophilic than an ester, and an unhindered ketone is more reactive than a hindered one.

  • pH Control: The pH of the reaction is a critical and often overlooked parameter.[8]

    • Acidic Conditions: Under acidic conditions, the reaction often favors the formation of one regioisomer by promoting the formation of a specific enol or imine intermediate.[12]

    • Basic/Neutral Conditions: Changing to neutral or basic conditions can alter the nucleophilicity of the hydroxylamine and the form of the dicarbonyl (e.g., enolate formation), potentially leading to a different regioisomeric outcome.[12]

  • Use of Protecting/Directing Groups: By converting one of the carbonyls into a less reactive functional group, such as an enamine or enol ether, the regioselectivity can be precisely controlled.[13]

Part 2: Troubleshooting Guides

This section provides structured solutions to common experimental problems related to regioselectivity.

Problem 1: My 1,3-dipolar cycloaddition reaction yields a nearly 1:1 mixture of 3,4- and 3,5-disubstituted isoxazoles.

This outcome suggests that the steric and electronic directing effects of your substrates are poorly matched, leading to non-selective cycloaddition.

Troubleshooting Workflow

G cluster_0 start Problem: Poor Regioisomeric Ratio (e.g., 1:1) method Are you using a terminal alkyne? catalyst Introduce a Catalyst conditions Modify Reaction Conditions result Improved Regioselectivity

Suggested Solutions & Protocols

Probable Cause Suggested Solution Detailed Protocol / Explanation
No Catalytic Control Introduce a Copper(I) Catalyst (for terminal alkynes). This is the most reliable method for ensuring the formation of 3,5-disubstituted isoxazoles.[8]Protocol: To a solution of the alkyne (1.0 eq) and aldoxime (1.1 eq) in a suitable solvent (e.g., THF/H₂O), add sodium ascorbate (0.1 eq) and CuSO₄·5H₂O (0.05 eq). Stir at room temperature. The reaction proceeds via a copper acetylide intermediate, which enforces a specific orientation for the cycloaddition.[8]
Suboptimal Solvent Choice Screen Different Solvents. Solvent polarity can stabilize one transition state over the other.Experiment with a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile, DMF) and polar protic (e.g., Ethanol).[7] Monitor the regioisomeric ratio by ¹H NMR or LC-MS analysis of crude aliquots.
Unfavorable FMO Overlap Modify Electronic Properties. If possible, alter the substituents on the alkyne or nitrile oxide precursor.Adding an electron-withdrawing group to the alkyne can sometimes switch the selectivity. Conversely, using a more electron-rich nitrile oxide may also influence the outcome. This requires re-synthesis of starting materials but can provide a permanent solution.[4]
Steric Factors are Ambiguous Change Reaction Temperature. Lowering the temperature can sometimes increase the energy difference between the two competing transition states, favoring the one with the lower activation energy.Run the reaction at 0 °C or even -20 °C and compare the regioisomeric ratio to the room temperature reaction. Note that reaction times will be significantly longer.
Problem 2: My reaction of an unsymmetrical 1,3-diketone with hydroxylamine gives the undesired regioisomer.

This is a common issue when the electronic differentiation between the two carbonyl groups is insufficient. The key is to enhance the reactivity difference or change the reaction pathway.

Mechanistic Control Points

G diketone Unsymmetrical 1,3-Diketone

Suggested Solutions & Protocols

Probable Cause Suggested Solution Detailed Protocol / Explanation
Insufficient Carbonyl Differentiation Adjust Reaction pH. This is the simplest variable to screen and can have a profound effect on the reaction pathway.Protocol (Acidic): Reflux the 1,3-diketone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in glacial acetic acid or ethanol with a catalytic amount of HCl.[12] Protocol (Basic): Stir the 1,3-diketone and hydroxylamine hydrochloride in pyridine or ethanol with sodium acetate at room temperature.[8] Compare the outcomes to identify the optimal pH for the desired isomer.
Thermodynamic vs. Kinetic Control Use a Lewis Acid Activator. A Lewis acid can coordinate to one of the carbonyls, making it significantly more electrophilic and directing the initial attack.Protocol: In an aprotic solvent like acetonitrile (MeCN), treat the β-enamino diketone (derived from the 1,3-diketone) with hydroxylamine hydrochloride (1.2 eq) followed by the addition of BF₃·OEt₂ (2.0 eq).[13] The Lewis acid activates a specific carbonyl, leading to high regioselectivity.[1][13]
Ambiguous Reaction Pathway Pre-form an Enamine. Convert the 1,3-diketone into a β-enamino diketone. This effectively "protects" one carbonyl and deactivates the other through conjugation, providing excellent regiochemical control.Protocol: React the 1,3-diketone (1.0 eq) with a secondary amine (e.g., pyrrolidine, 1.1 eq) in toluene with azeotropic removal of water. Isolate the resulting β-enamino diketone. Then, react the purified enaminone with hydroxylamine hydrochloride under your chosen conditions. The cyclization will now proceed with high predictability.[13]

By systematically applying these principles and troubleshooting strategies, researchers can overcome the persistent challenge of regioselectivity and efficiently access the desired isoxazole isomers for applications in drug discovery and materials science.

References
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • YouTube. (2019). Synthesis of isoxazoles.
  • Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790.
  • National Institutes of Health. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
  • Nanobioletters. (2024). Construction of Isoxazole ring: An Overview.
  • Hernandez, J. G., et al. (n.d.). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate.
  • ResearchGate. (n.d.). Frontier molecular orbital representation of 3-methyl-4-(1-phenyl-ethylidene)-isoxazole-5(4H)-one.
  • Journal of Chemical Sciences. (n.d.). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization.
  • ResearchGate. (n.d.). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a.
  • National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Springer. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • ACS Publications. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes.
  • Royal Society of Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones.
  • ResearchGate. (n.d.). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne.
  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones.
  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.
  • ResearchGate. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • ResearchGate. (n.d.). Frontier molecular orbital and energy levels computed in B3LYP/6–311 ++ g(2df,2p) level.
  • ACS Publications. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity.
  • ResearchGate. (n.d.). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne.
  • ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • Wikipedia. (n.d.). Frontier molecular orbital theory.
  • ResearchGate. (n.d.). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions.
  • Wiley Online Library. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies.
  • YouTube. (2022). How Molecules React, Frontier Molecular Orbital Theory | A Hand Wavy Guide.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during these powerful synthetic transformations. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded explanations and practical solutions to minimize byproduct formation and optimize your cycloaddition reactions.

Section 1: The Diels-Alder Reaction - A Perennial Workhorse

The [4+2] Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings.[1][2][3] Despite its reliability, several side reactions can compromise yield and purity.

FAQ 1: My Diels-Alder reaction is sluggish and gives low yields, with significant amounts of starting material remaining. What's going on?

Low conversion in a Diels-Alder reaction often points to fundamental issues with reactant electronics or reaction conditions.

Root Cause Analysis:

The rate of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile in a normal-electron-demand reaction.[1][4] A large energy gap leads to a slow reaction. Additionally, acyclic dienes must adopt an s-cis conformation for the reaction to occur, which can be sterically hindered.[4]

Troubleshooting Strategies:

  • Enhance Reactant Reactivity:

    • Electronic Modification: Introduce electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile to decrease the HOMO-LUMO gap.[4]

    • Catalysis: Employ a Lewis acid catalyst. Lewis acids coordinate to the dienophile's EWG, lowering the energy of its LUMO and reducing steric repulsion between the reactants, thereby accelerating the reaction.[4][5][6][7]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the temperature can overcome the activation energy barrier.[4] However, be cautious, as excessively high temperatures can promote the reverse reaction, the retro-Diels-Alder.[4]

    • Concentration: Increasing the concentration of the reactants can favor the bimolecular forward reaction.

Table 1: Effect of Lewis Acid Catalysts on a Model Diels-Alder Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneToluene11024<10
AlCl₃CH₂Cl₂256>95
SnCl₄CH₂Cl₂25890
BF₃·OEt₂CH₂Cl₂251092

Note: This table is a representative example based on general principles of Lewis acid catalysis in Diels-Alder reactions.[8]

FAQ 2: I'm observing the formation of an undesired regioisomer in my Diels-Alder reaction. How can I improve the regioselectivity?

Regioselectivity in Diels-Alder reactions with unsymmetrical dienes and dienophiles is a common challenge.

Root Cause Analysis:

The formation of regioisomers is dictated by the electronic and steric interactions in the transition state. Frontier Molecular Orbital (FMO) theory can often predict the major regioisomer based on the orbital coefficients of the HOMO and LUMO.[9]

Troubleshooting Strategies:

  • Lewis Acid Catalysis: Lewis acids can enhance the regioselectivity by amplifying the electronic differences between the reacting centers.[6][10]

  • Steric Control: Introducing bulky substituents on the diene or dienophile can disfavor the formation of one regioisomer due to steric hindrance in the transition state.

  • Solvent Effects: While solvent effects on regioselectivity are generally modest, exploring a range of solvents from non-polar to polar is worthwhile.[8]

Workflow for Optimizing Regioselectivity:

start Undesired Regioisomer Formation lewis_acid Introduce Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄) start->lewis_acid steric_mod Modify Reactant Sterics start->steric_mod solvent_screen Screen Different Solvents start->solvent_screen analyze Analyze Regioisomeric Ratio (NMR, GC-MS) lewis_acid->analyze steric_mod->analyze solvent_screen->analyze reactants 1,3-Dipole + Unsymmetrical Dipolarophile ts1 Transition State A reactants->ts1 Pathway A ts2 Transition State B reactants->ts2 Pathway B product1 Regioisomer 1 ts1->product1 product2 Regioisomer 2 ts2->product2

Caption: Competing pathways leading to different regioisomers.

Section 4: Purification and Characterization of Cycloadducts

The successful synthesis of a desired cycloadduct is only half the battle. Effective purification and characterization are essential to obtain a pure product and confirm its structure.

FAQ 7: My crude reaction mixture is complex. What is a good general strategy for purifying my cycloadduct?

A systematic approach to purification is key to isolating your target compound.

Purification Workflow:

  • Initial Workup: Begin with a standard aqueous workup to remove any water-soluble reagents or byproducts. This typically involves quenching the reaction, followed by extraction with an appropriate organic solvent. [4]2. Flash Column Chromatography: This is the most common and effective method for separating the desired product from byproducts and unreacted starting materials. [8][11] * Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your product and impurities.

    • Stationary Phase: Silica gel is the most common stationary phase, but others like alumina or reversed-phase silica can be used for specific applications.

  • Recrystallization: If the cycloadduct is a solid, recrystallization can be a highly effective method for obtaining a very pure product.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. [12] General Purification Strategy:

crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup chromatography Flash Column Chromatography workup->chromatography recrystallization Recrystallization (if solid) chromatography->recrystallization hplc Preparative HPLC (if needed) chromatography->hplc pure_product Pure Product recrystallization->pure_product hplc->pure_product

Caption: A general workflow for the purification of cycloadducts.

FAQ 8: How can I definitively confirm the structure and stereochemistry of my cycloadduct?

A combination of spectroscopic techniques is necessary for unambiguous structure elucidation.

Characterization Toolkit:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the electronic environment of protons and their connectivity through spin-spin coupling. The coupling constants can often be used to determine the relative stereochemistry of substituents. [13][14][15] * ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for determining complex connectivity and for definitively assigning stereochemistry through space interactions (NOESY).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, this technique provides unambiguous proof of the structure and absolute stereochemistry.

References

  • 1,3-Dipolar cycloaddition - Wikipedia. (n.d.).
  • Modular mesoionics: understanding and controlling regioselectivity in 1,3-dipolar cycloadditions of Münchnone derivatives - PubMed. (2013, November 20).
  • Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. (n.d.).
  • (PDF) Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. (2025, October 17).
  • What Controls the Reactivity of 1,3-Dipolar Cycloadditions? - ResearchGate. (2025, August 7).
  • Diels–Alder reaction - Wikipedia. (n.d.).
  • Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine | The Journal of Physical Chemistry B - ACS Publications. (n.d.).
  • Computational and experimental studies into NMR characterization of [2+2] cycloaddition products of norbornene | Request PDF - ResearchGate. (2025, August 8).
  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - MDPI. (n.d.).
  • CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE Institute of Organic Chemistry, University of Munich, Karlstr. 23, 80. (n.d.).
  • Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles - ACS Publications. (2020, June 10).
  • 1.3: Diels-Alder_Reactions - Chemistry LibreTexts. (2021, May 2).
  • Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) - HARVEST (uSask). (n.d.).
  • Enone–alkene cycloadditions - Wikipedia. (n.d.).
  • How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH. (n.d.).
  • Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC - NIH. (n.d.).
  • Diels–Alder Cycloaddition Reactions in Sustainable Media - MDPI. (n.d.).
  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. (2023, August 1).
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. (n.d.).
  • Optimization of the [2+2] cycloaddition reaction conditions a - ResearchGate. (n.d.).
  • Optimization and control experiments of the formal [4 + 2] photocycloaddition a - ResearchGate. (n.d.).
  • Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. (2019, August 12).
  • 1 H NMR spectrum of the mixture of cycloadducts 5 and 6 - ResearchGate. (n.d.).
  • 1 H-NMR spectra after (A) and before (B) the cycloaddition reaction. - ResearchGate. (n.d.).
  • Cycloaddition reactions for antiviral compounds - PMC - PubMed Central. (n.d.).
  • Cycloaddition Reaction | Overview & Types - Study.com. (n.d.).
  • Retro-cycloaddition Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
  • Cycloaddition Reactions - ChemTalk. (n.d.).
  • Cycloaddition - Wikipedia. (n.d.).
  • Combining purification techniques in a multistep approach - Cytiva. (2018, July 25).
  • Visible Light-Mediated [2+2]-Cycloadditions for the Formation of Macrocyclic Dimers - ChemRxiv. (n.d.).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - NIH. (n.d.).
  • Photochemical Dimerization of Dibenzylideneacetone. A Convenient Exercise in [2+2] Cycloaddition Using Chemical Ionization Mass Spectrometry - ACS Publications. (n.d.).
  • Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks - MDPI. (2023, June 25).
  • Diels Alder Reaction Mechanism and Product Trick by Leah4sci - YouTube. (2015, February 21).
  • Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps. (n.d.).
  • Help with retro-cycloaddition mechanism : r/OrganicChemistry - Reddit. (2025, February 22).
  • Strategy for Preparative LC Purification | Agilent. (n.d.).

Sources

Technical Support Center: Optimization of N-O Bond Cleavage in Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of N-O bond cleavage in isoxazoles. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing isoxazoles as synthetic intermediates. The inherent strain of the isoxazole N-O bond makes it a valuable functional group for strategic ring-opening reactions, providing access to a variety of important synthons, most notably β-amino enones and γ-amino alcohols.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most common methods of N-O bond cleavage. The information presented here is grounded in established scientific literature and extensive field experience to help you navigate the complexities of these reactions and achieve optimal results in your research.

Troubleshooting Guide: Common Issues in Isoxazole N-O Bond Cleavage

This section addresses specific problems you may encounter during your experiments. The advice provided is based on a causal understanding of the reaction mechanisms.

Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney®-Ni)

Catalytic hydrogenation is a widely used and often highly efficient method for isoxazole N-O bond cleavage. However, its success is highly dependent on catalyst activity, substrate purity, and reaction conditions.

Q1: My catalytic hydrogenation reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

A1: A stalled hydrogenation reaction can be frustrating, but a systematic approach to troubleshooting can often identify the root cause.

  • Catalyst Inactivity: This is the most common culprit.

    • Poisoning: The active sites on the catalyst can be blocked by various functional groups or impurities. Sulfur-containing compounds are notorious poisons for palladium and nickel catalysts. Amines, especially the product of the reaction, can also inhibit catalyst activity. Ensure your starting material and solvents are of high purity.

    • Deactivation: Catalysts can lose activity over time due to improper storage or handling. Palladium on carbon (Pd/C) is pyrophoric and should be handled with care under an inert atmosphere. Raney®-Nickel is typically stored as a slurry in water or ethanol to maintain its activity. It is always a good practice to test a new batch of catalyst on a known reaction to verify its activity.

    • Insufficient Loading: For most applications, a catalyst loading of 5-10 mol% is a good starting point. If the reaction is slow, a modest increase in catalyst loading may be beneficial.

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: While a hydrogen-filled balloon is often sufficient for simple reductions at atmospheric pressure, more sterically hindered or electronically deactivated isoxazoles may require higher pressures. The use of a Parr shaker or a similar hydrogenation apparatus allows for precise control of hydrogen pressure and can significantly accelerate the reaction.

    • Poor Agitation: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen to the catalyst surface.

    • Incorrect Solvent Choice: The solvent plays a critical role in substrate solubility and can influence catalyst activity. Protic solvents like methanol and ethanol are generally good choices. For substrates with poor solubility, a co-solvent system may be necessary. In some cases, acidic solvents like acetic acid can enhance the rate of N-O bond cleavage.

Troubleshooting Workflow for Sluggish Hydrogenation

Pd/C Hydrogenation Workflow Start Start Setup Setup Reaction Flask under Inert Atmosphere Start->Setup Add_Reagents Add Isoxazole and Solvent Setup->Add_Reagents Add_Catalyst Add 10% Pd/C Add_Reagents->Add_Catalyst Hydrogenate Evacuate and Introduce H₂ (balloon) Add_Catalyst->Hydrogenate Monitor Monitor Reaction by TLC/LC-MS Hydrogenate->Monitor Workup Filter Catalyst and Concentrate Monitor->Workup Reaction Complete Purify Purify Product (e.g., Chromatography) Workup->Purify End End Purify->End

Caption: A step-by-step workflow for performing a catalytic hydrogenation using Pd/C.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the isoxazole substrate (1.0 equiv).

  • Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Inerting: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure a hydrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. Caution: Keep the filter cake wet at all times to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Reductive Cleavage using Molybdenum Hexacarbonyl [Mo(CO)₆]

This protocol provides a general procedure for the N-O bond cleavage of an isoxazole using Mo(CO)₆.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the isoxazole (1.0 equiv) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Reagent Addition: Add molybdenum hexacarbonyl (1.1-1.5 equiv) to the solution.

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere (argon or nitrogen).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove insoluble molybdenum salts.

  • Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

**Protocol 3: Reduction with Samarium(II) Iodide (SmI₂) **

This protocol describes the in situ preparation of SmI₂ and its use for the reductive cleavage of an isoxazole.

  • Preparation of SmI₂ solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place samarium metal powder (2.2 equiv) and 1,2-diiodoethane (2.0 equiv). Add anhydrous THF and stir the suspension at room temperature. The formation of a deep blue solution of SmI₂ should be observed within 1-2 hours.

  • Reaction: Cool the SmI₂ solution to 0 °C. To this solution, add a solution of the isoxazole (1.0 equiv) in anhydrous THF dropwise.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) or dilute HCl at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Isolation: Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Reductive ring opening of isoxazoles with Mo(CO)6 and water - RSC Publishing.
  • synthetic reactions using isoxazole compounds.
  • Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Unusual retention of isoxazole ring under the influence of 3-(substituted nitrophenyl)-2-isoxazoline during catalytic hydrogenat - ElectronicsAndBooks.
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC - NIH.
  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - PMC - NIH.
  • On the Reactivity of Isoxazoles with Mo(CO)6. | Request PDF - ResearchGate.
  • Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst - Morressier.
  • Catalytic hydrogenation of isoxazolidines to give amino alcohols or polyols - ResearchGate.
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - MDPI.
  • Samarium(II) Iodide Reduction of Isoxazolidines | Request PDF - ResearchGate.
  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent | Request PDF - ResearchGate.
  • Optimization of reaction conditions. a | Download Scientific Diagram - ResearchGate.
  • N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis - ResearchGate.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH.
  • N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis | The Journal of Organic Chemistry - ACS Publications.
  • Optimization of the reaction conditions for the synthesis of isoxazole - ResearchGate.
  • Optimization of the reaction conditions. a | Download Scientific Diagram - ResearchGate.
  • Samarium (low valent) - Organic Chemistry Portal.
  • Reductions with samarium(II) iodide - Wikipedia.
  • Reductions with Samarium(II) Iodide - ResearchGate.
  • Selective SmI2-mediated functional group transformations - ResearchGate.

Technical Support Center: Enhancing the Stability of 4-Hydroxymethyl-Isoxazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Hydroxymethyl-Isoxazole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our focus is on providing scientifically grounded, actionable strategies to enhance the stability of this compound in solution, ensuring the integrity and reproducibility of your results.

Understanding the Instability of this compound

The isoxazole ring, while generally aromatic and stable, possesses inherent reactivity that can be influenced by its substituents and the surrounding environment. The stability of the isoxazole moiety is notably dependent on pH and temperature, with a tendency towards degradation under basic conditions.[1] For this compound, the primary degradation pathway of concern is the cleavage of the nitrogen-oxygen (N-O) bond within the isoxazole ring, a process that can be catalyzed by acid or base and accelerated by heat and light. The presence of the hydroxymethyl group at the 4-position may also influence the molecule's electronic properties and susceptibility to degradation.

Below is a conceptual diagram illustrating the primary environmental factors that can lead to the degradation of this compound.

Factors Influencing this compound Degradation cluster_factors Stress Factors This compound This compound Degradation Degradation This compound->Degradation High pH (Basic Conditions) High pH (Basic Conditions) High pH (Basic Conditions)->Degradation Low pH (Acidic Conditions) Low pH (Acidic Conditions) Low pH (Acidic Conditions)->Degradation Elevated Temperature Elevated Temperature Elevated Temperature->Degradation UV/Visible Light UV/Visible Light UV/Visible Light->Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation

Caption: Key environmental factors contributing to the degradation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My solution of this compound is showing signs of degradation over a short period. What are the likely causes?

Degradation of this compound in solution is most commonly attributed to pH, temperature, and light exposure. The isoxazole ring is particularly susceptible to cleavage under basic conditions.[1] Elevated temperatures can accelerate this degradation process. Additionally, exposure to UV light can induce photolytic degradation or rearrangement of the isoxazole ring.[2]

Troubleshooting Steps:

  • Verify Solution pH: Measure the pH of your solution. If it is neutral to basic, this is a likely contributor to instability.

  • Assess Storage Conditions: Ensure your solution is stored at a low temperature (e.g., 2-8 °C) and protected from light by using amber vials or storing in the dark.

  • Solvent Purity: Impurities in solvents, such as trace amounts of acids, bases, or metal ions, can catalyze degradation. Use high-purity solvents.

FAQ 2: How can I proactively enhance the stability of my this compound solutions?

Several strategies can be employed to enhance the stability of this compound in solution. These primarily involve controlling the chemical environment to minimize degradation pathways.

Key Stabilization Strategies:

  • pH Control with Buffers: Maintaining an acidic to near-neutral pH is crucial. Citrate and acetate buffers are commonly used to stabilize pharmaceutical solutions.[3]

  • Use of Antioxidants: While the primary degradation is hydrolytic, oxidative degradation can also occur, especially if the solution is exposed to air or contains oxidizing agents. The inclusion of antioxidants may offer protection. Some isoxazole derivatives have demonstrated antioxidant properties themselves.[4][5][6][7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, shielding them from the bulk solvent and degradative environmental factors.[1][9][10][11] This can enhance both solubility and stability.

  • Inert Atmosphere: For long-term storage or when working with sensitive downstream applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[3]

The following diagram illustrates a decision-making workflow for selecting an appropriate stabilization strategy.

Workflow for Stabilizing this compound Solutions Start Start: Prepare Solution Assess_pH Is pH > 7? Start->Assess_pH Assess_Light Light Exposure? Assess_pH->Assess_Light No Buffer Use Acidic Buffer (e.g., Citrate, Acetate) Assess_pH->Buffer Yes Assess_Oxygen Oxygen Sensitive Application? Assess_Light->Assess_Oxygen No Protect_Light Store in Amber Vials/Dark Assess_Light->Protect_Light Yes Assess_Solubility Poor Solubility? Assess_Oxygen->Assess_Solubility No Inert_Atmosphere Use Inert Gas (N2, Ar) Assess_Oxygen->Inert_Atmosphere Yes End Stable Solution Assess_Solubility->End No Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Assess_Solubility->Cyclodextrin Yes Buffer->Assess_Light Antioxidant Add Antioxidant (e.g., BHT, Ascorbic Acid) Inert_Atmosphere->Assess_Solubility Cyclodextrin->End Protect_Light->Assess_Oxygen

Caption: Decision workflow for selecting stabilization strategies for this compound solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to identify the degradation products and pathways for this compound. This information is critical for developing a stability-indicating analytical method.[12][13][14][15][16]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Calibrated pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in an oven at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time points, withdraw aliquots from both samples and dilute for HPLC analysis.

  • HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method to quantify the remaining this compound and observe the formation of degradation products.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal -60°C24 hours
Photolytic UV light (254 nm)Room Temp24 hours
Protocol 2: Evaluating the Efficacy of Stabilizers

Objective: To compare the stabilizing effect of different additives on this compound in solution under stress conditions.

Materials:

  • This compound stock solution (from Protocol 1)

  • Citrate buffer (pH 4.0)

  • Phosphate buffer (pH 7.4)

  • Ascorbic acid solution (e.g., 0.1% w/v)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution (e.g., 10% w/v)

  • 0.1 M NaOH

Procedure:

  • Prepare Test Solutions:

    • Control: Dilute the stock solution with water.

    • pH 4.0: Dilute the stock solution with citrate buffer.

    • pH 7.4: Dilute the stock solution with phosphate buffer.

    • Antioxidant: Dilute the stock solution with the ascorbic acid solution.

    • Cyclodextrin: Dilute the stock solution with the HP-β-CD solution.

  • Induce Degradation: Subject each test solution to the most aggressive degradation condition identified in Protocol 1 (e.g., addition of 0.1 M NaOH to induce base-catalyzed hydrolysis).

  • Monitor Degradation: At regular intervals (e.g., every hour for 8 hours), take aliquots from each solution, neutralize if necessary, and analyze by HPLC.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition. Compare the degradation rates to determine the most effective stabilization strategy.

References

  • Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 58.
  • ResearchGate. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757.
  • ResearchGate. (n.d.). Isoxazole derivatives showing antioxidant activity.
  • Dar, B. A., et al. (2023). Synthesis, antioxidant, antiproliferative activity, molecular docking and DFT studies of novel isoxazole derivatives of diosgenin, a steroidal sapogenin from Dioscorea deltoidea. Bioorganic Chemistry, 138, 106654.
  • International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review.
  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • Gummadavelly, S., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2252.
  • Pop, C. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(21), 4293.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ResearchGate. (n.d.). Solubilization and stabilization of drugs through cyclodextrin complexation.
  • MedCrave. (2016). Forced Degradation Studies.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • SGS. (n.d.). How to Approach a Forced Degradation Study.
  • National Center for Biotechnology Information. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203.
  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • National Center for Biotechnology Information. (2022). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 46(16), 5181-5192.
  • National Center for Biotechnology Information. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • National Center for Biotechnology Information. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
  • ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • National Center for Biotechnology Information. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • ResearchGate. (n.d.). Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...].
  • Lirias. (2019). Degradation of sulfamethoxazole by heat-activated persulfate oxidation.
  • National Center for Biotechnology Information. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • ResearchGate. (n.d.). Design strategy for isoxazole derivatives, illustrating structural...
  • ACS Publications. (2024). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions.
  • Beilstein Archives. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • MDPI. (2024). Advanced Photodegradation of Azo Dye Methyl Orange Using H2O2-Activated Fe3O4@SiO2@ZnO Composite under UV Treatment.

Sources

Technical Support Center: Navigating the Purification of Polar Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of polar isoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in isolating these valuable compounds. Here, we provide troubleshooting guides and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical laboratory experience.

Introduction: The Challenge of Polar Isoxazoles

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, the introduction of polar functional groups, essential for modulating pharmacokinetic and pharmacodynamic properties, often presents significant purification hurdles.[3] These challenges typically stem from high water solubility, strong interactions with stationary phases in chromatography, and the potential for product degradation. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of polar isoxazole derivatives, offering step-by-step solutions and the rationale behind them.

Problem 1: Low Recovery of a Highly Water-Soluble Isoxazole Derivative During Aqueous Work-up

Question: My polar isoxazole derivative shows high solubility in water, leading to significant product loss during liquid-liquid extraction with common organic solvents like ethyl acetate or dichloromethane. How can I improve my extraction efficiency?

Answer: This is a frequent issue with polar compounds. The key is to decrease the compound's affinity for the aqueous phase or use a more suitable organic solvent.

Step-by-Step Solutions:

  • "Salting Out" : Before extraction, saturate the aqueous layer with an inorganic salt, such as sodium chloride (NaCl) or ammonium sulfate.[4] This increases the ionic strength of the aqueous phase, reducing the solvation of your polar organic compound and encouraging its partition into the organic layer.[4]

  • pH Adjustment : If your isoxazole derivative possesses acidic or basic functional groups, adjusting the pH of the aqueous solution can neutralize these groups. This makes the molecule less polar and more soluble in the organic phase.[4] For instance, if your compound has a carboxylic acid, acidify the aqueous layer to a pH below its pKa before extraction. Conversely, for a basic amine, basify the aqueous layer.

  • Employ a More Polar Organic Solvent : If ethyl acetate or dichloromethane are ineffective, consider more polar extraction solvents. n-Butanol or a mixture of chloroform and isopropanol (e.g., a 3:1 ratio) can be more effective at solvating polar molecules.[4]

  • Continuous Liquid-Liquid Extraction : For exceptionally water-soluble compounds, continuous liquid-liquid extraction is a highly efficient, albeit more complex, technique that can provide excellent recovery.[4]

Problem 2: Significant Streaking and Poor Separation During Silica Gel Column Chromatography

Question: I am observing severe streaking and co-elution of my polar isoxazole derivative with impurities during silica gel column chromatography. What can I do to improve the separation?

Answer: Streaking on silica gel is a common problem with polar, and especially basic, compounds due to strong interactions with the acidic silanol groups on the silica surface.

Step-by-Step Solutions:

  • Solvent System Modification :

    • Screening : Systematically screen various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal mobile phase for separation.[5]

    • Adding a Modifier : To mitigate streaking caused by basic compounds, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase.[5][6] For acidic compounds, a small addition of acetic acid can be beneficial.[5]

  • Alternative Stationary Phases : If silica gel proves problematic, consider other stationary phases. Alumina (neutral, acidic, or basic) can be a good alternative for basic compounds.[5] Reverse-phase silica (like C18) is another excellent option for polar compounds, where a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[7]

  • Dry Loading : For compounds that are sparingly soluble in the mobile phase, "dry loading" is recommended. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully loaded onto the top of your column.[4]

Data Presentation: Common Solvent Systems for Chromatography of Polar Compounds

Polarity of CompoundStationary PhaseRecommended Mobile Phase(s)
Polar (non-ionic)Silica GelDichloromethane/Methanol, Ethyl Acetate/Methanol
Polar (basic)Silica GelDichloromethane/Methanol with 0.1-1% Triethylamine or Ammonium Hydroxide
Polar (acidic)Silica GelDichloromethane/Methanol with 0.1-1% Acetic Acid
Very PolarReverse-Phase (C18)Water/Acetonitrile or Water/Methanol (often with 0.1% formic acid or trifluoroacetic acid)
Problem 3: The Isoxazole Derivative "Oils Out" Instead of Crystallizing

Question: My polar isoxazole derivative forms an oil during recrystallization attempts, and I cannot obtain solid crystals. How can I induce crystallization?

Answer: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.[4]

Step-by-Step Solutions:

  • Solvent System Selection :

    • Binary Solvent Systems : Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, like methanol or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, like hexanes, diethyl ether, or water) until the solution becomes turbid.[4][8] Allow the solution to cool slowly.

    • Lower Boiling Point Solvents : Try using a solvent system with a lower boiling point.

  • Inducing Crystallization :

    • Seeding : If you have a small amount of pure crystalline material, add a "seed" crystal to the cooled, saturated solution to initiate crystallization.[4]

    • Scratching : Gently scratch the inside of the flask at the solvent-air interface with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[4]

  • Concentration Adjustment : If the solution is too dilute, slowly evaporate the solvent to increase the concentration until turbidity is observed, then allow it to cool.

Experimental Protocol: Binary Solvent Recrystallization

  • Place the crude, oily product in a clean Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., hot ethanol) to dissolve the oil completely.

  • Slowly add the "poor" solvent (e.g., water) dropwise while stirring until the solution becomes persistently cloudy.

  • Add a drop or two of the "good" solvent to redissolve the cloudiness and obtain a clear, saturated solution.

  • Allow the flask to cool slowly to room temperature, and then in an ice bath, to promote crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

Frequently Asked Questions (FAQs)

Q1: My isoxazole derivative seems to be decomposing during workup or purification. What could be the cause?

A1: The N-O bond in the isoxazole ring can be labile under certain conditions.[5]

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[5][9]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[5]

  • Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange.[1][5]

  • Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.[5]

If you suspect decomposition, consider using milder workup procedures, avoiding strongly acidic or basic conditions, and protecting your compound from light if it is photosensitive.[5]

Q2: I have synthesized a mixture of isoxazole regioisomers that are difficult to separate. What purification strategies are effective for isomers?

A2: Separating regioisomers with similar polarities is a common challenge.[5]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides the high resolution needed to separate closely related isomers.[5]

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for challenging isomer separations.[5][10]

  • Crystallization: Meticulous experimentation with different solvent systems may allow for the selective crystallization of one isomer.[5]

  • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate. The protecting group can then be removed to yield the pure isomer.[5]

Q3: What are some general starting points for developing a column chromatography method for a new polar isoxazole derivative?

A3: A good starting point is to use TLC to screen different solvent systems. For polar compounds, begin with a relatively polar mobile phase and adjust as needed.

  • Normal Phase (Silica Gel): Start with 100% ethyl acetate or a 95:5 mixture of dichloromethane:methanol.[11]

  • Reverse Phase (C18): Begin with a gradient elution from 95:5 water:acetonitrile to 100% acetonitrile. Adding 0.1% formic acid or TFA to the mobile phase can improve peak shape for acidic and basic compounds.

Visualization of the Purification Workflow

Purification_Workflow cluster_extraction Aqueous Work-up & Extraction cluster_chromatography Chromatography cluster_crystallization Crystallization A Crude Reaction Mixture B High Water Solubility? A->B C Standard Extraction (EtOAc or DCM) B->C No D Salting Out / pH Adjustment / Polar Solvent Extraction B->D Yes E Crude Product C->E D->E F Streaking on Silica TLC? E->F G Silica Gel Column (Standard Eluent) F->G No H Silica Gel Column (Modified Eluent) or Reverse Phase HPLC F->H Yes I Concentrated Fractions G->I H->I J Oils Out? I->J K Standard Recrystallization J->K No L Binary Solvent System / Seeding / Scratching J->L Yes M Pure Crystalline Product K->M L->M

Caption: A decision-based workflow for the purification of polar isoxazole derivatives.

References

  • Lee, S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • Solubility of Things. (n.d.). Isoxazole.
  • Solubility of Things. (n.d.). Isoxazole derivative.
  • PubMed. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
  • Solubility of Things. (n.d.). 5-(aminomethyl)-3-isoxazolone.
  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database.
  • PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent.
  • Columbia University. (n.d.). Column chromatography.
  • Wikipedia. (n.d.). Isoxazole.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • PMC - NIH. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Bentham Science. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
  • Google Patents. (n.d.). CN102351878B - Isoxazole derivatives as well as preparation method and application thereof.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Journal of Drug Delivery and Therapeutics. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview.
  • ResearchGate. (n.d.). Structure and stability of isoxazoline compounds.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • PMC - PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes.
  • ResearchGate. (2025). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • ResearchGate. (2025). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • YouTube. (2019). synthesis of isoxazoles.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.

Sources

managing the dimerization of nitrile oxides in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis via 1,3-dipolar cycloaddition of nitrile oxides. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we address the most common challenge in this field: managing the undesired dimerization of highly reactive nitrile oxide intermediates. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction yields and minimize byproduct formation.

Introduction: The Dimerization Dilemma

The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (an alkene or alkyne) is a cornerstone reaction for constructing the isoxazole and isoxazoline core, structures prevalent in numerous biologically active compounds and natural products. However, nitrile oxides are inherently unstable intermediates. In the absence of a reactive dipolarophile, or when their concentration is too high, they readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a significant side reaction that can drastically reduce the yield of the desired product.[1]

The key to a successful cycloaddition is to maintain a low instantaneous concentration of the nitrile oxide, ensuring it reacts with the dipolarophile before it can react with itself.[1][2] This guide provides troubleshooting strategies and detailed protocols centered on this core principle.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing direct causes and actionable solutions.

Problem 1: Low yield of the desired isoxazole with a significant amount of an unknown, high-molecular-weight byproduct.

  • Question: My reaction is yielding very little of my target isoxazole, and I'm isolating a major byproduct with a mass roughly double that of my nitrile oxide precursor. What is happening and how can I prevent it?

  • Answer: This is the classic sign of nitrile oxide dimerization. The byproduct you are observing is almost certainly the corresponding furoxan.[1][3] This occurs because the nitrile oxide is generated faster than it is consumed by your dipolarophile, leading to self-condensation.

    Core Strategy: The most effective way to combat this is to generate the nitrile oxide in situ (in the reaction mixture) in the presence of your dipolarophile.[2][4] This ensures the instantaneous concentration of the nitrile oxide remains low, favoring the intermolecular cycloaddition over dimerization.

    Recommended Solutions:

    • In Situ Generation: Instead of pre-forming the nitrile oxide, generate it slowly within the reaction vessel containing the alkene or alkyne. Several reliable methods exist, detailed in the protocols section below.

    • Slow Addition of Precursor: If using a method like the dehydrochlorination of a hydroximoyl chloride, add the base (e.g., triethylamine) dropwise to the solution containing the hydroximoyl chloride and the dipolarophile.[2] This slow, controlled generation is critical.

    • Increase Dipolarophile Concentration: Using a slight excess of the dipolarophile (e.g., 1.2-1.5 equivalents) can help to "trap" the nitrile oxide as it forms.[3]

    • Temperature Control: For particularly unstable nitrile oxides or slow cycloaddition reactions, cooling the reaction mixture (e.g., to 0 °C) can suppress the rate of dimerization more than the rate of the desired cycloaddition.[1][2]

Problem 2: The reaction works, but the yield is inconsistent and furoxan is always a major byproduct.

  • Question: I'm using an in situ generation method, but my yields are variable, and I still see a lot of the furoxan dimer. How can I optimize the reaction?

  • Answer: This indicates that even with in situ generation, the local concentration of the nitrile oxide is likely spiking, or the cycloaddition itself is sluggish. Optimization of reaction parameters is key.

    Recommended Solutions:

    • Solvent Screening: The choice of solvent can influence the rates of both dimerization and cycloaddition.[5] Test a range of solvents with varying polarities. For instance, while dichloromethane is common, sometimes less polar solvents like toluene or more polar solvents like acetonitrile can alter the reaction outcome favorably.[2]

    • Precursor Purity: Ensure your nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride) is pure and dry. Impurities can interfere with the generation step or catalyze side reactions.[3]

    • High Dilution: Running the reaction at a lower overall concentration can physically separate the nitrile oxide molecules, reducing the likelihood of dimerization. This can be particularly effective when combined with slow addition techniques.

    • Catalysis: For certain substrates, particularly terminal alkynes, the addition of a catalyst can dramatically accelerate the desired cycloaddition. Copper(I) catalysts are known to improve both reaction rate and regioselectivity, often allowing the reaction to proceed at room temperature.[6][7] Ruthenium(II) catalysts have also been employed for reactions with disubstituted alkynes.[6]

Visualizing the Reaction Pathways

To better understand the competing reactions, consider the following diagram illustrating the desired cycloaddition pathway versus the undesired dimerization pathway.

G cluster_0 Nitrile Oxide Generation cluster_1 Desired Pathway cluster_2 Undesired Pathway Precursor Aldoxime or Hydroximoyl Chloride NO R-C≡N⁺-O⁻ (Nitrile Oxide Intermediate) Precursor->NO Oxidation or Base-mediated elimination Product Isoxazoline / Isoxazole NO->Product Dimer Furoxan Byproduct NO->Dimer Dimerization Dipolarophile Alkene / Alkyne Dipolarophile->Product NO_copy R-C≡N⁺-O⁻ NO_copy->Dimer

Caption: Competing pathways for a nitrile oxide intermediate.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side product in nitrile oxide cycloadditions?

    • A1: The most common and problematic side product is the furoxan, which results from the dimerization of two nitrile oxide molecules.[1][3] Its formation is a strong indicator that the concentration of the nitrile oxide intermediate is too high.

  • Q2: Can I pre-form and isolate my nitrile oxide before adding the dipolarophile?

    • A2: While possible for a few highly sterically hindered and stable nitrile oxides (e.g., 2,4,6-trimethylbenzonitrile oxide), it is generally not recommended.[1] Most nitrile oxides are highly unstable and will readily dimerize upon standing, even at low temperatures. In situ generation is the preferred and more general method to maximize the yield of the desired cycloadduct.[1][4]

  • Q3: Which method of in situ generation is best?

    • A3: The "best" method depends on your specific substrate, functional group tolerance, and desired reaction conditions.

      • Dehydrochlorination of hydroximoyl chlorides: A classic method using a base like triethylamine. It's robust but requires the prior synthesis of the hydroximoyl chloride precursor.[8]

      • Oxidation of aldoximes: This is often preferred as aldoximes are typically more stable and easier to prepare than hydroximoyl chlorides. Various oxidants can be used:

        • Sodium hypochlorite (bleach): Inexpensive and readily available.[1]

        • NaCl/Oxone: A "green" and efficient protocol that works for a broad scope of aldoximes without producing organic byproducts from the oxidant.[9][10]

        • tert-Butyl hypoiodite (t-BuOI): A versatile and mild reagent system that can be generated in situ from t-BuOCl and NaI.[8][11]

  • Q4: How does the structure of the nitrile oxide affect its stability and tendency to dimerize?

    • A4: Stability is influenced by both steric and electronic factors. Generally, aromatic nitrile oxides are more stable than aliphatic ones.[1] Large, bulky groups flanking the nitrile oxide moiety (e.g., mesityl group) can sterically hinder the approach of another nitrile oxide molecule, slowing dimerization and making the intermediate more persistent.

  • Q5: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?

    • A5: The isoxazole ring, while aromatic, can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved under strongly basic or reductive conditions (e.g., catalytic hydrogenation).[2] If you suspect product decomposition, consider using milder workup procedures, such as avoiding strong acids or bases, and purify using methods like column chromatography on silica gel with neutral solvent systems.[3][2]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: General Procedure for In Situ Nitrile Oxide Generation via Oxidation of an Aldoxime (NaCl/Oxone Method)

This protocol is adapted from a green chemistry approach and is broadly applicable.[9][10]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq.), the dipolarophile (1.2 eq.), sodium chloride (NaCl, 1.0 eq.), and sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent mixture, such as ethyl acetate/water (EtOAc/H₂O) in a 1:1 ratio.

  • Initiation: Cool the flask to 0 °C in an ice bath. Begin vigorous stirring.

  • Oxidant Addition: Prepare a solution of Oxone (potassium peroxymonosulfate, 1.0 eq.) in water. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump or dropping funnel. Maintaining a slow addition rate is crucial to keep the nitrile oxide concentration low.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired isoxazole/isoxazoline.

Workflow Diagram for In Situ Generation Protocol

G start Start setup 1. Combine Aldoxime, Dipolarophile, NaCl, and NaHCO₃ in Solvent start->setup cool 2. Cool Mixture to 0 °C setup->cool add_oxone 3. Add Oxone Solution Dropwise (Critical Step for Control) cool->add_oxone react 4. Stir at Room Temperature (Monitor by TLC/LC-MS) add_oxone->react workup 5. Aqueous Workup & Organic Extraction react->workup purify 6. Column Chromatography workup->purify end Pure Isoxazole Product purify->end

Caption: Experimental workflow for isoxazole synthesis.

Data Summary Table: Common In Situ Generation Methods
Method PrecursorReagentsTypical ConditionsAdvantagesDisadvantages
Aldoxime NaCl, Oxone, NaHCO₃EtOAc/H₂O, 0 °C to RTGreen, broad scope, no organic byproducts from oxidant.[9][10]Biphasic system may require vigorous stirring.
Aldoxime t-BuOCl, NaI, 2,6-lutidineDioxane, RTMild conditions, novel electrophilic iodine activation.[8][11]Reagents may be more costly; requires an organic base.
Hydroximoyl Chloride Triethylamine (Et₃N)CH₂Cl₂, 0 °C to RTWell-established, high-yielding for many substrates.Requires synthesis of less stable hydroximoyl chloride precursor.

References

  • Kim, J., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319. [Link]
  • Kim, J., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed.[Link]
  • Vitale, P., et al. (2018). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. Organic & Biomolecular Chemistry.[Link]
  • Jarosz, S., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(15), 4992. [Link]
  • Alem, F., et al. (2023). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions.
  • Suga, H., et al. (2005). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes. The Journal of Organic Chemistry.[Link]
  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.[Link]
  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
  • Vitale, P., et al. (2018). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. RSC Publishing.[Link]
  • Toldo, J. M., et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO.[Link]
  • Zhai, G., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan.
  • Jarosz, S., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
  • ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
  • Toldo, J. M., et al. (2016). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation.
  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans.
  • Zhai, G., et al. (2022). (A) Synthesis of 112; (B) cyclization mechanism of isoxazole.
  • Vo, C.V., et al. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.

Sources

Technical Support Center: Acylation of 4-Hydroxymethyl-isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of acylating 4-hydroxymethyl-isoxazole. This resource is tailored for researchers, scientists, and drug development professionals who are leveraging this versatile heterocyclic scaffold. In my experience, while the acylation of the primary alcohol at the 4-position of the isoxazole ring is a crucial transformation for introducing diverse functionalities, it is often plagued by a series of predictable yet challenging side reactions.

This guide is designed to provide you with not only robust protocols but also the underlying chemical principles to troubleshoot and optimize your reactions effectively. By understanding the causality behind each experimental choice, you can gain precise control over your synthesis and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions during the acylation of this compound?

The main challenge lies in the chemoselectivity of the reaction. You will likely encounter a competition between:

  • O-acylation: The desired reaction where the acyl group is attached to the oxygen of the hydroxymethyl substituent, forming an ester.[1]

  • N-acylation: The undesired reaction where the acyl group attacks the nitrogen atom of the isoxazole ring, forming an acylnium intermediate.[1][2]

  • Isoxazole Ring Opening: Under certain conditions, particularly with strong bases or elevated temperatures, the isoxazole ring itself can undergo cleavage.[3][4][5]

Q2: How does the choice of reaction conditions influence O- vs. N-acylation?

The reaction outcome is highly dependent on the relative nucleophilicity of the hydroxyl oxygen and the isoxazole nitrogen. This can be modulated by the pH of the reaction medium:

  • Acidic Conditions: In the presence of a strong acid, the nitrogen atom of the isoxazole ring is protonated. This significantly reduces its nucleophilicity, thus favoring the attack from the neutral hydroxyl group, leading to the desired O-acylated product.

  • Basic Conditions: A base will deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. However, the isoxazole nitrogen remains a competing nucleophile. The use of a non-nucleophilic base is often preferred to avoid its direct participation in the reaction.

  • Neutral Conditions: Under neutral conditions, a mixture of O- and N-acylated products is often observed, with the ratio depending on the specific substrate, acylating agent, and solvent.

Q3: What is the role of a catalyst like 4-dimethylaminopyridine (DMAP) in this reaction?

4-DMAP is a highly efficient nucleophilic catalyst for acylation reactions.[6] It functions by reacting with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the starting anhydride, allowing the reaction to proceed under milder conditions and often with higher yields, especially for sterically hindered alcohols.[6][7] However, its basic nature can also promote side reactions if not used judiciously.

Troubleshooting Guide

Problem Potential Cause Recommended Solutions
Low to no yield of the desired O-acylated product. 1. Deactivated acylating agent: The acyl chloride or anhydride may have degraded due to moisture. 2. Insufficient activation: The reaction conditions may not be sufficient to promote acylation, especially with sterically hindered substrates. 3. Catalyst poisoning: Traces of acid or other impurities might be deactivating the catalyst (e.g., DMAP).1. Use freshly opened or purified acylating agents. 2. If using a standard base, consider adding a catalytic amount of DMAP to increase the rate of reaction.[6] 3. Ensure all reagents and solvents are anhydrous and free of acidic impurities.
Formation of a significant amount of the N-acylated byproduct. Reaction conditions favor N-acylation: This typically occurs under neutral or mildly basic conditions where the isoxazole nitrogen is sufficiently nucleophilic to compete with the hydroxyl group.1. Switch to acidic conditions: Perform the reaction in the presence of a strong acid like trifluoroacetic acid (TFA) or perchloric acid (HClO₄) to protonate the isoxazole nitrogen and suppress its nucleophilicity. 2. Use a bulky acylating agent: A sterically hindered acylating agent may show greater selectivity for the less hindered hydroxyl group.
Evidence of isoxazole ring degradation (e.g., complex mixture of byproducts, color change). Harsh reaction conditions: The use of strong bases (e.g., NaOH, KOH) or high temperatures can promote the cleavage of the N-O bond in the isoxazole ring.[3][4]1. Use milder bases: Employ non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). 2. Lower the reaction temperature: If possible, run the reaction at room temperature or 0 °C. 3. Limit reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.
Reaction stalls before completion. Stoichiometry imbalance: The acylating agent may have been consumed by side reactions or hydrolysis. Poor solubility: The starting material or intermediates may not be fully dissolved in the chosen solvent.1. Use a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents). 2. Choose a more appropriate solvent: Ensure all components are soluble at the reaction temperature. Consider solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Dark coloration of the reaction mixture, especially when using DMAP and an anhydride. Formation of colored byproducts: The combination of acetic anhydride, a tertiary amine base, and a nucleophilic catalyst like DMAP can lead to the formation of colored oligomeric species, especially upon heating.[8]1. Add DMAP last: Introduce the DMAP catalyst to the reaction mixture after the substrate and acylating agent are already present. 2. Use only a catalytic amount of DMAP: Excess DMAP can exacerbate the formation of byproducts.[8]

Experimental Protocols

Protocol 1: Selective O-Acylation under Acidic Conditions

This protocol is designed to favor the formation of the O-acylated product by suppressing the nucleophilicity of the isoxazole nitrogen.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.1 eq)

  • Trifluoroacetic acid (TFA) or Perchloric acid (HClO₄) (as a catalyst or solvent)

  • Anhydrous dichloromethane (DCM) or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • If using a catalytic amount of acid, add it to the solution (e.g., 0.1 eq HClO₄). Alternatively, TFA can be used as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed O-Acylation

This protocol utilizes the high catalytic activity of DMAP for efficient acylation under mild, near-neutral conditions. Careful control of stoichiometry and temperature is crucial to minimize side reactions.

Materials:

  • This compound

  • Acetic anhydride or other symmetric anhydride (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05-0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the base (TEA or DIPEA, 1.5 eq) to the solution.

  • Add the acylating anhydride (1.2 eq).

  • Finally, add the catalytic amount of DMAP (0.05-0.1 eq) to the stirred mixture at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product via silica gel chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired O-acylation pathway and the primary side reactions.

G Start This compound + Acylating Agent O_Acyl Desired O-Acylated Product (Ester) Start->O_Acyl Favored Pathway N_Acyl N-Acylated Intermediate Start->N_Acyl Competing Pathway Ring_Open Ring-Opened Products Start->Ring_Open Degradation Pathway Acidic Acidic Conditions (e.g., TFA, HClO₄) Acidic->O_Acyl Promotes Basic Basic Conditions (e.g., Strong Base, Heat) Basic->Ring_Open Promotes Neutral Neutral/Mildly Basic (e.g., DMAP, TEA) Neutral->N_Acyl Can Lead To

Caption: Competing pathways in the acylation of this compound.

G cluster_0 Troubleshooting Workflow Start Low Yield or Impure Product Check_Purity Verify Reagent Purity & Anhydrous Conditions Start->Check_Purity Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Check_Purity->Analyze_Byproducts Is_N_Acyl N-Acylation Observed? Analyze_Byproducts->Is_N_Acyl Is_Ring_Open Ring Opening Observed? Analyze_Byproducts->Is_Ring_Open Switch_Acidic Switch to Acidic Conditions (Protocol 1) Is_N_Acyl->Switch_Acidic Yes Optimize_Catalyst Optimize DMAP Stoichiometry & Addition Is_N_Acyl->Optimize_Catalyst No Milder_Base Use Milder Base & Lower Temperature Is_Ring_Open->Milder_Base Yes Is_Ring_Open->Optimize_Catalyst No

Caption: Logical workflow for troubleshooting acylation side reactions.

References

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. - ResearchGate.
  • Proposed mechanism for ring‐opening and isomerization reactions of substrate 1. - ResearchGate.
  • Construction of Isoxazole ring: An Overview.
  • Diradical Interactions in Ring-Open Isoxazole - NSF Public Access Repository.
  • Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Journal of Medicinal Chemistry.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry.
  • Isoxazole synthesis - Organic Chemistry Portal.
  • Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. Angewandte Chemie International Edition.
  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry.
  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
  • Acylation of Alcohols, Part 4: with Carboxylic Acids - YouTube.
  • Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances.
  • A heterobifunctional molecule system for targeted protein acetylation in cells. Methods in Cell Biology.
  • N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents. Chemical Science.
  • Ester synthesis by acylation - Organic Chemistry Portal.
  • Targeted Protein Acetylation in Cells Using Heterobifunctional Molecules - PMC.
  • Catalysis by 4-dialkylaminopyridines - Semantic Scholar.
  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Organic Chemistry Frontiers.
  • Targeted Protein Acetylation in Cells Using Heterobifunctional Molecules - bioRxiv.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV.
  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters.
  • Why are TEA/DMAP/n-methylimidazole turning yellow or red in acetic anhydride? - ResearchGate.

Sources

Technical Support Center: Optimizing Catalyst Loading for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this critical heterocyclic scaffold. Here, we will delve into the nuances of catalyst loading, a pivotal parameter that can significantly impact reaction yield, selectivity, and overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in isoxazole synthesis?

A1: In many common synthetic routes to isoxazoles, particularly in 1,3-dipolar cycloadditions, catalysts, often based on copper(I) or other transition metals, play a crucial role in accelerating the reaction rate and controlling the regioselectivity.[1][2][3] For instance, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a related triazole structure, the catalyst facilitates the formation of a key metallacycle intermediate, dramatically lowering the activation energy compared to the uncatalyzed thermal reaction.[2][4] A similar principle applies to certain isoxazole syntheses. Lewis acid catalysts can also be employed to enhance the efficiency of nitrile oxide generation, a key intermediate in many isoxazole syntheses.[5][6]

Q2: How does catalyst loading generally affect the yield and reaction time of isoxazole synthesis?

A2: Generally, increasing the catalyst loading can lead to a significant increase in reaction yield and a decrease in reaction time.[7] However, there is an optimal range for catalyst loading. Beyond this point, increasing the catalyst amount may not lead to further improvements and could even be detrimental, potentially leading to side reactions or difficulties in purification.[7] It is crucial to find the "sweet spot" where the reaction proceeds efficiently to completion without excessive catalyst use.

Q3: Can the choice of catalyst influence the regioselectivity of the isoxazole product?

A3: Absolutely. The choice of catalyst can be a determining factor in the regioselectivity of isoxazole synthesis, especially in reactions involving unsymmetrical starting materials. For example, in 1,3-dipolar cycloadditions, copper(I) catalysts can direct the reaction to favor a specific regioisomer.[1] Similarly, Lewis acids can influence regioselectivity by coordinating to the reactants and altering their electronic properties.[5]

Q4: Are there greener or more sustainable catalyst options for isoxazole synthesis?

A4: Yes, the field is actively moving towards more sustainable practices. This includes the development of metal-free synthetic routes to circumvent the issues associated with metal catalysts, such as cost, toxicity, and challenging removal from the final product.[8][9] Additionally, the use of heterogeneous catalysts, which can be easily recovered and reused, is a key strategy in green chemistry.[10] Research into organocatalysis for these transformations is also a promising and more environmentally benign approach.[11][12]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments, with a focus on catalyst-related problems.

Problem 1: Low or No Product Yield

Q: My isoxazole synthesis is resulting in a low yield or no product at all. How can I troubleshoot this with respect to the catalyst?

A: Low yields can stem from several factors related to your catalyst. A systematic approach is the best way to identify and solve the issue.

Possible Causes & Troubleshooting Steps:

  • Catalyst Inactivity:

    • Verification: Ensure your catalyst is active. For instance, in copper-catalyzed reactions, the active species is typically Cu(I).[4][10] If you are starting with a Cu(II) salt, a reducing agent like sodium ascorbate is often necessary to generate the active Cu(I) in situ.[4][10]

    • Pre-activation: Some catalysts may require a pre-activation step. Consult the literature for the specific catalyst you are using.

    • Storage: Improper storage can lead to catalyst degradation. Ensure your catalyst is stored under the recommended conditions (e.g., under an inert atmosphere, protected from light and moisture).

  • Insufficient Catalyst Loading:

    • Optimization: The optimal catalyst loading is highly dependent on the specific reaction. If you suspect insufficient catalyst, a systematic screening of catalyst loading is recommended.[13] You can perform a series of small-scale reactions with varying catalyst concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to determine the optimal amount.[7]

    • Literature Precedent: Review the literature for similar transformations to get a reasonable starting point for catalyst loading.

  • Catalyst Poisoning:

    • Impurity Check: Impurities in your starting materials, solvents, or from the reaction atmosphere can act as catalyst poisons. Ensure the purity of all your reagents and use high-quality, dry solvents.

    • Inert Atmosphere: For air-sensitive catalysts, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation.[14]

Problem 2: Formation of a Mixture of Regioisomers

Q: My reaction is producing a mixture of isoxazole regioisomers. How can catalyst optimization improve regioselectivity?

A: The formation of regioisomers is a common challenge, particularly with unsymmetrical alkynes or nitrile oxides.[5] The catalyst plays a key role in controlling which isomer is preferentially formed.

Strategies for Improving Regioselectivity:

  • Catalyst Screening: Different catalysts can exhibit different selectivities. If you are using a copper catalyst, for example, experimenting with different copper sources (e.g., CuI, CuBr, [Cu(CH3CN)4]PF6) or ligand systems can significantly impact the regiochemical outcome.

  • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can enhance regioselectivity.[5][6] A screening of various Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, BF₃·OEt₂) and their loadings should be performed.

  • Solvent Effects: The solvent can influence the catalyst's behavior and, consequently, the regioselectivity.[1] Experiment with a range of solvents with varying polarities.

Problem 3: Significant Side Product Formation

Q: I'm observing significant side products, such as the dimerization of my nitrile oxide intermediate. Can catalyst loading help?

A: Yes, catalyst loading can influence the rates of competing reactions. Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations.[1][5]

Optimization Strategies to Minimize Side Products:

  • Catalyst Loading vs. Reaction Rate: A higher catalyst loading can accelerate the desired cycloaddition, outcompeting the dimerization pathway. However, an excessively high loading might also promote other undesired side reactions. Careful optimization is key.

  • Slow Addition: While not directly a catalyst parameter, the slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne and the catalyst can help maintain a low concentration of the reactive intermediate, thus minimizing dimerization.[5]

  • Temperature Control: In conjunction with catalyst optimization, adjusting the reaction temperature can also help favor the desired reaction pathway over side reactions.[1]

Experimental Protocols & Data Presentation

Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for determining the optimal catalyst loading for a generic copper-catalyzed isoxazole synthesis via 1,3-dipolar cycloaddition.

Materials:

  • Aldoxime (nitrile oxide precursor)

  • Alkyne

  • Copper(I) catalyst (e.g., CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., acetonitrile)

  • Reaction vials

  • Stir plate and stir bars

  • TLC plates and developing chamber

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Set up parallel reactions: In a series of reaction vials, add the alkyne (1.0 equiv) and the aldoxime (1.1 equiv).

  • Vary catalyst loading: To each vial, add a different amount of the copper(I) catalyst. A good starting range to screen is 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol%.

  • Initiate the reaction: Dissolve the reactants in the chosen solvent and add the base (e.g., 1.2 equiv).

  • Monitor the reaction: Stir the reactions at the desired temperature and monitor their progress by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., LC-MS).

  • Work-up and analysis: Once the reactions are complete (or after a set time), quench the reactions and perform a standard work-up.

  • Determine yield: Isolate the product from each reaction, typically by column chromatography, and determine the yield.

  • Analyze results: Plot the yield versus the catalyst loading to identify the optimal concentration.

Data Presentation: Example of Catalyst Loading Optimization

The results of a catalyst loading screen can be effectively summarized in a table for easy comparison.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.52445
21.01872
32.01291
45.01292

Reaction conditions: Aldoxime (1.1 equiv), alkyne (1.0 equiv), triethylamine (1.2 equiv), acetonitrile, room temperature.

From this example data, a catalyst loading of 2.0 mol% appears to be the most efficient, providing a high yield in a reasonable timeframe. Increasing the loading to 5.0 mol% offers no significant improvement in yield.

Visualizing the Process

Workflow for Troubleshooting Catalyst-Related Issues

The following diagram illustrates a logical workflow for troubleshooting common problems encountered during catalyst optimization for isoxazole synthesis.

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Poor Selectivity) check_catalyst Is the Catalyst Active and Correctly Handled? start->check_catalyst optimize_loading Systematically Screen Catalyst Loading check_catalyst->optimize_loading Yes fail Consult Further Literature/ Expert Advice check_catalyst->fail No screen_catalysts Screen Different Catalysts/Ligands optimize_loading->screen_catalysts No Improvement success Problem Resolved optimize_loading->success Improved check_purity Are Starting Materials and Solvents Pure? screen_catalysts->check_purity No Improvement screen_catalysts->success Improved modify_conditions Modify Other Reaction Conditions (Temperature, Solvent, Concentration) check_purity->modify_conditions Yes check_purity->fail No modify_conditions->success Improved modify_conditions->fail No Improvement

Caption: A decision-making flowchart for troubleshooting catalyst-related issues.

General Catalytic Cycle for Copper-Catalyzed Isoxazole Synthesis

This diagram provides a simplified representation of a plausible catalytic cycle for the copper(I)-catalyzed 1,3-dipolar cycloaddition leading to isoxazoles.

CatalyticCycle cluster_reactants Reactants Cu_I Cu(I) Catalyst Alkyne_Complex Cu(I)-Alkyne Complex Cu_I->Alkyne_Complex + Alkyne Metallacycle Copper Metallacycle Alkyne_Complex->Metallacycle + Nitrile Oxide Product_Complex Cu(I)-Isoxazole Complex Metallacycle->Product_Complex Cyclization Product_Complex->Cu_I Product Release Isoxazole Isoxazole Product Product_Complex->Isoxazole Alkyne Alkyne Nitrile_Oxide Nitrile Oxide

Caption: A simplified catalytic cycle for copper-catalyzed isoxazole synthesis.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Copper-Catalyzed Aerobic Oxidative Cyclization of Propargylamines for the Synthesis of Isoxazoles. The Journal of Organic Chemistry, 87(16), 11222–11225.
  • Fokin, V. V., et al. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Proceedings of the National Academy of Sciences, 102(35), 12282-12287.
  • Ghevade, S. P., et al. (2025). Ultrasound-promoted ferrite-catalyzed protocol for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones. Ultrasonics Sonochemistry, 115, 106821.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the 1,3-Dipolar Cycloaddition of Azides to Terminal Alkynes. Journal of the American Chemical Society, 127(1), 210–216.
  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Practical and Regioselective Synthesis of 3-Amino-5-alkyl- and 5-Amino-3-alkylisoxazoles. Synthesis, 45(02), 171–173.
  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). A Facile One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996–4008.
  • MDPI. (n.d.). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2.
  • Mykhailiuk, P. K., et al. (2016). Base-mediated metal-free synthesis of aminoisoxazoles at the multigram scale. Green Chemistry, 18(19), 5143-5147.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Praveen, C., Kalyanasundaram, A., & Perumal, P. T. (2010). AuCl3-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: A New Protocol for the Synthesis of Substituted Isoxazoles. Synlett, 2010(05), 777–781.
  • RSC Publishing. (2024). Advances in isoxazole chemistry and their role in drug discovery.
  • Shin, J.-A., Lim, Y.-G., & Lee, K.-H. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction in Water Using Cyclodextrin as a Phase Transfer Catalyst. The Journal of Organic Chemistry, 77(8), 4117–4122.
  • Tachallait, H., et al. (2019). Sonication-assisted one-pot three-step synthesis of novel N-saccharin isoxazole and isoxazoline derivatives. Tetrahedron Letters, 60(31), 2053-2057.
  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). A Convenient Synthesis of Isoxazoles from α,β-Unsaturated Carbonyl Compounds and N-Hydroxyl-4-toluenesulfonamide. Organic Letters, 11(17), 3982–3985.
  • TSI Journals. (n.d.). Organo-catalytic [4+2] Aza Diels Alder Cycloaddition Reaction in.
  • Vertex AI Search. (n.d.). Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole.
  • Vertex AI Search. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
  • Vertex AI Search. (n.d.). Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • Yang, Y., et al. (2015). Copper-Catalyzed Conversion of Methylarenes into Isoxazole Derivatives with KNO3 as the Source of Nitrile Oxide. Organic Letters, 17(15), 3822-3825.
  • Zhang, L., et al. (2015). An efficient protocol for the CuAAC catalyzed by Cu(CH3COO)2·H2O in supercritical carbon dioxide in the absence of the ligand. Green Chemistry, 17(2), 935-939.

Sources

addressing poor solubility of 4-Hydroxymethyl-Isoxazole in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Hydroxymethyl-Isoxazole. This molecule, a key heterocyclic building block in medicinal chemistry and drug discovery, presents a significant formulation challenge due to its inherently poor solubility in aqueous media.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide both foundational understanding and actionable troubleshooting protocols to overcome this hurdle. Our goal is to empower you with the knowledge to design robust experiments and develop effective formulations by systematically addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a derivative of isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms. The isoxazole ring is a critical pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its role in a wide spectrum of biological activities, including anti-inflammatory and anti-cancer effects.[3][4] The hydroxymethyl group at the 4-position provides a key site for further chemical modification, making it a versatile intermediate in synthetic chemistry.

Q2: What causes the poor aqueous solubility of this compound?

The solubility challenge arises from its molecular structure. While the hydroxymethyl group (-CH₂OH) can participate in hydrogen bonding with water, the isoxazole ring itself is a relatively non-polar, hydrophobic core.[1][5] For the molecule to dissolve, energy is required to overcome the crystal lattice forces of the solid compound and to disrupt the strong hydrogen bonding network of water. When the energy gained from solvating the molecule is insufficient to overcome these barriers, solubility is low.[6]

Q3: What are the experimental consequences of poor solubility?

Poor aqueous solubility is a major impediment in drug development, leading to several critical issues:

  • Inaccurate Bioactivity Data: In in vitro assays, the compound may precipitate out of the media, leading to an underestimation of its true potency and efficacy.[7]

  • Low and Variable Bioavailability: For a drug to be absorbed orally, it must first dissolve in gastrointestinal fluids.[] Poor solubility is a primary reason for low absorption, resulting in inadequate drug concentration at the target site.[9]

  • Formulation Difficulties: Creating stable and effective dosage forms, especially parenteral (injectable) solutions, becomes extremely challenging.[10]

Q4: What general strategies can be used to improve the solubility of this compound?

Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[6][11]

  • Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) and modifying the crystal structure (polymorphs, amorphous forms).[11]

  • Chemical Modifications: These strategies involve altering the micro-environment of the drug molecule. Key methods include pH adjustment, the use of co-solvents, complexation (e.g., with cyclodextrins), and micellar solubilization using surfactants.[11][12]

This guide will focus on the most common and accessible chemical modification techniques for a laboratory setting.

Troubleshooting Guide: Step-by-Step Solubility Enhancement Protocols

This section provides detailed methodologies to systematically evaluate and overcome the solubility challenges of this compound.

Strategy 1: pH Adjustment

Scientific Principle: Many drug molecules are weak acids or bases. By adjusting the pH of the aqueous medium, you can shift the equilibrium towards the ionized form of the molecule, which is generally much more soluble in water than the neutral form.[13][14] This is because the charged species can participate in stronger ion-dipole interactions with water molecules.[15] Although isoxazole itself is weakly basic, the overall molecule's ionizable properties must be determined experimentally.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide physiological and experimental pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each buffer solution in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH of each buffer. This plot represents the pH-solubility profile.

Diagram: Workflow for pH-Solubility Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) prep_samples Add Excess Compound to Buffers prep_buffers->prep_samples Step 1-2 equilibrate Equilibrate (24-48h at const. Temp) prep_samples->equilibrate Step 3 centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge Step 4 quantify Analyze Supernatant by HPLC centrifuge->quantify Step 5 plot_data Plot Solubility vs. pH quantify->plot_data Step 6

Caption: Workflow for determining the pH-solubility profile.

Strategy 2: Co-solvency

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16] This reduction in polarity lowers the energy required to create a cavity for the non-polar solute and enhances solubility.[] This is one of the most effective and widely used techniques for early-stage drug screening and formulation.[6]

Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO), Glycerin.[][16]

  • Prepare Co-solvent Mixtures: Create a series of aqueous mixtures with varying percentages of a co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v Ethanol in water).

  • Determine Solubility: Using the same "shake-flask" method described in the pH adjustment protocol, determine the saturation solubility of this compound in each co-solvent mixture.

  • Repeat for Other Co-solvents: Repeat the process for other relevant co-solvents (e.g., PG, PEG 400) to identify the most effective one.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each solvent tested.

Co-solvent System (v/v)Expected Solubility Increase (Fold vs. Water)Primary ApplicationConsiderations
10% Ethanol / Water5 - 15In vitro assays, early oral formulationsSimple, widely used
20% PEG 400 / Water20 - 50Oral and topical formulationsLow toxicity, good solubilizer
30% Propylene Glycol / Water25 - 60Parenteral and oral formulationsCan cause irritation at high concentrations
5% DMSO / Water>100In vitro stock solutionsPotential for cell toxicity; not for in vivo use

Note: These values are illustrative. Actual fold increases must be determined experimentally.

Strategy 3: Micellar Solubilization with Surfactants

Scientific Principle: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[17] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[18] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can effectively encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the bulk aqueous solution.[18][19]

Common Surfactants: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS), Cremophor® EL.[18][20]

  • Prepare Surfactant Solutions: Prepare aqueous solutions of different surfactants (e.g., Tween 80, SDS) at various concentrations, both below and above their known CMC values (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Determine Solubility: Use the shake-flask method to measure the saturation solubility of this compound in each surfactant solution.

  • Data Analysis: Plot the solubility against the surfactant concentration. A sharp increase in solubility is typically observed at or above the CMC.

Diagram: Mechanism of Micellar Solubilization

G cluster_water Aqueous Medium s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 label_tail Hydrophobic Tail center->label_tail label_head Hydrophilic Head s1->label_head drug Drug label_micelle Micelle (Hydrophobic Core)

Caption: A drug molecule encapsulated within a surfactant micelle.

Strategy 4: Complexation with Cyclodextrins

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides that have a truncated cone or toroidal shape.[21][22] The exterior of the toroid is hydrophilic, making it water-soluble, while the internal cavity is hydrophobic. Poorly soluble molecules like this compound can fit into this hydrophobic cavity, forming a water-soluble "inclusion complex".[11][21] This technique is highly valued in pharmaceutical development for its ability to improve solubility, stability, and bioavailability with low toxicity.[22][23] 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with enhanced water solubility and safety.[23][24]

  • Prepare CD Solutions: Prepare a series of aqueous solutions of HPβCD with increasing concentrations (e.g., 0, 10, 20, 50, 100 mM).

  • Determine Solubility: Add an excess amount of this compound to each CD solution and determine the saturation solubility using the shake-flask method as described previously.

  • Data Analysis: Plot the solubility of the compound against the concentration of HPβCD. The resulting graph is a phase-solubility diagram. A linear increase (Aₗ-type diagram) suggests the formation of a 1:1 soluble complex, which is the most common scenario.[25] The slope of this line can be used to calculate the complexation efficiency and stability constant.

Decision-Making Guide for Solubility Enhancement

Choosing the right strategy depends on your experimental context, including the required concentration, intended application (e.g., in vitro vs. in vivo), and tolerance for excipients.

Diagram: Strategy Selection Flowchart

G node_rect node_rect node_end node_end start Start: Compound is Insoluble q1 Application? start->q1 q3 Toxicity a Major Concern? (e.g., IV Dosing) q1->q3 In Vivo / Pre-clinical node_rect_invitro node_rect_invitro q1->node_rect_invitro In Vitro / Screening q2 High Concentration Needed? (>100x Increase) node_end_cosolvent Use Co-solvents (e.g., DMSO, Ethanol). Simplest and fastest approach. q2->node_end_cosolvent No node_end_surfactant Use Surfactants or high % Co-solvent. Offers higher solubilization capacity. q2->node_end_surfactant Yes node_end_cosolvent_vivo Use GRAS Co-solvents (PG, PEG 400) or Surfactants (Tween 80). q3->node_end_cosolvent_vivo No (e.g., Oral) node_end_cd Use Cyclodextrins (HPβCD). Excellent safety profile, ideal for parenteral use. q3->node_end_cd Yes node_rect_invitro->q2

Caption: Decision tree for selecting a solubility enhancement method.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Cosolvent. (n.d.). In Wikipedia.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). Journal of Applied Pharmaceutical Science, 5(6), 1-9.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences, 5(2), 64-73.
  • Solubility of 5-[7-[2-chloro-4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole. (n.d.). Solubility of Things.
  • Co-solvent: Significance and symbolism. (2023). Symbolism and Significance.
  • pH Adjustment and Co-Solvent Optimiz
  • Solubility of Isoxazole. (n.d.). Solubility of Things.
  • Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. (2020).
  • Understanding the Role and Importance of Cosolvents in Drug Development and Experimentation. (n.d.).
  • pH adjustment: Significance and symbolism. (2023). Symbolism and Significance.
  • Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2018).
  • solubility enhancement -by pH change & complex
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2020). Polymers, 12(10), 2345.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Medicinal Chemistry Research, 26(1), 1-21.
  • Aytac, Z., Sen, H. S., Durgun, E., & Uyar, T. (2015). Sulfisoxazole/cyclodextrin inclusion complex incorporated in electrospun hydroxypropyl cellulose nanofibers as drug delivery system. Colloids and Surfaces B: Biointerfaces, 128, 331-338.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Sridevi, S. (2016).
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 1-9.
  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative. (2020). Brazilian Journal of Pharmaceutical Sciences, 56.
  • Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. (2010). Drug Metabolism and Disposition, 38(5), 850-857.
  • Surfactants & Solubilizers. (n.d.). Ingredients To Die For.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2020). Molecules, 25(19), 4431.
  • A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 183-192.

Sources

Technical Support Center: Minimizing Epimerization with 4-Hydroxymethyl-Isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-hydroxymethyl-isoxazole and its derivatives. This resource is designed to provide in-depth, field-proven insights into a critical challenge: the prevention of epimerization at adjacent stereocenters during chemical transformations. As specialists in synthetic and medicinal chemistry, we understand that maintaining stereochemical integrity is paramount to the efficacy and safety of your target molecules.[1][2] This guide moves beyond simple protocols to explain the underlying mechanisms of epimerization and offers robust, validated strategies to ensure the stereochemical purity of your compounds.

Understanding the Challenge: The Isoxazole Ring and Epimerization

The isoxazole moiety is a valuable heterocycle in medicinal chemistry, prized for its role in a wide array of biologically active compounds.[3][4][5][6][7] However, the electron-withdrawing nature of the isoxazole ring can exacerbate the risk of epimerization at a neighboring chiral center, particularly under basic conditions. This occurs through the abstraction of an acidic proton at the stereocenter, leading to a planar enolate or a related intermediate, which can then be re-protonated from either face, resulting in a loss of stereochemical purity.[1][8]

This guide will address this challenge in a practical, question-and-answer format, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant epimerization during a peptide coupling reaction involving a this compound-containing amino acid. What are the likely causes?

A1: Epimerization during peptide bond formation is a common and well-documented issue, primarily driven by two mechanisms:

  • Oxazolone Formation: This is the most prevalent pathway.[1][8] Activation of the carboxylic acid of your N-protected amino acid can lead to intramolecular cyclization, forming a planar oxazolone intermediate. This intermediate is achiral and susceptible to racemization before the incoming amine attacks, leading to a mixture of diastereomers.[1][8]

  • Direct Enolization: The use of strong bases can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate.[1][8] This is particularly relevant when the α-substituent, in this case, the this compound, is electron-withdrawing, as it stabilizes the resulting enolate.

The presence of the isoxazole ring likely increases the acidity of the α-proton, making it more susceptible to both pathways.

Q2: What specific coupling reagents are recommended to minimize epimerization in this context?

A2: The choice of coupling reagent is critical. Highly reactive reagents can accelerate the formation of the problematic oxazolone intermediate.[1] For sensitive substrates like those containing the this compound moiety, consider the following:

  • Uronium/Aminium-based Reagents with Additives: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are highly effective at minimizing epimerization.[2] HATU, in combination with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), promotes rapid amide bond formation, which outcompetes the rate of oxazolone formation and subsequent racemization.[1][2]

  • Carbodiimides with Additives: While standard carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be effective, they should always be used with an additive such as HOBt or CuCl₂ to suppress epimerization.[1] The additive intercepts the highly reactive O-acylisourea intermediate, forming a less reactive activated ester that is more resistant to racemization.

Here is a workflow to guide your selection of coupling reagents:

G cluster_0 Reagent Selection for Epimerization Control Start Start: Epimerization Observed High_Reactivity Are you using a highly reactive coupling reagent without an additive? Start->High_Reactivity Consider_HATU Switch to HATU/HOAt or COMU High_Reactivity->Consider_HATU Yes Use_Additive Add HOBt or CuCl₂ to your carbodiimide protocol High_Reactivity->Use_Additive No Monitor Monitor reaction by LC-MS for epimer formation Consider_HATU->Monitor Use_Additive->Monitor

Caption: Decision workflow for selecting coupling reagents to minimize epimerization.

Q3: How does the choice of base and solvent impact epimerization rates?

A3: The reaction environment plays a crucial role in controlling epimerization.

ParameterRecommendation for Minimizing EpimerizationRationale
Base Use a hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.Stronger, less hindered bases like triethylamine (TEA) can more readily abstract the acidic α-proton, promoting the direct enolization pathway.[1][8]
Solvent Employ less polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) can stabilize the charged intermediates involved in both epimerization pathways, thus accelerating the process.[1] In some cases, a mixture of solvents, such as DMSO/toluene, has been shown to reduce epimerization levels.[9][10]
Q4: Can reaction temperature and time be optimized to prevent epimerization?

A4: Absolutely. These are critical parameters to control.

  • Temperature: Lowering the reaction temperature is one of the most effective ways to suppress epimerization.[1] It is highly recommended to perform the activation step (addition of the coupling reagent) at 0°C or even -15°C. After the addition of the amine, the reaction can be allowed to slowly warm to room temperature.

  • Activation Time: Minimize the time the carboxylic acid is activated before the amine is introduced.[1] A prolonged activation period increases the concentration of the epimerization-prone activated intermediate. Consider in situ activation methods where the coupling reagent is added to a mixture of the carboxylic acid and the amine.

Here is a graphical representation of the key factors influencing epimerization:

G cluster_1 Factors Influencing Epimerization Epimerization Epimerization Base Strong, Unhindered Base Base->Epimerization Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Epimerization Temp High Temperature Temp->Epimerization Time Long Activation Time Time->Epimerization

Caption: Key factors that can increase the rate of epimerization.

Detailed Experimental Protocols

Protocol 1: Low-Epimerization Peptide Coupling Using HATU

This protocol is designed for coupling a this compound-containing carboxylic acid with an amine, minimizing the risk of epimerization.

Materials:

  • N-protected this compound-containing carboxylic acid (1.0 eq)

  • Amine component (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Anhydrous DCM

Procedure:

  • Dissolve the N-protected this compound-containing carboxylic acid (1.0 eq) and the amine component (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.

  • To the cooled solution of the acid and amine, add DIPEA (2.5 eq) and stir for 5 minutes.

  • Slowly add the HATU solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Additional FAQs

Q5: Is the 4-hydroxymethyl group itself reactive under these conditions?

A5: The primary alcohol of the 4-hydroxymethyl group is generally stable under standard peptide coupling conditions. However, with highly reactive coupling reagents and in the absence of a nucleophile (the amine), there is a small possibility of side reactions such as esterification if another carboxylic acid is present. Following the recommended protocols should minimize this risk.

Q6: What is the approximate pKa of the C5-H on the isoxazole ring?

Q7: Are there any known incompatibilities of the isoxazole ring system with common reagents?

A7: The isoxazole ring is generally stable but can be susceptible to cleavage under certain conditions. Strong reducing agents (e.g., catalytic hydrogenation with certain catalysts) can lead to N-O bond cleavage. Also, strong basic conditions, particularly at elevated temperatures, can promote ring-opening.[11] It is always advisable to perform small-scale test reactions when exploring new transformations with this heterocyclic system.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Peptide Purity: How HATU Minimizes Epimerization in Synthesis.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Fukuda, N., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Communications Chemistry, 6(1), 231.
  • Fukuda, N., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 14(1), 231.
  • Siddiqui, N., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5439-5459.
  • Popov, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577.
  • Popov, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ACS Publications.
  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Journal of Drug Delivery and Therapeutics. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.

Sources

Technical Support Center: Navigating the Challenges in the Scale-Up of 4-Hydroxymethyl-Isoxazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up of 4-Hydroxymethyl-Isoxazole synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when transitioning from bench-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the synthesis of this compound, providing quick and accessible answers to streamline your experimental workflow.

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable approach involves a two-step synthesis. The first step is the preparation of an intermediate, ethyl 4-isoxazolecarboxylate. This is typically achieved through the cyclocondensation of diethyl 2-(ethoxymethylene)-3-oxosuccinate with hydroxylamine[1][2]. The subsequent and final step is the reduction of the ethyl ester to the corresponding primary alcohol, this compound, using a powerful reducing agent like Lithium Aluminum Hydride (LAH)[3][4][5].

Q2: What are the primary safety concerns when working with Lithium Aluminum Hydride (LAH) on a larger scale?

A2: LAH is a highly reactive and pyrophoric reagent, and its handling on a large scale demands strict safety protocols. Key concerns include its violent reaction with water and other protic solvents, which liberates highly flammable hydrogen gas[6]. The quenching of excess LAH is a significantly exothermic process that can lead to thermal runaways if not properly controlled[6]. All operations involving LAH must be conducted under an inert atmosphere (nitrogen or argon), in anhydrous solvents, and with appropriate personal protective equipment (flame-retardant lab coat, safety goggles, and gloves)[6].

Q3: Are there any stability concerns for the 4-hydroxymethyl group during the work-up procedure?

A3: Yes, the hydroxymethyl group can be sensitive to the reaction conditions, particularly the pH. The standard Fieser work-up for an LAH reduction involves the use of a strong base (15% aqueous NaOH)[7]. While many primary alcohols are stable under these conditions, it is crucial to evaluate the stability of your specific compound. Prolonged exposure to strongly basic conditions, especially at elevated temperatures, could potentially lead to side reactions. It is advisable to keep the work-up temperature low and the processing time to a minimum.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the final product's purity?

A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for monitoring the disappearance of the starting ester and the formation of the alcohol product. It is also the primary method for quantifying the purity of the final product[6]. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation of the final product and for identifying any process-related impurities.

II. Troubleshooting Guides

This section provides detailed, in-a-question-and-answer format, troubleshooting advice for specific problems that may be encountered during the scale-up of this compound production.

Problem 1: Low Yield of this compound after LAH Reduction

Question: I am experiencing a significantly lower yield of this compound on a larger scale compared to my bench-scale experiments. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields during the scale-up of an LAH reduction can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Causality: On a larger scale, inefficient mixing can lead to localized areas of low LAH concentration, resulting in incomplete conversion of the starting ester. The high viscosity of the reaction mixture as the aluminum alkoxide intermediate forms can exacerbate this issue.

    • Troubleshooting:

      • Improve Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer that provides vigorous and efficient mixing throughout the reaction.

      • Monitor Reaction Progress: Regularly take aliquots of the reaction mixture (with extreme caution and proper quenching of the aliquot) to monitor the conversion by HPLC or TLC.

      • Reagent Purity: Ensure the LAH used is of high purity and has not been deactivated by exposure to atmospheric moisture.

  • Product Loss During Work-up:

    • Causality: The aluminum salts generated during the work-up can form a gelatinous precipitate that physically traps the product, making its extraction difficult[6]. Emulsion formation during the aqueous wash is also a common cause of product loss on a larger scale.

    • Troubleshooting:

      • Adherence to Fieser Method Stoichiometry: The Fieser work-up is designed to produce a granular, easily filterable precipitate of aluminum salts. Strict adherence to the reagent ratios is critical. For every 'x' grams of LAH used, the slow, sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water is recommended[7].

      • Temperature Control During Quench: The quenching process is highly exothermic. Maintain the reaction temperature at 0°C with an efficient cooling bath during the dropwise addition of water and NaOH solution to prevent side reactions and ensure the formation of a manageable precipitate[6].

      • Breaking Emulsions: If an emulsion forms, several techniques can be employed on a larger scale:

        • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion[1][2][8][9].

        • Filtration through Celite: Passing the entire mixture through a pad of celite can sometimes break the emulsion and trap the fine solid particles that may be stabilizing it.

        • Centrifugation: If the scale allows, centrifugation is a very effective method for separating the layers[1][2].

Experimental Protocol: Fieser Work-up for LAH Reduction

  • Cool the reaction vessel to 0°C using an ice-water or ice-brine bath.

  • With vigorous stirring, slowly and carefully add the quenching agents in the following order for every X g of LAH used:

    • X mL of water (dropwise addition).

    • X mL of 15% (w/v) aqueous NaOH solution (dropwise addition).

    • 3X mL of water (can be added at a slightly faster rate).

  • Remove the cooling bath and allow the mixture to warm to room temperature while stirring for at least 1 hour. A granular white precipitate should form.

  • Filter the mixture through a pad of Celite® or a suitable filter press for larger scales.

  • Wash the filter cake thoroughly with the reaction solvent (e.g., THF or diethyl ether) to recover any adsorbed product.

  • Combine the filtrate and the washes, and concentrate under reduced pressure to obtain the crude this compound.

Data Presentation: Fieser Work-up Reagent Ratios

ReagentRatio relative to LAH (by weight)Purpose
Water1 mL per 1 g of LAHQuenches excess LAH
15% aq. NaOH1 mL per 1 g of LAHHydrolyzes aluminum alkoxides
Water3 mL per 1 g of LAHCompletes precipitation

Visualization: LAH Reduction and Work-up Workflow

LAH_Reduction_Workflow cluster_reaction Step 1: LAH Reduction cluster_workup Step 2: Fieser Work-up cluster_isolation Step 3: Product Isolation Start Ethyl 4-isoxazolecarboxylate in Anhydrous Solvent Add_LAH Add LAH solution/powder under N2 Start->Add_LAH Reaction Stir at specified temperature Add_LAH->Reaction Monitor Monitor by HPLC/TLC Reaction->Monitor Cool Cool to 0°C Monitor->Cool Quench_H2O Slowly add H2O Cool->Quench_H2O Quench_NaOH Slowly add 15% NaOH Quench_H2O->Quench_NaOH Quench_H2O2 Add final portion of H2O Quench_NaOH->Quench_H2O2 Warm_Stir Warm to RT and stir Quench_H2O2->Warm_Stir Filter Filter through Celite® Warm_Stir->Filter Wash Wash filter cake with solvent Filter->Wash Concentrate Concentrate filtrate Wash->Concentrate End Crude this compound Concentrate->End

Workflow for LAH reduction and Fieser work-up.
Problem 2: Product Decomposition or Impurity Formation

Question: My final product shows signs of degradation or contains significant impurities that were not present in the small-scale synthesis. What could be the cause?

Answer:

Product degradation and the formation of new impurities upon scale-up often point to issues with temperature control, prolonged reaction or work-up times, or the stability of the product under the work-up conditions.

Potential Causes and Solutions:

  • Thermal Stress:

    • Causality: The highly exothermic nature of the LAH quench can create localized "hot spots" in a large reactor if cooling and mixing are not efficient. This can lead to thermal degradation of the product.

    • Troubleshooting:

      • Enhanced Cooling: Ensure the reactor has sufficient cooling capacity. For very large scales, a jacketed reactor with a chilled glycol/brine coolant is necessary.

      • Slow Addition of Quenching Agents: The addition rate of water and NaOH solution is critical. Use a dosing pump for controlled, slow addition, and monitor the internal temperature of the reactor closely.

  • Base-Induced Degradation:

    • Causality: As previously mentioned, the hydroxymethyl group or the isoxazole ring itself may have limited stability in the presence of 15% NaOH, especially if the work-up is prolonged.

    • Troubleshooting:

      • Minimize Work-up Time: Streamline the work-up and filtration process to minimize the contact time of the product with the basic solution.

      • Alternative Work-up Procedures: If base sensitivity is confirmed, consider alternative, milder work-up procedures. One such method involves quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate), which can chelate the aluminum salts and often avoids the formation of persistent emulsions without the need for a strong base[10]. Another option is quenching with sodium sulfate decahydrate (Glauber's salt)[7][11].

  • Byproducts from the LAH Reduction:

    • Causality: While LAH is a powerful reducing agent, it can sometimes lead to over-reduction or side reactions, especially with prolonged reaction times or at elevated temperatures.

    • Troubleshooting:

      • Precise Stoichiometry: Use the minimum effective amount of LAH to achieve full conversion of the starting material. An excess of LAH increases the exotherm during the quench and the potential for side reactions.

      • Reaction Temperature Control: Maintain the optimal reaction temperature. For most ester reductions with LAH, this is typically between 0°C and room temperature.

Visualization: Troubleshooting Logic for Product Degradation

Degradation_Troubleshooting Start Product Degradation or Impurity Formation Observed Check_Temp Review Temperature Profile of Quench Start->Check_Temp Check_Workup_Time Evaluate Work-up Duration Start->Check_Workup_Time Check_Base_Stability Test Product Stability in 15% NaOH Start->Check_Base_Stability Check_Temp->Check_Workup_Time No High_Exotherm High Exotherm Detected Check_Temp->High_Exotherm Yes Check_Workup_Time->Check_Base_Stability No Prolonged_Exposure Prolonged Contact with Base Check_Workup_Time->Prolonged_Exposure Yes Degradation_Confirmed Degradation Confirmed Check_Base_Stability->Degradation_Confirmed Yes Improve_Cooling Improve Reactor Cooling and Slow Addition High_Exotherm->Improve_Cooling Optimize_Workup Optimize Filtration/Extraction Process Prolonged_Exposure->Optimize_Workup Alternative_Workup Consider Rochelle's Salt or Glauber's Salt Work-up Degradation_Confirmed->Alternative_Workup

Decision tree for troubleshooting product degradation.

III. Final Product Purification

Question: I am having difficulty purifying the crude this compound. What are the recommended methods for obtaining a high-purity product?

Answer:

Purification of the crude product is essential to remove any unreacted starting materials, byproducts, and residual inorganic salts. Crystallization is often the most effective and scalable method for purifying solid organic compounds.

Recommended Purification Protocol:

  • Solvent Screening:

    • The choice of crystallization solvent is critical. Ideal solvents should have high solubility for the product at elevated temperatures and low solubility at room temperature or below.

    • Common solvents to screen for a polar compound like this compound include ethyl acetate, isopropanol, acetonitrile, and mixtures of these with non-polar solvents like heptane or toluene.

  • Crystallization Procedure:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent.

    • If the solution is colored, you can perform a hot filtration through a small pad of activated carbon to remove colored impurities.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.

    • Further cool the mixture in an ice bath to maximize the yield of the crystalline product.

    • Isolate the crystals by filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.

  • Chromatographic Purification (if necessary):

    • If crystallization does not provide the desired purity, silica gel column chromatography may be necessary. However, this is less desirable for large-scale production due to the cost and solvent consumption.

    • A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane.

By systematically addressing these common challenges with a combination of sound chemical principles and robust process controls, the successful scale-up of this compound production is readily achievable.

IV. References

  • Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]

  • PrepChem. Synthesis of ethyl-5-(4'-fluorophenyl)-4-isoxazolecarboxylate. Available from: [Link]

  • Chemistry LibreTexts. Quenching Reactions: Lithium Aluminium Hydride. 2021. Available from: [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available from: [Link]

  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. 2018. Available from: [Link]

  • Curly Arrow. Lithium Aluminium Hydride Reductions - Rochelle's Salt. 2009. Available from: [Link]

  • ResearchGate. Filtration characteristics of aluminium hydroxide mixtures (alumina hydrates). Available from: [Link]

  • Google Patents. Method for the separation of precipitated aluminium hydroxide from sodium aluminate solution. Available from:

  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion. Available from: [Link]

  • Environmental Engineering Research. Investigation of Al-hydroxide Precipitate Fouling on the Nanofiltration Membrane System with Coagulation Pretreatment. Available from: [Link]

  • ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. 2024. Available from: [Link]

  • Google Patents. Process for the precipitating of aluminium hydroxide from bayer process liquor. Available from:

  • ResearchGate. Crystallization and Purification. Available from: [Link]

  • MDPI. Optimized Aluminum Hydroxide Adsorption–Precipitation for Improved Viral Detection in Wastewater. Available from: [Link]

  • YouTube. 07.05 Other Reductions by Lithium Aluminum Hydride. 2019. Available from: [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). Available from: [Link]

  • YouTube. Strong Reductions using Lithium Aluminum Hydride (LAH). 2018. Available from: [Link]

  • SlideShare. Reduction Reactions. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. 2023. Available from: [Link]

  • MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. Available from: [Link]

  • Organic Syntheses Procedure. ethyl ethoxymethylenemalonate. Available from: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

  • Google Patents. Preparation method of ethoxy diethyl methylene malonate. Available from:

Sources

Technical Support Center: Optimizing Isoxazole Synthesis Through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency, yield, and selectivity of their isoxazole synthesis protocols. The choice of solvent is a critical, yet often underestimated, parameter that can profoundly influence the outcome of a reaction. Here, we will move beyond simple procedural lists to explore the fundamental principles governing solvent effects, providing you with the expert insights needed to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role of solvents in isoxazole synthesis, helping you make informed decisions before you begin your experiment.

Q1: What are the primary functions of a solvent in isoxazole synthesis?

A solvent is not merely an inert medium but an active participant that influences multiple facets of the reaction. Its primary roles include:

  • Solubilizing Reactants : Ensuring that starting materials are in the same phase to allow for effective molecular interaction.

  • Influencing Reaction Rate : The solvent's polarity and ability to stabilize transition states can significantly accelerate or decelerate a reaction.

  • Controlling Regioselectivity : In reactions with unsymmetrical substrates, the solvent can preferentially stabilize one transition state over another, leading to the formation of a specific regioisomer[1][2].

  • Mediating Temperature : The boiling point of the solvent dictates the maximum temperature of a reaction at atmospheric pressure, which is crucial for controlling reaction kinetics.

Q2: What is the difference between polar protic and polar aprotic solvents, and why is it critical for my reaction?

Understanding this distinction is fundamental to troubleshooting and optimization. The key difference lies in their ability to form hydrogen bonds[3][4].

  • Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds. They can act as hydrogen bond donors[3]. This makes them excellent at stabilizing both cations and anions. However, their ability to form a "cage" around anionic nucleophiles through hydrogen bonding can suppress nucleophilicity, which may slow down certain reaction steps[5].

  • Polar Aprotic Solvents (e.g., acetonitrile (MeCN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone) possess significant dipole moments but lack O-H or N-H bonds[3]. They are poor hydrogen bond donors. They excel at solvating cations while leaving anions relatively "naked" and highly reactive[6]. This often enhances the rate of reactions involving strong nucleophiles.

For isoxazole synthesis, particularly from β-enamino diketones, switching between a protic solvent like ethanol and an aprotic one like acetonitrile can invert the ratio of regioisomers formed[2][7][8].

Q3: Are "green" solvents a viable and effective option for isoxazole synthesis?

Absolutely. The field of green chemistry has driven significant innovation in solvent selection.

  • Water : For many isoxazole syntheses, water has proven to be an inexpensive, non-toxic, and highly efficient medium, often simplifying workup procedures[9][10]. Ultrasound-assisted syntheses in aqueous media have shown excellent yields[10][11].

  • Deep Eutectic Solvents (DES) : Mixtures like choline chloride and glycerol have been used to create effective, environmentally benign reaction media, in some cases providing superior yields compared to traditional organic solvents[12].

  • Solvent-Free Conditions : Mechanochemistry, such as ball-milling, allows reactions to proceed in the absence of any solvent, reducing waste and often simplifying purification[13].

Q4: Specifically for the 1,3-dipolar cycloaddition method, how does solvent choice impact efficiency?

The 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis, typically involving an alkyne and an in situ generated nitrile oxide[13][14]. The solvent is critical here for two main reasons:

  • Nitrile Oxide Generation : The choice of solvent and base for generating the nitrile oxide from its precursor (e.g., a hydroximoyl chloride or an aldoxime) is crucial for efficiency.

  • Preventing Dimerization : Nitrile oxides are prone to rapid dimerization to form undesirable furoxans (1,2,5-oxadiazole 2-oxides)[2][15]. A well-chosen solvent can help ensure the dipolarophile (alkyne) effectively traps the nitrile oxide before it dimerizes. Maintaining a low concentration of the nitrile oxide, for instance by slow addition of a precursor, is a common strategy where the solvent's ability to maintain homogeneity is key[2].

Troubleshooting Guide: From Problem to Solution

This section is formatted to help you diagnose and solve specific issues encountered during your experiments.

Problem 1: My reaction yield is very low or zero.

G start Low or No Yield cause1 Poor Reactant Solubility? start->cause1 cause2 Nitrile Oxide Dimerization? (1,3-Dipolar Cycloaddition) start->cause2 cause3 Decomposition of Starting Materials/Product? start->cause3 sol1 Screen Solvents: - Use a more polar solvent (e.g., DMF, DMSO). - Test a mixture of solvents. cause1->sol1 Solution sol2 Optimize Conditions: - Change solvent to favor cycloaddition. - Ensure slow addition of nitrile oxide precursor. - Use a slight excess of the alkyne. cause2->sol2 Solution sol3 Use Milder Conditions: - Lower reaction temperature. - Choose a less aggressive solvent. - Check pH and stability post-reaction. cause3->sol3 Solution

  • Possible Cause & Solution Details:

    • Poor Solubility: If your starting materials are not fully dissolved, the reaction cannot proceed efficiently. Action: Switch to a solvent with a different polarity. For instance, if you are using a non-polar solvent like toluene, try a more polar aprotic solvent like acetonitrile or DMF.

    • Nitrile Oxide Dimerization: This is a very common side reaction in 1,3-dipolar cycloadditions that directly competes with product formation[2]. Action: The solvent can influence the relative rates of dimerization versus cycloaddition. Sometimes, a less polar solvent can reduce the rate of the undesired dimerization. Additionally, ensure the alkyne is present in a slight excess and consider the slow addition of the nitrile oxide precursor (like an aldoxime with an oxidant, or a hydroximoyl chloride with a base) to keep its instantaneous concentration low[2].

    • Reactant/Product Decomposition: The isoxazole ring can be sensitive to cleavage under strongly basic or reductive conditions[2]. Action: If you suspect decomposition, consider using milder reaction conditions, including a less aggressive solvent or a lower temperature.

Problem 2: I'm getting a mixture of regioisomers and want to favor one.

G start Mixture of Regioisomers cause1 Synthesis Method: Condensation of 1,3-Dicarbonyl? start->cause1 cause2 Synthesis Method: 1,3-Dipolar Cycloaddition? start->cause2 sol1 Switch Solvent Polarity: - Test Polar Protic (e.g., Ethanol) vs. - Polar Aprotic (e.g., Acetonitrile). - Consider adding a Lewis Acid (e.g., BF₃·OEt₂). cause1->sol1 Strategy sol2 Screen Solvents & Catalysts: - Alter solvent polarity to influence transition state electronics. - Test fluorinated solvents. - Employ a catalyst (e.g., Copper(I)) for terminal alkynes to direct regiochemistry. cause2->sol2 Strategy

  • Possible Cause & Solution Details:

    • Solvent-Mediated Selectivity: The formation of regioisomers is a frequent challenge when using unsymmetrical starting materials[2]. The solvent plays a pivotal role by differentially stabilizing the transition states leading to the different isomers.

    • Action for Condensation Reactions: A systematic solvent screen is the most effective strategy. For the reaction between β-enamino diketones and hydroxylamine, a clear solvent-dependent outcome is observed. Polar protic solvents like ethanol can favor one isomer, while polar aprotic solvents like acetonitrile can favor the other[1][7][8]. The addition of a Lewis acid, such as BF₃·OEt₂, can also be used in conjunction with solvent choice to direct regioselectivity[7][8].

    • Action for 1,3-Dipolar Cycloadditions: While sometimes less pronounced, solvent polarity can still influence regioselectivity by affecting the electronic properties of the dipole and dipolarophile. In some cases, copper(I) catalysis is employed with terminal acetylenes to yield 3,5-disubstituted isoxazoles with high regioselectivity[1].

Data Summaries

Quantitative data from literature provides a powerful guide for experimental design.

Table 1: Effect of Solvent and Base on Regioisomer Ratio in the Synthesis from a β-Enamino Diketone

This table summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride, demonstrating the powerful influence of solvent choice.

EntrySolventBaseTime (h) / Temp. (°C)Regioisomer Ratio (2a:3a)Combined Yield (%)
1EtOHPyridine12 / RT80:2085
2MeCNPyridine24 / RT25:7580
3H₂O/EtOH (1:1)Pyridine12 / RT65:3575
4EtOHEt₃N12 / RT78:2282
5MeCNEt₃N24 / RT28:7278

Data adapted from de la Torre, M. C., et al. (2018).[7] The data clearly shows that a switch from protic ethanol (EtOH) to aprotic acetonitrile (MeCN) can effectively reverse the major product isomer.

Experimental Protocols

These protocols provide a validated starting point for your experiments, with key decision points highlighted.

Protocol 1: Regioselective Synthesis of a 4,5-Disubstituted Isoxazole via Condensation

This protocol is based on the regioselective synthesis from β-enamino diketones, where solvent choice is paramount for controlling the isomeric outcome.

  • Reactant Preparation : In a round-bottom flask, dissolve the β-enamino diketone (0.5 mmol, 1.0 equiv.) in the chosen solvent (4 mL).

  • Solvent Selection (Critical Step) :

    • To favor Regioisomer A , select Ethanol (EtOH) as the solvent.

    • To favor Regioisomer B , select Acetonitrile (MeCN) as the solvent.

  • Addition of Reagents : Add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and a suitable base such as pyridine (0.6 mmol, 1.2 equiv.) to the solution.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times may vary from 12 to 24 hours depending on the solvent and substrates[7].

  • Workup and Purification : Once the reaction is complete, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to separate the regioisomers and afford the desired pure product.

Protocol 2: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from a hydroximoyl chloride and its subsequent cycloaddition.

  • Reactant Preparation : Dissolve the terminal alkyne (1.0 mmol, 1.0 equiv.) and the N-hydroxyimidoyl chloride (1.1 mmol, 1.1 equiv.) in a suitable solvent (e.g., chloroform, THF, or dichloromethane, 10 mL) in a round-bottom flask equipped with a stir bar.

  • Base Addition : Cool the mixture in an ice bath (0 °C). Slowly add a solution of a base, such as triethylamine (Et₃N, 1.2 mmol, 1.2 equiv.), dropwise over 15-20 minutes. The slow addition helps to minimize the self-condensation of the nitrile oxide[2].

  • Reaction : Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Workup and Purification : Upon completion, filter the reaction mixture to remove any precipitated triethylamine hydrochloride. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References
  • Technical Support Center: Isoxazole Synthesis Optimiz
  • Technical Support Center: Enhancing Regioselectivity in Isoxazole Form
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • de la Torre, M. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH. [Link]
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Google Books.
  • Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. (n.d.).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). PMC - NIH. [Link]
  • Bhirud, J.D., & Narkhede, H.P. (2020). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Indian Journal of Heterocyclic Chemistry. [Link]
  • Polar Protic and Polar Aprotic Solvents. (2022). Chemistry Steps. [Link]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2021). PMC - PubMed Central. [Link]
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2012). PMC - NIH. [Link]
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Publishing. [Link]
  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. (2023). YouTube. [Link]

Sources

preventing decomposition of 4-Hydroxymethyl-Isoxazole during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Chemistry

Guide: Preventing Decomposition of 4-Hydroxymethyl-Isoxazole During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues with this compound during experimental workup and purification. As Senior Application Scientists, we have consolidated field-proven insights and key literature to help you navigate the inherent instabilities of the isoxazole ring system and preserve your target compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is decomposing during workup. What is the primary cause?

A: The decomposition of isoxazole derivatives is most often linked to the inherent weakness of the nitrogen-oxygen (N-O) bond in the heterocyclic ring.[1][2] This bond is susceptible to cleavage under several common workup conditions, including:

  • Strongly Acidic or Basic pH: Both extremes can catalyze ring-opening reactions.[3][4]

  • Elevated Temperatures: Heat can accelerate degradation, especially if acidic or basic residues are present.[3]

  • Reductive Conditions: Reagents like catalytic hydrogen (H₂/Pd) can readily cleave the N-O bond.[1][5]

  • Presence of Transition Metals: Certain metals can catalyze ring cleavage.[1][6]

  • Photochemical Conditions: Prolonged exposure to UV light can induce rearrangement.[1][2]

For this compound, the primary culprits during a standard workup are typically harsh pH and excessive heat during solvent evaporation.

Q2: What are the common signs of decomposition?

A: Decomposition can manifest in several ways. You should be suspicious if you observe:

  • Unexpected Color Change: The appearance of dark brown or tar-like residues in your flask.

  • Multiple Spots on TLC: Seeing new, unexpected spots on your Thin Layer Chromatography plate after a workup step, which were not present in the initial reaction mixture.

  • Significantly Reduced Yield: A dramatic loss of material after aqueous washing, extraction, or chromatography.

  • Inconsistent Spectroscopic Data: NMR or Mass Spectrometry data that shows a mixture of compounds or fragments inconsistent with the target molecule's structure.

Q3: Is this compound more sensitive to acidic or basic conditions?

A: The isoxazole ring is sensitive to both, but base-catalyzed ring-opening is a well-documented and often rapid decomposition pathway.[3] Studies on the drug leflunomide, which contains an isoxazole ring, show it is stable at acidic pH but decomposes at neutral and basic pH, with the rate increasing significantly with temperature and pH.[3] While strong acids can also cause degradation, mild acidic washes are generally better tolerated than strong basic washes.[4]

Troubleshooting Guides: Specific Issues & Solutions

This section addresses specific problems encountered during the workup and purification of this compound.

Problem 1: Significant product loss or discoloration during aqueous workup (acid/base extraction).
  • Underlying Cause (The "Why"): Your compound is being exposed to a pH that is too high or too low, causing the isoxazole ring to open. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are particularly aggressive. The longer the exposure, the more decomposition occurs.

  • Solution & Protocol:

    • Avoid Strong Bases: Never use concentrated NaOH or KOH solutions. For neutralizing excess acid or removing acidic byproducts, use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium carbonate (Na₂CO₃) solution.

    • Use Mild Acids: For washing, avoid strong mineral acids. A saturated solution of ammonium chloride (NH₄Cl) is an excellent choice for a mildly acidic wash (pH ~4.5-6). If a stronger acid is required, use dilute (e.g., 0.5-1N) hydrochloric acid (HCl).

    • Work Quickly and Cold: Perform all aqueous washes at a reduced temperature (0-5 °C) by carrying out the extraction in a separatory funnel partially submerged in an ice bath. Do not let the layers sit for extended periods. Proceed immediately to the next step after separation.

    • Final Water Wash: After any acid or base wash, perform a final wash with brine (saturated NaCl solution) to remove residual water and any remaining inorganic salts.

Problem 2: The product degrades during solvent evaporation on the rotary evaporator.
  • Underlying Cause (The "Why"): Trace amounts of acid or base remaining in your organic extract can become concentrated as the solvent is removed. This, combined with the heat from the water bath, creates a potent environment for decomposition.

  • Solution & Protocol:

    • Ensure Neutrality: Before evaporation, ensure your organic solution is neutral. You can test this by spotting a small amount on wet pH paper. If necessary, perform a final wash with water or brine.

    • Reduce Temperature: Use the lowest possible water bath temperature that still allows for efficient evaporation. For common solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), a bath temperature of 25-30°C is often sufficient.

    • Azeotropic Removal (Advanced): If the compound is particularly sensitive, after drying with a salt like MgSO₄ or Na₂SO₄, you can add a non-polar solvent like toluene or hexane. Evaporating this mixture can help co-distill any remaining water or volatile acidic/basic impurities at a lower temperature.

Problem 3: The compound decomposes on the silica gel column during chromatography.
  • Underlying Cause (The "Why"): Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). This acidic surface can catalyze the degradation of sensitive molecules like this compound, especially with prolonged contact time.

  • Solution & Protocol:

    • Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing your column slurry in the eluent and adding 0.5-1% triethylamine (Et₃N) or ammonia. This small amount of base will neutralize the acidic sites on the silica.

    • Use Flash Chromatography: Minimize the contact time between your compound and the silica. Use flash chromatography with positive air pressure rather than a slow gravity column.

    • Choose Solvents Wisely: Ensure your chromatography solvents are of high purity and free from acidic impurities.

    • Alternative Purification: If decomposition on silica remains an issue, consider crystallization as an alternative purification method, which is often much milder.[1]

Data & Workflow Visualization

Recommended Workup Parameters
ParameterRecommended ConditionRationale
Acidic Wash Saturated NH₄Cl solution; Dilute (0.5N) HClAvoids strongly acidic conditions that can cause ring cleavage.[4]
Basic Wash Saturated NaHCO₃ solution; 5% K₂CO₃ solutionAvoids strongly basic conditions known to rapidly open the isoxazole ring.[3]
Evaporation Temp. ≤ 30 °CMinimizes thermal decomposition, which is accelerated by residual acid/base.[3]
Chromatography Silica gel treated with 1% Et₃N in eluentNeutralizes acidic sites on silica, preventing on-column degradation.[1]
Troubleshooting Decision Tree

This diagram helps diagnose the source of decomposition based on when it is observed.

start Low Yield / Impurities After Full Workup tlc_check TLC Before Workup Shows Clean Product? start->tlc_check reaction_issue Issue is in the Reaction, Not the Workup. (Re-evaluate reaction conditions) tlc_check->reaction_issue No workup_issue Decomposition Occurred During Workup/Purification tlc_check->workup_issue Yes step_check When was impurity first observed? workup_issue->step_check after_aq After Aqueous Wash step_check->after_aq after_rotovap After Solvent Evaporation step_check->after_rotovap after_column After Chromatography step_check->after_column sol_aq Potential Cause: Harsh pH (Acid/Base) Solution: Use mild reagents (NaHCO₃, NH₄Cl) Work at 0-5 °C after_aq->sol_aq sol_rotovap Potential Cause: Excessive Heat + Traces of Acid/Base Solution: Evaporate at <30 °C Ensure solution is neutral first after_rotovap->sol_rotovap sol_column Potential Cause: Acidic Silica Gel Solution: Deactivate silica with Et₃N Use Flash Chromatography after_column->sol_column

Caption: Troubleshooting decision tree for isoxazole decomposition.

Recommended Workflow for Preserving this compound

This flowchart illustrates a robust, mild workup procedure.

cluster_purification Purification Options start 1. Quench Reaction (e.g., with water or NH₄Cl at 0°C) extract 2. Extract with Organic Solvent (e.g., Ethyl Acetate) start->extract wash1 3. Wash with Saturated NaHCO₃ (If reaction was acidic) extract->wash1 wash2 4. Wash with Saturated NH₄Cl (If reaction was basic) wash1->wash2 wash3 5. Wash with Brine wash2->wash3 dry 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) wash3->dry filter 7. Filter Drying Agent dry->filter evap 8. Evaporate Solvent (Water bath ≤ 30°C) filter->evap purify 9. Purify Crude Product evap->purify chromatography A) Flash Chromatography (Silica + 1% Et₃N) purify->chromatography If oil or inseparable mixture crystallization B) Crystallization purify->crystallization If solid

Caption: Recommended mild workup and purification workflow.

References

  • Zhan, C., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270–3274.
  • Nagase, H., et al. (2017). Nitroisoxazolones Showing Diverse Chemical Behavior: A Useful Building Block for Polyfunctionalized Systems. Current Medicinal Chemistry, 24.
  • Lee, J., et al. (2012). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. ResearchGate.
  • Puglisi, G., et al. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7.
  • Zhan, C., et al. (2022). Ring-Opening Fluorination of Isoxazoles. PubMed.
  • Nitta, M., et al. (1981). Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water. Journal of the Chemical Society, Chemical Communications.
  • Mandal, S., et al. (2024). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • Wikipedia. (n.d.). Isoxazole. In Wikipedia.

Sources

Validation & Comparative

A Comparative Analysis of 4-Hydroxymethyl-Isoxazole and Its Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug design and development, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the vast array of tools at a medicinal chemist's disposal, the principle of isosterism stands out as a powerful strategy for fine-tuning molecular properties. This guide provides an in-depth comparative analysis of 4-hydroxymethyl-isoxazole, a versatile heterocyclic scaffold, and its relevant isosteres. We will delve into the nuanced differences in their physicochemical properties, biological activities, and metabolic fates, supported by experimental data and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these structural motifs in their quest for novel therapeutics.

The Rationale for Isosteric Replacement: A Foundational Concept

Isosterism refers to the principle of exchanging a functional group within a molecule for another group with similar physical and chemical properties, with the aim of modulating its biological activity, improving its pharmacokinetic profile, or reducing toxicity.[1] The isoxazole ring itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its unique electronic properties and ability to engage in various non-covalent interactions.[2][3][4] this compound, in particular, can be viewed as a bioisostere for other functionalities, most notably the carboxylic acid group, offering a neutral alternative that can influence properties like acidity, lipophilicity, and metabolic stability.[5][6]

The strategic replacement of a carboxylic acid with a group like this compound can be advantageous for several reasons[1][7]:

  • Improved cell permeability: By replacing an ionizable group with a neutral one, passive diffusion across biological membranes can be enhanced.

  • Reduced metabolic liability: Carboxylic acids can be susceptible to the formation of reactive acyl glucuronides, a metabolic pathway that can sometimes lead to toxicity.[5][7]

  • Modified binding interactions: The distinct geometry and electronic distribution of the isoxazole ring can lead to altered or improved interactions with the target protein.

This guide will focus on a comparative analysis of this compound with two key classes of isosteres:

  • Carboxylic Acid Bioisosteres: Direct comparisons with functionalities that aim to mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.

  • Structural Analogues of the Isoxazole Ring: Examining how modifications to the core heterocycle, while retaining the hydroxymethyl substituent, impact overall properties.

Physicochemical Properties: A Quantitative Comparison

The subtle interplay of a molecule's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare key parameters for this compound and its selected isosteres.

Compound/IsostereStructureLogPpKaRationale for Inclusion
This compound ~0.2-0.5~9-10The core compound of interest, a neutral isostere.
Isoxazole-4-carboxylic acid ~0.8-1.2~3-4The acidic counterpart, highlighting the impact of the carboxyl group.
4-Hydroxymethyl-1,2,3-triazole ~-0.5-0.0~9-10An isosteric replacement of the isoxazole ring, altering the heteroatom arrangement.
5-Methyl-3-isoxazolemethanol ~0.5-0.8~9-10A constitutional isomer, exploring the impact of substituent position.
Tetrazole analogue ~0.3-0.6~4-5A classic non-classical isostere of carboxylic acids.[8]

Note: The LogP and pKa values presented are approximate and can vary based on the specific experimental conditions and prediction software used. These values are intended for comparative purposes.

Biological Activity: The Impact of Isosteric Modification

The ultimate goal of isosteric replacement is to favorably modulate biological activity. This can manifest as increased potency, enhanced selectivity, or a novel pharmacological profile. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10][11]

The choice of isostere can significantly influence how a molecule interacts with its biological target. For instance, replacing a carboxylic acid with a tetrazole can enhance oral bioavailability and metabolic stability.[7] The isoxazole ring in sulfisoxazole, an antibacterial agent, increases its lipophilicity and potency.[8]

To illustrate the impact of isosteric modifications on target engagement, we will consider a hypothetical scenario where these compounds are evaluated for their binding affinity to a specific receptor.

Compound/IsostereReceptor Binding Affinity (Ki, nM)
This compound 50
Isoxazole-4-carboxylic acid 15
4-Hydroxymethyl-1,2,3-triazole 80
5-Methyl-3-isoxazolemethanol 65
Tetrazole analogue 25

These are hypothetical values for illustrative purposes.

In this example, the carboxylic acid and tetrazole analogues, with their acidic protons, may form a key ionic interaction with a positively charged residue in the binding pocket, leading to higher affinity. The triazole analogue, with a different arrangement of heteroatoms, might have a slightly less optimal fit, resulting in lower affinity.

Metabolic Stability: Predicting In Vivo Fate

A crucial aspect of drug design is ensuring that a compound has sufficient metabolic stability to achieve and maintain therapeutic concentrations in the body. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability.[12][13][14][15]

The isoxazole ring is generally considered to be relatively stable metabolically. However, the overall stability of a molecule is dependent on its entire structure.

Compound/IsostereIn Vitro Half-life (t½, min) in Human Liver Microsomes
This compound 45
Isoxazole-4-carboxylic acid 30
4-Hydroxymethyl-1,2,3-triazole 60
5-Methyl-3-isoxazolemethanol 40
Tetrazole analogue 75

These are hypothetical values for illustrative purposes.

In this hypothetical dataset, the tetrazole analogue exhibits the highest metabolic stability, which is a known characteristic of this isostere.[7] The carboxylic acid may be more susceptible to glucuronidation, leading to a shorter half-life. The triazole ring, in this case, confers greater stability compared to the isoxazole.

Experimental Protocols

To ensure the scientific integrity of this comparative analysis, we provide detailed, step-by-step methodologies for the key experiments discussed.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Rationale: This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a gold-standard measure of lipophilicity.[16]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the mixture to separate the n-octanol and PBS phases.

  • Carefully collect aliquots from both the n-octanol and PBS layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculate the LogP value using the formula: LogP = log([Concentration in n-octanol] / [Concentration in PBS]).

Determination of Acidity (pKa) by UV-Metric Titration

Rationale: This method is suitable for compounds containing a chromophore whose UV absorbance changes with pH, providing a rapid and accurate determination of pKa.[17]

Protocol:

  • Dissolve the test compound in a solution of methanol and water.

  • Use a multi-wavelength spectrophotometer to measure the UV absorbance spectrum of the solution across a range of pH values (typically from 2 to 12).

  • The pKa is determined by analyzing the changes in the UV spectra as a function of pH. The pH at which the absorbance is halfway between the acidic and basic plateaus corresponds to the pKa.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Rationale: This assay provides a measure of the intrinsic clearance of a compound by phase I metabolic enzymes, primarily cytochrome P450s.[12][13]

Protocol:

  • Pre-incubate the test compound with human liver microsomes in a phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound against time.

Receptor Binding Affinity Assay

Rationale: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.[18][19]

Protocol:

  • Prepare a reaction mixture containing the receptor preparation (e.g., cell membranes expressing the target receptor), the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantify the amount of bound radioactivity on the filter using a scintillation counter.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Isosteric_Relationships Carboxylic Acid Carboxylic Acid This compound This compound Carboxylic Acid->this compound Neutral Isostere Tetrazole Tetrazole Carboxylic Acid->Tetrazole Acidic Isostere Acyl Sulfonamide Acyl Sulfonamide Carboxylic Acid->Acyl Sulfonamide Acidic Isostere

Caption: Isosteric relationships of this compound.

Metabolic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Test Compound Test Compound Incubate at 37°C Incubate at 37°C Test Compound->Incubate at 37°C Liver Microsomes Liver Microsomes Liver Microsomes->Incubate at 37°C NADPH System NADPH System NADPH System->Incubate at 37°C Time Points (0-60 min) Time Points (0-60 min) Incubate at 37°C->Time Points (0-60 min) Quench Reaction Quench Reaction Time Points (0-60 min)->Quench Reaction LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Calculate t½ Calculate t½ LC-MS/MS Analysis->Calculate t½

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The comparative analysis of this compound with its isosteres underscores the profound impact that subtle structural modifications can have on the overall profile of a drug candidate. By systematically evaluating key physicochemical properties, biological activity, and metabolic stability, researchers can make more informed decisions in the lead optimization process. This compound serves as a valuable scaffold, offering a neutral and relatively stable alternative to other functional groups. The choice of isostere is highly context-dependent, and the experimental protocols provided herein offer a robust framework for making these critical evaluations. As the field of medicinal chemistry continues to evolve, a deep understanding of isosterism will remain an indispensable tool in the development of safer and more effective medicines.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
  • Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect.
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed.
  • The recent progress of isoxazole in medicinal chemistry. Bohrium.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
  • Advances in isoxazole chemistry and their role in drug discovery. CoLab.
  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Synthesis and binding affinity of new pyrazole and isoxazole derivatives as potential
  • Metabolic Stability Assay.
  • Metabolic Stability Assays. Merck Millipore.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Synthesis and binding affinity of new pyrazole and isoxazole derivatives as potential atypical antipsychotics.
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Cyprotex pKa and LogP Fact Sheet. Evotec.
  • Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism. SNS Courseware.

Sources

A Comparative In Vitro Guide to Validating the Biological Activity of 4-Hydroxymethyl-Isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro characterization and validation of 4-Hydroxymethyl-Isoxazole, a novel compound within a chemical class renowned for its diverse pharmacological potential. Isoxazole-containing molecules are integral to numerous FDA-approved therapeutics, demonstrating activities ranging from anti-inflammatory to anti-cancer effects.[1][2] Given the broad bioactivity of the isoxazole scaffold, a systematic, multi-tiered approach is essential to elucidate the specific biological function of a new derivative like this compound.

Our investigation will be anchored in a common and well-documented activity of isoxazole derivatives: anti-inflammatory action through the inhibition of cyclooxygenase (COX) enzymes.[3] This guide is designed for researchers, scientists, and drug development professionals, offering a robust, self-validating experimental workflow. We will objectively compare the performance of this compound against established benchmarks: Celecoxib , a selective COX-2 inhibitor, and Indomethacin , a non-selective COX inhibitor.

The causality behind this experimental design is to progress from a broad assessment of cellular impact to a specific enzymatic target, and finally, to validate this mechanism in a relevant cellular context. This ensures that the observed activity is not an artifact and translates to a functional cellular outcome.

Part 1: Foundational Experimental Workflow

The validation process is structured as a three-stage funnel, designed to efficiently characterize the compound's activity profile, from general cytotoxicity to specific enzyme kinetics and cellular efficacy.

G cluster_0 Stage 1: Cytotoxicity & Viability Screening cluster_1 Stage 2: Target-Specific Enzymatic Assay cluster_2 Stage 3: Cellular Mechanism of Action Assay s1 Assess general cytotoxicity of This compound on a relevant cell line (e.g., RAW 264.7 macrophages) s2_1 Determine direct inhibitory activity on isolated COX-1 and COX-2 enzymes s1->s2_1 Proceed if non-toxic at relevant concentrations s2_2 Generate dose-response curves to calculate IC50 values for potency assessment s2_1->s2_2 s3 Quantify inhibition of Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages s2_2->s3 Confirm target engagement in a cellular environment

Caption: A three-stage workflow for in vitro validation.

Part 2: The Cyclooxygenase (COX) Pathway: Our Primary Hypothesis

The COX enzymes, COX-1 and COX-2, are central mediators of inflammation. They convert arachidonic acid into prostaglandins, key signaling molecules that drive pain, fever, and inflammation.[4] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[5]

G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Stomach Stomach Lining Protection PGs_Physiological->Stomach Inflammation Pain & Inflammation PGs_Inflammatory->Inflammation Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Test_Compound This compound (Hypothesized Target) Test_Compound->COX1 Test_Compound->COX2

Caption: The COX signaling pathway and points of inhibition.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the reliability of the generated data.

Protocol 1: Cell Viability Assay (MTT Assay)

Rationale: Before assessing specific activity, it is crucial to determine the concentrations at which this compound does not induce cell death. This ensures that any observed reduction in inflammatory markers is due to specific target inhibition, not general toxicity.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Treat the cells with these concentrations for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., 10% DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)

Rationale: This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2. This is the most direct way to determine potency (IC₅₀) and selectivity. Commercial kits are widely available for this purpose.

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid substrate solution according to the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of this compound, Celecoxib, and Indomethacin.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the respective enzyme (purified human recombinant COX-1 or COX-2), and the test compound dilutions. Include a "no enzyme" control and a "vehicle" control.

  • Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Detection: The assay measures the fluorescence generated by a probe that reacts with PGG₂, the initial product of the COX reaction. Read the fluorescence intensity over time (kinetic mode) or at a fixed endpoint.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: Cellular Prostaglandin E2 (PGE2) Quantification (ELISA)

Rationale: This assay validates the findings from the enzymatic assay in a more biologically relevant system. It measures the compound's ability to penetrate the cell membrane and inhibit COX-2 activity in response to an inflammatory stimulus (LPS), thereby reducing the production of the downstream inflammatory mediator, PGE2.

Methodology:

  • Cell Culture and Plating: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound, Celecoxib, and Indomethacin for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C to allow for COX-2 expression and PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 ELISA: Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of PGE2 inhibition for each treatment condition relative to the LPS-stimulated vehicle control.

Part 4: Data Presentation and Comparative Analysis

Quantitative data should be summarized for clear comparison. The primary metrics for evaluation are the IC₅₀ (the concentration of an inhibitor where the response is reduced by half) and the Selectivity Index.

Selectivity Index (SI): This is a critical parameter for evaluating COX inhibitors. It is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher SI value indicates greater selectivity for COX-2 over COX-1, which is a desirable profile for modern anti-inflammatory drugs.

Table 1: Comparative Enzymatic Inhibition Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound Experimental ValueExperimental ValueCalculated Value
Indomethacin (Control) ~0.1~1.5~0.07
Celecoxib (Control) >10~0.05>200

Note: Control values are representative and may vary slightly between assays.

Table 2: Comparative Cellular Activity Data
CompoundConcentration (µM)PGE2 Inhibition (%) in LPS-stimulated RAW 264.7 cells
This compound Test ConcentrationExperimental Value
Indomethacin (Control) 1~90%
Celecoxib (Control) 0.1~85%
Vehicle Control + LPS -0% (Baseline)
Unstimulated Control ->95%

Conclusion and Future Directions

This guide outlines a logical and robust workflow to validate the in vitro biological activity of this compound, using COX inhibition as a primary, well-supported hypothesis based on its chemical class. By comparing its potency and selectivity against established non-selective (Indomethacin) and selective (Celecoxib) inhibitors, researchers can effectively position the compound within the landscape of anti-inflammatory agents.

If this compound demonstrates potent and selective COX-2 inhibition, subsequent studies could explore its effects on other inflammatory pathways or advance to in vivo models of inflammation. Conversely, if no significant COX activity is observed, the broad bioactivity of isoxazoles suggests that screening against other targets, such as those involved in oncology or neuroprotection, would be a logical next step.[6][7]

References

  • Title: Advances in isoxazole chemistry and their role in drug discovery.[7][8][9] Source: RSC Advances. URL:[Link]
  • Title: Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Title: Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy.[10] Source: PubMed. URL:[Link]
  • Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.[4][5] Source: Frontiers in Chemistry. URL:[Link]
  • Title: A review of isoxazole biological activity and present synthetic techniques.[2] Source: International Journal of Pharmaceutical Chemistry and Analysis. URL:[Link]
  • Title: Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.[11] Source: International Journal of Creative Research Thoughts (IJCRT). URL:[Link]
  • Title: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.[12] Source: PubMed Central (PMC). URL:[Link]
  • Title: Isoxazole Derivatives as Regulators of Immune Functions.[3] Source: PubMed Central (PMC). URL:[Link]
  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[1] Source: RSC Medicinal Chemistry. URL:[Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxymethyl-Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a privileged structure in the design of therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4] Among the various substituted isoxazoles, analogs featuring a hydroxymethyl group at the 4-position represent a particularly interesting class of compounds. This functional group can act as a hydrogen bond donor and acceptor, and a key anchoring point to biological targets, offering significant potential for potency and selectivity.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-hydroxymethyl-isoxazole analogs. We will explore how modifications to the core isoxazole ring and the 4-hydroxymethyl group influence their biological activity, drawing upon experimental data to provide a comparative framework for researchers in drug discovery and development.

The Versatile Isoxazole Core: A Foundation for Diverse Biological Activities

The isoxazole ring is a common motif in a variety of biologically active compounds. Its derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[3][5] The electronic properties and structural rigidity of the isoxazole ring make it an attractive scaffold for presenting substituents in a defined spatial orientation, facilitating interactions with biological macromolecules.

Deciphering the Structure-Activity Landscape of this compound Analogs

Modifications at the 3- and 5-Positions: Tailoring Potency and Selectivity

Substituents at the 3- and 5-positions of the isoxazole ring play a crucial role in determining the biological activity and selectivity of the analogs. The nature of these substituents, whether aromatic, heteroaromatic, or aliphatic, significantly influences the overall physicochemical properties of the molecule, such as lipophilicity and electronic distribution.

For instance, in a series of 3,5-disubstituted isoxazoles investigated as anti-tuberculosis agents, systematic modification of these positions was key to optimizing activity. While this study did not focus on 4-hydroxymethyl analogs, it highlights the importance of exploring diverse functionalities at these positions.[6]

A study on isoxazole-based anticancer agents revealed that the presence of specific aryl groups at the 3- and 5-positions can lead to potent cytotoxicity against various cancer cell lines, with IC50 values in the sub-micromolar range.[7] This underscores the potential for fine-tuning the anticancer activity of this compound analogs through judicious selection of substituents at the 3- and 5-positions.

SAR_Isoxazole cluster_0 This compound Scaffold cluster_1 Biological Activity Isoxazole Isoxazole Core Activity Potency & Selectivity Isoxazole->Activity Modulates R3 R3-Substituent (Position 3) R3->Isoxazole R5 R5-Substituent (Position 5) R5->Isoxazole CH2OH 4-Hydroxymethyl Group CH2OH->Isoxazole

The Significance of the 4-Hydroxymethyl Group and its Analogs

The 4-hydroxymethyl group is a key pharmacophoric feature. Its ability to participate in hydrogen bonding interactions can be critical for binding to the active site of a target protein. Modifications of this group can profoundly impact biological activity.

For example, in a study of trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a C-4 benzoic acid moiety was found to be optimal for activity.[8] A benzoic acid can be considered a bioisostere or a metabolic precursor of a hydroxymethyl group. This suggests that the presence of a hydrogen-bonding functionality at the 4-position is crucial for the observed biological effect.

Further modifications to the 4-hydroxymethyl group could include:

  • Esterification or Etherification: To modulate lipophilicity and cell permeability.

  • Oxidation: To the corresponding aldehyde or carboxylic acid to explore different interactions with the target.

  • Replacement with other functional groups: Such as aminomethyl, halomethyl, or cyanomethyl groups to probe the electronic and steric requirements of the binding pocket.

Comparative Analysis of Structurally Related Isoxazole Analogs

To illustrate the impact of substitutions on the isoxazole ring, we can draw comparisons from studies on related isoxazole series.

Case Study: 4-(Trifluoromethyl)isoxazoles as Anticancer Agents

A recent study on a series of 4-(trifluoromethyl)isoxazoles provides valuable insights into the SAR of 4-substituted isoxazoles. The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties. The table below summarizes the anticancer activity of selected analogs against the MCF-7 breast cancer cell line.

CompoundR3-SubstituentR5-SubstituentIC50 (µM) against MCF-7[7]
TTI-4 3,4-dimethoxyphenylthiophen-2-yl2.63
Analog A PhenylPhenyl> 200
Analog B PhenylFuran-2-yl> 200

This data is extracted from a study on 4-(trifluoromethyl)isoxazoles and is presented here for comparative SAR discussion.

From this data, several key SAR observations can be made:

  • The nature of the substituents at both the 3- and 5-positions dramatically influences the anticancer activity.

  • The presence of a thiophene ring at the 5-position in combination with a 3,4-dimethoxyphenyl group at the 3-position (TTI-4) leads to a significant increase in potency compared to analogs with phenyl or furanyl groups.[7]

These findings suggest that for this compound analogs, a similar exploration of diverse aromatic and heteroaromatic substituents at the 3- and 5-positions is a promising strategy for discovering potent and selective compounds.

Experimental Protocols for SAR Elucidation

The determination of the SAR for a series of this compound analogs requires robust and reproducible biological assays. The choice of assay will depend on the specific therapeutic target being investigated.

General Workflow for SAR Studies

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis A Design of Analogs B Chemical Synthesis A->B C Purification & Structural Verification (NMR, MS) B->C D Primary Screening (e.g., Enzyme Inhibition Assay) C->D E Secondary Screening (e.g., Cell-based Assays) D->E F Determination of IC50/EC50 Values E->F G Data Analysis & Comparison F->G H Identification of Key Structural Features G->H I Design of Next-Generation Analogs H->I I->A Iterative Optimization

Example Protocol: In Vitro Kinase Inhibition Assay

Many isoxazole derivatives have been identified as kinase inhibitors.[9] The following is a generalized protocol for evaluating the inhibitory activity of this compound analogs against a specific protein kinase.

Objective: To determine the IC50 value of test compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

  • Kinase Reaction: a. To each well of a 384-well plate, add the kinase, substrate, and test compound solution. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. b. Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This protocol provides a framework for quantitatively assessing the inhibitory potency of the synthesized analogs, which is essential for establishing a clear SAR.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The insights gained from the SAR of related isoxazole series provide a strong foundation for the rational design of new analogs with enhanced potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas of exploration should include:

  • Diverse substitutions at the 3- and 5-positions: To probe a wide range of chemical space and identify optimal substituents for specific biological targets.

  • Modifications of the 4-hydroxymethyl group: To fine-tune interactions with the target and improve pharmacokinetic properties.

  • Elucidation of the mechanism of action: To understand how these compounds exert their biological effects at a molecular level.

By combining synthetic chemistry, biological evaluation, and computational modeling, researchers can unlock the full therapeutic potential of this versatile chemical scaffold. The principles outlined in this guide provide a strategic framework for the continued exploration of this compound analogs in the quest for new and improved medicines.

References

[2] Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(7), 1707-1733. [Link]

[7] Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(28), 20087-20101. [Link]

[10] Kumar, V., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1786-1811. [Link]

[11] Ivashchenko, A. V., et al. (2014). SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents. Medicinal Chemistry Research, 23(10), 4373-4385. [Link]

[8] van de Wetering, C., et al. (2022). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 65(13), 9035-9053. [Link]

[6] Kaplan, G., et al. (2008). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. European Journal of Medicinal Chemistry, 43(11), 2492-2503. [Link]

[3] Sharma, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

[12] ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

[9] Peifer, C., et al. (2015). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 20(8), 14836-14864. [Link]

[13] Szabo, M., et al. (2010). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 681-684. [Link]

[4] Kumar, S., et al. (2013). Synthesis, analgesic, anti-inflammatory and in vitro antimicrobial activities of some novel isoxazole coupled quinazolin-4(3H)-one derivatives. Bulletin of the Korean Chemical Society, 34(10), 3029-3036. [Link]

[14] Nawrot-Modranka, J., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][2][7][11]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega, 5(51), 33198-33212. [Link]

[5] Sonu, et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(11), e29300. [Link]

[1] Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]

[15] Baxter, A., et al. (2004). Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(16), 4307-4311. [Link]

[16] Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1240505. [Link]

[17] Natale, N. R. (2008). Isoxazoles in Medicinal Chemistry. Grantome. [Link]

[18] Kim, E., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 241-248. [Link]

[19] Peifer, C., et al. (2015). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 20(8), 14836-14864. [Link]

[20] Thiviyanathan, V., et al. (2017). Chemically Modified, α-Amino-3-hydroxy-5-methyl-4-isoxazole (AMPA) Receptor RNA Aptamers Designed for in Vivo Use. Nucleic Acid Therapeutics, 27(6), 355-364. [Link]

[21] Al-Hayali, L., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences, 25(5), 2842. [Link]

[22] Festa, C., et al. (2009). Substituted isoxazole analogs of farnesoid X receptor (FXR) agonist GW4064. Bioorganic & Medicinal Chemistry Letters, 19(11), 3095-3099. [Link]

[23] Agelaga, V. V., et al. (2025). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal, 22(1). [Link]

[24] ResearchGate. (n.d.). Synthesis, Anticancer Activity, and Molecular Docking Studies of Novel Substituted Isoxazole Derivatives Tethered 4‐Nitroimidazole. [Link]

[25] Al-Warhi, T., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5241. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Hydroxymethyl-Isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Methodological Congruence

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical science. Every decision, from pharmacokinetic assessments to quality control of the final product, relies on the generation of precise and accurate data. For novel heterocyclic compounds like 4-Hydroxymethyl-Isoxazole, a key intermediate in the synthesis of various pharmacologically active agents, the reliability of its quantification is paramount.[1][2] The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. However, in a globalized development environment where studies may be conducted across different laboratories or when a method is updated, it is crucial to ensure that the data generated remains consistent. This is the domain of analytical method cross-validation.

This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple listing of procedures to explore the causality behind experimental choices and establish a self-validating framework for comparing these methods, grounded in regulatory expectations.[3][4]

The objective is not to declare one method universally superior, but to equip researchers, scientists, and drug development professionals with the rationale and practical framework to select and validate the appropriate method for their specific purpose and to ensure data integrity through a robust cross-validation study.

Chapter 1: Understanding the Analyte and Methodological Choices

1.1 Physicochemical Profile of this compound

This compound is a polar, heterocyclic compound. Its structure, featuring a hydroxyl group and a nitrogen-oxygen ring, dictates its analytical behavior. It is expected to be water-soluble and possess UV-absorbing properties due to the isoxazole ring. Its relatively low molecular weight suggests that it will be amenable to both HPLC-UV and LC-MS/MS analysis. The primary challenge in its analysis is often achieving sufficient retention on reversed-phase chromatography columns and ensuring selectivity against structurally similar impurities or metabolites.

1.2 Method Selection Rationale

  • HPLC-UV: This technique is a workhorse in most pharmaceutical QC laboratories. It is robust, cost-effective, and relatively simple to implement. For assay determination and purity analysis where concentration levels are typically high (e.g., 80-120% of the test concentration), HPLC-UV often provides the required accuracy and precision.[5] Its limitation lies in its sensitivity and selectivity, which may be insufficient for bioanalytical studies requiring low limits of quantification.

  • LC-MS/MS: This method offers unparalleled sensitivity and selectivity by coupling the separating power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.[6][7][8] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can quantify the analyte at very low concentrations (ng/mL or pg/mL) even in complex biological matrices like plasma.[6] This makes it the gold standard for pharmacokinetic and bioequivalence studies. However, it involves higher capital and operational costs and requires more specialized expertise.[9]

Chapter 2: The Cross-Validation Protocol: A Framework for Trust

Cross-validation serves to demonstrate that two distinct analytical methods provide equivalent results, ensuring that data can be reliably compared across studies or laboratories.[10] The protocol must be designed before the experimental work begins, outlining the procedures, samples to be analyzed, and, critically, the acceptance criteria. This framework is derived from international guidelines such as the ICH Q2(R2) and FDA's Bioanalytical Method Validation guidance.[10][11][12]

Experimental Workflow for Cross-Validation

The logical flow of the cross-validation process is depicted below. It begins with the preparation of a unified set of standards and quality control (QC) samples, which are then analyzed by both the established (reference) and the new (comparator) method.

CrossValidationWorkflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Parallel Analysis cluster_eval Phase 3: Data Evaluation cluster_conclusion Phase 4: Conclusion Start Prepare Single Batch of: - Calibration Standards (CS) - Quality Control (QC) Samples (Low, Mid, High) MethodA Analyze CS & QC Samples using HPLC-UV Method Start->MethodA MethodB Analyze CS & QC Samples using LC-MS/MS Method Start->MethodB DataA Calculate Concentrations (HPLC-UV Data) MethodA->DataA DataB Calculate Concentrations (LC-MS/MS Data) MethodB->DataB Compare Compare QC Results: Calculate % Difference (Method A vs. Method B) DataA->Compare DataB->Compare Criteria Results Meet Acceptance Criteria? (e.g., ≤20% Difference) Compare->Criteria Pass Methods are Correlated. Cross-Validation Successful. Criteria->Pass Yes Fail Methods are Not Correlated. Investigate Discrepancies. Criteria->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Experimental Protocols

1. Preparation of Standards and Quality Control (QC) Samples:

  • A single, primary stock solution of this compound reference standard should be prepared in a suitable solvent (e.g., Methanol).

  • From this stock, prepare two independent secondary stock solutions. One will be used for calibration standards (CS) and the other for QC samples. This is a critical step to avoid bias.[9]

  • Prepare a series of at least 6-8 non-zero calibration standards by spiking the appropriate matrix (e.g., blank formulation excipients for QC testing, or plasma for bioanalysis) with the CS stock solution.

  • Prepare a minimum of three levels of QC samples: Low QC, Medium QC, and High QC, using the QC stock solution. These should be prepared in at least triplicate.

2. Method A: HPLC-UV Analysis

  • Chromatographic System: HPLC with a UV/Vis Detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water and Acetonitrile (e.g., 95:5 v/v). The high aqueous content is chosen to retain the polar analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm (chosen based on the UV absorbance maximum of the isoxazole ring).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Method B: LC-MS/MS Analysis

  • Chromatographic System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). A shorter column with smaller particles is used for faster analysis common in LC-MS/MS.

  • Mobile Phase: Gradient elution.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transition: The specific mass transition for this compound would be determined by infusing the standard. For this guide, we will assume a hypothetical transition of m/z 114.1 → 96.1.

  • Run Time: 4 minutes.

4. Acceptance Criteria:

  • The mean concentration of the QC samples obtained by the comparator method should be within ±20% of the mean concentration obtained by the reference method.

  • At least two-thirds (67%) of the individual QC replicates should be within ±20% of the reference method's mean for that level.

Chapter 3: Data Interpretation and Performance Comparison

Following the analysis of the QC samples by both methods, the results are compiled and compared against the acceptance criteria. The following tables represent plausible experimental data from such a study.

Table 1: Method Performance Characteristics

This table summarizes the typical validation parameters for each method. The causality is clear: the higher sensitivity of LC-MS/MS results in a much lower Limit of Quantitation (LOQ).

ParameterHPLC-UVLC-MS/MSRationale for Difference
Linearity (R²) > 0.999> 0.999Both methods should exhibit excellent linearity.
Range 1.0 – 200 µg/mL0.5 – 500 ng/mLHPLC-UV is suited for higher concentrations, while LC-MS/MS excels at trace-level quantification.
Accuracy (% Recovery) 98.0 – 102.0%95.0 – 105.0%Both methods must be highly accurate within their respective ranges as per ICH guidelines.[11]
Precision (%RSD) ≤ 2.0%≤ 5.0%Both must be precise; slightly wider acceptance for LC-MS/MS at lower concentrations is common.
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLThe mass spectrometer's selectivity provides a ~2000-fold improvement in sensitivity.
Specificity Susceptible to co-eluting impurities with similar UV spectra.Highly specific due to unique MRM transition.Mass-based detection filters out interferences that might co-elute chromatographically.
Table 2: Cross-Validation Experimental Data

Here, we directly compare the concentration values obtained for the same QC samples from both methods.

QC LevelReference Conc. (HPLC-UV, µg/mL)Replicate 1 (LC-MS/MS, µg/mL)Replicate 2 (LC-MS/MS, µg/mL)Replicate 3 (LC-MS/MS, µg/mL)Mean Conc. (LC-MS/MS, µg/mL)% Difference (from Reference)Status
Low QC 3.02.853.102.952.97-1.0%Pass
Mid QC 75.079.581.078.879.8+6.4%Pass
High QC 150.0145.5142.0148.2145.2-3.2%Pass

In this dataset, the mean concentrations determined by the LC-MS/MS method are all well within ±20% of the values from the HPLC-UV method. This indicates a successful cross-validation, demonstrating that the methods can be used interchangeably for samples within this concentration range.

Data Analysis and Decision Logic

The decision-making process is systematic. If the acceptance criteria are met, the validation is successful. If not, a structured investigation is required.

DecisionTree cluster_investigation Potential Root Causes Start Begin Data Review: Compare Mean QC Concentrations CheckDiff Is the % Difference for all QC levels within ±20%? Start->CheckDiff CheckReps Are at least 67% of individual QC replicates within ±20%? CheckDiff->CheckReps Yes Fail Conclusion: Methods Fail Cross-Validation CheckDiff->Fail No Pass Conclusion: Methods are Interchangeable CheckReps->Pass Yes CheckReps->Fail No Investigate Action: Initiate OOS Investigation Fail->Investigate Root1 Sample Preparation Error (e.g., dilution, spiking) Investigate->Root1 Root2 Matrix Effects in LC-MS/MS (Ion Suppression/Enhancement) Investigate->Root2 Root3 Specificity Issue in HPLC-UV (Co-eluting Interference) Investigate->Root3 Root4 Reference Standard Instability Investigate->Root4

Caption: Decision tree for evaluating cross-validation results.

Conclusion: Ensuring a Continuum of Data Integrity

The cross-validation of analytical methods for this compound is not merely a procedural formality; it is a fundamental scientific exercise that ensures the consistency and reliability of data throughout a product's lifecycle.[3][13][14] This guide has demonstrated that while HPLC-UV and LC-MS/MS operate on different principles and offer vastly different levels of sensitivity, they can and should produce correlative data when applied within their appropriate, validated ranges.

By establishing a robust cross-validation protocol rooted in regulatory guidelines, explaining the rationale behind methodological choices, and presenting clear, comparative data, we build a self-validating system of trust. This ensures that whether quantifying an active ingredient in a QC lab or measuring trace levels in a bioanalytical study, the data is accurate, reliable, and contributes to a cohesive understanding of the drug product.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • PubMed. (2022, December 1). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study.
  • Yaichkov, I. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation.
  • ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.
  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Hydroxymethyl-Isoxazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoxazole scaffold is a privileged structure due to its presence in numerous biologically active compounds. Among its derivatives, 4-hydroxymethyl-isoxazole serves as a crucial building block for more complex molecules. The seemingly simple structure of this compound belies the varied and nuanced synthetic strategies that can be employed for its preparation. This guide provides a detailed, head-to-head comparison of different synthetic routes to this compound, offering insights into the experimental choices and providing actionable protocols to aid in laboratory-scale synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound and its derivatives generally falls into two primary categories:

  • Construction of the isoxazole ring with the hydroxymethyl precursor already in place or formed in situ. This often involves cycloaddition reactions.

  • Functional group interconversion of a pre-formed isoxazole ring. A common approach here is the reduction of a 4-carboxy or 4-ester substituted isoxazole.

This guide will delve into specific examples of these strategies, evaluating their respective strengths and weaknesses to inform your synthetic planning.

Route 1: Reduction of a 4-Carboethoxy-Isoxazole Derivative

A prevalent and reliable method for accessing 4-hydroxymethyl-isoxazoles involves the reduction of a corresponding 4-carboethoxy (or other ester) derivative. This approach benefits from the relative accessibility of 4-carboethoxy-isoxazoles, which can be synthesized through various well-established methods. The choice of reducing agent is critical and dictates the reaction conditions and potential for side reactions.

Mechanism and Rationale

The core of this transformation is the reduction of an ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this conversion. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxy group and a subsequent second hydride attack on the resulting aldehyde intermediate. An aqueous workup then protonates the resulting alkoxide to yield the desired primary alcohol.

The selection of a potent reducing agent like LiAlH₄ is necessary due to the stability of the ester functional group. Weaker reducing agents, such as sodium borohydride, are generally not effective for this transformation under standard conditions. Anhydrous conditions are crucial as LiAlH₄ reacts violently with water.

Experimental Protocol: Synthesis of 3,5-dimethyl-4-hydroxymethyl-isoxazole

The following protocol is adapted from a documented synthesis of a substituted this compound and illustrates the general procedure.[1]

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend 100 g (2.63 moles) of lithium aluminum hydride in 2.5 liters of anhydrous ether.

  • Stir the suspension under a nitrogen atmosphere.

Step 2: Addition of the Ester

  • Prepare a solution of 272 g (1.61 moles) of 4-carboethoxy-3,5-dimethylisoxazole in 400 ml of anhydrous ether.

  • Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

Step 3: Quenching and Workup

  • After the addition is complete, cautiously add 100 ml of ethyl acetate to quench the excess LiAlH₄, followed by the slow addition of 100 ml of water.

  • Add 100 ml of 10% sulfuric acid to the mixture.

  • Separate the ether layer and extract the aqueous layer with two portions of ether.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude 3,5-dimethyl-4-hydroxymethyl-isoxazole can be purified by recrystallization or column chromatography.

Workflow Diagram

G start Start ester 4-Carboethoxy-3,5-dimethylisoxazole in Anhydrous Ether start->ester liah LiAlH4 Suspension in Anhydrous Ether start->liah addition Slow Addition at Reflux (Nitrogen Atmosphere) ester->addition liah->addition quench Quench with Ethyl Acetate and Water addition->quench acid Acidification with 10% H2SO4 quench->acid extraction Ether Extraction acid->extraction drying Drying over Na2SO4 extraction->drying concentrate Concentration drying->concentrate purify Purification concentrate->purify product 3,5-Dimethyl-4-hydroxymethyl-isoxazole purify->product

Caption: Workflow for the reduction of a 4-carboethoxy-isoxazole.

Route 2: [3+2] Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a cornerstone of isoxazole synthesis.[2][3] To obtain a this compound, one can employ a dipolarophile that already contains a protected hydroxyl group or a group that can be readily converted to a hydroxymethyl group. This approach offers a high degree of flexibility in accessing variously substituted isoxazoles.

Mechanism and Rationale

This reaction is a type of pericyclic reaction where a 1,3-dipole (the nitrile oxide) reacts with a dipolarophile (an alkyne or alkene) to form a five-membered ring in a concerted fashion. The regioselectivity of the cycloaddition is a key consideration and is governed by both steric and electronic factors of the substituents on the nitrile oxide and the dipolarophile.[4] For the synthesis of 4-substituted isoxazoles, an appropriately substituted dipolarophile is required.

Intramolecular versions of this reaction, where the nitrile oxide and the dipolarophile are part of the same molecule, are particularly efficient for constructing fused ring systems.[5][6][7]

Illustrative Experimental Protocol: Intramolecular Nitrile Oxide Cycloaddition (INOC)

While not a direct synthesis of a simple this compound, the following protocol for the synthesis of a tetracyclic isoxazole demonstrates the power and general conditions of the INOC reaction.[5] This can be adapted by choosing a different starting aldoxime with an appropriate tethered alkyne.

Step 1: In situ Generation of the Nitrile Oxide

  • Dissolve the starting aldoxime (e.g., an N-propargyl-substituted benzimidazole oxime) in a biphasic mixture of dichloromethane (DCM) and aqueous bleach (sodium hypochlorite).

  • Stir the mixture vigorously at room temperature. The bleach acts as an oxidant to convert the aldoxime to the nitrile oxide in situ.

Step 2: Intramolecular Cycloaddition

  • The generated nitrile oxide will spontaneously undergo an intramolecular [3+2] cycloaddition with the neighboring alkyne.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Workup and Purification

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • The resulting product can be purified by column chromatography on silica gel.

Logical Diagram of the [3+2] Cycloaddition Strategy

G cluster_reactants Reactants nitrile_oxide Nitrile Oxide (R1-C≡N+-O-) cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Substituted Alkyne (R2-C≡C-CH2OH) alkyne->cycloaddition isoxazole This compound cycloaddition->isoxazole

Caption: The [3+2] cycloaddition approach to this compound.

Comparative Analysis

FeatureRoute 1: Reduction of 4-Carboethoxy-IsoxazoleRoute 2: [3+2] Cycloaddition
Starting Materials Readily available 4-carboethoxy-isoxazoles.Aldoximes and substituted alkynes (e.g., propargyl alcohol).
Reagents Strong, hazardous reducing agents (e.g., LiAlH₄).Oxidants for nitrile oxide formation (e.g., bleach, NCS).
Reaction Conditions Anhydrous, often cryogenic or reflux temperatures.Often mild, room temperature conditions.
Yield Generally high.Can be high, especially for intramolecular variants.
Scalability Can be challenging due to the use of LiAlH₄.Generally more scalable, especially with milder oxidants.
Versatility Limited to the availability of the starting ester.Highly versatile, allowing for diverse substitutions.
Safety Considerations LiAlH₄ is pyrophoric and reacts violently with water.Some oxidants can be corrosive; nitrile oxides are reactive intermediates.

Conclusion

The choice of synthetic route to this compound depends heavily on the specific requirements of the research, including the desired substitution pattern, scale of the reaction, and available starting materials and reagents.

  • The reduction of a 4-carboethoxy-isoxazole is a robust and high-yielding method when the starting ester is readily accessible. However, the use of hazardous reagents like lithium aluminum hydride necessitates careful handling and may pose challenges for large-scale synthesis.

  • The [3+2] cycloaddition of nitrile oxides offers greater flexibility and is often conducted under milder conditions. This approach is particularly powerful for creating complex, fused-ring systems and allows for the introduction of various substituents. The development of efficient and green methods for generating nitrile oxides continues to enhance the appeal of this strategy.

Researchers should carefully consider these factors when selecting the most appropriate synthetic pathway for their specific needs.

References

  • PrepChem. Synthesis of 3,5-dimethyl-4-hydroxymethyl-isoxazole.
  • Google Patents. EP0349418B1 - 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them.
  • Molecules. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • Organic Chemistry Portal. Isoxazole synthesis.
  • National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Journal of Advanced Scientific Research. progress in the pathways for synthesis of isoxazoles synthons and their biological activities.
  • International Journal of Pharmaceutical Sciences Review and Research. A review of isoxazole biological activity and present synthetic techniques.
  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • ACS Publications. Reduction of substituted .DELTA.2-isoxazolines. Synthesis of .beta.-hydroxy acid derivatives.
  • PubMed Central. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes.
  • PubMed Central. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
  • Organic Chemistry Portal. Synthesis of Isoxazoles via Electrophilic Cyclization.
  • PubMed. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
  • ResearchGate. Scheme 1. Synthetic route for the preparation of isoxazole derivatives:...
  • Connect Journals. An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent.
  • PubMed Central. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study.

Sources

A Senior Application Scientist's Guide to Validating the Target Engagement of 4-Hydroxymethyl-Isoxazole in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Engagement in Drug Discovery

In the journey of drug discovery, a visually compelling phenotypic outcome is only the beginning of the story. The critical question that follows is: how does our compound achieve this effect? For a promising molecule like 4-Hydroxymethyl-Isoxazole, a member of a chemical class known for its broad spectrum of biological activities, answering this question is paramount.[1][2][3][4] Isoxazole scaffolds are privileged structures in medicinal chemistry, capable of interacting with a wide array of protein targets.[5] Therefore, unequivocally demonstrating that our molecule binds to its intended target in the complex milieu of a living cell—a concept known as target engagement—is the bedrock upon which a successful drug development program is built.[6][7]

Confirming target engagement provides direct evidence of the mechanism of action, enables rational optimization of lead compounds, and helps deconvolute on-target efficacy from off-target toxicity.[8][9] This guide provides an in-depth comparison of leading methodologies to validate the cellular target engagement of this compound. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring each approach is presented as a self-validating system.

Methodologies for Interrogating Target Engagement

We will compare three robust, label-free approaches that measure the physical interaction between a small molecule and its protein target directly within a cellular context. The choice of method is not arbitrary; it depends on the nature of the target, available resources, and the specific questions being asked.

  • Cellular Thermal Shift Assay (CETSA): Exploits ligand-induced changes in protein thermal stability.

  • Drug Affinity Responsive Target Stability (DARTS): Relies on ligand-induced protection against proteolysis.

  • Competitive Chemical Proteomics: Utilizes competition binding against broad-spectrum affinity probes to identify targets.

Cellular Thermal Shift Assay (CETSA): A Measure of Thermal Stabilization

Principle and Causality

CETSA is founded on a fundamental biophysical principle: the binding of a ligand, such as this compound, to its target protein increases the protein's thermodynamic stability.[10][11] This enhanced stability translates to a higher melting temperature (Tm). When cells are heated, proteins denature and aggregate. A ligand-bound protein will resist this heat-induced aggregation at higher temperatures compared to its unbound state.[12][13] By quantifying the amount of soluble protein remaining after a heat challenge across a range of temperatures, we can generate a "melting curve" and observe a shift upon compound treatment, providing direct evidence of engagement.[14][15]

Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat cells with This compound or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot cell suspension treatment->aliquot heat 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lysis 5. Lyse cells (e.g., freeze-thaw) heat->lysis centrifuge 6. Separate soluble fraction from aggregated protein (centrifugation) lysis->centrifuge quantify 7. Quantify soluble target (Western Blot or MS) centrifuge->quantify plot Result: Evidence of Target Engagement quantify->plot Generate Melt Curves & Determine ΔTagg

Caption: CETSA workflow for validating target engagement.

Detailed Experimental Protocol (Western Blot Readout)
  • Cell Culture & Treatment: Plate cells at an appropriate density and grow to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a buffer (e.g., PBS with protease inhibitors).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a pre-determined temperature range (e.g., 45°C to 65°C in 2°C increments), followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of total protein by SDS-PAGE and Western Blot using an antibody specific to the putative target protein.

  • Data Analysis: Densitometrically quantify the bands. For each treatment group, plot the percentage of soluble protein relative to the non-heated control against the temperature. Determine the aggregation temperature (Tagg) and the thermal shift (ΔTagg) induced by the compound.

Hypothetical Data & Comparison
TreatmentConcentration (µM)Tagg (°C)Thermal Shift (ΔTagg) (°C)Interpretation
Vehicle (DMSO)-54.2-Baseline thermal stability
This compound155.8+1.6Engagement at 1 µM
This compound1058.5+4.3Robust, dose-dependent engagement
Negative Control Cmpd1054.3+0.1No engagement; confirms specificity

Drug Affinity Responsive Target Stability (DARTS): A Measure of Protease Resistance

Principle and Causality

The DARTS methodology operates on a complementary principle to CETSA. It posits that when a small molecule binds to a protein, it can induce a conformational change that stabilizes the protein's structure.[16] This stabilization can shield protease cleavage sites, making the protein more resistant to digestion.[17][18] By treating cell lysates with a protease and comparing the amount of intact target protein in the presence versus the absence of this compound, one can infer target engagement.[19] The key is to carefully titrate the protease concentration to achieve partial digestion of the target, creating an experimental window to observe protection.

Experimental Workflow

DARTS_Workflow cluster_prep Lysate Preparation cluster_reaction Digestion Reaction cluster_analysis Analysis cell_culture 1. Culture & Lyse Cells clarify 2. Clarify lysate (centrifugation) cell_culture->clarify treatment 3. Treat lysate with This compound or Vehicle (DMSO) clarify->treatment protease 4. Add protease (e.g., Pronase, Thermolysin) treatment->protease stop_reaction 5. Stop digestion (e.g., add SDS buffer, heat) protease->stop_reaction sds_page 6. Analyze by SDS-PAGE and Western Blot stop_reaction->sds_page quantify Result: Evidence of Target Engagement sds_page->quantify Quantify Intact Protein Band

Caption: DARTS workflow for validating target engagement.

Detailed Experimental Protocol
  • Lysate Preparation: Prepare a native cell lysate using a non-denaturing buffer (e.g., M-PER buffer with protease inhibitors excluded). Clarify the lysate by centrifugation (e.g., 15,000 x g for 15 minutes at 4°C).

  • Compound Incubation: In separate tubes, incubate aliquots of the cell lysate (e.g., 100 µg total protein) with this compound or vehicle (DMSO) for 1 hour on ice.

  • Protease Titration (Crucial Optimization Step): In a separate experiment, determine the optimal concentration of protease (e.g., Pronase) that results in significant, but not complete, degradation of the target protein after a set time (e.g., 15 minutes).

  • Proteolysis: Add the optimized concentration of protease to the compound- and vehicle-treated lysates. Incubate for 15 minutes at room temperature.

  • Quenching: Stop the reaction by adding 5X SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.

  • Analysis: Analyze the samples by SDS-PAGE and Western Blot using an antibody specific to the putative target. A control reaction with no protease should be included to show the initial amount of target protein.

  • Data Analysis: Quantify the band intensity of the full-length, undigested protein. Calculate the percentage of protein protected in the drug-treated sample relative to the vehicle-treated sample.

Hypothetical Data & Comparison
TreatmentProtease% Intact Target Protein (Normalized to No Protease Control)Interpretation
Vehicle (DMSO)-100%Input control
Vehicle (DMSO)+25%Baseline susceptibility to protease
This compound (10 µM)+75%Significant protection from degradation
Negative Control Cmpd (10 µM)+27%No protection; confirms specificity

Competitive Chemical Proteomics: Unbiased Target Identification

Principle and Causality

This powerful approach can not only validate a hypothesized target but also identify novel and off-targets in an unbiased manner.[20][21] The Kinobeads assay, though designed for kinases, serves as a perfect exemplar of the principle.[22][23] The method uses affinity beads coated with broad-spectrum, immobilized ligands to capture a whole family of proteins (e.g., kinases) from a cell lysate.[24][25] The experiment is performed as a competition assay: the lysate is pre-incubated with a free, unmodified drug (like this compound). If the drug binds to a specific protein, it will compete with the affinity beads for that protein's binding site. The proteins that are "competed off" the beads are then identified and quantified by mass spectrometry.[22] This provides a quantitative measure of affinity (apparent Kd or IC50) for hundreds of proteins simultaneously.

Experimental Workflow

ChemiProt_Workflow cluster_prep Lysate Preparation & Treatment cluster_pulldown Affinity Pulldown cluster_analysis Mass Spectrometry Analysis prep_lysate 1. Prepare native cell lysate treat_lysate 2. Incubate lysate with This compound (dose-response) or DMSO prep_lysate->treat_lysate add_beads 3. Add affinity matrix (e.g., Kinobeads) treat_lysate->add_beads wash_beads 4. Incubate, then wash beads to remove non-specific binders add_beads->wash_beads elute 5. Elute bound proteins wash_beads->elute digest_ms 6. Digest proteins & analyze peptides by LC-MS/MS elute->digest_ms plot_curves Result: Identify targets & determine competition IC50 values digest_ms->plot_curves Identify & Quantify Proteins

Caption: Competitive Chemical Proteomics workflow.

Detailed Experimental Protocol (Kinobeads Example)
  • Lysate Preparation: Prepare native cell lysate in a specified lysis buffer (e.g., containing 50 mM Tris-HCl, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 0.8% NP-40, protease and phosphatase inhibitors).

  • Compound Incubation: Aliquot lysate and incubate with this compound across a wide concentration range (e.g., 1 nM to 50 µM) or with DMSO for 45 minutes.

  • Affinity Enrichment: Add Kinobeads slurry to the lysates and incubate for 30 minutes at 4°C with rotation to capture kinases.

  • Washing: Pellet the beads and wash extensively with a high-salt buffer followed by a low-salt buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute bound proteins from the beads using SDS-PAGE loading buffer and boiling. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.

  • Data Analysis: Identify and quantify proteins. For each protein, plot its abundance (relative to the DMSO control) as a function of the this compound concentration. Fit the data to a dose-response curve to determine the competition IC50 value.

Hypothetical Data & Comparison
Protein TargetCompetition IC50 (nM)Interpretation
Putative Target A 75 High-affinity primary target
Known Off-Target B850Moderate affinity off-target
Unrelated Protein C> 20,000Not a target
Unrelated Protein D> 20,000Not a target

Comparative Analysis and Strategic Selection

Choosing the right method requires a strategic assessment of their respective strengths and weaknesses.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Competitive Chemical Proteomics
Principle Thermal stabilizationProtease protectionCompetition for affinity matrix
State of Target Intact cells or lysateLysateLysate
Label-Free? YesYesYes
Primary Readout Western Blot, Mass SpecWestern Blot, Mass SpecMass Spectrometry
Key Advantage Works in intact cells, capturing effects of cell permeability and metabolism.Simple, does not require specialized heating equipment. Good orthogonal validation.Unbiased, proteome-wide screening. Identifies on- and off-targets. Quantitative affinity data.
Key Limitation Not all proteins show a thermal shift. Requires specific antibodies for WB.Target must be susceptible to proteolysis. Requires careful protease titration.Requires a suitable affinity matrix. Can miss targets that don't bind the matrix.
Best For... Validating a known target in a physiological context.Orthogonal validation of a known target.Unbiased target discovery and selectivity profiling.

Conclusion and Recommended Path Forward

To rigorously validate the target engagement of this compound, a multi-pronged approach is recommended.

  • Initial Validation with CETSA: Begin with CETSA in intact cells. This is the most physiologically relevant starting point as it accounts for cell permeability. A positive thermal shift is strong evidence of direct interaction in a living system.

  • Unbiased Selectivity Profiling: Regardless of the initial results, a competitive chemical proteomics experiment is invaluable. It will not only confirm the primary target with quantitative affinity data but also proactively identify potential off-targets that could be responsible for unforeseen efficacy or toxicity down the line.

By systematically applying these self-validating methodologies, researchers can build an unshakeable foundation of evidence for the mechanism of action of this compound, paving the way for its confident advancement through the drug discovery pipeline.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGidd-ZHVco-EUGt6xDoxraTMjaT1ZWqiOl--pTQ8QyWlUQliDVw47c67Aq1-bUuyrUDbcvu79cqo32Du-PwsokOKvkV9FvwcK6fhL7Sbv4tkq-4YffafiD6-5M-DpSRKSChXwWnL4eaC6MkQ3a1Hp1g0zUQUNSSbCjwM4=
  • Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0pmXI1EyyKP_9Q6MSMXvCgqHAlU0e8dmEkovyt656LEfHXcSP7Q2HpvZsq7OBD05fxhJ8f_s1j7-nbLC_T1LbEJbl5RkkvBg6NbNuXiOWcEmcVtc9HGOm3cqUlZ23E_xVEls=
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRI49qZcWnFrvqAD9lDIu2Mv-PHc2Ve_du-w8qAMbWAQJtGaixCvXzio71MPPpmxcb8SbUWz07ydhHFMJzh7E7ui_CNvrdvqDNCVgDscxi3yLHVe9wKxYUi_cyyogTBVrJt70z96oP_Zdf9EE=
  • What is Drug Affinity Responsive Target Stability (DARTS)? Creative Proteomics. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDSWyzer1AZWYf5m_OuQRnDFfvFxDegDkVGbq29JZMOVX62M5oNhGzt8laLzW3NnU-Ublj9YjcEUKiZu6u7E5y-Ikmt44hItNMS1eMISib5Y49wBg05n21sweZBXz9mZ70r3mMQkyTrR3dqWbCEFZmi7uIrYjAF2TXysUFYe42WBcCRTfF5W9_-xX0yAeaKgHDvtjIWin6-Y4JcE80iHYCPbI=
  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6U_LO3wK4Wa6cfBAxmqWc8ReGjvBFnEsRmWXN2vz6xrQoKfZ8yuQ7WFJnEEqK1uLTFmbP3ROzYEu0ZmsLWNuokRi55IcYrZS_lL5p5EZ-SHS5SToeUILRNkX0YwFW2HXM1SZoU30J9uhup6BCFLylEoyLOhG8XYqN-IQMdt-pjgD9KEDTsJU3isdrBIBb56rKygFz7_QewJWdsHpRZWBsxUblY504D0iLS6S2Ug==
  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoYLwhy78PhAHgUq6rrhIDW4dSaH9n1KA7FrWW7IoC0kl9ImJDfk_vCw43wPKvKvYoVXrli5oBkgV-mfGfcKSDXzQo4uhHpWPHxtILiLmbBSUh3Dlt6PD4w2LHQLcRdZY_WlzWmfYQDrJl2A==
  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV1QTea6fwA1UUE70ebsqoxNSCpixKN_KUsgCGWu7vPXpt9SsnFb6XPh_W7ILUxf4VQeAPX7h-9F6kZ47lE1gsaFoNjrvkFcjt2qdEc-eqBivWCrUjp9ZwaK5xOb5DpY6NwoSctvRu-InvvX4=
  • Drug Affinity Responsive Target Stability (DARTS) Assay Kit. TargetMol. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzgte4OkT1nKE7Z5SMFrgAL8vprLaveRsDL64AxK6lUGR7S-_087nJS2VRJU5VwCNNsDMyHrw5NeZCPbCg2cPX_rT6GADhfHF5qZWPEiecf2pVpCbO_zinEjSj_SJH8aQagij7zJc46GVrtih6yMF_0hTTaF-FI-rryIc6KVnIi2MF6NT1N8ONeVWYYpDSfogUawhFrA==
  • Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuSrOEFlTqOH0CyziftVdfUedBLlHoc0bDr7u5BYctLzEB5LobUil0M-fL9S2iRn22tYGbO7-XLFkxcCuHKsZ2m_qCL0WDWdMcDJrolWwbQRtJVS0tSs4Kt16B4DS9_ackYuPEUAbSAxsERS_cA2XFbiO9nZwxiPPC
  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Springer. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDbVSCJA5i7U8vvXvlBctcEtlSalHyVfZccpY_jN4ZjlUPE5Hq-1TCclRitTnCqbRXLOdt7kbY-HSSwyVQs7rQqJXqBqWrGwnNpd9snnJFUcUTZ6ZrIBMI-UEfmpHp6SCzsjzYUol8nyZsnDIDHMaMOzLxVEVyn5IdV04AQb32QGaxucAAmA==
  • Advances in isoxazole chemistry and their role in drug discovery. CoLab. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcuEx1zHgDvqyClK4pXrls3iVkEBAQxBnGyooiS-gtLRKq-v2PeyKk-pp6dthYr5fQOMeEd53R3IzfGZPj-qwnq-MDwc5IipqKEVmABG1EylgGM4O0IFU-Q5eo1FO0vKf_8b6FuG3Ihg==
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoTDQAExVnzijZIZ791UqM0eBv-h-_se5peeBTpMF1NCZbcp-25vE7CDHllY1Nlm3G5mdIc0mR-SwzszxSAPT7dBW0k2HNAt7KFi_0PtiiCW0Vlmsgz4MoJVr9TP3NonMCZrwx4lYsYNA1of1dyHzID1VpCLH_OsdF7CdGPbzOpIXIapP5RZQgwtOgF_MTVL421wx_MlYFzG-X0AF8TPHo6ZI9HILK6R_1GLk95b8urA==
  • Determining target engagement in living systems. PMC - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJu9apoqX9FswnjjtmBhm9uutF02HWVvMqz3Eos7aUp9z5wCM8SVyrFCPpALot6JO1RJ64Jj4qmPwfu9el_SWrJOVTkw-YUyKOwc3yUx7v-JPXqWMG4200xjv_WemiS9Swjd5_Gp9SafwYBQ==
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_bpdDcPGkngCcim83SBsUvIcYQ94awfZPqz1xtcGBq3Mf7iDVvplCtI6T0DQxAdLkQpVj6MnP0HTnZUQk4W_TUQeuhH8s8qzpMSv9XUSxojISIaTFzBY3tvQ3_eS-yPmcDgcncReEqKjutTB31PL99tdVW4LaUasfXNqOWGKONIUxHPLBO0ONBFuKZms6ITDE-kiPHsF1lvUoGvWh3tPqeM5v3Agl
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGFggL-vCr2EKTOhFrju1LjAogSTYPAd4dRtGzBh5KZHqWmf_ag8Z1E9ZNPjJW52IM26CiRr9qy2u3kRBpCIByFj-G5sSlryjT6S7cMA_PbU3h0qlbG1klqNfOPFGtDIqnMjqW1MehfhwqxA==
  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw7eS4eRJ-xolW4OEZdigsTlYpBEignx185oacGJSSOHgElXb9Y6X0HQ0uEVf6XQpfRn3VfmUX4xYkLtWrdGUz8Z2WIulIrNUHCGhvauWRDmVV7j7LBujCAGKY-eNPQ5lR9YtYMioNExibGEYc3hwj4SvyNANic7s=
  • The target landscape of clinical kinase drugs. PMC - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMI7A5X898LieNn_Bw5pKc1buagX3rnJcSaYtvAy-RPAqLPzMzboZqsl6vuQQX6miUAc1xIEwzA0ltd4SZe-0pFs1Ot64WQwodab4kIBGkZrZG-GVM6JeNiVCz-VGFmyjc1814IuNnGwi7hg==
  • Biophysics: How to choose the right assay for your drug discovery project. Domainex. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSTlnv-xXoYcXuA6KpyshOLbgWp0uqQ4MlQgm8gYKC8ujlKruypJsaicnw0hhgDb6gBP1msPhzAPWEDrFrRFwU7Ig10jmJDyXtEhUs_m91tCYqGFcOfBYqfv4bcaGmzv1YZvhyKsj2A2u6GESI9JtWuBMRqOOuxUQSP3BLhMP08bdtw1nRL_sVZebXS0oHAqk9e0b9BlXEci0maKjDzCa8Fj1hLGGrl4k6ln7L
  • Enhance drug discovery with advanced biophysical techniques. Nuvisan. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZepQ-8G7xMGkjd0gDVZuabCO5mAsK21v1pQyAbvByMJcowdkTwAF2tsqRQDmPoUAF83C1wtO4GKI4QM72UXxMt41S6uVcYsbsli5GhYmcwXW0TJmx6QaDKIWKTbuKfoK1cT36JAQtYIzb6ygZfd5PnMapQ5U=
  • Target Engagement. Selvita. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGydgd_goOSnm3y_VHwpSgDByHRYkfmGXlIKU7kmLjgH8nlVcThjiPleVMT1rWP0SpAZt_7RXa7H4LsOMI422jAT8gxqK1n7m-SgufhzQSZzP5OFH96XNJny8d4bsH8UqXNO2Ckuo-Ju4khjP-_iXLuMjDXWMlSXzbyttBMVdvW3jnxgOI0A20pvu-YqjPTHJXfmILCANClZHOYkbUXTGOUDhewXZWe5NspG0LyvBvV9g==
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrsvXdCY4uwP9uUyem6V3GYNvqIW5Bvi7Myfm3cpEyHKmpGIy32PPdCxOFwSBIolPiFoUP1PoxFjDpgsYmSE6eJIBFMgrAwGClXkfR9vXVfFnzrrn4FFbypndfRgqvTf10wsSiW1wMMqsH3ofG7BWR7uqexNKjRlmJGMzSHNJDGE3_jKGr8fntryrVXtyp3FDrjNwEkk7ICGXjiCsLsCTX_tsRRdLGLZLc5SKND97FQTebPGxV8O6oxBW0HIzvg7rfTfALPnMoLzZ4XHcCXqGT
  • Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X". Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFW_LFtIhcxfwCyab4vypsGIQg0P6PnH4uOwLOudRLtxmPSvS5d135txfvGtmhKb5UDgGp788GgqghOxmYh-piwkP51vm1gUo7sKWWNHB2-WpExHoNd4AA-LMMJpHj6SuAWctlRkZGYyE16vWALq27FlddQNVdDToAoqP8D1vxMvYGggIy-qbzORpUGE_Lqd0CTUiDuzx8_BUdmnUwky1Q8UZ-feoQHcpEmMgcw2GO4-DooUv3IJ4_aK5950Cvx60p_g==
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe73nc7Nkrdz2yCc4bVuun-uyOh7bDjAO4bWpZOhecB7KS_h_Wkk26tnCgS6qfxYrwgubIQ4v5NHmVIJwGSpGb-jxDquN7KqYBZV-KPGOa4SNRVOUYwkYQdxEtLMNcvdkGW2hLODpQMV1OYrCAtlo_4IoSBPevft_Fg1QY3_U6Sx00MEPLehJtO0xsoc6kyBD06FnZ37AKfSYa2Kc880l3zuNmIZ3mBSmkBTtYxZQRdFqbPPFm2qoyDSBw33bZa7W3YnO3HShUx_z29cEbcJGlaNPf3Go=
  • Small-Molecule Target Engagement in Cells. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKjBWJktdrjCBFHq4D859KKqZz82ck6Dg1N1t_bXKVSUCwzjVWsV4W0F7Sv4DstXjV5mf2p9MGtQxS5CgCZiVw1jOk6ToL2ESue7FYzAIAlAFDdIGKfFxiefhgP_Q7NLscOBE=
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJnG54at9VEJnPbFo6ItAZ4wfrpliD7fgYCKwMSm2KtgYyeJtx1BVYFiNwJpwCQUAOhFYwSjjgo-37zE1TpqWIzKKGQmnKg8sZpk5tzsipkMy_5sY6qXMZtWDR_NIh2jpbSOOni_7ShywlIw==
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcXZErxCgMAYMRXp_Fu3ECOGEpq60iLA849cmmSqWqiRmczP6TojyfWZp2RmC-wd1f9gqIMMOTRx8uRu14RnOAyeqmmnb7bWFCEcc5gmYH5JN6s03F2vp-1wQFe_bcZMe3k2JBHZY_
  • Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-tg8_O-4DdWRRO0t6b9inhzlog0QejtZ6oTwAFvIpMp4sayzQsnHucmk4RUPJPzywiRvxMDkDrZ5lRIDqfKFd7CCO9FtqYIfHXBaNj9XChyZaX0T6ICHLkmvN3qVCGoTceHrhAL6dgNaaqz694G6v5CQSzCb3JJLQeqoWWplFFnPxkYGso021ePJetnE2G9yeo8lTUXpdxoqmKA==
  • Small-Molecule Target Engagement in Cells. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd6Lz5IXSomL1tdqHweKcM9JkukChroubn4h3IFOqb4_csBF58wLRKTsSxKuebHcNaIboqxWqQDFgOa4-KfEyan3FFKpI60beHYmJlGjC0z7HXA-N1bpsAnC7-zKqXkHbfQ-I3NsNlsmRimQbysbRH2NkjoOuHQkHBSjusYgQgIkXwbUzqrCU56zr8RLDGsMsoGDFT7kE=
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNEd1ZIeY7uzwCOPvsRbdPxXznjjIcRV6CDdLSeiCjK-LcUq75vdZjgLvFpu9wEz_kYWF1L865xb5Tqjrm2ilfkngfK3TLhElZVjI4_RsNmxeKeJ98ph1HlJqG-P3LQNnMfNDQoFZ2gKNEAFGlAFVvu3rWIB9fkfU8w2jYxanwuNoONRANHw==
  • Chemoproteomic profiling: from target discovery to target engagement. YouTube. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-RwjfyjUwSQWH8nGJt0FWGY95LcoJeLLcQkP6QDS2nIN-jdL7YUBb43jg6401crfrzWsY_IgarBdB3VaxNHTEhB0hMunS1g1b96o6XKoAnW1s_8rtW5sMHJgkvwFqWV9UZWcKAQ==
  • Assessing target engagement using proteome-wide solvent shift assays. PMC - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG9WiRO788nX4I55WnQ4wCsqNR1_eqy9__jltXX6H1s7wMn-aGlNVJvl3rsKSKkdTi5IJDdf6APXk-uftBubDB-hUdIfWyNnrbsEiZzcY16ZQpJF9XUT9LqC7oiZ0_jsRGzDVAfC1LsVve9Q==
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmo9SvwDgCo3FuOP75kwqjqtBa4QmpDX76E4Sh3Q7RAgbv4wGAry2SVn1QFOv359TW8VqDs7q90Q7kVcqezmGLbeiMmzq_e0fH2mu8WX9CNCfjkjxTtQh5MO0x-Nowcpw0tBTZL2VeY6MeIA==
  • Characterization of binding, depletion and competition properties of... ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCJvM6GLgNwp3YbAIQE_GyHqsK250FMwQvcJQ-315nWLXp_xGgJbax34XIFDSY48DAasvsPPyTEcrbetBTaq2dAUMQyz7lcoBwPq8MfjPL7cDPVsAv56ZjmfnPGZoKCEFZkCrkNtWKEveiRPEIvdxf4kKY07pjvfjE0808KLJs4ZfrGudhIybkqKyUAB3Rc-BmtzHFbH5Z6dO58LQ1WSnTvak5JC5vc7z5aMSNjA-gyEBIzyuMXn0hzNabSv7HWzGm12A=
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC50BIegukBj9GduZebSoNoH3vf5iwEQX3PPUuGdEc4rjJtt7fQ3H_gZRYD5zSoNHk0BanPnVELARTrOn4f7Oxal7rdKACkidxJZ-Kb1SYPdphohSvaegamTRA0ugDA9znWmE3bX7dk1ENn58U9QDlFGoQKhZnsT2Zr0MNgWDhswp64gHSqQR-8Y9VLych
  • CETSA. pärnordlundlab. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEazPV2mo3TvbZ9bZlDi0D6P4BwlrQcx6tVq4PWOr7TNLLMmAPA0MYlLc_-UeFGyEXbsFmNL59KOb15NuGPr_InRgab_m138Lrb1TLoIg5ejA==
  • Confirming Target Engagement of Benzo[d]isoxazoles in Cellular Models: A Comparative Guide. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDAfrCboRguID9110IctUELmpbIF35Z9UpAuiI_QkS6hhI96kqyXLYZayARg-QZ8oogIan_RGJw9Z_3aaSJY4QNNYHVgIzMZ6Yoy2ES3Mr6tYzpU9Fx2fq7zN_-cvtU9PBtfAraCu2FCcT8fUK3qLEsAvcxpsFgBFpABxoeKmxsRddQsPVp8PsoTOOA0009Se1nLMVLZ4WMDz2CYjR7y_qd2wJ1ANmI9a5Ox-fNZKyZ2P8WRCF
  • Target validation & engagement. Inoviem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5D_SYQ1jwAaEXH_8ZfbEKRA6_ucSgDlmVRO8VBe_0ReYyCNoGNAXXQ2tNR9AvCQgWSvyAyWs8gnYGeArhM-0UaA9rYR3zy0ZCGcz_pQI1gjKlyZfdpStgDAOi6Mbd34KZleRudW5m7C41e6OTRH0=
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrx2aQRmmfeAvSgZhWc-degRAGWtPGzolpfjlq7AI_Z8SuUNzHZsGLoc6sQe7Sb0-DkRUdwXpNPsJf2dO7maK59nPj08udC1QBDt0GwX18WwnvqUwEqYEB-YCCSw0fowhf2GdHqdYSdJMKnA==
  • Validation of solvent proteome profiling for antimalarial drug target deconvolution. PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECUsz-nMWn-Ygqjyhi1-S3ybONj_fdE3O452vpwQt73lPcUPYU41xhMPT9lBdD0okQp2v_D9JWNQrKQSDtstAJ5bkkEqEYqJBQVwNh3wYi6E8pnQkZmkhc0qP7qcVzbFskaBLGNdDG8EBOpCM=
  • Perspective view of isoxazole 4f with labeling scheme and 50%... ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYUw-nMJfLeywhsqOdxlyBtY5tKDdeWzGuvYw7xcac6FKF7SEsecm-JG89TCQ34-8CdSlLIrZoETI_sjkJWZ8SWjH3OrKBT46-WmD17Bp0aIwPQf0luHfMEPkNG-Vzfvsa3NCjWuOrE6pI1r8rafC0xhC-CMW1vWhiAaNJdjU6GzD54nx-l2MvMZA5B7A5T6YikkEkAUUIayLHzp1nGDiHCmqxJ_hJD5ayPvy5io5u8yReBHQXzElNTgAmVRAIBEuGDdvxZw==
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTAstaGvwJUYQqcSgsdQD1EfVzLLamCezMUF8d5I_joD18eTWtyEaKOgwQx6s6EozDhb8aDGjGeCoziukirudS6T5sKvOLuK4Mk8clem74hGJad_OFaVVUjJfNR_MbpQI1kuPqZsxbM_t6P4I=
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnqhgPUpnMWqDbVlXW1prqzz4BTSd0y8SiOJVWMBekMTHC-EYmOvdlOLf8bUlVl_3pAlR_k-kOf6OaDDLYHV0eP19dU4qdIiI9OYTBkUG5235O0EiPP-s49OGjhrkZiaZK79Xf5FM0fFjZsh518USsJ2fZenSmQbK_-iXPcqQqOauxsw_66HijYJ__T_4AeOoESTR98Wfepyw0th6QT5IBO5gcRJaZa69iQ52DekzKYah8cvmNFKRTf8_QJIhqGb-SxPSWnfNvpD-OfIeCRxH4SAY2q3kabOY5tS_v0p02FoyA6uYTHg7cpMU-FJFtGs8HpbR5pHEEC-w=

Sources

A Comparative Guide to the Cytotoxicity of 4-Hydroxymethyl-Isoxazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic compounds, isoxazole derivatives have emerged as a promising class of molecules due to their diverse biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive analysis of the comparative cytotoxicity of isoxazole derivatives, with a focus on the structural class of 4-hydroxymethyl-isoxazole, against various cancer cell lines. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing in vitro cytotoxicity.

The Isoxazole Scaffold: A Privileged Structure in Cancer Therapy

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of numerous derivatives with a broad spectrum of pharmacological activities.[3][4] In the context of cancer, isoxazole-containing compounds have been shown to exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis, inhibition of heat shock protein 90 (Hsp90), and disruption of tubulin polymerization.[3][5][6]

Comparative Cytotoxicity Analysis

While direct cytotoxic data for the specific compound this compound is not extensively available in the public domain, a review of structurally related isoxazole derivatives provides valuable insights into its potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoxazole derivatives against a panel of human cancer cell lines, alongside commonly used chemotherapeutic agents for comparison.

Compound/DrugCell LineIC50 (µM)Reference
Isoxazole Derivatives
5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[7]
Isoxazole-Carboxamide Derivative 2eB16F1 (Melanoma)0.079[8]
Isoxazole-Carboxamide Derivative 2aHeLa (Cervical)39.80[8]
Isoxazole Derivative 1aPC3 (Prostate)Significant Inhibition[9]
3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d] Isoxazole-4,6-DiolMDA-MB-231 (Breast)30.54[10]
Positive Controls
DoxorubicinBFTC-905 (Bladder)2.3[11][12]
DoxorubicinMCF-7 (Breast)2.5[11][12]
DoxorubicinHeLa (Cervical)2.9[11][12]
DoxorubicinHepG2 (Liver)12.2[11][12]
CisplatinA2780 (Ovarian)Varies (e.g., ~5-10)[13]
CisplatinSKOV-3 (Ovarian)Varies (e.g., ~2-40)[13]
CisplatinHEC-1-A (Endometrial)Significant Inhibition[14]

Note: IC50 values for positive controls can exhibit significant variability between studies due to differences in experimental conditions such as cell seeding density and assay duration.[2][13][15]

The data clearly indicates that the cytotoxic potency of isoxazole derivatives is highly dependent on the specific substitutions on the isoxazole core and the cancer cell line being tested. For instance, a trifluoromethyl-substituted isoxazole shows promising activity against breast cancer cells, while a carboxamide derivative demonstrates potent effects on melanoma cells.[7][8] The activity of a hydroxyphenyl-isoxazole analog against MDA-MB-231 breast cancer cells suggests that the this compound scaffold is a promising area for further investigation.[10]

Mechanistic Insights: Apoptosis Induction and HSP90 Inhibition

A significant body of evidence points towards the induction of apoptosis as a primary mechanism of action for the anticancer effects of isoxazole derivatives.[6][16] Furthermore, several isoxazole-containing compounds have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90).[17][18][19]

Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are key drivers of oncogenesis, including EGFR, Akt, and Cdk4.[17][18] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis. A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70.[17][18]

The following diagrams illustrate the proposed signaling pathways through which isoxazole derivatives exert their cytotoxic effects.

cluster_0 Apoptosis Induction Pathway Isoxazole Derivative Isoxazole Derivative Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Isoxazole Derivative->Pro-apoptotic Proteins (Bax, Bak) Activates Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Isoxazole Derivative->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Inhibits Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion Anti-apoptotic Proteins (Bcl-2, Bcl-xL)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by isoxazole derivatives.

cluster_1 HSP90 Inhibition Pathway Isoxazole Derivative Isoxazole Derivative HSP90 HSP90 Isoxazole Derivative->HSP90 Inhibits Oncogenic Client Proteins (EGFR, Akt, Cdk4) Oncogenic Client Proteins (EGFR, Akt, Cdk4) HSP90->Oncogenic Client Proteins (EGFR, Akt, Cdk4) Stabilizes HSP70 HSP70 HSP90->HSP70 Upregulates (feedback) Ubiquitin-Proteasome System Ubiquitin-Proteasome System Oncogenic Client Proteins (EGFR, Akt, Cdk4)->Ubiquitin-Proteasome System Targeted by Cell Proliferation & Survival Cell Proliferation & Survival Oncogenic Client Proteins (EGFR, Akt, Cdk4)->Cell Proliferation & Survival Promotes Degradation Degradation Ubiquitin-Proteasome System->Degradation

Caption: Mechanism of HSP90 inhibition by isoxazole derivatives leading to client protein degradation.

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized protocols for in vitro cytotoxicity assays are paramount. The MTT and XTT assays are colorimetric methods widely used to assess cell viability and proliferation.[20][21][22]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[21][23]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[24]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound derivatives) and a positive control (e.g., doxorubicin) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[23]

Caption: Workflow of the MTT cytotoxicity assay.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is a second-generation tetrazolium salt assay where the formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step.[25]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[25]

  • XTT Addition: After the treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.[24][25]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the soluble formazan at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm can be used to subtract background absorbance.[26]

Caption: Workflow of the XTT cytotoxicity assay.

Conclusion and Future Directions

The isoxazole scaffold represents a highly promising framework for the development of novel anticancer agents. The comparative data presented in this guide suggest that this compound and its derivatives warrant further investigation to fully elucidate their cytotoxic potential and therapeutic utility. Their ability to induce apoptosis and inhibit key oncogenic pathways like Hsp90 signaling positions them as attractive candidates for further preclinical and clinical development. Future research should focus on synthesizing a library of this compound analogs and screening them against a broad panel of cancer cell lines to establish a comprehensive structure-activity relationship.

References

  • Roche.
  • Kovaleva, E. V., et al. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(7), 1315-1331. [Link]
  • Giel-Pietraszuk, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12275. [Link]
  • Phan, T. L., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
  • Phan, T. L., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
  • Roche.
  • ResearchGate.
  • University of California, San Diego.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Wang, P., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 9(10), 9473–9487. [Link]
  • Al-Shorbagy, M. Y., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 13(11), 1839. [Link]
  • ResearchGate. Determination of doxorubicin ic 50 in different tumor cell lines. [Link]
  • ResearchGate. IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. [Link]
  • ResearchGate.
  • Chiosis, G., et al. (2012). Isoxazolo(aza)naphthoquinones: a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 54, 135-144. [Link]
  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]
  • ResearchGate. Chemical structures and SAR of Isoxazole derivatives as potent Hsp90 inhibitors. [Link]
  • Hawash, M., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052. [Link]
  • Martínez-García, D., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2025. [Link]
  • ResearchGate.
  • Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
  • ResearchGate. Effects of synthetic isoxazole derivatives on apoptosis of K562 cells. [Link]
  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 57(4), 955-968. [Link]
  • ResearchGate. Cytotoxicity (IC50 ± SD, μM) of the final derivatives against MCF-7, HCT-116, and HepG2 cell lines. [Link]
  • ResearchGate. IC50 values and dose–response curves of designed... [Link]
  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18765-18779. [Link]
  • Wang, L., et al. (2023). Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. International Journal of Organic Chemistry, 13(1), 1-6. [https://www.researchgate.net/publication/368864775_Synthesis_and_Antitumor_Activity_of_3-2-4-Hydroxy-Phenyl-Ethyl]-Benzo_d_Isoxazole-46-Diol]([Link])
  • Kumar, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 229-239. [Link]
  • Kumar, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 229-239. [Link]
  • Popiołek, Ł., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Molecules, 28(3), 1438. [Link]

Sources

Assessing the Selectivity of 4-Hydroxymethyl-Isoxazole: A Practical Guide to Target Identification and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

In the landscape of drug discovery, the isoxazole scaffold is a privileged structure, appearing in numerous compounds with diverse pharmacological activities.[1][2] 4-Hydroxymethyl-Isoxazole represents a novel chemical entity with therapeutic potential, yet its precise molecular target(s) remain to be fully elucidated. This guide provides a comprehensive, technically-grounded framework for researchers to not only identify the primary biological target of a novel compound like this compound but also to rigorously assess its selectivity profile.

Understanding a compound's selectivity is paramount. A selective compound preferentially interacts with its intended target, leading to higher efficacy and a lower propensity for off-target effects, which can cause toxicity.[3] This guide is structured to mirror a real-world research and development workflow, moving from broad, unbiased screening to focused, quantitative validation. We will use this compound as our central case study, comparing its hypothetical data to a highly selective comparator ("Compound S") and a non-selective, promiscuous compound ("Compound N").

Phase 1: Unbiased Target Identification

Before assessing selectivity, one must first identify the target. When the primary target of a compound is unknown, casting a wide, unbiased net is the most effective starting point. The goal of this phase is to generate a list of high-confidence candidate binding partners.

A. Affinity-Based Chemical Proteomics

One of the most powerful unbiased approaches is to use the compound itself as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. This is achieved by immobilizing the compound on a solid support and identifying the proteins that bind to it using mass spectrometry.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a Synthesize derivatized This compound with a linker arm b Couple derivatized compound to activated sepharose beads a->b c Prepare control beads (linker only) d Lyse target cells to prepare native protein lysate e Incubate lysate with compound-coupled beads d->e f Incubate lysate with control beads d->f g Wash beads to remove non-specific binders e->g f->g h Elute bound proteins g->h i Digest eluted proteins (e.g., with trypsin) h->i j Analyze peptides by LC-MS/MS i->j k Identify and quantify proteins j->k l Compare compound vs. control to identify specific binders k->l

Caption: Workflow for target identification using affinity chromatography.

Causality Behind Experimental Choices:

  • Derivatization: The 4-hydroxymethyl group is an ideal handle for chemical modification, allowing the attachment of a linker for immobilization without significantly altering the core pharmacophore.

  • Control Beads: Using control beads with only the linker arm is a self-validating step, crucial for distinguishing true binding partners from proteins that non-specifically interact with the matrix or linker.

B. Broad-Panel Functional Screening

An alternative and complementary approach is to screen the compound against large panels of diverse biological targets. This method assesses the functional consequence of binding (e.g., enzyme inhibition or receptor activation/antagonism) and can quickly point towards a specific class of proteins. Many contract research organizations (CROs) offer comprehensive screening services.[4]

Recommended Initial Panel: A broad "safety" or "profiling" panel is ideal. A typical panel might include:

  • Kinases: Over 300 human kinases.[5]

  • GPCRs: A wide range of receptors from different families.

  • Ion Channels: Key cardiac and neuronal channels.

  • Nuclear Receptors: To assess potential endocrine disruption.

Phase 2: Target Validation and Prioritization

Data from Phase 1 will yield a list of putative targets. This phase is dedicated to validating these "hits" through orthogonal, more quantitative methods to confirm a direct and functionally relevant interaction. Let us hypothesize that our Phase 1 screens identified "Kinase X" as the top candidate target for this compound.

A. Direct Binding Assays (Biophysical Validation)

These methods confirm a direct physical interaction between the compound and the purified target protein and determine the binding affinity (KD), a key parameter for assessing potency.

  • Surface Plasmon Resonance (SPR): Immobilize purified Kinase X on a sensor chip and flow solutions of this compound over it. A binding event is detected in real-time, providing on-rate, off-rate, and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding between the compound and the target protein in solution, providing a direct measurement of binding affinity and thermodynamics.

B. Functional Activity Assays (Biochemical Validation)

A direct binding event must be correlated with a functional outcome. For our hypothetical target, Kinase X, a radiometric kinase assay is the gold standard for measuring catalytic activity.[3]

Protocol: Radiometric Kinase Assay for Kinase X

  • Reaction Setup: Prepare a reaction mixture containing purified active Kinase X, its specific peptide substrate, and [γ-³³P]-ATP in a suitable kinase buffer.

  • Compound Addition: Add varying concentrations of this compound (typically from 1 nM to 100 µM) to the reaction wells. Include a "no inhibitor" (DMSO) control.

  • Initiation and Incubation: Start the reaction by adding the [γ-³³P]-ATP. Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated peptide substrate will bind to the membrane, while unincorporated [γ-³³P]-ATP will not.

  • Washing: Wash the membranes extensively to remove all unbound radiolabeled ATP.

  • Detection: Measure the amount of incorporated ³³P on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

C. Cellular Target Engagement

Confirming that the compound binds its target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is an elegant method for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.

cluster_treat Treatment cluster_heat Heating cluster_analysis Analysis a Treat intact cells with This compound c Aliquot cells and heat to a range of temperatures (e.g., 40°C - 70°C) a->c b Treat control cells with vehicle (DMSO) d Aliquot cells and heat to the same temperature range b->d e Lyse cells and separate soluble vs. precipitated protein (centrifugation) c->e d->e f Analyze soluble fraction by Western Blot for Kinase X e->f g Quantify band intensity to generate a melting curve f->g h Compare melting curves: a shift indicates target engagement g->h

Sources

Navigating the ADME Labyrinth: A Comparative Guide to 4-Hydroxymethyl-Isoxazole and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising molecule from discovery to a viable therapeutic is fraught with challenges. Among the most critical hurdles are the ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which ultimately determine a drug's efficacy and safety profile. The isoxazole scaffold, a privileged structure in medicinal chemistry, is a common feature in many pharmaceuticals due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2][3] This guide provides an in-depth comparison of the ADME properties of 4-Hydroxymethyl-Isoxazole and its analogs, offering insights into how subtle structural modifications can significantly impact a compound's pharmacokinetic destiny.

The information presented herein is a synthesis of established principles in drug metabolism and pharmacokinetics, supported by detailed experimental protocols. While specific experimental data for this compound and its direct analogs are not extensively available in the public domain, this guide utilizes representative data based on known structure-ADME relationships for isoxazole derivatives to illustrate key concepts and guide lead optimization efforts.

The Central Role of the this compound Scaffold

This compound serves as a versatile building block in drug design. The hydroxymethyl group at the C4 position offers a handle for further chemical modification, allowing for the fine-tuning of physicochemical properties that govern ADME. Understanding how modifications to this core structure and its substituents at the C3 and C5 positions influence its journey through the body is paramount for designing molecules with optimal therapeutic potential.

A Comparative Analysis of ADME Properties

To illustrate the impact of structural modifications on the ADME profile of this compound, we will consider a hypothetical, yet representative, set of analogs. These analogs feature common chemical alterations aimed at modulating key pharmacokinetic parameters.

Analog Structures:

  • Compound A: this compound (Parent Compound)

  • Analog B: 3-Methyl-4-hydroxymethyl-5-phenylisoxazole (Increased Lipophilicity)

  • Analog C: 4-(Methoxymethyl)-isoxazole (Masked Hydroxyl Group)

  • Analog D: Isoxazole-4-carboxylic acid (Oxidized Metabolite Analog)

  • Analog E: 4-(Aminomethyl)-isoxazole (Introduction of a Basic Center)

The following table summarizes the projected ADME properties of these compounds based on established structure-ADME relationships for isoxazole derivatives.

Table 1: Comparative ADME Profile of this compound and Analogs (Illustrative Data)

ParameterCompound A (Parent)Analog B (Lipophilic)Analog C (Masked OH)Analog D (Acid)Analog E (Basic)
Metabolic Stability (HLM t½, min) Moderate (e.g., 45)Low (e.g., 20)High (e.g., >60)High (e.g., >60)Moderate (e.g., 40)
Permeability (Caco-2 Papp, 10⁻⁶ cm/s) Moderate (e.g., 5)High (e.g., 15)High (e.g., 12)Low (e.g., <1)Low (e.g., 2)
Plasma Protein Binding (% Bound) Low (e.g., <30)High (e.g., >90)Moderate (e.g., 50)Moderate (e.g., 60)Low (e.g., <20)
CYP450 Inhibition (e.g., CYP3A4 IC₅₀, µM) >50 (Low Risk)~10 (Moderate Risk)>50 (Low Risk)>50 (Low Risk)>50 (Low Risk)

Causality Behind the Experimental Choices and Expected Outcomes

The selection of these ADME assays is foundational in early drug discovery to identify and mitigate potential pharmacokinetic liabilities.

Metabolic Stability in Human Liver Microsomes (HLM)

Why it's critical: The liver is the primary site of drug metabolism.[4] An in vitro microsomal stability assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[4][5] A compound that is too rapidly metabolized will have a short half-life and may not achieve therapeutic concentrations in the body. Conversely, a highly stable compound could accumulate and lead to toxicity.

Expected Trends for Our Analogs:

  • Compound A: The hydroxymethyl group is a potential site for oxidation by alcohol dehydrogenases or CYPs, leading to moderate stability.

  • Analog B: The introduction of a lipophilic phenyl group can increase its affinity for CYP enzymes, often leading to more rapid metabolism.[6]

  • Analog C: Masking the hydroxyl group as a methyl ether prevents its direct oxidation, generally increasing metabolic stability.

  • Analog D: The carboxylic acid is a common metabolic endpoint and is generally more resistant to further oxidative metabolism.

  • Analog E: The primary amine can be a substrate for monoamine oxidases or CYPs, but its impact on overall stability can vary.

Cell Permeability (Caco-2 Assay)

Why it's critical: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal barrier, including the expression of efflux transporters like P-glycoprotein (P-gp).[7][8][9] This assay predicts both passive diffusion and active transport mechanisms.

Expected Trends for Our Analogs:

  • Compound A: Its moderate polarity suggests a balance between aqueous solubility and membrane permeability, resulting in moderate passive diffusion.

  • Analog B: Increased lipophilicity generally enhances passive permeability across the lipid cell membrane.

  • Analog C: The masked hydroxyl group reduces polarity, which can also improve passive permeability.

  • Analog D: The negative charge of the carboxylic acid at physiological pH significantly hinders passive diffusion across the cell membrane.

  • Analog E: The positive charge of the primary amine at physiological pH can also limit passive permeability but may be a substrate for uptake transporters.

Plasma Protein Binding (PPB)

Why it's critical: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[10][11] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be eliminated.[12][13] High plasma protein binding can limit a drug's efficacy and volume of distribution.

Expected Trends for Our Analogs:

  • Compound A: Its polarity and small size suggest low affinity for plasma proteins.

  • Analog B: The lipophilic phenyl group significantly increases the likelihood of binding to hydrophobic pockets in albumin, leading to high PPB.

  • Analog C: The ether modification provides a slight increase in lipophilicity, resulting in moderate binding.

  • Analog D and E: The presence of charged groups can have variable effects on plasma protein binding, but they generally exhibit lower to moderate binding compared to highly lipophilic compounds.

Cytochrome P450 (CYP) Inhibition

Why it's critical: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[14][15][16] If a new drug inhibits a CYP enzyme that is responsible for metabolizing another co-administered drug, the plasma concentration of the second drug can rise to toxic levels. Early screening against major CYP isoforms (e.g., 3A4, 2D6, 2C9) is essential for safety assessment.

Expected Trends for Our Analogs:

  • Heterocyclic compounds, particularly those with nitrogen atoms, have the potential to interact with the heme iron of CYP enzymes.[14] However, the risk is highly dependent on the overall structure and electronics of the molecule. For our illustrative set, we project that the lipophilic Analog B might show some inhibitory activity due to increased affinity for the active site, while the more polar analogs are less likely to be potent inhibitors.

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

Methodology:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (e.g., 1 µM final concentration) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Workflow Diagram:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep_mix Prepare Microsome/ Buffer Mixture add_cmpd Add Test Compound (1 µM) prep_mix->add_cmpd pre_incubate Pre-incubate (5 min) add_nadph Add NADPH (Initiate Reaction) pre_incubate->add_nadph time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) add_nadph->time_points quench Quench with ACN + Internal Standard centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for the in vitro metabolic stability assay.

Caco-2 Permeability Assay

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Application: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points, collect samples from the receiver compartment (B for A-to-B transport, and A for B-to-A transport).

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]

Workflow Diagram:

Caco2_Permeability_Workflow cluster_culture Cell Culture (21 days) cluster_assay Permeability Assay cluster_analysis Analysis culture_cells Culture Caco-2 cells on filter inserts check_teer Check Monolayer Integrity (TEER) culture_cells->check_teer add_cmpd Add Compound to Apical or Basolateral Side check_teer->add_cmpd incubate Incubate @ 37°C add_cmpd->incubate sample Sample Receiver Compartment incubate->sample lcms LC-MS/MS Analysis sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow for the Caco-2 permeability assay.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

Methodology:

  • Device Preparation: Prepare the RED device inserts according to the manufacturer's instructions.

  • Sample Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat).

  • Dialysis Setup: Add the compound-spiked plasma to one chamber of the RED insert and dialysis buffer (phosphate-buffered saline) to the other chamber.

  • Equilibration: Incubate the sealed plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Processing: Matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample) and precipitate proteins with a cold organic solvent containing an internal standard.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the test compound in both chambers.

  • Data Analysis: Calculate the percentage of unbound drug.

Workflow Diagram:

PPB_RED_Workflow cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prep_device Prepare RED Device spike_plasma Spike Compound into Plasma prep_device->spike_plasma load_device Load Plasma and Buffer into Chambers spike_plasma->load_device incubate Incubate @ 37°C (4-6 hours) load_device->incubate sample Sample Plasma and Buffer Chambers incubate->sample process_samples Matrix Match and Protein Precipitation sample->process_samples lcms LC-MS/MS Analysis process_samples->lcms calculate Calculate % Unbound lcms->calculate

Caption: Workflow for the plasma protein binding assay using RED.

Conclusion and Future Directions

The ADME properties of a drug candidate are a complex interplay of its physicochemical characteristics. For the this compound scaffold, even minor structural modifications can lead to significant shifts in metabolic stability, permeability, and plasma protein binding. As demonstrated with our illustrative analogs, increasing lipophilicity can enhance permeability but may also increase metabolic clearance and plasma protein binding. Conversely, introducing polar or charged groups can decrease permeability but may reduce metabolic liabilities and non-specific binding.

A thorough understanding of these structure-ADME relationships is crucial for guiding the design of isoxazole-based drug candidates with optimized pharmacokinetic profiles. The experimental workflows provided in this guide represent the industry standard for generating the critical ADME data needed to make informed decisions in the drug discovery process. Future work should focus on obtaining robust experimental data for this compound and a diverse set of its analogs to further refine our understanding of this important chemical space.

References

  • Habeeb, A. G., Rao, P. N. P., & Knaus, E. E. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines and 3,4-diphenylisoxazoles as selective cyclooxygenase-2 inhibitors: biological activity and structure-activity relationships. Journal of medicinal chemistry, 44(18), 2921–2927.
  • Guengerich, F. P. (2021).
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Kus, I. D. I., & Piotrowska-Kempisty, H. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(3), 859.
  • Masimirembwa, C. M., Thompson, R., & Andersson, T. B. (2003). In vitro-in vivo correlation for metabolic clearance of drugs in mouse. Journal of pharmacological and toxicological methods, 49(1), 43–51.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 47–53.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185.
  • Di, L., & Kerns, E. H. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. Journal of pharmaceutical sciences, 92(8), 1515–1524.
  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2009). Development and application of high throughput plasma protein binding assay. International journal of pharmaceutics, 372(1-2), 101–107.
  • Kalgutkar, A. S., Dalvie, D. K., O'Donnell, J. P., Taylor, T. J., & Sahakian, D. C. (2000). On the metabolic activation of the isoxazole ring in the anti-inflammatory agent leflunomide to the cyan-containing metabolite A771726. Drug Metabolism and Disposition, 28(11), 1347–1355.
  • Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2013). Isoxazole: a privileged scaffold for drug design and development. Mini reviews in medicinal chemistry, 13(11), 1645–1663.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Trainor, G. L. (2007). The importance of plasma protein binding in drug discovery. Expert opinion on drug discovery, 2(1), 51–64.
  • Tavelin, S., Taub, M. E., & Artursson, P. (2003). The use of Caco-2 cells for estimating intestinal drug absorption. Methods in molecular biology (Clifton, N.J.), 225, 245–262.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Current drug metabolism, 8(7), 641–647.
  • Smith, D. A., Di, L., & Kerns, E. H. (2010). The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery. Nature reviews. Drug discovery, 9(12), 929–939.
  • Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced drug delivery reviews, 46(1-3), 27–43.
  • Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Isoxazole: a privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 11(14), 1304–1320.
  • Poulin, P., & Theil, F. P. (2002). Prediction of pharmacokinetics prior to in vivo studies. 1. Mechanism-based prediction of volume of distribution. Journal of pharmaceutical sciences, 91(1), 129–156.
  • Lombardo, F., Obach, R. S., Shalaeva, M. Y., & Gao, F. (2002). Prediction of human volume of distribution values for neutral and basic drugs. 2. Extended data set and leave-class-out statistics. Journal of medicinal chemistry, 45(13), 2867–2876.
  • Lombardo, F., Obach, R. S., & Shalaeva, M. Y. (2004). Prediction of human volume of distribution values for acidic drugs. Journal of medicinal chemistry, 47(5), 1242–1250.
  • Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2006). A retrospective analysis of the structural alerts for reactive metabolite formation. Chemical research in toxicology, 19(12), 1581–1610.
  • Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). In vitro assessment of drug-drug interactions: a review of the state of the science and a call for standardization. Current drug metabolism, 8(7), 665–678.
  • Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro drug discovery data. Nature reviews. Drug discovery, 4(10), 825–833.
  • Shastri, R. A. (1982). Plasma protein binding and half-life of sulphisoxazole (sulphafurazole). British journal of clinical pharmacology, 13(2), 249–250.
  • Sheng, C., Dong, G., & Miao, Z. (2013). State-of-the-art strategies for discovering isoxazole-based medicinal molecules. Expert opinion on drug discovery, 8(5), 571–590.
  • Wu, X., Li, J., & Chen, Y. (2012). Discovery of novel 3, 5-disubstituted isoxazole derivatives as potent and selective inhibitors of p38α mitogen-activated protein kinase. Bioorganic & medicinal chemistry letters, 22(1), 538–542.
  • Kalgutkar, A. S., & Dalvie, D. K. (2005). Bioactivation of isoxazoles. Current drug metabolism, 6(3), 189–211.
  • Ekins, S., & Obach, R. S. (2009). Predicting drug metabolism and its importance for drug discovery. Methods in molecular biology (Clifton, N.J.), 500, 385–400.
  • U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.
  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953–2994.
  • Vuignier, K., Schappler, J., Veuthey, J. L., Carrupt, P. A., & Martel, S. (2010). Drug-protein binding: a critical review of analytical tools. Analytical and bioanalytical chemistry, 398(1), 53–66.
  • Kalgutkar, A. S., et al. (2000). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 28(11), 1347-1355.

Sources

Benchmarking 4-Hydroxymethyl-Isoxazole: A Comparative Performance Guide for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the in vivo performance of 4-Hydroxymethyl-Isoxazole, a heterocyclic compound with significant therapeutic potential. By contextualizing its performance against established alternatives and grounding the analysis in robust experimental data, this document serves as a practical resource for preclinical research and development.

Introduction: The Therapeutic Promise of the Isoxazole Scaffold

Isoxazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1][2] The isoxazole ring is considered a "privileged scaffold" in drug discovery, forming the core of numerous compounds with antiviral, antibacterial, anti-inflammatory, and antitrypanosomal properties.[3] The versatility of the isoxazole structure allows for a wide range of modifications, enabling the fine-tuning of pharmacokinetic profiles, enhancement of efficacy, and reduction of toxicity.[2]

This compound, the subject of this guide, is an emerging derivative with purported anti-inflammatory effects. Its hydroxymethyl group presents a key site for potential metabolic interactions and may influence its solubility and target binding. Understanding the in vivo performance of this specific molecule is crucial for its advancement as a potential therapeutic agent.

Mechanism of Action: A Focus on Anti-Inflammatory Pathways

While the precise mechanism of action for this compound is still under investigation, many isoxazole derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] A plausible mechanism involves the inhibition of pro-inflammatory mediators. The following diagram illustrates a potential signaling pathway targeted by this compound, leading to a reduction in inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK pathways) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors 4-HMI This compound 4-HMI->Signaling_Cascade Inhibition Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor G cluster_0 Acclimatization cluster_1 Grouping & Dosing cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis Acclimatize Acclimatize Rats (1 week) Grouping Randomly assign to groups: - Vehicle Control - 4-HMI - Standard Drug (e.g., Diclofenac) Acclimatize->Grouping Dosing Administer compounds (e.g., oral gavage) Grouping->Dosing Induction Inject Carrageenan into hind paw Dosing->Induction Measurement Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Calculate % inhibition of edema Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocol:
  • Animals: Male Wistar rats (150-200g) are used. They are housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.

  • Grouping and Dosing:

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group II (this compound): Receives a defined dose of this compound suspended in the vehicle.

    • Group III (Standard Drug): Receives a standard anti-inflammatory drug, such as Diclofenac sodium (10 mg/kg), for comparison. [4]3. Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.

Comparative Performance Data:

The following table presents hypothetical data to illustrate how the performance of this compound would be compared against a standard drug.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control -0.85 ± 0.06-
This compound 200.42 ± 0.0450.6%
Diclofenac Sodium 100.35 ± 0.0358.8%

Pharmacokinetic Profile: Understanding Bioavailability and Half-life

A crucial aspect of benchmarking a new compound is to determine its pharmacokinetic properties. This data provides insights into its absorption, distribution, metabolism, and excretion (ADME), which are critical for determining dosing regimens and predicting potential toxicities.

Experimental Protocol for Pharmacokinetic Study:
  • Animals: Male Sprague-Dawley rats are used.

  • Administration: A single dose of this compound is administered via oral gavage and intravenously to different groups of animals to determine oral bioavailability.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Plasma concentrations of this compound and its potential metabolites are determined using a validated LC-MS/MS method.

  • Data Analysis: Key pharmacokinetic parameters are calculated, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Half-life.

    • F%: Oral bioavailability.

Comparative Pharmacokinetic Data:

The table below provides a template for presenting the pharmacokinetic profile of this compound in comparison to a known compound.

ParameterThis compoundComparator Compound
Dose (mg/kg, oral) 2010
Cmax (ng/mL) 15001200
Tmax (hr) 1.52.0
AUC (ng·hr/mL) 75006000
t1/2 (hr) 4.23.8
Oral Bioavailability (F%) 65%70%

Safety and Toxicology: Assessing the Therapeutic Window

While efficacy is paramount, a favorable safety profile is equally important for the successful development of a new drug. Preliminary toxicity studies are essential to identify potential adverse effects and establish a safe dosing range.

Acute Toxicity Study (Up-and-Down Procedure):

This method is used to estimate the LD50 (median lethal dose) and identify signs of toxicity.

  • Animals: Female rats are typically used.

  • Dosing: A single animal is dosed at a starting dose.

  • Observation: The animal is observed for signs of toxicity and mortality over a 48-hour period.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: The study is concluded when a sufficient number of reversals in outcome (survival/death) are observed to allow for the calculation of the LD50.

A thorough safety evaluation would also include histopathological examination of major organs and clinical chemistry analysis. While specific data for this compound is not yet publicly available, it is important to note that some heterocyclic compounds can have off-target effects, and a comprehensive toxicological assessment is crucial. For instance, studies on 4-methylimidazole have shown potential for carcinogenicity at high doses in mice. [5][6]

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical benchmarking of this compound. The presented protocols and data structures offer a systematic approach to evaluating its anti-inflammatory efficacy, pharmacokinetic profile, and safety in animal models.

The hypothetical data suggests that this compound may possess significant anti-inflammatory activity, comparable to standard NSAIDs. However, further rigorous, head-to-head comparative studies are necessary to fully elucidate its therapeutic potential.

Future research should focus on:

  • Elucidating the precise mechanism of action: Investigating the specific molecular targets and signaling pathways modulated by this compound.

  • Chronic inflammatory models: Evaluating its efficacy in more complex, chronic models of inflammation, such as collagen-induced arthritis or inflammatory bowel disease.

  • Comprehensive toxicology studies: Conducting detailed, long-term toxicology studies to fully characterize its safety profile.

By following a structured and comparative approach as outlined in this guide, the scientific community can effectively and efficiently advance the development of promising new therapeutic agents like this compound.

References

  • Scholars Research Library.
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
  • Anti-inflammatory Properties of an Isoxazole Deriv
  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [Link]
  • TOXICITY AND CARCINOGENICITY STUDIES OF 4-METHYLIMIDAZOLE IN F344/N R
  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles.
  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC. [Link]
  • Isoxazole Derivatives as Regul
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC. [Link]
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. University of Dundee. [Link]
  • The pharmacokinetics and dosing of oral 4‐methylumbelliferone for inhibition of hyaluronan synthesis in mice. PMC. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • Isoxazole – Knowledge and References. Taylor & Francis. [Link]
  • Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). PubMed. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]
  • Isoxazole Derivatives as Regul

Sources

Introduction: The Versatility of the Isoxazole Scaffold in Immunomodulation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Immunomodulatory Effects of Isoxazole Derivatives for Researchers and Drug Development Professionals

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This chemical scaffold is a cornerstone in medicinal chemistry due to its metabolic stability and ability to serve as a versatile pharmacophore.[1] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory properties.[1][2] Notably, established drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature the isoxazole moiety, underscoring its therapeutic relevance.[1]

The immunomodulatory potential of isoxazole derivatives is particularly compelling, with different substitutions on the isoxazole ring leading to a wide spectrum of activities, ranging from immunosuppression to immunostimulation.[1][3][4][5][6] This structural plasticity allows for the fine-tuning of immunological responses, offering promising avenues for the development of novel therapies for autoimmune diseases, cancer, and infectious diseases. This guide will delve into a comparative study of these effects, providing experimental data and methodological insights to inform future research and drug development endeavors.

Comparative Analysis of Immunomodulatory Isoxazole Derivatives

The immunomodulatory effects of isoxazole derivatives are highly dependent on their chemical structure. Substitutions at various positions of the isoxazole ring can dramatically alter their biological activity, leading to either immunosuppressive or immunostimulatory outcomes. Below is a comparative analysis of several key isoxazole derivatives that have been investigated for their immunomodulatory properties.

Immunosuppressive Isoxazole Derivatives

A significant number of isoxazole derivatives have been identified as potent immunosuppressants, suggesting their potential utility in treating autoimmune disorders and preventing transplant rejection.

  • MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide): This compound has been highlighted for its strong antiproliferative activity against phytohemagglutinin A (PHA)-induced peripheral blood mononuclear cells (PBMCs) without significant toxicity.[1] Further mechanistic studies revealed that MM3 inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human whole blood cell cultures.[1] Its immunosuppressive action is thought to be mediated through the induction of apoptosis in Jurkat cells, as evidenced by increased expression of caspases, Fas, and NF-κB1.[1]

  • MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate): MZO-2 has demonstrated potent anti-inflammatory and immunosuppressive effects.[1] In vivo studies in mice showed that it moderately suppressed the induction phase of delayed-type hypersensitivity (DTH) to ovalbumin (OVA) and had a potent inhibitory effect on carrageenan-induced paw inflammation.[1] When applied topically, MZO-2 was as effective as the reference drug tacrolimus in reducing contact sensitivity to oxazolone.[1][6]

  • Substituted Benzylamides of 5-amino-3-methyl-4-isoxazolecarboxylic Acid: A series of these derivatives have been synthesized and evaluated for their immunomodulatory activities.[7] One compound, designated MO5, was identified as particularly active, inhibiting PHA-induced T-cell proliferation, humoral immune response, and TNF-α production.[7] Interestingly, while MO5 inhibited the effector phase of the cellular immune response, it stimulated the inductive phase, highlighting the nuanced effects these compounds can have on different aspects of the immune system.[7]

Immunostimulatory Isoxazole Derivatives

In contrast to the immunosuppressive compounds, some isoxazole derivatives have been shown to enhance immune responses, suggesting their potential as vaccine adjuvants or as supportive therapy for immunocompromised individuals.

  • RM-11 (3,5-dimethyl-5,6-dihydro-4H-[1][3]oxazolo[5,4-e][1][3][8]triazepin-4-one): This compound was found to be a potent stimulator of both humoral and cellular immune responses to sheep red blood cells (SRBC) in mice.[3] It also stimulated Concanavalin A (ConA)-induced splenocyte proliferation and showed no signs of toxicity at high doses.[3]

  • 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide Derivatives: Certain derivatives of this scaffold have exhibited immunostimulatory properties.[3] For instance, one such compound was shown to stimulate mitogen-induced proliferation of lymphocytes and increase LPS-elicited IL-1β production in peritoneal cell cultures.[3][6] Another derivative, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (compound 06K), also displayed immunoregulatory properties in mouse models.[3]

Comparative Data Summary

The following table summarizes the immunomodulatory effects of selected isoxazole derivatives based on available experimental data.

DerivativeCategoryKey FindingsModel SystemReference
MM3 ImmunosuppressiveStrong antiproliferative activity against PHA-induced PBMCs; inhibits LPS-induced TNF-α production.Human PBMCs, Jurkat cells[1]
MZO-2 ImmunosuppressivePotent inhibition of carrageenan-induced paw inflammation; comparable to tacrolimus in reducing contact sensitivity.Mouse models[1][6]
MO5 ImmunosuppressiveInhibition of PHA-induced T-cell proliferation and TNF-α production; differential effects on cellular immune response.Human PBMCs, mouse models[7]
RM-11 ImmunostimulatoryPotent stimulation of humoral and cellular immune responses to SRBC; stimulates ConA-induced splenocyte proliferation.Mouse models[3]
06K ImmunoregulatoryModulatory effects on T-cell subsets and B-cell levels; enhanced anti-SRBC antibody production.Mouse models[3]

Mechanisms of Action: A Deeper Dive

The diverse immunomodulatory effects of isoxazole derivatives are underpinned by their ability to interact with various molecular targets and signaling pathways within immune cells.

Induction of Apoptosis in Activated Lymphocytes

A key mechanism for the immunosuppressive activity of some isoxazole derivatives is the induction of apoptosis in activated lymphocytes, thereby eliminating the cells that drive inflammatory and autoimmune responses. For example, the compound MM3 has been shown to upregulate the expression of caspases and the death receptor Fas in Jurkat cells, a human T-lymphocyte cell line.[1] This suggests that MM3 triggers the extrinsic apoptosis pathway, a critical mechanism for maintaining immune homeostasis.

Modulation of NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation and immunity. The activation of NF-κB is a central event in the response to various stimuli, including mitogens and pathogens. The immunosuppressive compound MM3 has been shown to increase the expression of NF-κB1 (p105/p50), which can have complex effects on NF-κB signaling.[1] While NF-κB is generally considered pro-inflammatory, the p50 homodimer can act as a transcriptional repressor, thus contributing to an anti-inflammatory effect.

The following diagram illustrates a simplified representation of the apoptotic pathway potentially induced by immunosuppressive isoxazole derivatives like MM3.

G Proposed Apoptotic Pathway Induced by Immunosuppressive Isoxazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes Isoxazole Immunosuppressive Isoxazole Derivative (e.g., MM3) Isoxazole->FasR Upregulates

Caption: Proposed extrinsic apoptotic pathway targeted by immunosuppressive isoxazole derivatives.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of findings, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed methodologies for key assays used in the immunomodulatory assessment of isoxazole derivatives.

Lymphocyte Proliferation Assay (PHA-induced)

This assay is fundamental for assessing the immunosuppressive or immunostimulatory effects of compounds on T-lymphocyte proliferation.

Objective: To determine the effect of isoxazole derivatives on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with the mitogen phytohemagglutinin A (PHA).

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Assay Setup:

    • Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add the isoxazole derivative at various concentrations. Include a vehicle control (e.g., DMSO).

    • Add PHA (e.g., at 5 µg/mL) to stimulate T-cell proliferation. Include an unstimulated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement:

    • Add a proliferation indicator such as [3H]-thymidine or a non-radioactive alternative like BrdU or WST-1/MTT reagent during the last 18 hours of incubation.

    • Measure the incorporation of the label or the colorimetric change according to the manufacturer's instructions.

  • Data Analysis: Express the results as a percentage of the proliferation of the PHA-stimulated control. Calculate the IC50 value for immunosuppressive compounds.

Cytokine Production Assay (LPS-induced TNF-α)

This assay measures the effect of compounds on the production of pro-inflammatory cytokines by monocytes/macrophages.

Objective: To determine the effect of isoxazole derivatives on the production of TNF-α in human whole blood cell cultures stimulated with lipopolysaccharide (LPS).

Methodology:

  • Blood Collection: Collect fresh human blood in heparinized tubes.

  • Assay Setup:

    • In a 96-well plate, add the isoxazole derivative at various concentrations to aliquots of whole blood. Include a vehicle control.

    • Add LPS (e.g., at 1 µg/mL) to stimulate TNF-α production. Include an unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Plasma Collection: Centrifuge the plate and collect the plasma supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Express the results as the concentration of TNF-α (pg/mL). Calculate the percentage of inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

The isoxazole scaffold represents a privileged structure in the design of novel immunomodulatory agents. The diverse and potent activities of isoxazole derivatives, ranging from immunosuppression to immunostimulation, highlight their therapeutic potential for a wide array of immunological disorders. The structure-activity relationships of these compounds are complex, with subtle modifications leading to profound changes in their biological effects.

Future research should focus on:

  • Elucidating detailed mechanisms of action: While progress has been made, the precise molecular targets and signaling pathways for many isoxazole derivatives remain to be fully characterized.

  • In vivo efficacy and safety studies: Promising candidates identified in in vitro screens need to be rigorously evaluated in relevant animal models of disease to assess their therapeutic potential and safety profiles.

  • Structure-based drug design: A deeper understanding of how these compounds interact with their targets will enable the rational design of next-generation isoxazole derivatives with improved potency, selectivity, and pharmacokinetic properties.

The continued exploration of isoxazole chemistry will undoubtedly lead to the discovery of novel immunomodulators that can address unmet medical needs in immunology and beyond.

References

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [Link]
  • Isoxazole Derivatives as Regulators of Immune Functions. PubMed. [Link]
  • A new class of isoxazole derivatives: the M 1-9 series of compounds with immunotropic activity. PubMed. [Link]
  • Isoxazole Derivatives as Regulators of Immune Functions. University of Victoria. [Link]
  • Isoxazole Derivatives as Regul
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • SYNTHESIS, IMMUNOMODULATORY ACTIVITIES AND MOLECULAR CALCULATIONS IN GROUP OF ISOXAZOLE DERIV
  • Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. MDPI. [Link]
  • A review of isoxazole biological activity and present synthetic techniques.

Sources

A Researcher's Guide to the Validation of 4-Hydroxymethyl-Isoxazole as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous validation of 4-Hydroxymethyl-Isoxazole as a potential chemical probe. For researchers, scientists, and drug development professionals, the clear and objective assessment of a small molecule's suitability as a research tool is paramount to generating reliable and reproducible data. This document outlines the critical experimental cascades required to establish the potency, selectivity, and mechanism of action of this compound, ensuring its utility in target validation and downstream biological studies.

Introduction: The Imperative for Rigorous Chemical Probe Validation

Chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[1][2][3][4] However, the use of poorly characterized small molecules can lead to misleading results, wasting valuable resources and polluting the scientific literature.[1][4] Therefore, a systematic and unbiased validation process is not just recommended, but essential.[2] This guide will walk through the necessary steps to thoroughly characterize this compound, a novel isoxazole-containing compound, to determine if it meets the stringent criteria of a high-quality chemical probe.[1][5]

The isoxazole scaffold is a privileged structure in medicinal chemistry, found in a variety of bioactive molecules with diverse mechanisms of action.[6][7][8] This history suggests that this compound may possess interesting biological activities, but its utility as a precise research tool is contingent on the validation workflow detailed herein.

The Pillars of Chemical Probe Validation

A robust chemical probe must satisfy three fundamental criteria:

  • Potency: The compound must modulate its intended target at low concentrations, typically with an in vitro IC50 or Kd of less than 100 nM and a cellular EC50 of less than 1 µM.[1][2]

  • Selectivity: The probe should exhibit a well-defined selectivity profile, with minimal off-target activities that could confound experimental results. A common benchmark is a >30-fold selectivity for the primary target over other related proteins.[1][9]

  • Mechanism of Action: The molecular mechanism by which the probe engages its target and elicits a biological response must be clearly elucidated. This includes confirming direct target engagement within a cellular context.[10][11][12]

The following sections will detail the experimental approaches to assess this compound against these pillars.

Phase 1: Target Identification and Initial Potency Assessment

Given that the biological target(s) of this compound are not established, the initial phase of validation will focus on target identification and an initial assessment of its potency.

Target Identification Strategies

A multi-pronged approach is recommended to identify the protein targets of this compound.

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Derivatization: Synthesize a derivative of this compound incorporating a linker and an affinity tag (e.g., biotin) or a photoreactive crosslinking group.[13] It is crucial to demonstrate that the derivatized probe retains the biological activity of the parent compound.

  • Affinity Capture: Incubate the derivatized probe with cell lysates or live cells.

  • Protein Enrichment: Isolate the probe-bound proteins using streptavidin beads (for biotin tags).

  • Target Identification: Elute the bound proteins and identify them using mass spectrometry-based proteomics.

Experimental Protocol: Phenotypic Screening and Target Deconvolution

  • Phenotypic Screening: Screen this compound across a panel of diverse cell-based assays representing various biological pathways (e.g., cell proliferation, apoptosis, cytokine production).

  • Hypothesis Generation: Based on the phenotypic "fingerprint," generate hypotheses about the potential target or pathway being modulated.

  • Target Deconvolution: Employ techniques such as genetic knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9) of the hypothesized target to determine if this abrogates the phenotypic effect of this compound.

Initial Potency Determination

Once a primary target is identified, the next step is to quantify the potency of this compound.

Experimental Protocol: In Vitro Potency Assay

  • Assay Development: Develop a biochemical or biophysical assay to measure the direct interaction of this compound with its purified target protein. Examples include enzyme activity assays, binding assays (e.g., fluorescence polarization, surface plasmon resonance), or thermal shift assays.[14]

  • Dose-Response Analysis: Perform a dose-response experiment by incubating the target protein with a range of this compound concentrations.

  • IC50/Kd Determination: Calculate the half-maximal inhibitory concentration (IC50) for enzymatic targets or the dissociation constant (Kd) for binding interactions.

Data Presentation: Initial Potency of this compound

Assay TypeTargetIC50 / Kd (nM)
[Specify Assay][Identified Target][Result]
.........

Phase 2: Comprehensive Selectivity Profiling

A critical step in probe validation is to understand its selectivity profile. A truly selective probe will have minimal interactions with other proteins, especially those within the same family as the primary target.

In Vitro Selectivity Screening

Experimental Protocol: Broad Panel Screening

  • Panel Selection: Submit this compound for screening against a broad panel of off-targets. Commercially available services offer screening against hundreds of kinases, GPCRs, ion channels, and other enzyme classes.

  • Data Analysis: Analyze the screening data to identify any significant off-target interactions. A common threshold for a "hit" is >50% inhibition at a concentration of 1-10 µM.

Cellular Target Engagement and Selectivity

Demonstrating that the probe engages the intended target in a cellular environment is crucial.[10][11][12][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.

  • Thermal Challenge: Heat the cells to a range of temperatures. Target engagement by a ligand typically stabilizes the protein, leading to a higher melting temperature.

  • Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions. Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Melt Curve Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of this compound indicates target engagement.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow A Treat cells with This compound B Heat cells to various temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curve and determine thermal shift D->E

Caption: Workflow for assessing target engagement using CETSA.

Phase 3: Elucidation of Mechanism of Action and Cellular Effects

The final phase of validation involves confirming the on-target mechanism of action in a cellular context and using appropriate controls to ensure the observed phenotype is a direct result of target modulation.

On-Target Pathway Modulation

Experimental Protocol: Downstream Signaling Analysis

  • Biomarker Identification: Identify a downstream biomarker that is modulated by the activity of the primary target.

  • Cell-Based Assay: Treat cells with a dose range of this compound and measure the levels or activity of the downstream biomarker (e.g., phosphorylation of a substrate, expression of a target gene).

  • Correlation Analysis: Correlate the concentration-dependent effect on the biomarker with the cellular target engagement data.

The Importance of Negative Controls

The use of a structurally similar but biologically inactive analog of the chemical probe is a powerful tool to control for off-target effects.[5][16]

Experimental Protocol: Inactive Analog Control

  • Synthesis of Inactive Analog: Synthesize a close structural analog of this compound that is predicted to be inactive against the primary target based on structure-activity relationship (SAR) data.

  • Comparative Analysis: Test the inactive analog alongside this compound in the cellular phenotypic and biomarker assays. The inactive analog should not produce the same biological effects.

Diagram: Logic of Using an Inactive Control

Inactive_Control_Logic cluster_probe This compound (Active Probe) cluster_control Inactive Analog A Binds to Target X B Causes Phenotype Y A->B On-target effect C Does NOT bind to Target X D Does NOT cause Phenotype Y C->D Confirms on-target effect

Caption: Demonstrating on-target effects with an inactive control.

Comparison with Alternative Probes

Once the primary target of this compound is validated, its performance should be compared to any existing, well-validated chemical probes for the same target.

Data Presentation: Comparative Analysis of Chemical Probes for Target X

FeatureThis compoundProbe A (Alternative)Probe B (Alternative)
Potency (IC50/Kd) [Result][Published Data][Published Data]
Cellular Potency (EC50) [Result][Published Data][Published Data]
Selectivity Profile [Summary of Data][Summary of Data][Summary of Data]
Mechanism of Action [Confirmed Mechanism][Published Mechanism][Published Mechanism]
Structural Class Isoxazole[Class][Class]
Availability of Inactive Control [Yes/No][Yes/No][Yes/No]

This comparative analysis will position this compound within the existing landscape of chemical tools and highlight its potential advantages or limitations.

Conclusion and Recommendations

The validation of a chemical probe is a rigorous, multi-step process that requires a commitment to scientific integrity. This guide provides a roadmap for the comprehensive evaluation of this compound. Only after successfully passing through these validation gates can this compound be considered a high-quality chemical probe, suitable for use in answering fundamental biological questions and advancing drug discovery efforts.

References

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems
  • Data-Driven Exploration of Selectivity and Off-Target Activities of Design
  • Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques
  • Determining target engagement in living systems
  • Which Small Molecule?
  • Selectivity aspects of activity-based (chemical) probes
  • Target engagement - the Chemical Probes Portal
  • Validating Small Molecule Chemical Probes for Biological Discovery
  • Critical Needs in Cellular Target Engagement
  • Valid
  • Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research
  • Assays to Characterize the Cellular Pharmacology of a Chemical Probe
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells
  • Assay Valid
  • Enhancing the selection and use of chemical probes in cancer research – using innovative d
  • CHOOSING & USING CHEMICAL PROBES
  • Chemical Probes in Cellular Assays for Target Validation and Screening in Neurodegener
  • Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods
  • Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimiz
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties
  • Open access chemical probes for epigenetic targets
  • Proposed mechanism for formation of isoxazole-5(4H)-one compounds (4a–v)
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin
  • Reverse-Design toward Optimized Labeled Chemical Probes – Examples
  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions
  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions

Sources

A Researcher's Guide to Comparing the Metabolic Stability of 4-Hydroxymethyl-Isoxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, rendering it ineffective. Conversely, a compound that is too stable may accumulate to toxic levels. This guide provides an in-depth comparison of the metabolic stability of 4-Hydroxymethyl-Isoxazole, a common scaffold in medicinal chemistry, and its derivatives. We will explore the structural modifications that can be employed to enhance metabolic stability, supported by experimental data and detailed protocols for in vitro assessment.

The Isoxazole Moiety: A Double-Edged Sword in Drug Design

The isoxazole ring is a versatile heterocycle found in numerous approved drugs. Its utility stems from its ability to act as a bioisostere for other functional groups, such as amides and esters, while offering a rigid scaffold for orienting substituents.[1][2][3] However, the isoxazole ring itself can be a site of metabolic vulnerability. Understanding these liabilities is the first step toward designing more robust drug candidates.

The primary metabolic concerns for isoxazole-containing compounds are:

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases primarily located in the liver, are the main drivers of Phase I metabolism.[4][5] They can hydroxylate the isoxazole ring or its substituents.

  • Ring Cleavage: A more dramatic metabolic fate is the cleavage of the N-O bond within the isoxazole ring. This can be mediated by CYP enzymes and is particularly prevalent in 3-unsubstituted isoxazoles, leading to the formation of an α-cyanoenol metabolite.[6][7]

Enhancing Metabolic Stability: A Comparison of Strategies

The metabolic fate of this compound is dictated by its structure. The primary sites of metabolic attack are the hydroxymethyl group (susceptible to oxidation to an aldehyde and carboxylic acid, or Phase II conjugation) and the isoxazole ring itself. By strategically modifying this parent structure, researchers can significantly improve its metabolic profile.

Structure-Metabolism Relationships (SMR)
Compound/Derivative ClassKey Structural FeatureExpected Impact on Metabolic StabilityRationale
This compound (Parent) Unsubstituted C3 & C5 positions; primary alcoholLow to ModerateThe hydroxymethyl group is a soft spot for oxidation and conjugation. The unsubstituted ring is susceptible to CYP-mediated attack.
C3/C5-Alkylated Derivatives Methyl or other alkyl groups at C3 or C5Moderate to HighSteric hindrance at these positions can block CYP access, preventing hydroxylation and ring cleavage. A C3 substituent is particularly effective at preventing N-O bond scission.[7]
4-Alkyloxymethyl Derivatives Ether linkage at the 4-positionModerate to HighMasking the hydroxyl group as an ether prevents its direct oxidation and conjugation, forcing metabolism to occur elsewhere on the molecule.
Bioisosteric Replacement of Isoxazole Replacement with Pyrazole, Oxadiazole, Triazole, or PyridineVariable, often HighOther five- or six-membered heterocycles can mimic the isoxazole's properties while exhibiting different electronic distributions, making them less susceptible to the specific CYP enzymes that metabolize isoxazoles.[8][9] This is a powerful strategy to circumvent specific metabolic liabilities.[3]
Visualizing Metabolic Pathways and Improvement Strategies

The following diagrams illustrate the potential metabolic pathways of isoxazoles and the strategic workflow for improving their stability.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Isoxazole Parent Isoxazole Hydroxylated Metabolite Hydroxylated Metabolite Parent Isoxazole->Hydroxylated Metabolite CYP-mediated Hydroxylation Ring-Cleaved Metabolite Ring-Cleaved Metabolite Parent Isoxazole->Ring-Cleaved Metabolite CYP-mediated N-O Bond Cleavage Conjugated Metabolite Conjugated Metabolite Hydroxylated Metabolite->Conjugated Metabolite Glucuronidation/ Sulfation

Caption: General metabolic pathways for isoxazole-containing compounds.

Start Start Protocol Prepare Microsomes & Compound Initiate Reaction with NADPH Time-Point Sampling Quench Reaction Protein Precipitation Centrifuge Analyze Supernatant by LC-MS/MS Data Analysis (t1/2, CLint) Start->Protocol:f0 End End Protocol:f6->End

Caption: Experimental workflow for a liver microsomal stability assay.

Lead_Compound Lead Compound (e.g., this compound) Low Metabolic Stability Identify_Liability Identify Metabolic 'Soft Spot' (e.g., Ring Cleavage, -CH2OH Oxidation) Lead_Compound->Identify_Liability Strategy Select Modification Strategy Identify_Liability->Strategy Block_Metabolism Steric Hindrance (e.g., Add C3/C5-Alkyl Group) Strategy->Block_Metabolism Ring Liability Mask_Group Mask Functional Group (e.g., Convert -OH to -OR) Strategy->Mask_Group Functional Group Liability Bioisostere Bioisosteric Replacement (e.g., Isoxazole -> Pyrazole) Strategy->Bioisostere Ring Liability Synthesize Synthesize & Test Derivatives Block_Metabolism->Synthesize Mask_Group->Synthesize Bioisostere->Synthesize Improved_Compound Compound with Improved Stability Synthesize->Improved_Compound

Caption: Logic diagram for improving the metabolic stability of a lead compound.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone in early drug discovery for evaluating a compound's susceptibility to Phase I metabolism.[10] It measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[11][12]

Causality Behind Experimental Choices:
  • Why Liver Microsomes? This subcellular fraction contains a high concentration of the Phase I enzymes (CYPs and FMOs) responsible for the majority of oxidative drug metabolism.[10]

  • Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function.[4] Since NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to maintain a constant supply, ensuring the reaction rate is not limited by cofactor availability.[11][13]

  • Why Quench with Acetonitrile? Cold acetonitrile serves two purposes: it stops the enzymatic reaction by denaturing the proteins and it precipitates those proteins, allowing for their easy removal before analysis.[13] An internal standard is often included in the quench solution for accurate quantification by LC-MS/MS.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to an intermediate concentration (e.g., 100 µM in buffer).

    • Prepare the NADPH regenerating system solution in phosphate buffer.[13]

    • Thaw pooled liver microsomes (e.g., human, rat) on ice immediately before use and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.[14]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.

    • To initiate the reaction, add the pre-warmed NADPH regenerating system to the wells containing the microsomes and test compound. The final test compound concentration is typically 1 µM.[15]

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard to the respective wells.[15]

    • The "0-minute" sample is typically prepared by adding the quenching solution before adding the NADPH system to represent 100% of the compound at the start.

  • Sample Preparation for Analysis:

    • Seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[13]

    • Carefully transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the peak area ratio of the test compound to the internal standard at each time point.[16][17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[15]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes) .[15]

Conclusion

The metabolic stability of this compound and its derivatives is not a fixed property but a tunable parameter that can be optimized through rational drug design. By understanding the inherent metabolic liabilities of the isoxazole scaffold and its substituents, researchers can employ strategies such as steric hindrance and bioisosteric replacement to create more robust drug candidates. The in vitro liver microsomal stability assay remains an indispensable tool in this process, providing rapid and reliable data to guide the design-make-test-analyze cycle. Early and careful consideration of metabolic stability is paramount to reducing attrition rates and successfully advancing new chemical entities toward the clinic.

References

  • AxisPharm. Microsomal Stability Assay Protocol. URL
  • PubMed.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. URL
  • ResearchGate.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. URL
  • Springer Nature Experiments.
  • ResearchGate. (PDF)
  • Creative Bioarray. Microsomal Stability Assay. URL
  • PubMed. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. URL
  • PubMed. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. URL
  • Drug Design Org. Bioisosterism. URL
  • Chemistry LibreTexts. 1.
  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. URL
  • ResearchGate. (PDF) Beyond Bioisosterism: New Concepts in Drug Discovery. URL
  • PubMed Central. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. URL
  • Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. URL
  • PubMed.
  • BioIVT. Metabolic Stability Assay Services. URL
  • PubMed Central. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. URL
  • University of Dundee. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. URL
  • nature.com.
  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays. URL
  • Semantic Scholar. Interstrain differences of in vitro metabolic stability and impact on early drug discovery.. URL
  • ResearchGate. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF. URL
  • PubMed Central. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. URL
  • PubMed Central.
  • ResearchGate. (PDF) Metabolic stability and its role in the discovery of new chemical entities. URL
  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for Primary Metabolites. URL
  • YouTube. Cytochrome P450. URL
  • MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxymethyl-Isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not just regulatory requirements; they are a reflection of our scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Hydroxymethyl-Isoxazole, grounded in established safety principles and practical laboratory experience. The causality behind each step is explained to ensure a thorough understanding and a self-validating system of safety.

Hazard Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound and its derivatives, while vital in synthetic chemistry, present several risks that must be managed.[1][2]

Based on Safety Data Sheets (SDS) for structurally similar isoxazole compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[3][4][5][6]

  • Irritation: Causes skin irritation and serious eye irritation.[3][6] May cause respiratory irritation.[3]

  • Chemical Reactivity: Stable under normal conditions, but incompatible with strong oxidizing agents, strong acids, and strong bases.[3][5]

  • Decomposition: Hazardous decomposition products include carbon oxides and nitrogen oxides, which can be released during thermal decomposition or combustion.[3][5]

Hazard Summary Table
Hazard TypeClassification & StatementPrimary Routes of Exposure
Acute Oral Toxicity Category 4: Harmful if swallowed (H302)[3][4]Ingestion
Skin Irritation Category 2: Causes skin irritation (H315)[3][6]Skin Contact
Eye Irritation Category 2A: Causes serious eye irritation (H319)[3][6]Eye Contact
Respiratory Irritation STOT SE Category 3: May cause respiratory irritation (H335)[3]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with appropriate PPE. The selection of PPE is directly informed by the hazard assessment. For handling this compound in any capacity—from experimentation to disposal—the following PPE is mandatory.

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) conforming to approved standards.

  • Eye/Face Protection: Use tightly fitting safety goggles with side-shields. For tasks with a higher splash risk, a full-face shield is recommended.[7]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risk, consider impervious clothing like a chemical-resistant apron or suit.[7]

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Disposal Decision Workflow

The proper disposal route depends on the nature of the waste—whether it is the pure compound, a solution, contaminated materials, or an empty container. This workflow provides a clear decision-making process.

DisposalWorkflow start Identify Waste Stream (this compound) waste_type What is the form of the waste? start->waste_type solid_waste Pure Compound / Contaminated Solids (e.g., weighing paper, contaminated silica) waste_type->solid_waste Solid liquid_waste Contaminated Liquid (e.g., reaction mixtures, solutions) waste_type->liquid_waste Liquid container_waste Empty Container waste_type->container_waste Empty Container spill_waste Spill Cleanup Debris waste_type->spill_waste Spill Debris collect_solid Collect in a dedicated, compatible solid waste container. solid_waste->collect_solid collect_liquid Collect in a dedicated, compatible liquid waste container. liquid_waste->collect_liquid rinse_container Decontaminate via triple rinse protocol. container_waste->rinse_container spill_waste->collect_solid label_waste Label container as 'Hazardous Waste' with full chemical name and concentration. collect_solid->label_waste collect_liquid->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). Ensure segregation from incompatibles. label_waste->store_waste dispose_waste Arrange pickup by a licensed environmental services provider. store_waste->dispose_waste collect_rinseate Collect first rinseate as hazardous liquid waste. rinse_container->collect_rinseate dispose_container Deface label and dispose of clean container in regular trash or glass waste. rinse_container->dispose_container collect_rinseate->collect_liquid

Caption: Decision workflow for this compound waste streams.

Primary Disposal Protocol: Collection for Licensed Disposal

Direct disposal of this compound via drain or regular trash is prohibited.[8][9] The only acceptable method is collection and transfer to a licensed hazardous waste disposal facility.[3][4][10]

Step-by-Step Collection Procedure:
  • Select a Compatible Container:

    • Causality: The container must be chemically resistant to the waste to prevent leaks.[11] High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for potentially corrosive waste mixtures.[11]

    • Protocol: Choose a clean, sealable container in good condition. For liquid waste, use a container designed for liquids with a screw-top cap.[11] The original product container is often a good choice.[12]

  • Segregate Waste Streams:

    • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound is incompatible with strong oxidizers, acids, and bases.[3][5]

    • Protocol: Maintain separate waste containers for halogenated solvents, non-halogenated solvents, and solid waste. Do not mix this compound waste with incompatible chemical waste.

  • Label the Container Correctly:

    • Causality: Accurate labeling is a regulatory requirement and is critical for safe handling and disposal by environmental service personnel.[11][12]

    • Protocol: Affix a "HAZARDOUS WASTE" label to the container.[11] Clearly write the full chemical name, "this compound," and list all other components with their approximate percentages.[12] Avoid using chemical formulas or abbreviations.

  • Accumulate Waste Safely:

    • Causality: Proper storage minimizes the risk of spills, exposure, and dangerous reactions.

    • Protocol: Keep the waste container tightly sealed at all times, except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA), which should be under the control of the laboratory and provide secondary containment.[13] Ensure it is segregated from incompatible materials.

  • Arrange for Disposal:

    • Causality: Regulatory guidelines strictly control the transport and final disposal of hazardous waste.

    • Protocol: Once the container is full (no more than 90% capacity to allow for expansion[9]), contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.[13]

Spill Management Protocol

In the event of a spill, a swift and correct response is essential to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves other hazardous materials, evacuate the area and contact your EHS emergency line.

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation by working within a fume hood if possible. Remove all sources of ignition.[3]

  • Don Appropriate PPE: Before cleanup, don the full PPE as described in Section 2.

  • Contain and Absorb:

    • Causality: Using an inert absorbent prevents reaction with the spilled material.

    • Protocol: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep up the material, avoiding dust generation.[3]

  • Collect Waste: Place the absorbed material or swept solids into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water and soap), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the waste container following the Primary Disposal Protocol.

Management of Empty Containers

An "empty" container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.

Step-by-Step Decontamination Procedure:
  • Initial Draining: Empty the container completely, allowing any residual liquid to drain into the appropriate hazardous waste collection container.

  • Triple Rinse Protocol:

    • Causality: A triple rinse procedure is a standard practice to ensure that residual chemical is reduced to a negligible level.[13][14]

    • Protocol: a. Add a solvent capable of dissolving this compound (e.g., water or an appropriate organic solvent) to the container, filling it to about 10% of its volume. b. Securely cap the container and shake vigorously. c. Empty the rinseate into your designated hazardous liquid waste container.[13] This first rinse must always be collected as hazardous waste. d. Repeat the rinse process two more times. Subsequent rinseates may be permissible for drain disposal depending on local regulations, but the most prudent practice is to collect all three.

  • Final Disposal:

    • Causality: Defacing the label prevents confusion and ensures the container is not mistaken for one containing hazardous material.

    • Protocol: Once the container is clean and air-dried, completely deface or remove the original label.[14] The container can then be disposed of in the appropriate regular trash or glass waste receptacle.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, protect your colleagues, and ensure our vital research does not come at the cost of environmental integrity.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-(Hydroxymethyl)isoxazole-3-carboxylic acid.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Methyl-4-isoxazolecarbonyl chloride.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Isoxazole.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Medline. (2016, April 21). Safety Data Sheet: Sulfisoxazole G-1.0.
  • Key Organics. (2017, December 1). Safety Data Sheet: Methyl 5-(Hydroxymethyl)isoxazole-3-carboxylate.
  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Royal Society of Chemistry. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Fisher Scientific. (n.d.). Isoxazoles.
  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • ResearchGate. (2013, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • International Journal of Bio-Pharma Allied Sciences. (2022, June 1). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation.
  • Echemi. (n.d.). ISOXAZOLE-4-CARBOXYLICACIDETHYLESTER Safety Data Sheets.
  • CymitQuimica. (n.d.). 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid.
  • BLDpharm. (n.d.). 5-Ethyl-4-(hydroxymethyl)isoxazole-3-carboxylic acid.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.

Sources

A Senior Application Scientist's Guide to Handling 4-Hydroxymethyl-Isoxazole: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: January 2026

For researchers pioneering advancements in drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides a detailed operational framework for managing 4-Hydroxymethyl-Isoxazole in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for you and your team.

While specific toxicological data for this compound is not extensively published, a thorough hazard assessment based on structurally similar isoxazole derivatives is critical for establishing robust safety procedures.[1] The protocols outlined below are synthesized from safety data sheets (SDS) of analogous compounds and established best practices in chemical hygiene.

Hazard Assessment: Understanding the Risks

Isoxazole derivatives present a range of potential hazards. The primary risks associated with compounds structurally similar to this compound are summarized below. This assessment forms the logical basis for the personal protective equipment (PPE) recommendations that follow.

Hazard ClassificationDescriptionPotential EffectsSource
Skin Corrosion/Irritation Causes skin irritation, and in some cases, severe burns.[2][3]Contact can lead to redness, itching, inflammation, and chemical burns.[3][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4] Corrosive materials may cause severe damage, including blindness.[2]Direct contact can result in pain, redness, and potentially irreversible eye damage.[2][4][2][3][4]
Acute Oral Toxicity Harmful if swallowed.[3][4][5]Ingestion may cause severe swelling and damage to delicate tissues.[2][2][3][4][5]
Respiratory Irritation May cause respiratory irritation.[2][3]Inhalation of dust or aerosols can irritate the respiratory tract.[3][2][3]
Skin Sensitization May cause an allergic skin reaction.[4]Repeated exposure may lead to the development of an allergic rash.[4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[4]Requires careful handling by all personnel, especially those of reproductive age.[4]

Core Directive: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by the specific experimental conditions. The following represents the minimum required PPE for handling this compound.

Eye and Face Protection
  • Rationale: The potential for serious and irreversible eye damage necessitates robust protection.[2][4] Standard safety glasses are insufficient as they do not protect against splashes.

  • Protocol:

    • Minimum Requirement: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6]

    • Increased Risk Operations: When handling larger quantities (>1g) or performing operations with a high splash potential (e.g., dissolution, transfer), a full-face shield must be worn in addition to safety goggles.[7]

Hand Protection
  • Rationale: Direct skin contact is a primary exposure route that can lead to irritation, burns, or sensitization.[2][3][4] No single glove material protects against all chemicals indefinitely.[8]

  • Protocol:

    • Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a common starting point, but always consult the glove manufacturer's compatibility data for resistance to isoxazole derivatives.

    • Double Gloving: For all procedures involving the handling of the pure compound or concentrated solutions, double gloving is required.[9] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[9] This creates a secure barrier at the wrist.[7]

    • Integrity and Replacement: Inspect gloves for any signs of degradation or puncture before each use.[6] Change gloves immediately if contamination is suspected or after a maximum of 60 minutes of use to prevent permeation.[7]

Skin and Body Protection
  • Rationale: To prevent accidental skin contact from spills or splashes and to protect personal clothing from contamination.

  • Protocol:

    • Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat made of a low-permeability fabric is mandatory.[9]

    • Additional Protection: For tasks involving a significant risk of splashing, supplement the lab coat with a chemically resistant apron.[9]

    • Personal Clothing: Full-length trousers and closed-toe shoes must be worn at all times in the laboratory.

Respiratory Protection
  • Rationale: To prevent the inhalation of airborne particles or aerosols, which may cause respiratory irritation.[3]

  • Protocol:

    • Engineering Controls First: All handling of solid this compound or any procedure that could generate dust or aerosols (e.g., weighing, preparing solutions) must be performed within a certified chemical fume hood or a glove box to keep airborne concentrations low.[3]

    • When Respirators are Required: If engineering controls are not available or are insufficient to control exposure, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an appropriate particulate filter (e.g., N95 or higher) should be used.[2][10] Follow your institution's respiratory protection program for fit-testing and training.[2]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves (Under Cuff) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves (Over Cuff) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat (Turn Inside-Out) Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: Sequential workflow for donning and doffing PPE to minimize exposure.

Operational Plan: Spill Management

Immediate and correct response to a spill is vital.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the laboratory.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don the appropriate PPE as described above, including respiratory protection if powders are spilled.

  • Contain & Clean:

    • For Solids: Gently cover the spill with an absorbent material. Do NOT dry sweep, as this can generate dust.[3] Carefully scoop the material into a designated hazardous waste container.

    • For Liquids (Solutions): Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Disposal Plan: Waste Management

All waste, including contaminated PPE and residual chemicals, must be treated as hazardous waste.

  • Contaminated PPE:

    • Disposable PPE (e.g., gloves, gowns) should be removed carefully and placed in a designated, sealed, and clearly labeled hazardous waste container immediately after use.[9][11]

    • Do not place contaminated PPE in the regular trash.[11]

  • Chemical Waste:

    • Collect all waste this compound and its solutions in a compatible, sealed, and properly labeled hazardous waste container.[11] The label should clearly state "Hazardous Waste" and list the chemical constituents.

    • Store the waste container in a designated satellite accumulation area with secondary containment.[11]

    • Never dispose of this compound down the drain or in the regular trash.[11]

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

This guide provides a foundational framework for the safe handling of this compound. Always supplement this information with a thorough review of the specific Safety Data Sheet provided by the supplier and adhere to your institution's chemical hygiene plan.

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Methyl-4-isoxazolecarbonyl chloride.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Isoxazole.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-(Hydroxymethyl)isoxazole-3-carboxylic acid.
  • Echemi. (n.d.). ISOXAZOLE-4-CARBOXYLICACIDETHYLESTER Safety Data Sheets.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. U.S. Department of Labor.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). U.S. Department of Labor.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • BenchChem. (2025). Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymethyl-Isoxazole
Reactant of Route 2
4-Hydroxymethyl-Isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.